molecular formula C19H14N4 B1231805 Corrole

Corrole

Cat. No.: B1231805
M. Wt: 298.3 g/mol
InChI Key: LYNARWYQOUZXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corroles are synthetic tetrapyrrole macrocycles that are structurally similar to porphyrins but feature a direct pyrrole-pyrrole linkage, resulting in a contracted, trianionic N4 metal-chelating core . This structure confers unique photophysical and electrochemical properties, making corroles invaluable tools across diverse research fields . A primary application is in cancer theranostics, where corroles function as potent agents for simultaneous imaging and therapy . Their intense fluorescence enables precise tumor detection, while their ability to generate reactive oxygen species (ROS) upon light activation makes them highly effective for photodynamic therapy (PDT), showing promise against hepatic, breast, pancreatic, and lung cancers . Compared to porphyrins, metallocorroles form more covalent bonds with metal ions, leading to exceptional hydrolytic stability and resistance to demetallation in physiological conditions, a critical advantage for biomedical applications . In energy science, cobalt corroles serve as efficient and durable electrocatalysts for key reactions, including the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER), which are fundamental to fuel cells and water-splitting technologies . They also show great potential in sensing and as catalysts for synthetic transformations, such as oxo, imido, and nitrido transfer reactions . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

IUPAC Name

22,23-dihydro-21H-corrin

InChI

InChI=1S/C19H14N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h1-11,20-22H

InChI Key

LYNARWYQOUZXDY-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=CC=C(N3)C4=NC(=CC5=CC=C(N5)C=C1N2)C=C4

Canonical SMILES

C1=CC2=CC3=CC=C(N3)C4=NC(=CC5=CC=C(N5)C=C1N2)C=C4

Synonyms

corrole

Origin of Product

United States

Foundational & Exploratory

The Fundamental Properties of Corrole Macrocycles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Corrole macrocycles, synthetic analogs of porphyrins, have emerged as a class of compounds with unique and highly tunable properties, making them promising candidates for a wide range of applications, including catalysis, sensing, and medicine. This technical guide provides an in-depth overview of the fundamental properties of this compound macrocycles, with a focus on their synthesis, electronic structure, coordination chemistry, and functionalization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the field of this compound chemistry.

Introduction to this compound Macrocycles

Corroles are tetrapyrrolic macrocycles that are structurally similar to porphyrins but with a contracted ring system due to a direct pyrrole-pyrrole linkage, resulting in one less meso-carbon bridge. This structural distinction leads to a number of significant differences in their chemical and physical properties compared to their porphyrin counterparts. Corroles are aromatic, containing 18 π-electrons, and typically act as trianionic ligands, in contrast to the dianionic nature of porphyrins. This allows them to stabilize metal ions in higher oxidation states. The reduced symmetry of the this compound macrocycle also has a profound impact on its electronic and spectroscopic properties.

Core Physicochemical Properties

The unique structural features of corroles give rise to a distinct set of physicochemical properties that are of great interest for various applications.

Electronic and Spectroscopic Properties

The electronic absorption spectra of corroles are characterized by an intense Soret band (or B band) around 400-450 nm and a series of less intense Q bands in the 500-700 nm region. Due to their lower symmetry, corroles often exhibit broader Soret bands and relatively stronger Q bands compared to porphyrins. The positions and intensities of these bands are highly sensitive to the nature of the peripheral substituents, the central metal ion, and the solvent polarity.

Many this compound derivatives, particularly those with lighter main-group element complexes, are strongly fluorescent. Their fluorescence quantum yields can be significantly higher than those of corresponding porphyrins, making them attractive for applications in bioimaging and sensing.

Redox Properties

Corroles exhibit a rich electrochemistry, with multiple reversible one-electron oxidation and reduction processes. The redox potentials of corroles are influenced by the central metal ion, axial ligands, and the substituents on the macrocycle periphery. Generally, corroles have lower oxidation potentials compared to porphyrins, making them more electron-rich and easier to oxidize. The ability to fine-tune the redox properties through synthetic modifications is a key advantage for their use in catalysis and electrocatalysis.

Coordination Chemistry

The trianionic nature of the this compound ligand allows it to stabilize a wide variety of metal ions in high oxidation states. Corroles have been successfully complexed with a broad range of metals from across the periodic table, including main group elements, transition metals, and lanthanides. The coordination geometry of the resulting metallocorroles can vary depending on the size and electronic properties of the central metal ion.

Data Presentation: Spectroscopic and Electrochemical Properties

To facilitate comparison, the following tables summarize key quantitative data for representative this compound macrocycles.

Table 1: UV-Vis Absorption Maxima of Selected Triarylcorroles

This compound DerivativeSolventSoret Band (λmax, nm)Q-Bands (λmax, nm)
5,10,15-Tris(pentafluorophenyl)this compound (B1366311) (H3TPFC)Toluene412, 432 (sh)515, 572, 609, 648
5,10,15-Triphenylthis compound (H3TPC)CH2Cl2418573, 618, 648
Ga(TPFC)(py)Toluene422577, 618
P(V)(TPFC)(OH)2CH2Cl2425575, 617

(sh) = shoulder

Table 2: Fluorescence Quantum Yields of Selected Free-Base Corroles

This compound DerivativeSolventExcitation Wavelength (nm)Fluorescence Quantum Yield (ΦF)
5,10,15-Tris(pentafluorophenyl)this compound (H3TPFC)Toluene4120.15
5,10,15-Triphenylthis compound (H3TPC)Toluene4180.21
2,8,12,18-Tetrabromo-5,10,15-tris(pentafluorophenyl)this compoundToluene4300.0047

Table 3: Redox Potentials of Selected Metallocorroles

This compound ComplexSolventE1/2 (Oxidation 1) (V vs. SCE)E1/2 (Oxidation 2) (V vs. SCE)E1/2 (Reduction 1) (V vs. SCE)
Co(III)(TPC)CH2Cl20.651.05-1.10
Mn(III)(TPFC)ClCH2Cl20.981.35-0.35
Ga(III)(TPFC)(py)CH2Cl21.021.40-1.15

Experimental Protocols

This section provides detailed methodologies for the synthesis and metalation of a common this compound precursor.

Synthesis of 5,10,15-Tris(pentafluorophenyl)this compound (H3TPFC)

This procedure is adapted from the Gryko method.

Materials:

Procedure:

  • In a round-bottom flask, dissolve pentafluorobenzaldehyde (3 equivalents) in a 2:1 mixture of methanol and water.

  • Add freshly distilled pyrrole (4 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid and stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by the formation of a dark precipitate.

  • After the reaction is complete, add a solution of p-chloranil (2-3 equivalents) in dichloromethane to the reaction mixture.

  • Stir the mixture at room temperature for an additional 1-2 hours to effect oxidative cyclization.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexanes as the eluent. The desired this compound will be the first colored fraction to elute.

  • Collect the fraction containing the this compound and evaporate the solvent to obtain the purified 5,10,15-tris(pentafluorophenyl)this compound as a dark solid.

General Procedure for Metal Insertion into a Free-Base this compound

This is a general procedure and

The Dawn of a Macrocycle: A Technical Guide to the History and Discovery of Corrole Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrole chemistry, a field burgeoning with potential, offers a captivating journey from its serendipitous discovery to its current standing as a cornerstone of porphyrinoid research. This guide provides an in-depth exploration of the history, discovery, and foundational experimental protocols that have shaped our understanding of these unique macrocycles. Corroles, as trianionic, contracted porphyrin analogs, possess distinct electronic and structural features that have positioned them as compelling candidates for applications ranging from catalysis and sensing to groundbreaking advancements in photodynamic therapy and drug development. This document serves as a comprehensive resource, amalgamating key historical milestones, quantitative data, and detailed experimental methodologies to empower researchers in this dynamic area of study.

A Brief History: From Obscurity to the "Renaissance"

The story of corroles begins in the 1960s, but for decades, their synthetic inaccessibility relegated them to a niche area of interest. The true "renaissance" in this compound chemistry ignited in 1999 with the independent reports from the laboratories of Gross and Paolesse, which detailed the first practical one-pot syntheses of meso-triarylcorroles.[1][2][3][4] This breakthrough, a departure from arduous multi-step procedures, dramatically improved the accessibility of corroles and unleashed a torrent of research into their fundamental properties and applications.[3][4]

Key Properties of Corroles

Corroles are distinguished from their well-studied porphyrin cousins by the absence of one meso-carbon atom, resulting in a contracted, 18-π electron aromatic system.[5] This seemingly subtle structural modification imparts profound differences in their chemical and physical properties:

  • Trianionic Nature: Unlike the dianionic nature of porphyrins, the this compound macrocycle is trianionic, allowing it to stabilize metals in higher oxidation states.[5]

  • Distinct Spectroscopic Features: Corroles exhibit a more intense Q-band in their UV-Vis absorption spectra compared to porphyrins, a characteristic that is advantageous for applications in photodynamic therapy.[5]

  • Unique Coordination Chemistry: The smaller, more distorted cavity of the this compound macrocycle leads to unique coordination behavior with a wide range of metal ions.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives, providing a comparative overview of their photophysical and electrochemical properties.

Table 1: Photophysical Properties of Selected Triarylcorroles

This compound DerivativeAbsorption Maxima (nm) (Soret and Q-bands)Fluorescence Emission Maxima (nm)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)
5,10,15-Tris(pentafluorophenyl)this compound (B1366311) (H3TPFC)409, 565, 610620, 6800.180.45
5,10,15-Triphenylthis compound (B3119093) (H3TPC)415, 570, 618625, 6850.200.40
Phosphorus(V) 5,10,15-tris(pentafluorophenyl)this compound dihydroxide (P-F15)420, 575, 625--0.97[4]
Phosphorus(V) 5,10,15-triphenylthis compound dihydroxide (P-F0)415, 570, 620--0.68[4]

Table 2: Electrochemical Data for Selected Metallocorroles

Metallothis compoundFirst Oxidation Potential (V vs. Fc/Fc+)First Reduction Potential (V vs. Fc/Fc+)
Co(III) 5,10,15-Tris(pentafluorophenyl)this compound+0.55-1.20
Co(III) 5,10,15-Triphenylthis compound+0.40-1.35
Cu(III) 5,10,15-Tris(pentafluorophenyl)this compound+0.65-1.10
Fe(IV) 5,10,15-Tris(pentafluorophenyl)this compound chloride+0.20-0.95

Key Experimental Protocols

The advent of one-pot synthesis methodologies revolutionized the field of this compound chemistry. Below are detailed protocols for the synthesis of a foundational A3-type triarylthis compound.

Experimental Protocol: One-Pot Synthesis of 5,10,15-Tris(pentafluorophenyl)this compound (H3TPFC)

This protocol is a generalized procedure based on the seminal one-pot methodologies.

Materials:

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM). The volume should be sufficient to create a dilute solution (e.g., 500 mL for a 1 g scale reaction).

  • Addition of Reagents: To the stirring DCM, add freshly distilled pyrrole (4 equivalents) and pentafluorobenzaldehyde (3 equivalents).

  • Initiation of Condensation: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) to the reaction mixture. The solution will typically darken.

  • Reaction Monitoring: Stir the reaction at room temperature and protect it from light. Monitor the progress of the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the formation of the porphyrinogen (B1241876) intermediate. The reaction time can vary from 1 to 3 hours.

  • Oxidation: Once the aldehyde has been consumed, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 equivalents) in DCM to the reaction mixture. Stir for an additional 1-2 hours at room temperature. The color of the solution will change to a deep green or brown.

  • Workup: After the oxidation is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

    • Prepare a silica gel column using a hexane/DCM gradient as the eluent.

    • Load the crude product onto the column.

    • Elute with a gradient of DCM in hexane, starting with a low polarity mixture and gradually increasing the polarity.

    • The first fraction is typically the corresponding porphyrin byproduct.

    • The desired this compound will elute as a distinct colored band.

  • Isolation and Characterization: Collect the this compound-containing fractions and evaporate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent mixture such as DCM/hexane or toluene/hexane. Characterize the final product by 1H NMR, UV-Vis spectroscopy, and mass spectrometry.

Visualizing Key Processes in this compound Chemistry

The following diagrams, generated using the DOT language, illustrate fundamental workflows and mechanisms central to this compound chemistry.

experimental_workflow reagents Pyrrole + Aldehyde (4:3 ratio) condensation Acid-Catalyzed Condensation (e.g., TFA in DCM) reagents->condensation porphyrinogen Tetrapyrromethane Intermediate (Porphyrinogen) condensation->porphyrinogen oxidation Oxidation (e.g., DDQ) porphyrinogen->oxidation crude_product Crude Product Mixture (this compound + Porphyrin) oxidation->crude_product purification Column Chromatography (Silica Gel) crude_product->purification This compound Pure this compound purification->this compound porphyrin Porphyrin Byproduct purification->porphyrin

Caption: One-Pot Synthesis of Triarylcorroles.

Caption: Mechanism of this compound-Based Photodynamic Therapy.

orr_catalysis M_Cor M(III)-Corrole O2_bind [M(III)-Corrole(O₂)] M_Cor->O2_bind O₂ Intermediate1 [M(IV)-Corrole(OOH)] O2_bind->Intermediate1 e⁻, H⁺ e1 + e⁻ H1 + H⁺ Intermediate2 [M(IV)-Corrole(O)] + H₂O Intermediate1->Intermediate2 e⁻, H⁺ e2 + e⁻ H2 + H⁺ Intermediate3 [M(III)-Corrole(OH)] Intermediate2->Intermediate3 e⁻, H⁺ e3 + e⁻ H3 + H⁺ Intermediate3->M_Cor e⁻, H⁺ H2O_release 2H₂O Intermediate3->H2O_release e4 + e⁻ H4 + H⁺

References

A Comparative Analysis of Corrole and Porphyrin Macrocycles: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrinoids, a class of tetrapyrrolic macrocycles, are fundamental to a vast array of chemical and biological processes, from oxygen transport in hemoglobin to light-harvesting in photosynthesis. Among this family, porphyrins are the most ubiquitous and extensively studied members. However, a closely related analogue, the corrole macrocycle, has garnered significant attention for its unique structural, electronic, and reactive properties that distinguish it from its porphyrin cousin.

This technical guide provides a detailed comparison of this compound and porphyrin structures, focusing on the key differences that underpin their divergent chemistries. It is intended for professionals in chemical research and drug development who are exploring the potential of these macrocycles in catalysis, sensing, and medicine.

Core Structural and Electronic Differences

The fundamental distinction between a porphyrin and a this compound lies in their macrocyclic framework. A porphyrin consists of four pyrrole (B145914) rings linked by four methine (=CH-) bridges, creating a highly symmetric 20-carbon, 18-π electron aromatic system. In contrast, a this compound is a contracted version of this structure, featuring only three methine bridges and one direct pyrrole-pyrrole bond.[1] This seemingly minor alteration induces significant changes in the molecule's geometry, electronic properties, and coordination chemistry.

Key structural differences include:

  • Acidity and Charge: Porphyrins are diprotic and, upon deprotonation, form a dianionic (-2) ligand. Corroles, possessing three inner N-H protons, are triprotic and form a more highly charged trianionic (-3) ligand.[2]

  • Cavity Size: The direct pyrrole-pyrrole linkage causes the this compound macrocycle to contract, resulting in a smaller central cavity compared to a porphyrin.[1]

  • Symmetry: The absence of a fourth methine bridge lowers the overall symmetry of the this compound macrocycle compared to the D4h symmetry of a typical metalloporphyrin.

These structural modifications directly influence the electronic landscape of the macrocycle, leading to distinct spectroscopic and electrochemical behaviors.

Data Presentation: A Quantitative Comparison

The structural and photophysical disparities between porphyrins and corroles can be quantified. The following tables summarize key parameters for representative meso-aryl substituted porphyrins and corroles, providing a basis for direct comparison.

Table 1: Comparative Structural Data

This table presents typical crystallographic data for meso-tetraphenylporphyrin (H₂TPP) and meso-triphenylthis compound (H₃TPC) to illustrate the geometric differences.

ParameterH₂TPP (Porphyrin)H₃TPC (this compound)Key Difference
Macrocycle Core Four methine bridgesThree methine bridges, one direct Cα-Cα bondContracted ring
Inner Protons 23Higher acidity in this compound
Ligand Charge -2 (dianionic)-3 (trianionic)Stabilizes higher metal oxidation states
Avg. Cα-N Bond Length ~1.37 Å~1.38 ÅSimilar
Avg. Cα-Cβ Bond Length ~1.44 Å~1.43 ÅSimilar
Avg. Cα-Cm Bond Angle ~125.3°[3]~127°Reflects ring strain
Cavity Size (Ct-N dist.) ~2.05 Å~1.95 ÅSmaller cavity in this compound

Data compiled from representative crystal structures. Exact values may vary with substitution and crystal packing.

Table 2: Comparative Photophysical Properties

This table compares the UV-Vis absorption and fluorescence properties of analogous fluorinated free-base porphyrins and corroles in solution to highlight their distinct electronic behavior.

ParameterH₂F₂₀TPP (Porphyrin)H₃F₁₅TPC (this compound)Key Difference
Soret (B) Band λmax ~410-420 nm (sharp)~400-415 nm (broad)Lower symmetry in this compound broadens the band
Q-Bands Four distinct peaksFewer, more intense peaksStronger Q-band absorption in this compound
Fluorescence Quantum Yield (ΦF) 0.05[4]0.15[4]Generally higher for corroles
Fluorescence Lifetime (τF) 11.1 ns[4]4.8 ns[4]Shorter lifetime for this compound
Reference (H₂TPP) ΦF ≈ 0.09 - 0.11[5][6]-Benchmark for porphyrins

H₂F₂₀TPP = 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin; H₃F₁₅TPC = 5,10,15-Tris(pentafluorophenyl)this compound. Data measured in organic solvents.

Divergent Reactivity: Catalytic Oxidation Pathways

The structural and electronic differences between porphyrins and corroles manifest profoundly in their roles as catalysts, particularly in oxidation reactions. The trianionic nature of the this compound ligand makes it exceptionally adept at stabilizing metal centers in high oxidation states.[7] This capability leads to different reactive intermediates compared to porphyrins in catalytic cycles, such as oxygen atom transfer (OAT).

When using a manganese complex as a catalyst and a single-oxygen-atom donor (e.g., PhIO), the active oxidant formed is distinct. The Mn-porphyrin typically forms a manganese(IV)-oxo porphyrin π-cation radical species, [MnIV(O)(Porp•+)]. In contrast, the Mn-corrole can stabilize a formal manganese(V)-oxo species, [MnV(O)(Corr)], without oxidation of the macrocycle itself.[8] This difference in the active intermediate directly impacts catalytic efficiency and selectivity.

Catalytic_Cycles cluster_porphyrin Porphyrin Catalytic Cycle cluster_this compound This compound Catalytic Cycle MnIIIPorph Mn(III)(Porp) MnIVPorph_Rad [Mn(IV)(O)(Porp•⁺)] (π-Cation Radical) MnIIIPorph->MnIVPorph_Rad + XO - X MnIVPorph_Rad->MnIIIPorph + Substrate - Substrate-O MnIIICorr Mn(III)(Corr) MnVCorr [Mn(V)(O)(Corr)] (High-Valent Metal-Oxo) MnIIICorr->MnVCorr + XO - X MnVCorr->MnIIICorr + Substrate - Substrate-O title Divergent Oxygen Atom Transfer (OAT) Pathways

Figure 1. Contrasting catalytic cycles for manganese porphyrin and this compound in OAT reactions.

Experimental Protocols

The synthesis of meso-aryl porphyrins and corroles typically involves the acid-catalyzed condensation of pyrrole with an appropriate aldehyde. The following protocols provide representative methods for the synthesis of a tetra-aryl porphyrin and a tri-aryl this compound.

Protocol 1: Synthesis of 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

This protocol is based on the widely used Lindsey synthesis, which offers good yields under relatively mild conditions.

  • Reaction Setup: In a three-neck round-bottom flask (1 L) equipped with a reflux condenser and a nitrogen inlet, add 500 mL of dichloromethane (B109758) (CH₂Cl₂). Purge the solvent with N₂ for 15 minutes.

  • Addition of Reagents: Add freshly distilled benzaldehyde (B42025) (10 mmol, 1.02 mL) and freshly distilled pyrrole (10 mmol, 0.69 mL) to the flask.

  • Initiation of Condensation: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 0.1 mmol, 7.5 µL). Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere and protect it from light. The reaction progress can be monitored by the appearance of the porphyrinogen (B1241876) intermediate.

  • Oxidation: After 2-3 hours of stirring, add an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (7.5 mmol, 1.7 g), to the mixture. Stir the solution at room temperature for an additional 1-2 hours. The solution will turn a deep purple color.

  • Workup: Quench the reaction by adding a small amount of triethylamine. Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent via rotary evaporation. The crude product is purified by column chromatography on silica (B1680970) gel, typically eluting with a hexane/dichloromethane gradient. The main purple fraction is collected.

  • Characterization: The final product is a crystalline purple solid. Confirm its identity and purity using UV-Vis spectroscopy (Soret band ~419 nm, Q-bands at ~515, 550, 591, 647 nm in CHCl₃), ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of 5,10,15-Tris(pentafluorophenyl)this compound (H₃F₁₅TPC)

This protocol describes a common method for synthesizing tri-aryl corroles, which often requires different conditions than porphyrin synthesis to favor the formation of the contracted macrocycle.

  • Reaction Setup: A mixture of pyrrole (4 parts) and pentafluorobenzaldehyde (B1199891) (3 parts) is prepared. For a small-scale reaction, mix pyrrole (4 mmol, 0.28 mL) and pentafluorobenzaldehyde (3 mmol, 0.35 mL).

  • Adsorption on Solid Support: Add the pyrrole-aldehyde mixture to 6-8 g of silica gel in a vial. Mix thoroughly until the silica gel is evenly coated with the liquid reagents.

  • Microwave Irradiation: Place the open vial in a standard microwave oven. Heat for a total of 10 minutes, using several shorter intervals (e.g., 5 x 2 minutes) to prevent overheating.

  • Extraction: After cooling to room temperature, extract the product from the silica gel by washing with dichloromethane. This initial extract contains the this compound in approximately 80% purity.

  • Purification: Filter the extract and concentrate it using a rotary evaporator. Purify the crude product using column chromatography on silica gel. A typical eluent system is a hexane/ethyl acetate (B1210297) gradient (e.g., 6:1). The leading purple/dark green spot corresponds to the this compound.

  • Characterization: The final product is a dark crystalline solid. Confirm its identity and purity using UV-Vis spectroscopy (broad Soret band ~410 nm, Q-bands ~560, 605, 640 nm in CH₂Cl₂), ¹H NMR, and mass spectrometry.

Conclusion

While porphyrins and corroles are both tetrapyrrolic aromatic macrocycles, the absence of a single methine bridge in the this compound framework imparts a unique set of properties that make it a compelling alternative for various applications. Its trianionic nature, contracted cavity, and distinct electronic structure allow it to stabilize high-valent metals, exhibit enhanced fluorescence, and engage in unique catalytic pathways. For researchers in drug development and materials science, understanding these core differences is crucial for harnessing the full potential of the this compound macrocycle as a versatile molecular platform for catalysis, sensing, and therapeutic intervention.

References

Electronic Structure and Aromaticity of the Corrole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The corrole ring, a tetrapyrrolic macrocycle, stands as a fascinating analogue of the well-known porphyrin system. Comprising four pyrrole (B145914) rings linked by three methine bridges and a direct pyrrole-pyrrole bond, this unique structure imparts a host of distinct electronic and chemical properties.[1] Unlike the dianionic porphyrin, the this compound macrocycle is a trianionic ligand, a feature that allows it to stabilize metals in higher oxidation states.[2] This capability, coupled with its intense absorption in the visible region of the electromagnetic spectrum and significant fluorescence, has positioned this compound and its metal complexes at the forefront of various applications, including photodynamic therapy (PDT), bioimaging, and catalysis.[3][4]

This technical guide provides a comprehensive exploration of the electronic structure and aromaticity of the this compound ring. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in harnessing the unique properties of this versatile macrocycle. The following sections will delve into the theoretical underpinnings of this compound's electronic landscape, present key experimental data for its characterization, and provide detailed protocols for relevant experimental and computational methodologies.

Electronic Structure of the this compound Macrocycle

The electronic structure of the this compound ring is fundamentally governed by its extended π-electron system. This system gives rise to its characteristic spectroscopic properties and dictates its reactivity and coordination chemistry.

The π-Electron System and Gouterman's Four-Orbital Model

Similar to porphyrins, the electronic absorption spectra of corroles can be largely understood through Gouterman's four-orbital model. This model considers the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). Transitions between these orbitals are responsible for the two main features in the UV-vis spectrum: the intense Soret band (or B band) in the near-UV region (around 400-420 nm) and the weaker Q bands in the visible region (500-650 nm).[5] However, due to the lower symmetry of the this compound macrocycle (C2v) compared to porphyrins (D4h), the degeneracy of the LUMOs is lifted, often resulting in more complex and broader Q-band structures.[2]

Oxidation States and Ligand Noninnocence

A key feature of corroles is their ability to exist in multiple oxidation states. The trianionic nature of the this compound ligand allows it to stabilize metal ions in unusually high oxidation states. However, the this compound macrocycle is not always a passive spectator ligand. In many metallocorroles, the ligand is "noninnocent," meaning it actively participates in redox processes. This can lead to the formation of a this compound radical dianion, where the electronic description of the complex is a hybrid of a high-valent metal and a radical ligand. This phenomenon significantly influences the electronic, magnetic, and spectroscopic properties of the metallothis compound.

Aromaticity of the this compound Ring

The concept of aromaticity is central to understanding the stability and reactivity of the this compound macrocycle. An 18-π electron system, this compound adheres to Hückel's rule for aromaticity (4n+2 π electrons, where n=4). This aromatic character is manifested in its planarity, specific bond length patterns, and characteristic magnetic properties.

Evidence from Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromaticity of the this compound ring is readily apparent in its ¹H NMR spectrum. The diatropic ring current induced by the delocalized π-electrons in an external magnetic field causes significant deshielding of the protons on the periphery of the macrocycle (meso and β-pyrrolic protons) and shielding of the inner N-H protons.[6] This results in downfield chemical shifts for the outer protons and upfield shifts for the inner protons, a hallmark of aromatic systems.

UV-vis Spectroscopy: The intense Soret band observed in the UV-vis spectrum is another indicator of a highly conjugated, aromatic system. The position and intensity of this band are sensitive to the electronic nature of substituents on the this compound periphery and the coordinated metal ion.

Theoretical Assessment of Aromaticity

Nucleus-Independent Chemical Shift (NICS): NICS is a computational method widely used to quantify the aromaticity of cyclic molecules. It involves calculating the magnetic shielding at the center of the ring (NICS(0)) and at a point above the ring plane (e.g., NICS(1)). A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity.[7] For corroles, calculated NICS values are typically negative, confirming their aromatic character.

Data Presentation

Table 1: Representative UV-vis Absorption Data for Meso-Substituted Corroles
This compound DerivativeSolventSoret Band λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Q-Bands λmax (nm)Reference
5,10,15-Tris(pentafluorophenyl)this compoundCH₂Cl₂410120,000565, 585, 615[5]
5,10,15-Triphenylthis compoundCH₂Cl₂418115,000575, 595, 625[5]
Ga(III)-5,10,15-Tris(pentafluorophenyl)this compoundCH₂Cl₂425135,000580, 610[8]
Cu(III)-5,10,15-Triphenylthis compoundCH₂Cl₂415100,000550, 590[9]
Table 2: Typical ¹H NMR Chemical Shifts (ppm) for Free-Base Triarylcorroles in CDCl₃
ProtonChemical Shift Range (ppm)Multiplicity
β-Pyrrolic Protons8.2 - 9.0Doublet
Meso-Aryl Protons7.5 - 8.5Multiplet
Inner N-H Protons-2.0 - -4.0Broad Singlet

Note: Chemical shifts can vary depending on the specific substituents on the meso-aryl groups.

Table 3: Selected Bond Lengths (Å) from X-ray Crystallography of a Free-Base Triarylthis compound
BondBond Length (Å)
Cα-Cβ1.36 - 1.39
Cβ-Cβ (pyrrole)1.42 - 1.45
Cα-N1.37 - 1.40
Cα-Cmeso1.39 - 1.42
Cα-Cα (direct link)1.48 - 1.52

Data compiled from representative structures. Actual values may vary based on the specific molecule and crystal packing.

Table 4: Calculated Nucleus-Independent Chemical Shift (NICS) Values (ppm)
CompoundNICS(0)NICS(1)Aromaticity
Benzene-9.7-11.5Aromatic
Free-base this compound-12.5-14.2Aromatic
Free-base Porphyrin-15.1-16.8Aromatic

NICS values are dependent on the computational method and basis set used.

Experimental and Computational Protocols

Protocol 1: Synthesis of 5,10,15-Triphenylthis compound

This protocol is a modification of the Lindsey synthesis, a common method for preparing meso-substituted corroles.

Materials:

  • Pyrrole (freshly distilled)

  • Benzaldehyde (B42025)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzaldehyde (3 mmol) and freshly distilled pyrrole (4 mmol) in anhydrous DCM (500 mL).

  • Add TFA (0.1 mmol) to the solution and stir at room temperature in the dark for 15 minutes.

  • Add DDQ (2.25 mmol) to the reaction mixture and continue stirring for 1 hour.

  • Neutralize the reaction with triethylamine (B128534) (0.5 mL).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane:DCM gradient as the eluent. The this compound fraction is typically a vibrant green or purple color.

  • Collect the desired fraction and remove the solvent to yield the pure 5,10,15-triphenylthis compound.

G A Reactants (Pyrrole, Benzaldehyde) D Condensation A->D B Solvent (DCM) B->D C Catalyst (TFA) C->D F Oxidation D->F E Oxidant (DDQ) E->F G Neutralization (Triethylamine) F->G H Purification (Column Chromatography) G->H I Product (5,10,15-Triphenylthis compound) H->I

Protocol 2: UV-vis Spectroscopic Analysis

Instrumentation:

  • Dual-beam UV-vis spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Use the same solvent as a reference blank.

  • Record the absorption spectrum over a wavelength range of 300-800 nm.

  • Identify the wavelength of maximum absorbance (λmax) for the Soret and Q bands.

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Protocol 3: ¹H NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Dissolve approximately 1-5 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals to determine the relative number of protons.

  • Assign the chemical shifts of the β-pyrrolic, meso-aryl, and inner N-H protons based on their characteristic chemical shift ranges and multiplicities.

Protocol 4: Nucleus-Independent Chemical Shift (NICS) Calculation

Software:

  • Gaussian 16 or a similar quantum chemistry software package

  • GaussView or a similar molecular modeling program

Procedure:

  • Geometry Optimization:

    • Build the this compound molecule in GaussView.

    • Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The keyword Opt is used in the route section of the Gaussian input file.

  • NICS Calculation Setup:

    • Open the optimized geometry in GaussView.

    • To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the this compound ring.

    • To calculate NICS(1), place a ghost atom 1 Å above the geometric center of the ring.

  • Gaussian Input File:

    • Create a Gaussian input file with the coordinates of the optimized this compound and the ghost atom(s).

    • Use the NMR keyword in the route section.

    • The route section should look something like: # B3LYP/6-311+G(2d,p) NMR.

  • Running the Calculation and Analysis:

    • Run the Gaussian calculation.

    • Open the output file and search for "Magnetic shielding tensor (ppm)".

    • The isotropic shielding value for the ghost atom (Bq) corresponds to the negative of the NICS value. A positive shielding value indicates a negative NICS value and aromaticity.

G A Build this compound Structure B Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C Place Ghost Atom (Bq) (at ring center for NICS(0), 1Å above for NICS(1)) B->C D NMR Calculation (DFT: B3LYP/6-311+G(2d,p)) C->D E Extract Isotropic Shielding Value for Bq D->E F Calculate NICS (NICS = -Shielding) E->F G Interpret Aromaticity (Negative NICS = Aromatic) F->G

Signaling Pathways and Applications in Drug Development

The unique photophysical properties of corroles make them highly promising candidates for photodynamic therapy (PDT). In PDT, a photosensitizer, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are cytotoxic to cancer cells.

G cluster_0 Extracellular cluster_1 Cellular Environment This compound This compound Photosensitizer Corrole_active Excited State this compound (Triplet State) This compound->Corrole_active Light Absorption O2 Molecular Oxygen (³O₂) Corrole_active->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂) O2->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath Apoptosis / Necrosis Damage->CellDeath Light Light Activation (Specific Wavelength)

The efficiency of a this compound as a PDT agent is dependent on several factors, including its ability to be taken up by cancer cells, its photostability, and its quantum yield of singlet oxygen generation. Research in this area focuses on modifying the this compound structure with specific functional groups to enhance these properties and to target cancer cells selectively. The development of water-soluble this compound derivatives and their conjugation to nanoparticles or targeting moieties are active areas of investigation for improving their therapeutic efficacy.

Conclusion

The this compound ring presents a rich and complex electronic structure that gives rise to its distinct aromatic character and versatile coordination chemistry. This guide has provided an in-depth overview of the theoretical principles, key experimental data, and practical methodologies for studying the electronic structure and aromaticity of corroles. For researchers and professionals in drug development, a thorough understanding of these fundamental properties is crucial for the rational design of new this compound-based therapeutic agents, particularly in the promising field of photodynamic therapy. The continued exploration of this unique macrocycle is poised to unlock new opportunities in medicine and materials science.

References

The Advent of a Unique Porphyrinoid: A Technical Guide to Key Milestones in Corrole Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corroles, contracted tetrapyrrolic macrocycles with a direct pyrrole-pyrrole bond, have emerged from the shadow of their porphyrin cousins to become a focal point of intensive research. Their unique electronic properties, ability to stabilize high-valent metal ions, and potential applications in catalysis, sensing, and medicine have driven the development of sophisticated synthetic methodologies. This in-depth technical guide chronicles the key milestones in corrole ligand synthesis, providing a comparative analysis of seminal methods, detailed experimental protocols, and a visual representation of the evolution of this fascinating field.

From Multi-Step Endeavors to One-Pot Triumphs: A Historical Perspective

The journey of this compound synthesis began with laborious, multi-step procedures that yielded a pittance of the desired macrocycle. A pivotal moment in this compound chemistry arrived with the advent of one-pot synthetic strategies in the late 1990s, which dramatically improved accessibility and paved the way for widespread investigation.[1][2]

The Early Days: The Johnson and Kay Method

The first synthesis of a this compound was reported by Johnson and Kay in 1965.[3] Their approach involved the condensation of dipyrromethane and pyrrole (B145914) derivatives to form a 1,19-dideoxobiladiene-ac-hydrobromide, which was then cyclized via irradiation with a tungsten lamp.[3] While groundbreaking, this multi-step method was low-yielding and limited in scope.

The Renaissance of this compound Synthesis: The One-Pot Revolution

The late 1990s witnessed a paradigm shift in this compound synthesis with the independent development of one-pot methodologies by the research groups of Gross, Paolesse, and Gryko.[4] These methods, which involve the acid-catalyzed condensation of aldehydes and pyrrole or its derivatives, made corroles readily accessible in gram quantities.[5]

  • The Gross Method (Solvent-Free Synthesis): In 1999, Gross and coworkers reported a solvent-free method for the synthesis of 5,10,15-tris(pentafluorophenyl)this compound (B1366311) (H₃TPFPC).[3] This two-step procedure involves the condensation of pentafluorobenzaldehyde (B1199891) with pyrrole on a solid support like aluminum oxide, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent.[3] A key finding was the necessity of an acid catalyst, which in the initial experiments was adeventitiously formed from the autoxidation of the aldehyde.[3]

  • The Paolesse Method (Modified Rothemund Reaction): Paolesse and his team adapted the well-known Rothemund porphyrin synthesis to favor this compound formation.[6][7] By using an excess of pyrrole relative to the aldehyde (typically a 3:1 molar ratio) and carrying out the reaction in refluxing acetic acid, they were able to synthesize 5,10,15-triphenylthis compound (B3119093) in a one-pot procedure.[7][8] This method proved to be general for a variety of benzaldehydes.[9][10]

  • The Gryko Method (Water-Methanol System): Gryko and his research group developed a highly efficient one-pot synthesis of meso-substituted corroles by conducting the initial condensation of aldehydes and pyrrole in a water-methanol mixture with an acid catalyst, typically HCl.[4][11][12] This biphasic system allows for careful control over the solubility of the oligopyrromethanes, leading to higher yields of the desired bilane (B1242972) precursor.[11][12] Subsequent oxidation with an oxidant like p-chloranil or DDQ affords the this compound.[4][7] This method has been refined to synthesize a wide variety of A₃- and trans-A₂B-corroles with impressive yields.[11][13][14]

Comparative Analysis of Key Synthetic Methodologies

The choice of synthetic method depends on the desired this compound substitution pattern, the reactivity of the starting materials, and the desired scale of the reaction. The following tables provide a quantitative comparison of the seminal one-pot methods for the synthesis of A₃- and trans-A₂B-corroles.

Table 1: Comparison of One-Pot Syntheses for A₃-Corroles

Method Key Features Typical Aldehydes Catalyst Solvent/Conditions Oxidant Typical Yields Reference(s)
Gross Solvent-free condensationElectron-deficient (e.g., pentafluorobenzaldehyde)Adventitious acid/Solid support (e.g., Al₂O₃)Solid phase, then solvent for oxidationDDQ6-11%[3]
Paolesse Modified Rothemund, excess pyrroleAromatic aldehydesAcetic acidRefluxing acetic acidAir/DDQ~6-22%[3][7][8]
Gryko Biphasic water-methanol systemWide range of aromatic aldehydesHCl or TFAWater-Methanol, then organic solvent for oxidationDDQ or p-chloranil7-32% (up to 56% for specific cases)[11][12][13]

Table 2: Synthesis of trans-A₂B-Corroles using the Gryko Method

Dipyrromethane Aldehyde Catalyst Solvent Oxidant Yield Reference(s)
5-(pentafluorophenyl)dipyrromethane (B1599833)Various aromatic aldehydesTFADichloromethane (B109758) or AcetonitrileDDQ~20%[15]
5-phenyldipyrromethane4-cyanobenzaldehydeHClWater-Methanolp-chloranil45%[11]
5-(4-nitrophenyl)dipyrromethanePentafluorobenzaldehydeNot specifiedNot specifiedNot specifiedNot specified[16]

Detailed Experimental Protocols

The following are representative experimental protocols for the key one-pot this compound synthesis methodologies.

Protocol 1: Gryko Synthesis of 5,10,15-Triphenylthis compound (A₃-Type)[7][12]
  • Condensation: In a flask protected from light, dissolve benzaldehyde (B42025) (10 mmol) and freshly distilled pyrrole (20 mmol) in a 1:1 mixture of methanol (B129727) and water (100 mL).

  • Add concentrated hydrochloric acid (1 mL, ~1% by volume).

  • Stir the mixture vigorously at room temperature for 15-30 minutes. The reaction progress can be monitored by the formation of a precipitate.

  • Extraction: Add chloroform (B151607) (100 mL) and stir for an additional 5 minutes.

  • Separate the organic layer, wash with water, and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Oxidation: To the filtrate, add a solution of p-chloranil (15 mmol) in chloroform (50 mL).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Purification: Evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and dichloromethane).

Protocol 2: Paolesse Synthesis of 5,10,15-Triphenylthis compound (A₃-Type)[7]
  • Reaction: In a round-bottom flask, dissolve benzaldehyde (10 mmol) and freshly distilled pyrrole (30 mmol) in glacial acetic acid (100 mL).

  • Reflux the mixture for 3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. A black precipitate will form.

  • Collect the precipitate by filtration and wash with methanol.

  • Purification: The crude product is purified by column chromatography on silica gel. It is often necessary to first separate the this compound from the co-produced tetraphenylporphyrin.

Protocol 3: Gross Solvent-Free Synthesis of 5,10,15-Tris(pentafluorophenyl)this compound (A₃-Type)[3]
  • Condensation: Grind pentafluorobenzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol) with activated aluminum oxide (5 g) in a mortar and pestle for 15-20 minutes.

  • Transfer the solid mixture to a flask.

  • Oxidation: Add dichloromethane (100 mL) to the flask, followed by a solution of DDQ (12 mmol) in dichloromethane (50 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Purification: Filter the mixture to remove the alumina. The filtrate is then concentrated and the crude product is purified by column chromatography on silica gel.

Protocol 4: Gryko Synthesis of a trans-A₂B-Corrole[15][17]
  • Condensation: Dissolve 5-(pentafluorophenyl)dipyrromethane (5 mmol) and an aromatic aldehyde (e.g., 4-cyanobenzaldehyde, 5 mmol) in dichloromethane (100 mL).

  • Add trifluoroacetic acid (TFA) as a catalyst (typically in the range of 1-5 mol%).

  • Stir the reaction at room temperature for 10-20 minutes.

  • Oxidation: Add a solution of DDQ (7.5 mmol) in dichloromethane (50 mL).

  • Continue stirring at room temperature for 1 hour.

  • Purification: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Landscape

The evolution and logic of this compound synthesis can be effectively visualized using diagrams. The following are Graphviz (DOT language) representations of key synthetic pathways and workflows.

Evolution_of_Corrole_Synthesis A Early Multi-Step Syntheses (e.g., Johnson & Kay, 1965) - Low Yields - Limited Scope B One-Pot Methodologies (Breakthroughs, late 1990s) - Increased Accessibility - Higher Yields A->B Paradigm Shift C Gross Method (Solvent-Free) B->C D Paolesse Method (Modified Rothemund) B->D E Gryko Method (H2O-MeOH System) B->E F Synthesis of A3-Corroles E->F G Synthesis of trans-A2B-Corroles E->G I Post-Synthetic Functionalization F->I H Synthesis of ABC-Corroles G->H Further Refinements G->I H->I

Caption: Evolution of this compound Synthesis Methodologies.

Gryko_A3_Corrole_Workflow cluster_condensation Condensation Step cluster_workup Workup & Extraction cluster_oxidation Oxidation & Purification Start Aldehyde + Pyrrole (in H2O/MeOH) Catalysis Add HCl Catalyst Start->Catalysis Stir Stir at RT Catalysis->Stir Extract Extract with CH2Cl2 Stir->Extract Wash Wash with H2O & NaHCO3 Extract->Wash Dry Dry over Na2SO4 Wash->Dry Oxidize Add p-chloranil Dry->Oxidize Purify Column Chromatography Oxidize->Purify Product Pure A3-Corrole Purify->Product

Caption: Experimental Workflow for Gryko's A₃-Corrole Synthesis.

Synthetic_Strategies cluster_A3 A3-Type Synthesis (3+1) cluster_A2B trans-A2B-Type Synthesis (2+1) cluster_ABC ABC-Type Synthesis A3 3 x Aldehyde 4 x Pyrrole This compound This compound Macrocycle A3->this compound A2B 1 x Dipyrromethane (A-substituted) 1 x Aldehyde (B-substituted) 2 x Pyrrole A2B->this compound ABC Stepwise condensation of different dipyrromethanes and aldehydes ABC->this compound

Caption: General Synthetic Strategies for meso-Substituted Corroles.

Conclusion

The field of this compound synthesis has undergone a remarkable transformation, moving from challenging multi-step procedures to highly efficient and versatile one-pot methodologies. The pioneering work of Gross, Paolesse, and Gryko has made these fascinating macrocycles readily available, fueling a surge in research into their fundamental properties and diverse applications. This guide provides a comprehensive overview of these key milestones, offering researchers the foundational knowledge and practical protocols necessary to explore the rich chemistry of corroles. The continued refinement of synthetic methods and the development of novel functionalization strategies promise to further expand the horizons of this compound science and technology.

References

The Trianionic Nature of Corrole Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corroles are tetrapyrrolic macrocycles that are structural analogs of porphyrins, but with a contracted ring system due to a direct pyrrole-pyrrole linkage. This seemingly subtle structural modification has profound implications for the electronic properties of the macrocycle. Unlike the dianionic nature of porphyrins, corroles are considered trianionic ligands. This defining characteristic allows them to stabilize higher oxidation states of coordinated metal ions, leading to a rich and diverse coordination chemistry with significant potential in catalysis, sensing, and medicine. This technical guide provides an in-depth exploration of the trianionic nature of corrole ligands, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Evidence for the Trianionic Character of Corroles

The trianionic nature of the this compound ligand is not merely a theoretical concept but is substantiated by a wealth of experimental and computational evidence. The free-base this compound (H₃Cor) possesses three dissociable inner nitrogen protons. Upon coordination to a metal ion, it typically loses all three protons to form a trianionic ligand (Cor³⁻). This is in stark contrast to porphyrins, which have two inner protons and form dianionic ligands (Por²⁻).

Spectroscopic Evidence

UV-vis Spectroscopy: The electronic absorption spectra of corroles are sensitive to the protonation state of the inner nitrogen atoms. Titration of a free-base this compound with acid reveals distinct changes in the Soret and Q-bands, corresponding to the monoprotonated and diprotonated species.[1] The trianionic form, present in metallocorroles, exhibits a characteristic spectrum that differs significantly from the free-base and protonated forms.[2][3]

NMR Spectroscopy: ¹H NMR spectroscopy provides direct evidence of the number of inner protons. In a free-base this compound, the signals corresponding to the three NH protons can be observed, often at high chemical shifts. Upon metalation, these signals disappear, indicating deprotonation to the trianionic state.

Electrochemical Evidence

Cyclic Voltammetry: The redox potentials of metallocorroles are indicative of the electron-rich nature of the trianionic ligand. Cyclic voltammetry studies show that this compound complexes generally have lower oxidation potentials compared to their porphyrin counterparts, reflecting the greater electron-donating ability of the trianionic this compound ligand.[4]

Structural Evidence

X-ray Crystallography: Single-crystal X-ray diffraction studies of metallocorroles provide definitive structural information. The coordination of the metal ion within the this compound core and the absence of inner protons confirm the trianionic nature of the ligand. Furthermore, the metal-nitrogen (M-N) bond lengths in metallocorroles are consistent with the coordination of a trianionic ligand.[5][6]

Quantitative Data Supporting the Trianionic Nature

The following tables summarize key quantitative data from the literature that underscore the trianionic character of this compound ligands.

Table 1: Selected Metal-Nitrogen (M-N) Bond Lengths in Metallocorroles from X-ray Crystallography
Metal ComplexMetal Oxidation StateAverage M-N Bond Length (Å)Reference
[Mn(tpfc)(py)₂]Mn(III)~2.00[7]
[Fe(tpfc)Cl]Fe(III)~1.88N/A
[Co(tpfc)(py)₂]Co(III)~1.87[8]
[Cu(OEC)]Cu(III)~1.91N/A
[Ga(tpfc)(py)]Ga(III)~1.95N/A

tpfc = 5,10,15-tris(pentafluorophenyl)this compound; OEC = octaethylthis compound; py = pyridine (B92270). Data is compiled from representative structures and should be considered approximate.

Table 2: Representative Electrochemical Potentials of Metallocorroles
ComplexFirst Oxidation (V vs. SCE)First Reduction (V vs. SCE)Reference
Mn(tpfc)+0.75-0.80[4]
Fe(tpfc)Cl+0.40-0.25[4]
Co(tpfc)(PPh₃)+0.35-1.10[4]
Cu(tdcc)+0.68-1.05N/A
Ga(tpfc)+1.10-1.45N/A

Potentials are approximate and can vary based on solvent and electrolyte conditions. tpfc = 5,10,15-tris(pentafluorophenyl)this compound; tdcc = 5,10,15-tris(2,6-dichlorophenyl)this compound; PPh₃ = triphenylphosphine.

Table 3: Typical UV-vis Absorption Maxima for Corroles
SpeciesSoret Band (nm)Q-Bands (nm)Reference
H₃(tpfc) (free-base)~410-420~560, 600, 640[2]
[H₄(tpfc)]⁺ (monoprotonated)Red-shiftedAltered intensity and position[1]
[H₅(tpfc)]²⁺ (diprotonated)Further shiftedAltered intensity and position[1]
Mn(tpfc)~400, 480 (split)~590, 630[9]
Co(tpfc)(PPh₃)~415~580, 615[9]

tpfc = 5,10,15-tris(pentafluorophenyl)this compound. Wavelengths are approximate and solvent-dependent.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of corroles, crucial for studying their trianionic nature.

Synthesis of a Free-Base this compound: 5,10,15-Tris(pentafluorophenyl)this compound (H₃tpfc) via a Modified Lindsey Synthesis

This protocol is adapted from established methods for synthesizing meso-substituted corroles.[1]

Materials:

Procedure:

  • To a stirred solution of pentafluorobenzaldehyde (e.g., 3 equivalents) in dry CH₂Cl₂ under an inert atmosphere (e.g., argon), add freshly distilled pyrrole (e.g., 4 equivalents).

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the formation of the bilane (B1242972) intermediate by TLC.

  • Add a solution of DDQ or p-chloranil (e.g., 3 equivalents) in CH₂Cl₂ to the reaction mixture to effect oxidative cyclization.

  • Stir the mixture for an additional period (e.g., 1 hour).

  • Neutralize the reaction mixture with a base such as triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/toluene or hexane/CH₂Cl₂ gradient to separate the desired this compound from porphyrin side-products and other impurities.

  • Collect the this compound-containing fractions and remove the solvent to yield the free-base this compound as a solid.

Metal Insertion into a Free-Base this compound: Synthesis of a Cobalt(III) this compound

This protocol describes a general method for the insertion of cobalt into a free-base this compound.[10]

Materials:

  • Free-base this compound (e.g., H₃tpfc)

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Pyridine (dry)

  • Triphenylphosphine (PPh₃) (optional, as an axial ligand)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure:

  • Dissolve the free-base this compound in a suitable solvent such as pyridine or a mixture of CH₂Cl₂ and methanol.

  • Add an excess of cobalt(II) acetate tetrahydrate to the solution.

  • If a specific axial ligand is desired, add it to the reaction mixture (e.g., triphenylphosphine).

  • Reflux the reaction mixture for a period ranging from 30 minutes to several hours, monitoring the progress of the reaction by UV-vis spectroscopy (disappearance of the free-base Soret band and appearance of the metallothis compound Soret band).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of CH₂Cl₂ and purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/CH₂Cl₂) to isolate the cobalt this compound complex.

  • Collect the desired fraction and remove the solvent to obtain the pure cobalt(III) this compound.

Characterization Techniques

X-ray Crystallography:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion of a non-solvent into a solution of the this compound, or slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[11] Data is collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[5]

NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, or pyridine-d₅) in an NMR tube.

  • Acquisition Parameters: For a standard ¹H NMR spectrum, typical parameters include a 90° pulse, a spectral width covering the expected chemical shift range, a sufficient relaxation delay (e.g., 5 times the longest T₁), and an appropriate number of scans to achieve a good signal-to-noise ratio.[12][13] For ¹³C NMR, a larger number of scans is usually required. 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.

UV-vis Spectroscopy:

  • Sample Preparation: A dilute solution of the this compound is prepared in a UV-transparent solvent (e.g., CH₂Cl₂, toluene, or THF) in a quartz cuvette.

  • Measurement: The absorption spectrum is recorded over a wavelength range that includes the Soret and Q-bands (typically 300-800 nm). The baseline is corrected using a cuvette containing the pure solvent. Molar absorptivity coefficients (ε) can be determined using the Beer-Lambert law.[14]

Cyclic Voltammetry (CV):

  • Experimental Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[15]

  • Procedure: The this compound sample is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in CH₂Cl₂). The solution is deoxygenated by bubbling with an inert gas (e.g., argon). The potential is swept linearly from an initial value to a final value and back, and the resulting current is measured. The scan rate can be varied to investigate the reversibility of the redox processes.

Visualizing the Trianionic Nature of Corroles

The following diagrams, generated using the DOT language for Graphviz, illustrate the key structural features and transformations of this compound ligands.

corrole_structure cluster_this compound Free-Base this compound (H₃Cor) cluster_protons Inner Nitrogen Protons This compound This compound p1 H This compound->p1 N-H p2 H This compound->p2 N-H p3 H This compound->p3 N-H

Caption: General structure of a free-base this compound highlighting the three inner nitrogen protons.

deprotonation_pathway H3Cor Free-Base this compound (H₃Cor) H2Cor_minus Monoanion (H₂Cor)⁻ H3Cor->H2Cor_minus - H⁺ HCor_2minus Dianion (HCor)²⁻ H2Cor_minus->HCor_2minus - H⁺ Cor_3minus Trianion (Cor)³⁻ HCor_2minus->Cor_3minus - H⁺

Caption: Stepwise deprotonation of a free-base this compound to its trianionic form.

porphyrin_vs_this compound Porphyrin Porphyrin Inner Protons: 2 Charge: -2 This compound This compound Inner Protons: 3 Charge: -3

Caption: Comparison of inner protons and charge between porphyrin and this compound ligands.

workflow start Start: Free-Base this compound Synthesis purification1 Purification (Column Chromatography) start->purification1 metalation Metal Insertion purification1->metalation purification2 Purification (Column Chromatography) metalation->purification2 characterization Characterization (X-ray, NMR, UV-vis, CV) purification2->characterization end End: Pure Metallothis compound characterization->end

Caption: Workflow for the synthesis and characterization of a metallothis compound.

Conclusion

The trianionic nature of this compound ligands is a cornerstone of their chemistry, distinguishing them from their porphyrin cousins and enabling a vast array of applications. This guide has provided a comprehensive overview of the evidence supporting this characteristic, from spectroscopic and electrochemical data to definitive structural analyses. The presented quantitative data and experimental protocols offer a practical resource for researchers in chemistry, materials science, and drug development who are interested in harnessing the unique properties of these fascinating macrocycles. The continued exploration of metallothis compound chemistry, underpinned by a solid understanding of the trianionic ligand platform, promises to yield further innovations in catalysis and medicine.

References

Unveiling the Light: A Technical Guide to the Photophysical Properties of Free-Base Corroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the core photophysical properties of free-base corroles. This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental processes to facilitate a deeper understanding and application of these unique macrocycles.

Free-base corroles, synthetic analogs of porphyrins, have garnered significant attention in recent years due to their distinct electronic structure and promising applications in fields ranging from photosensitizers in photodynamic therapy to components in light energy conversion systems.[1][2][3] Their unique contracted tetrapyrrolic framework, which lacks one meso-carbon atom compared to porphyrins, results in a different symmetry and electronic configuration, leading to distinct photophysical behaviors.[4][5]

Core Photophysical Parameters

The photophysical properties of free-base corroles are characterized by several key parameters, including their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. These properties are highly sensitive to the molecular structure, including the nature and position of peripheral substituents, as well as the solvent environment.[5][6]

Absorption and Emission Characteristics

Free-base corroles typically exhibit a strong Soret band (or B band) in the 400-450 nm region and weaker Q bands in the 550-700 nm range.[3][7] The Soret band is often split due to the lower symmetry of the corrole macrocycle compared to porphyrins.[2][3] The Q bands are composed of multiple transitions and can show significant solvatochromic shifts, with a general red shift observed in more polar solvents.[5]

Upon excitation, free-base corroles exhibit fluorescence, typically with emission maxima in the red to near-infrared region of the spectrum.[7] The fluorescence quantum yields of free-base corroles are notably higher than those of their free-base porphyrin counterparts, generally ranging from 0.1 to 0.22.[3][8]

Excited-State Dynamics

The excited-state lifetime of the singlet state (S₁) in free-base corroles is typically in the nanosecond range.[7][8] Following excitation, the molecule can return to the ground state via fluorescence or non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state (T₁). The triplet state lifetimes are significantly longer, often in the microsecond range, and play a crucial role in applications like photodynamic therapy due to their ability to sensitize the formation of singlet oxygen.[8][9]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of free-base corroles from the literature, providing a comparative overview of their properties.

Table 1: Absorption and Emission Maxima of Selected Free-Base Corroles

This compound DerivativeSolventSoret Band (λ_abs, nm)Q Bands (λ_abs, nm)Emission Maxima (λ_em, nm)Reference
5,10,15-Tris(p-cyanophenyl)this compound (H₃Cor)CH₂Cl₂~427585, 620, 655676[7]
5,10,15-Tris(pentafluorophenyl)this compoundDichloromethane (B109758)---[6]
5,10,15-Triphenylthis compoundDichloromethane---[6]
A series of six meso-substituted corrolesToluene--645 - 707[8]

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Free-Base Corroles

This compound DerivativeSolventFluorescence Quantum Yield (Φ_f)Singlet Excited-State Lifetime (τ_s, ns)Triplet Excited-State Lifetime (τ_t, µs)Reference
5,10,15-Tris(p-cyanophenyl)this compound (H₃Cor)CH₂Cl₂0.0653.79-[7]
A series of six meso-substituted corrolesToluene (air-free)0.13 - 0.224.1 - 6.350 - 150[8]
A series of six meso-substituted corrolesToluene (air-saturated)-3.8 - 5.6-[8]
β-brominated derivatives-0.15 to 0.00474 to 0.08-[2]

Experimental Protocols

The characterization of the photophysical properties of free-base corroles involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q bands) and molar extinction coefficients.

Methodology:

  • Sample Preparation: Prepare solutions of the free-base this compound in a suitable solvent (e.g., HPLC-grade dichloromethane or toluene) at a concentration that yields an absorbance between 0.1 and 1.0 at the Soret band maximum.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of the this compound solution over a wavelength range of approximately 350 nm to 800 nm.

    • Identify the wavelengths of maximum absorbance for the Soret and Q bands.

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima and the relative fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound in the desired solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

  • Measurement:

    • Record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima (typically the Soret band).

    • Scan the emission monochromator over a wavelength range that covers the expected fluorescence.

  • Quantum Yield Determination (Relative Method):

    • Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., coumarin) under the same experimental conditions (excitation wavelength, slit widths).

    • The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ_f is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime of the excited singlet state.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector, and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed light source at a specific wavelength.

    • Measure the time delay between the excitation pulse and the detection of the first fluorescence photon.

    • Repeat this process many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis:

    • Deconvolute the instrument response function (IRF) from the measured decay profile.

    • Fit the resulting decay curve to one or more exponential functions to extract the fluorescence lifetime(s) (τ).

Visualization of Photophysical Processes

Diagrams are powerful tools for visualizing the complex electronic transitions and experimental workflows involved in studying the photophysics of free-base corroles.

Jablonski_Diagram Jablonski Diagram for a Free-Base this compound cluster_Singlet Singlet States cluster_Triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (Q band) S2 S₂ (Second Excited State) S0->S2 Absorption (Soret band) S1->S0 Fluorescence S1->S0 Non-Radiative Decay T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence T1->S0 Non-Radiative Decay

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a free-base this compound.

Experimental_Workflow Workflow for Photophysical Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of Free-Base this compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution uv_vis UV-Vis Absorption Spectroscopy dissolution->uv_vis steady_state Steady-State Fluorescence Spectroscopy dissolution->steady_state time_resolved Time-Resolved Fluorescence Spectroscopy dissolution->time_resolved absorption_data Determine λ_abs and ε uv_vis->absorption_data emission_data Determine λ_em and Φ_f steady_state->emission_data lifetime_data Determine τ_f time_resolved->lifetime_data interpretation Correlate Structure with Photophysical Properties absorption_data->interpretation emission_data->interpretation lifetime_data->interpretation

Caption: A typical experimental workflow for the photophysical characterization of free-base corroles.

References

An In-depth Technical Guide to Understanding the UV-Vis Spectra of Triarylcorroles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the electronic absorption properties of triarylcorroles, a class of contracted porphyrinoids. It details the interpretation of their UV-Vis spectra, the influence of peripheral substituents and central metal ions, and outlines standard experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers engaged in the study and application of triarylcorroles, particularly in fields such as photodynamic therapy and drug development.

Introduction to Triarylcorroles and their Electronic Structure

Triarylcorroles are aromatic tetrapyrrolic macrocycles that are structural analogues of porphyrins, but with a direct pyrrole-pyrrole bond instead of a fourth meso-carbon bridge.[1] This structural modification results in a lower symmetry (C2v) compared to the D4h symmetry of metalloporphyrins, which significantly influences their electronic and photophysical properties.[2] The UV-Vis absorption spectra of triarylcorroles, like porphyrins, are dominated by π→π* transitions and are characterized by two main features: an intense Soret band (or B-band) in the near-UV region (~400 nm) and a set of weaker Q-bands in the visible region (500-700 nm).[2]

The decreased symmetry of the corrole macrocycle leads to a relative decrease in the extinction coefficient of the Soret band compared to the Q-bands when compared to analogous porphyrins.[2] The electronic transitions are often described using the four-orbital model of Gouterman, which considers the transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs).

Interpreting the UV-Vis Spectra of Free-Base Triarylcorroles

The UV-Vis spectrum of a typical free-base triarylthis compound exhibits a sharp and intense Soret band and multiple, less intense Q-bands. For instance, 5,10,15-triphenylthis compound (B3119093) (H₃TPC) in dichloromethane (B109758) (CH₂Cl₂) displays a Soret band at approximately 414 nm and three primary Q-bands at 572, 615, and 647 nm.[1] The number and position of the Q-bands can vary depending on the solvent and the nature of the meso-aryl substituents.

The electronic nature of the substituents on the meso-phenyl rings significantly modulates the UV-Vis absorption spectra of triarylcorroles.

  • Electron-donating groups: Substituents such as methoxy (B1213986) (-OCH₃) groups generally cause a slight red-shift in both the Soret and Q-bands. For example, 5,10,15-tris(p-methoxyphenyl)this compound shows a Soret band at 419 nm in CH₂Cl₂.[1]

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups like nitro (-NO₂) or pentafluorophenyl (-C₆F₅) can lead to more pronounced spectral shifts. 5,10,15-tris(p-nitrophenyl)this compound exhibits a red-shifted Soret band at 425 nm, while 5,10,15-tris(pentafluorophenyl)this compound (B1366311) shows a blue-shifted Soret band at 407 nm in CH₂Cl₂.[1] These shifts are a direct consequence of the perturbation of the HOMO and LUMO energy levels of the this compound macrocycle.

The following diagram illustrates the general effect of meso-aryl substituents on the Soret band position.

Substituent_Effects Influence of Meso-Aryl Substituents on Soret Band Position cluster_substituents Substituent Electronic Effect cluster_shift Soret Band Shift Electron-Donating Electron-Donating Red Shift (Bathochromic) Red Shift (Bathochromic) Electron-Donating->Red Shift (Bathochromic) e.g., -OCH3 Unsubstituted Unsubstituted Reference Position Reference Position Electron-Withdrawing Electron-Withdrawing Electron-Withdrawing->Red Shift (Bathochromic) e.g., -NO2 Blue Shift (Hypsochromic) Blue Shift (Hypsochromic) Electron-Withdrawing->Blue Shift (Hypsochromic) e.g., -C6F5

Caption: General influence of meso-aryl substituent electronic effects on the Soret band position of triarylcorroles.

Data Presentation: UV-Vis Spectral Data of Selected Free-Base Triarylcorroles

The following table summarizes the UV-Vis absorption data for a selection of free-base triarylcorroles in dichloromethane (CH₂Cl₂).

This compound DerivativeSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Reference
5,10,15-Triphenylthis compound (H₃TPC)414572, 615, 647[1]
5,10,15-Tris(pentafluorophenyl)this compound407561, 604[1]
5,10,15-Tris(p-nitrophenyl)this compound425 (shoulder at 455)Not clearly resolved[1]
5,10,15-Tris(p-methoxyphenyl)this compound419520, 563, 620, 652[1]
meso-Trithienylthis compound433592, 647, 682[2]

The Effect of Metalation on UV-Vis Spectra

The insertion of a metal ion into the this compound core has a profound effect on the electronic absorption spectrum. The nature of the metal and its oxidation state dictate the spectral features. For instance, the coordination of a Co(III) ion can lead to a red-shift of the Soret band and an increase in the absorption of the Q-band upon axial ligand coordination.[3] In some cases, metalation can lead to the appearance of "hyper" spectra, characterized by a red-shifted and intensified Q-band, which can be attributed to metal-to-ligand charge transfer (MLCT) transitions.[4]

The synthesis of certain metal-corrole complexes, such as those with Zn(II) and Ni(II), can be challenging and may require specific reaction conditions, such as the pre-oxidation of the free-base this compound to a neutral radical species.[5][6][7] The UV-Vis spectrum of the resulting metal-corrole radical species is distinct, often showing a broad, red-shifted Soret band and ill-defined Q-bands.[5][7]

Experimental Protocols

The synthesis of meso-triarylcorroles is typically achieved through the acid-catalyzed condensation of a dipyrromethane with an aromatic aldehyde, followed by oxidation.[8]

Illustrative Protocol (adapted from Paolesse and Gross methods):

  • Condensation: An appropriate aromatic aldehyde (1 mmol) and dipyrromethane (2 mmol) are dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Acid Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA), is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by UV-Vis spectroscopy for the formation of the this compound precursor (corrinogen).

  • Oxidation: Upon completion of the condensation, an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is added to the mixture to effect the aromatization of the macrocycle.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or alumina, using an appropriate eluent system (e.g., dichloromethane/hexane).

The following diagram outlines the general experimental workflow for the synthesis and characterization of triarylcorroles.

Synthesis_Workflow General Workflow for Triarylthis compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants Aromatic Aldehyde + Dipyrromethane Condensation Acid-Catalyzed Condensation Reactants->Condensation Oxidation Oxidation with DDQ or p-chloranil Condensation->Oxidation Purification Column Chromatography Oxidation->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy Purification->NMR Mass_Spec Mass Spectrometry Purification->Mass_Spec X_Ray X-ray Crystallography (for single crystals) Purification->X_Ray

Caption: A schematic representation of the typical experimental workflow for the synthesis and subsequent characterization of triarylcorroles.

UV-Vis absorption spectra are recorded on a spectrophotometer using quartz cuvettes with a defined path length (typically 1 cm).

Protocol:

  • Solvent: A high-purity, spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, DMSO) is used.

  • Concentration: The this compound sample is dissolved in the chosen solvent to a concentration that provides an absorbance reading within the linear range of the instrument (typically in the micromolar range).

  • Measurement: The absorption spectrum is recorded over a suitable wavelength range (e.g., 300-800 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands are determined. The molar extinction coefficients (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Applications in Drug Development and Photodynamic Therapy (PDT)

The unique photophysical properties of triarylcorroles, including their strong absorption in the visible region and their ability to generate reactive oxygen species (ROS) upon photoexcitation, make them promising candidates for applications in photodynamic therapy (PDT).[9][10][11] In PDT, a photosensitizer is administered and accumulates in target tissues (e.g., tumors). Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the production of cytotoxic ROS that induce cell death.

The efficiency of a this compound-based photosensitizer is influenced by its photophysical parameters, such as its singlet oxygen quantum yield.[10] The interaction of corroles with biomolecules like DNA and human serum albumin (HSA) is also an important area of investigation for their application as therapeutic agents.[12][13] The design and synthesis of new triarylthis compound derivatives with tailored photophysical and biological properties is an active area of research in the development of novel anticancer agents.

References

Core Principles of Corrole Metalation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development, detailing the fundamental principles of corrole metalation reactions. Corroles, as trianionic tetrapyrrolic macrocycles, are distinguished from their porphyrin counterparts by a direct pyrrole-pyrrole bond, resulting in a smaller coordination cavity and a C2v symmetry.[1] This unique structure allows for the stabilization of metal ions in higher oxidation states, a property of significant interest in catalysis, sensing, and medicine.[1][2]

Fundamental Reaction and Key Influencing Factors

The metalation of a this compound involves the insertion of a metal ion into the central N4 cavity of the macrocycle. This process is governed by several critical factors that influence the reaction's efficiency, yield, and the final structure of the metallothis compound.

  • Metal Ion Properties: The size and oxidation state of the metal ion are paramount. The smaller cavity of the this compound ring favors the coordination of smaller metal ions and the stabilization of higher oxidation states.[1]

  • This compound Substituents: Electron-donating or -withdrawing groups on the this compound's periphery can modulate the electron density of the macrocycle, thereby influencing the ease of metal insertion.

  • Reaction Conditions: The choice of solvent, temperature, and the presence of a base are crucial parameters that must be optimized for each specific metalation reaction. For instance, high-boiling point solvents are often required for the insertion of more resilient metals.[3][4]

  • Metal Precursor: The nature of the metal salt or organometallic complex used as the metal source significantly impacts the reaction pathway and outcome.

Major Synthetic Methodologies for this compound Metalation

Three primary methods have been established for the synthesis of metallocorroles, each suited for different types of metals and desired final products.

The Metal-Alkyl Approach

This method is particularly effective for the insertion of early transition metals (Groups 4 and 5), as well as lanthanides and actinides. The general principle involves the deprotonation of the free-base this compound using an organolithium reagent (e.g., n-butyllithium) to form a trilithiated this compound salt. This highly nucleophilic species is then reacted with a metal halide to yield the metallothis compound.

Diagram of the Metal-Alkyl Approach Workflow

Metal_Alkyl_Workflow Free-base this compound Free-base this compound Deprotonation Deprotonation Free-base this compound->Deprotonation Alkyllithium Reagent Alkyllithium Reagent Alkyllithium Reagent->Deprotonation Trilithiated this compound Trilithiated this compound Deprotonation->Trilithiated this compound Metalation Metalation Trilithiated this compound->Metalation Metal Halide Metal Halide Metal Halide->Metalation Metallothis compound Metallothis compound Metalation->Metallothis compound Purification Purification Metallothis compound->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the Metal-Alkyl approach to this compound metalation.

The Low-Valent Organometallic Approach

This strategy is well-suited for the insertion of middle transition metals (Groups 6-9). It utilizes low-valent organometallic precursors, such as metal carbonyls or olefin complexes. At elevated temperatures, these precursors lose their labile ligands, generating a highly reactive, coordinatively unsaturated metal species that is readily trapped by the this compound's nitrogen core.

The Metal Acetate (B1210297) Approach

The metal acetate method is the preferred route for the metalation of corroles with late transition metals, particularly those from Groups 10 and 11, such as gold and platinum.[2] The reaction is typically carried out by heating the free-base this compound with an excess of the corresponding metal acetate in a high-boiling point solvent like pyridine (B92270) or dimethylformamide (DMF).

Quantitative Data on this compound Metalation Reactions

The following tables summarize quantitative data for the synthesis of various metallocorroles using the aforementioned methods.

Table 1: Metalation of Triarylcorroles with 3d Transition Metals

MetalThis compound LigandMetal PrecursorSolventTemperature (°C)Time (h)Yield (%)Reference
MnTris(pentafluorophenyl)this compoundMn(OAc)₂·4H₂ODMFReflux230-35[1]
FeTris(pentafluorophenyl)this compoundFeCl₂THFReflux1>90[5]
CoTris(pentafluorophenyl)this compoundCo(OAc)₂·4H₂ODMSO801~90[6]
Cu5,10,15-tris(4-carboxyphenyl)this compound active esterCu(OAc)₂·H₂OEtOHRoom Temp-57-59[7]

Table 2: Metalation of Triarylcorroles with 4d and 5d Transition Metals

MetalThis compound LigandMetal PrecursorSolventTemperature (°C)TimeYield (%)Reference
RuTris(aryl)this compound[Ru(p-cymene)Cl₂]₂TolueneReflux282-87[8]
RhTris(aryl)this compound[Rh(CO)₂Cl]₂TolueneReflux2~70[9]
ReTris(p-X-phenyl)this compoundRe₂(CO)₁₀Decalin180Overnight67-76[3][4]
PtTris(p-X-phenyl)this compoundPtCl₂Benzonitrile/Pyridine190 (Microwave)0.5<10[10][11]
AuTris(aryl)this compoundAu(OAc)₃PyridineReflux2~30[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of selected metallocorroles, illustrating the practical application of the core principles.

Synthesis of a Cobalt(III) this compound Complex[7]

Materials:

  • Free-base triarylthis compound (100 mg)

  • Cobalt(II) acetate tetrahydrate (100 mg, ~2.5 molar excess)

  • Dimethylsulfoxide (DMSO) (30 mL)

  • Nitrogen gas

  • Sodium chloride (20 g)

  • Distilled water (100 mL)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Sodium sulfate

  • n-Hexane

Procedure:

  • Dissolve 100 mg of the free-base this compound in 30 mL of DMSO in a round-bottom flask.

  • Bubble nitrogen gas through the solution for approximately 10 minutes.

  • Add 100 mg of cobalt(II) acetate tetrahydrate to the flask.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:DCM mobile phase.

  • While the reaction proceeds, prepare a brine solution by dissolving 20 g of sodium chloride in 100 mL of distilled water and cool it in a freezer.

  • Once the reaction is complete (indicated by the disappearance of the free-base this compound spot on TLC), remove the flask from the heat.

  • Pour the reaction mixture into the ice-cold brine solution, which should result in the immediate precipitation of the cobalt this compound as a brick-red solid.

  • Filter the precipitate using a simple filter paper and wash with cold distilled water.

  • Dissolve the crude product in DCM, with the aid of a small amount of methanol to facilitate the dissolution of any remaining water.

  • Dry the DCM solution over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Transfer the concentrated solution to a vial and layer with n-hexane to induce crystallization via slow diffusion.

Synthesis of a Rhenium(V)-Sulfido this compound Complex[3]

Materials:

  • Free-base meso-triarylthis compound (H₃[TpXPC])

  • Dirhenium decacarbonyl (Re₂(CO)₁₀)

  • Potassium carbonate (K₂CO₃)

  • Decalin

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Ethane-1,2-dithiol

Procedure:

  • In a reaction vessel, combine the free-base this compound, Re₂(CO)₁₀, and K₂CO₃ in decalin.

  • Heat the mixture at 180 °C overnight to facilitate rhenium insertion.

  • Cool the reaction mixture and then add PCl₃ followed by ethane-1,2-dithiol.

  • Continue the reaction for several more hours.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard workup followed by purification via column chromatography to isolate the ReS this compound.

Synthesis of a Gold(III) Triarylthis compound[5]

Materials:

  • Free-base triarylthis compound (e.g., H₃[T(p-F-P)C]) (0.086 mmol, 50 mg)

  • Gold(III) acetate (Au(OAc)₃) (5 equivalents, 161 mg, 0.43 mmol)

  • Pyridine (5 mL)

Procedure:

  • Dissolve the free-base this compound in 5 mL of pyridine in a 100-mL round-bottom flask.

  • Add a 5-fold excess of gold(III) acetate to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by UV-vis spectroscopy, observing the disappearance of the free-base Soret band and the appearance of a new Soret band for the gold this compound.

  • After completion, cool the reaction mixture and purify by column chromatography. The specific conditions for chromatography will vary depending on the substituents of the triarylthis compound.

Logical Relationships in this compound Metalation

The outcome of a this compound metalation reaction is a result of the interplay between several variables. The following diagram illustrates these relationships.

Diagram of Factors Influencing this compound Metalation

Factors_Influencing_Metalation cluster_input Reaction Parameters cluster_process Reaction Dynamics cluster_output Reaction Outcome Metal Precursor Metal Precursor Reaction_Kinetics Reaction Kinetics Metal Precursor->Reaction_Kinetics Thermodynamics Thermodynamics Metal Precursor->Thermodynamics This compound This compound This compound->Reaction_Kinetics This compound->Thermodynamics Solvent Solvent Solvent->Reaction_Kinetics Temperature Temperature Temperature->Reaction_Kinetics Base Base Base->Reaction_Kinetics Yield Yield Reaction_Kinetics->Yield Purity Purity Reaction_Kinetics->Purity Product_Structure Product Structure Thermodynamics->Product_Structure

Caption: Interplay of factors influencing the outcome of this compound metalation.

This guide provides a foundational understanding of the principles and practices of this compound metalation. For specific applications, further optimization of the described protocols may be necessary, and consulting the primary literature is highly recommended.

References

The Intricate World of Corrole Coordination Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Abstract

Corroles, a class of aromatic tetrapyrrolic macrocycles, have emerged as a versatile platform in coordination chemistry, captivating the interest of researchers in fields ranging from catalysis to medicinal chemistry. Their unique electronic structure and coordination properties, distinct from their well-studied porphyrin cousins, enable the stabilization of unusual metal oxidation states and facilitate a rich variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the coordination chemistry of corroles, tailored for researchers, scientists, and drug development professionals. It delves into the synthesis of free-base corroles and their metal complexes, details key functionalization strategies, and explores their burgeoning applications. This guide emphasizes practical utility by providing detailed experimental protocols for seminal reactions, presenting quantitative data in clearly structured tables for comparative analysis, and illustrating complex pathways and workflows through meticulously crafted diagrams.

Introduction to Corroles

Corroles are trianionic, aromatic macrocycles that are structurally related to porphyrins but lack one of the four meso-carbon bridges. This seemingly minor structural alteration leads to profound differences in their chemical and physical properties. The corrole macrocycle possesses a smaller, more electron-rich core with three inner nitrogen protons, in contrast to the two protons in a porphyrin. This feature allows corroles to stabilize higher oxidation states of coordinated metal ions.[1][2] The discovery of efficient synthetic routes to triarylcorroles has been a pivotal moment, unlocking the vast potential of these molecules for a wide range of applications.[3][4]

This guide will explore the fundamental aspects of this compound chemistry, with a focus on their coordination behavior with various metals across the periodic table. We will examine how the electronic properties of the this compound ligand and the coordinated metal ion influence the reactivity and potential applications of the resulting metallothis compound complexes.

Synthesis of Corroles and Metallocorroles

The synthesis of corroles has evolved significantly, with several methodologies now available for the preparation of a diverse array of this compound structures. The most common strategies involve the condensation of pyrrole (B145914) with aldehydes.[5][6]

Synthesis of Free-Base Corroles

A widely used method for the synthesis of meso-triarylcorroles is the one-pot reaction of pyrrole and an aromatic aldehyde in the presence of an acid catalyst, followed by oxidation.[5]

Experimental Protocol: Synthesis of 5,10,15-Tris(pentafluorophenyl)this compound (H₃TPFC) [5][7]

  • Materials: Pyrrole (freshly distilled), pentafluorobenzaldehyde (B1199891), dichloromethane (B109758) (DCM), trifluoroacetic acid (TFA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, silica (B1680970) gel for column chromatography.

  • Procedure:

    • In a round-bottom flask, dissolve pentafluorobenzaldehyde (3 equivalents) and freshly distilled pyrrole (4 equivalents) in dichloromethane.

    • Add a catalytic amount of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

    • Once the condensation is complete, add an oxidizing agent such as DDQ or p-chloranil (2-3 equivalents) to the reaction mixture and continue stirring for another 1-2 hours.

    • Neutralize the reaction mixture with a weak base like triethylamine.

    • Wash the organic layer with water and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane) to obtain the pure 5,10,15-tris(pentafluorophenyl)this compound.

Synthesis_of_Free_Base_this compound Pyrrole Pyrrole Condensation Condensation in DCM Pyrrole->Condensation Aldehyde Aromatic Aldehyde (e.g., Pentafluorobenzaldehyde) Aldehyde->Condensation Acid_Catalyst Acid Catalyst (e.g., TFA) Acid_Catalyst->Condensation Bilane Bilane Intermediate Condensation->Bilane Oxidation Oxidation Bilane->Oxidation Oxidant Oxidizing Agent (e.g., DDQ) Oxidant->Oxidation Free_Base_this compound Free-Base this compound Oxidation->Free_Base_this compound Purification Purification (Column Chromatography) Free_Base_this compound->Purification Pure_this compound Pure Free-Base this compound Purification->Pure_this compound

Caption: Synthetic workflow for free-base triarylcorroles.
Metalation of Corroles

The insertion of a metal ion into the this compound core is a crucial step to access the diverse reactivity of metallocorroles. The choice of metal precursor and reaction conditions depends on the specific metal and the desired oxidation state.[4][8]

Experimental Protocol: Synthesis of a Cobalt(III) this compound [9]

  • Materials: Free-base this compound (e.g., H₃TPFC), cobalt(II) acetate (B1210297) tetrahydrate, pyridine (B92270), methanol (B129727).

  • Procedure:

    • Dissolve the free-base this compound in pyridine in a round-bottom flask.

    • Add an excess of cobalt(II) acetate tetrahydrate to the solution.

    • Reflux the mixture for 1-2 hours. The reaction can be monitored by UV-Vis spectroscopy, observing the characteristic spectral shifts upon metalation.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add methanol to precipitate the cobalt(III) this compound complex.

    • Collect the solid by filtration, wash with methanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization or chromatography if necessary.

Metalation_of_this compound Free_Base_this compound Free-Base this compound Reaction Metal Insertion (Reflux) Free_Base_this compound->Reaction Metal_Salt Metal Salt (e.g., Co(OAc)₂) Metal_Salt->Reaction Solvent Solvent (e.g., Pyridine) Solvent->Reaction Metallocorrole_Crude Crude Metallothis compound Reaction->Metallocorrole_Crude Precipitation Precipitation (e.g., with Methanol) Metallocorrole_Crude->Precipitation Metallocorrole_Solid Solid Metallothis compound Precipitation->Metallocorrole_Solid Purification Purification (Filtration/Recrystallization) Metallocorrole_Solid->Purification Pure_Metallothis compound Pure Metallothis compound Purification->Pure_Metallothis compound

Caption: General workflow for the metalation of corroles.

Functionalization of the this compound Macrocycle

The peripheral functionalization of the this compound ring allows for the fine-tuning of its electronic, photophysical, and catalytic properties. A variety of organic reactions can be employed to introduce different substituents at the β-pyrrolic and meso positions.[8][10][11]

Electrophilic Substitution

Electrophilic substitution reactions, such as nitration and formylation, are common methods for functionalizing the this compound macrocycle. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents already present on the this compound.

Experimental Protocol: Formylation of a Copper(III) this compound (Vilsmeier-Haack Reaction) [12]

  • Materials: Copper(III) this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM).

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF under a nitrogen atmosphere.

    • Dissolve the copper(III) this compound in DCM.

    • Add the Vilsmeier reagent to the this compound solution and stir at room temperature for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into DCM, wash with water, and dry over anhydrous sodium sulfate.

    • Purify the formylated this compound by column chromatography on silica gel.

Physicochemical Properties of Metallocorroles

The unique coordination environment of the this compound ligand imparts distinct physicochemical properties to its metal complexes.

Spectroscopic Properties

Metallocorroles exhibit characteristic UV-Vis absorption spectra with an intense Soret band around 400-450 nm and weaker Q-bands in the 550-700 nm region. The positions and intensities of these bands are sensitive to the central metal, its oxidation state, and the peripheral substituents.[2][13][14] Many metallocorroles, particularly those of main group elements like gallium, are highly fluorescent.

Table 1: Spectroscopic Data for Selected Gallium(III) Corroles

This compound ComplexSolventλ_abs (Soret) (nm)λ_abs (Q-band) (nm)λ_em (nm)Quantum Yield (Φ_F)
Ga(TPFC)(py)CH₂Cl₂418575, 6156250.18
Ga(TpFPC)(py)Toluene420580, 620630-
Ga(TpClPC)(py)Toluene425585, 625635-

Data compiled from various sources.

Redox Properties

The redox behavior of metallocorroles is a key aspect of their chemistry, influencing their catalytic activity and potential applications in electron transfer processes. Cyclic voltammetry is a powerful technique to probe the redox potentials of these complexes.[15]

Table 2: Redox Potentials of Selected Iron and Manganese Corroles

This compound ComplexSolventE₁/₂ (Oxidation) (V vs. Fc/Fc⁺)E₁/₂ (Reduction) (V vs. Fc/Fc⁺)
Fe(TPFC)ClCH₂Cl₂/0.1 M TBAPF₆+0.45-1.10
Fe(TDCC)ClCH₂Cl₂/0.1 M TBAPF₆+0.55-1.05
Mn(TPFC)CH₂Cl₂/0.1 M TBAPF₆+0.20-1.30
Mn(TDCC)CH₂Cl₂/0.1 M TBAPF₆+0.30-1.25

Data compiled from various sources. Potentials are approximate and can vary with experimental conditions.[16][17][18][19]

Structural Properties

X-ray crystallography provides invaluable insights into the three-dimensional structure of metallocorroles, revealing details about bond lengths, bond angles, and the planarity of the macrocycle.[3][20][21][22][23]

Table 3: Selected Bond Lengths and Angles for a Copper(III) this compound Complex

ParameterValue
Cu-N (average)1.88 Å
N-Cu-N (cis)90.5°
N-Cu-N (trans)168.0°
Dihedral Angle (saddling)25°

Data for a representative saddled copper(III) this compound complex.

Applications in Catalysis

The ability of corroles to stabilize high-valent metal centers has made them attractive ligands for a variety of catalytic transformations, including oxidation reactions and cyclopropanation.[1][9][24][25][26]

Cyclopropanation Reactions

Cobalt corroles have been shown to be effective catalysts for the cyclopropanation of olefins with diazoacetates, affording the corresponding cyclopropanes with high yields and selectivities.

Table 4: Catalytic Cyclopropanation of Styrene with Ethyl Diazoacetate using a Cobalt this compound Catalyst

CatalystSolventTemp (°C)Time (h)Yield (%)trans:cis ratio
Co(TPC)Toluene80188580:20
Co(TDCC)Toluene80189285:15

TPC = triphenylthis compound; TDCC = tris(2,6-dichlorophenyl)this compound. Data are representative.

Oxygen Evolution Reaction (OER)

Manganese corroles have been investigated as catalysts for the oxygen evolution reaction, a key process in water splitting for hydrogen production. Their performance is evaluated by parameters such as overpotential and turnover frequency.[27][28][29][30][31]

Applications in Drug Development and Medicine

The unique photophysical properties of corroles, particularly their ability to generate reactive oxygen species (ROS) upon photoexcitation, have positioned them as promising candidates for photodynamic therapy (PDT) in cancer treatment.[7][11][32][33][34]

Photodynamic Therapy (PDT)

In PDT, a photosensitizer, such as a gallium(III) this compound, is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the production of cytotoxic singlet oxygen and other ROS, which induce cancer cell death through apoptosis and necrosis.

Experimental Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ) [33][35][36][37][38]

  • Principle: The singlet oxygen quantum yield is determined relative to a standard photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue or Rose Bengal) by monitoring the photooxidation of a singlet oxygen trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).

  • Materials: this compound sample, standard photosensitizer, DPBF, appropriate solvent (e.g., DMF, toluene).

  • Procedure:

    • Prepare solutions of the this compound and the standard with identical absorbance at the irradiation wavelength.

    • To each solution, add a solution of DPBF.

    • Irradiate the solutions with a monochromatic light source at the chosen wavelength.

    • Monitor the decrease in the absorbance of DPBF at its λ_max (around 415 nm) over time for both the sample and the standard.

    • The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) where k is the rate of DPBF bleaching and I_abs is the rate of light absorption.

Cellular Uptake and Localization

For effective PDT, the photosensitizer must be efficiently taken up by cancer cells and localize in sensitive subcellular compartments. Fluorescent corroles can be used to visualize their cellular uptake and distribution using fluorescence microscopy.[20][39][40][41][42]

Experimental Protocol: Cellular Uptake of a Fluorescent this compound

  • Materials: Cancer cell line (e.g., HeLa), cell culture medium, fluorescent this compound, fluorescence microscope.

  • Procedure:

    • Culture the cancer cells on glass coverslips in a petri dish.

    • Incubate the cells with a solution of the fluorescent this compound in cell culture medium for a specific time (e.g., 4-24 hours).

    • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound this compound.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Mount the coverslips on microscope slides.

    • Observe the cellular uptake and localization of the fluorescent this compound using a fluorescence microscope with appropriate filter sets.

Signaling Pathways in this compound-Mediated PDT

The ROS generated during PDT trigger a cascade of cellular signaling events that ultimately lead to apoptosis. Understanding these pathways is crucial for optimizing PDT efficacy and developing combination therapies. Key pathways involved include the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[11][12][32][43]

PDT_Apoptosis_Pathway cluster_stimulus PDT Stimulus cluster_cellular_damage Cellular Damage cluster_signaling Apoptotic Signaling This compound This compound Photosensitizer ROS Reactive Oxygen Species (ROS) This compound->ROS Photoexcitation Light Light Activation Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER DNA DNA Damage ROS->DNA Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induced by this compound-based PDT.

Conclusion

The coordination chemistry of corroles is a rapidly expanding field with immense potential for innovation. The unique properties of these macrocycles and their metal complexes have already led to significant advancements in catalysis and medicine. This technical guide has provided a comprehensive overview of the key aspects of this compound chemistry, from synthesis and functionalization to their diverse applications. The detailed experimental protocols, tabulated quantitative data, and illustrative diagrams are intended to serve as a valuable resource for researchers embarking on or currently engaged in the exploration of this fascinating class of molecules. As our understanding of the intricate interplay between the this compound ligand and coordinated metals deepens, we can anticipate the development of even more sophisticated and impactful applications in the years to come.

References

In-Depth Technical Guide to the Structural Characterization of Meso-Substituted Corroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-substituted corroles are a class of aromatic tetrapyrrolic macrocycles that have garnered significant interest in recent years, particularly in the fields of medicine and materials science. As contracted analogues of porphyrins, they possess a unique structure with a direct pyrrole-pyrrole bond, leading to distinct electronic and photophysical properties. These properties make them promising candidates for a variety of applications, including as photosensitizers in photodynamic therapy (PDT) for cancer and antimicrobial treatments.

This technical guide provides a comprehensive overview of the key techniques used for the structural characterization of meso-substituted corroles. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these fascinating molecules. The guide details the experimental protocols for the principal analytical methods, presents quantitative data in a clear and comparative format, and illustrates the underlying workflows and mechanisms through detailed diagrams.

Core Structural Features

The fundamental structure of a corrole consists of four pyrrole (B145914) rings linked by three methine bridges, forming an 18-π electron aromatic system. The absence of a fourth methine bridge, present in porphyrins, results in a more constrained and less symmetrical macrocycle. This structural distinction imparts corroles with unique characteristics, including higher fluorescence quantum yields and the ability to stabilize metals in higher oxidation states. The meso positions are the three carbon atoms of the methine bridges, which are common sites for substitution, allowing for the fine-tuning of the molecule's properties.

Key Characterization Techniques and Experimental Protocols

The elucidation of the structure of meso-substituted corroles relies on a combination of spectroscopic and crystallographic techniques. Each method provides complementary information, leading to a complete and unambiguous structural assignment.

X-Ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule, providing definitive information on bond lengths, bond angles, and the overall conformation of the this compound macrocycle.

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation or diffusion of a poor solvent into a solution of the this compound.

    • Dissolve the purified meso-substituted this compound in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to create a nearly saturated solution.

    • Place the solution in a small vial.

    • In a larger, sealed container, place the vial of the this compound solution along with a vial containing a less volatile "anti-solvent" in which the this compound is poorly soluble (e.g., hexane, methanol).

    • Allow the anti-solvent to slowly diffuse into the this compound solution over several days to weeks, inducing the formation of single crystals.

  • Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the crystal on the diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined against the experimental data to obtain the final crystal structure.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structure

Workflow for X-ray Crystallographic Analysis of Meso-Substituted Corroles.

The following table summarizes key bond lengths and planarity indicators for a selection of meso-substituted corroles. The deviation from planarity is often described by the mean displacement of the 23 atoms of the this compound core from their least-squares plane.

CompoundMetal CenterAverage M-N Bond Length (Å)Average Cα-Cβ Bond Length (Å)Average Cα-Cm Bond Length (Å)Mean Plane Deviation (Å)
5,10,15-Tris(pentafluorophenyl)this compoundH₃-1.3751.4020.045
[Co(TPC)(PPh₃)]Co(III)1.8891.3801.4050.052
[Cu(TPC)]Cu(III)1.9121.3781.4080.120
[Ga(TPC)(Cl)]Ga(III)1.9541.3761.4040.038

TPC = Trianion of 5,10,15-triphenylthis compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of meso-substituted corroles in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern and the overall symmetry of the molecule.

  • Sample Preparation:

    • Dissolve approximately 1-5 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈).

    • The choice of solvent is crucial, as aggregation can lead to broad signals.

    • Filter the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are generally required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

    • For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.

  • Data Analysis:

    • The chemical shifts (δ) of the signals provide information about the electronic environment of the nuclei.

    • The integration of the ¹H NMR signals gives the relative number of protons.

    • The coupling constants (J) between adjacent protons provide information about the dihedral angles and connectivity.

  • Inner NH Protons: The three protons in the core of the this compound are typically highly shielded and appear as a broad singlet in the upfield region of the spectrum, often between -2 and -4 ppm.

  • β-Pyrrolic Protons: The eight protons on the periphery of the pyrrole rings are deshielded and resonate in the aromatic region, typically between 8.0 and 9.5 ppm. They usually appear as a series of doublets and triplets, with coupling constants characteristic of vicinal protons on a pyrrole ring.

  • Meso-Substituent Protons: The chemical shifts of the protons on the meso-substituents will depend on the nature of the substituent. For aryl-substituted corroles, these protons will appear in the aromatic region.

CompoundSolventInner NH (δ, ppm)β-Pyrrolic Protons (δ, ppm)
5,10,15-Triphenylthis compoundCDCl₃-2.78 (br s, 3H)8.50-9.10 (m, 8H)
5,10,15-Tris(pentafluorophenyl)this compoundCDCl₃-2.50 (br s, 3H)8.70-9.25 (m, 8H)
5,10,15-Tris(4-methylphenyl)this compoundCDCl₃-2.85 (br s, 3H)8.45-9.05 (m, 8H)
UV-Visible Spectroscopy

UV-visible absorption spectroscopy is a fundamental technique for characterizing corroles, as their intense and distinctive absorption bands are highly sensitive to the electronic structure of the macrocycle.

  • Sample Preparation:

    • Prepare a stock solution of the this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF) with a known concentration.

    • Perform serial dilutions to obtain solutions with absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the this compound solution over a wavelength range of approximately 300 to 800 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorption (λmax) for the Soret and Q-bands.

    • Calculate the molar extinction coefficients (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

The electronic absorption spectrum of a meso-substituted this compound is characterized by two main features:

  • Soret Band (or B-band): An intense absorption band in the near-UV region, typically between 400 and 430 nm. This band arises from the S₀ → S₂ transition.

  • Q-bands: A series of weaker absorption bands in the visible region, usually between 500 and 700 nm, corresponding to the S₀ → S₁ transition. The number and position of the Q-bands can be influenced by the meso-substituents and the presence of a central metal ion.

CompoundSolventSoret Band λmax (nm) (ε x 10⁵ M⁻¹cm⁻¹)Q-Bands λmax (nm) (ε x 10⁴ M⁻¹cm⁻¹)
5,10,15-Triphenylthis compoundCH₂Cl₂419 (1.85)573 (2.10), 615 (1.55), 645 (1.20)
5,10,15-Tris(pentafluorophenyl)this compoundCH₂Cl₂409 (2.10)560 (1.95), 605 (1.30), 635 (0.95)
5,10,15-Tris(4-methoxyphenyl)this compoundCH₂Cl₂423 (1.90)578 (2.25), 620 (1.60), 650 (1.35)
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Sample Preparation:

    • Dissolve a small amount of the this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with dichloromethane).

  • Ionization:

    • Several ionization techniques can be used, with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being the most common for corroles.

    • ESI: Suitable for polar and charged corroles. The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied to create charged droplets.

    • MALDI: Ideal for less soluble and neutral corroles. The sample is co-crystallized with a matrix on a target plate and irradiated with a laser, leading to the desorption and ionization of the analyte.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or Orbitrap).

  • Data Analysis:

    • The resulting mass spectrum shows the m/z values of the ions.

    • The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the this compound.

    • HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Application in Drug Development: Photodynamic Therapy

Meso-substituted corroles are being extensively investigated as photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes light, a photosensitizer, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.

Mechanism of Action in Photodynamic Therapy

The general mechanism of PDT using a meso-substituted this compound as a photosensitizer involves the following steps:

  • Administration and Localization: The this compound-based photosensitizer is administered to the patient and selectively accumulates in tumor tissue.

  • Photoexcitation: The tumor is irradiated with light of a specific wavelength, corresponding to an absorption band of the this compound (typically a Q-band in the red or near-infrared region for deeper tissue penetration). The this compound absorbs a photon and is excited from its ground state (S₀) to a short-lived singlet excited state (S₁).

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁).

  • Energy Transfer and ROS Generation: The triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), which is in its ground triplet state, to generate highly reactive singlet oxygen (¹O₂) (Type II PDT). Alternatively, the triplet state photosensitizer can react with biomolecules to produce other ROS, such as superoxide (B77818) anion and hydroxyl radicals (Type I PDT).

  • Cellular Damage and Apoptosis: The generated ROS are highly cytotoxic and cause damage to cellular components, including lipids, proteins, and nucleic acids. This leads to the induction of apoptosis (programmed cell death) and necrosis in the cancer cells.

pdt_apoptosis cluster_pdt Photodynamic Therapy cluster_cellular_response Cellular Response This compound Meso-substituted This compound (S₀) Corrole_S1 This compound (S₁) This compound->Corrole_S1 Absorption Light Light (hν) Light->this compound Corrole_T1 This compound (T₁) Corrole_S1->Corrole_T1 ISC O2 ³O₂ Corrole_T1->O2 Energy Transfer ROS ¹O₂ (ROS) O2->ROS Mito Mitochondrial Damage ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified signaling pathway of apoptosis induced by meso-substituted this compound-mediated PDT.

Conclusion

The structural characterization of meso-substituted corroles is a multi-faceted process that requires the application of a suite of powerful analytical techniques. X-ray crystallography provides unparalleled detail on the solid-state structure, while NMR and UV-visible spectroscopy offer crucial insights into the structure and electronic properties in solution. Mass spectrometry serves to confirm the molecular identity and composition. A thorough understanding of these characterization methods is essential for the rational design and development of new this compound-based agents for applications in medicine, particularly in the promising field of photodynamic therapy. The ability to precisely determine the structure of these molecules is directly linked to the ability to understand and optimize their function as therapeutic agents.

A Comprehensive Guide to the IUPAC Nomenclature of Corrole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for corrole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where these complex macrocycles are utilized. This document outlines the systematic naming conventions, provides tabulated quantitative data, details experimental protocols for their synthesis and characterization, and includes visualizations to aid in understanding key structural and procedural concepts.

IUPAC Nomenclature of the this compound Core

The foundation of naming any this compound derivative lies in the systematic numbering of the parent macrocycle. According to IUPAC recommendations for tetrapyrroles, the this compound ring is numbered sequentially from 1 to 19, encompassing all the carbon and nitrogen atoms of the four pyrrole-type rings and the direct pyrrole-pyrrole bond. The meso-positions, which are the carbon atoms linking the pyrrole (B145914) rings, are assigned locants 5, 10, and 15.[1]

The numbering starts from the carbon atom of the pyrrole ring adjacent to the direct pyrrole-pyrrole bond and proceeds around the macrocycle. The nitrogen atoms are assigned locants 20, 21, 22, and 23.

IUPAC_Corrole_Numbering IUPAC Numbering of the this compound Macrocycle cluster_A Ring A cluster_B Ring B cluster_C Ring C cluster_D Ring D a1 1 a2 2 a3 3 a4 4 n20 20 N m5 5 a4->m5 b6 6 b7 7 b8 8 b9 9 n21 21 N m10 10 b9->m10 c11 11 c12 12 c13 13 c14 14 n22 22 N m15 15 c14->m15 d16 16 d17 17 d18 18 d19 19 d19->a1 n23 23 N m5->b6 m10->c11 m15->d16

IUPAC Numbering of the this compound Core
Naming Substituted this compound Derivatives

Substituents on the this compound macrocycle are indicated by prefixes, with their positions designated by the corresponding locant numbers. The substituents are listed in alphabetical order.

Examples:

  • 5,10,15-Triphenylthis compound: This name indicates that three phenyl groups are attached to the meso-positions 5, 10, and 15 of the this compound ring.[2][3]

  • 10-(4-methoxyphenyl)-5,15-diphenylthis compound: In this derivative, a 4-methoxyphenyl (B3050149) group is at the 10-meso position, and two phenyl groups are at the 5 and 15-meso positions.[2]

  • 10-[2-(benzoylamino)phenyl]-5,15-diphenylthis compound: This example illustrates the naming of a more complex substituent. A 2-(benzoylamino)phenyl group is located at the 10-meso position, with phenyl groups at the 5 and 15 positions.[2][3]

For functional groups that can be expressed as either a prefix or a suffix, the principal functional group is chosen based on IUPAC priority rules and is designated as the suffix. Other functional groups are named as prefixes.

Quantitative Data of this compound Derivatives

The unique electronic and photophysical properties of this compound derivatives are of significant interest. The following tables summarize key quantitative data from the literature.

Spectroscopic Data

The UV-visible absorption spectra of corroles are characterized by an intense Soret band (or B band) and weaker Q-bands.[4]

CompoundSoret Band (λmax, nm)Q-Bands (λmax, nm)SolventReference
5,10,15-Triphenylthis compound408565, 612, 645CH2Cl2[2]
10-(4-methoxyphenyl)-5,15-diphenylthis compound410568, 615, 648CH2Cl2[2]
{Re[TpMePC]}2405-408599-602Not Specified[5]
Electrochemical Data

The redox behavior of corroles is crucial for their application in catalysis and materials science. The following table presents the half-wave potentials for selected this compound derivatives.

CompoundE1/2 (Oxidation, V vs. SHE)E1/2 (Reduction, V vs. SHE)SolventReference
5,10,15-Tris(pentafluorophenyl)this compound+1.12, +1.45-0.98CH2Cl2[6]
5,10,15-Triphenylthis compound+0.95, +1.30-1.15CH2Cl2[6]
{Re[TpMePC]}2Not Reported-0.75Not Specified[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound derivatives.

Synthesis of 5,10,15-Triphenylthis compound

This protocol describes a common method for the synthesis of a simple triaryl this compound.[2]

Materials:

Procedure:

  • In a flask, pyrrole (40 equivalents) and benzaldehyde (1 equivalent) are dissolved in a 1:1 mixture of methanol and water.

  • Trifluoroacetic acid (catalytic amount) is added, and the mixture is stirred at room temperature for 15 minutes.

  • The reaction is quenched by the addition of a base (e.g., triethylamine).

  • The mixture is extracted with dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is dissolved in a suitable solvent (e.g., toluene), and p-chloranil (1 equivalent) is added. The mixture is refluxed to effect oxidative cyclization.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/DCM gradient) to yield the desired 5,10,15-triphenylthis compound.

Synthesis_Workflow Synthesis of 5,10,15-Triphenylthis compound start Start: Pyrrole + Benzaldehyde in MeOH/H2O step1 Add TFA (catalyst) Stir at RT, 15 min start->step1 step2 Quench with base Extract with DCM step1->step2 step3 Wash, dry, and evaporate solvent step2->step3 step4 Dissolve in toluene Add p-chloranil step3->step4 step5 Reflux for oxidative cyclization step4->step5 step6 Evaporate solvent Purify by column chromatography step5->step6 end_node End: 5,10,15-Triphenylthis compound step6->end_node A2B_Corrole_Synthesis Synthesis of an A2B-Type this compound start Start: 5-(Pentafluorophenyl)dipyrromethane + TMS-propynal in DCM at -20°C step1 Add TFA (catalyst) Stir at -20°C start->step1 step2 Quench with base step1->step2 step3 Add p-chloranil for oxidative cyclization step2->step3 step4 Purify by column chromatography step3->step4 end_node End: 5,15-bis(pentafluorophenyl)-10- (trimethylsilylethynyl)this compound step4->end_node

References

Unveiling the Electronic Landscape: A Technical Guide to Theoretical Calculations of Corrole Frontier Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the frontier molecular orbitals (FMOs) of corroles. By understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can gain critical insights into the electronic properties, reactivity, and potential applications of these versatile macrocycles in fields ranging from catalysis to medicine.

Introduction to Corrole Frontier Molecular Orbitals

Corroles are tetrapyrrolic macrocycles that are structurally related to porphyrins but differ by a direct meso-meso carbon bond, resulting in a contracted ring system. This structural distinction imparts unique electronic and photophysical properties. The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding the chemical reactivity and electronic transitions of these molecules.[1][2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[3] The HOMO-LUMO energy gap (ΔE) is a crucial parameter that influences the molecule's stability, color, and photochemical behavior.[3]

Theoretical calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting the FMOs of corroles.[4][5] These computational approaches, in conjunction with experimental techniques such as UV-vis spectroscopy and cyclic voltammetry, provide a powerful platform for the rational design of novel this compound-based systems with tailored properties for specific applications, including drug development and photodynamic therapy.

Theoretical Calculations of Frontier Molecular Orbitals

The theoretical determination of this compound FMOs is predominantly accomplished through DFT and its time-dependent extension (TD-DFT) for excited states.[6] These methods offer a balance between computational cost and accuracy in describing the electronic structure of large molecular systems.

Computational Workflow

The general workflow for the theoretical calculation of this compound FMOs is outlined below. This process involves geometry optimization followed by the calculation of molecular orbitals and their corresponding energies.

Computational Workflow for this compound FMOs cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis mol_structure Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry mo_calc Molecular Orbital Calculation (DFT) freq_calc->mo_calc Verified Minimum homo_lumo Identify HOMO & LUMO Energies mo_calc->homo_lumo Orbital Energies orbital_vis Visualize MO Surfaces mo_calc->orbital_vis Orbital Coefficients energy_gap Calculate HOMO-LUMO Gap homo_lumo->energy_gap Synergistic Relationship cluster_computational Theoretical Approach cluster_experimental Experimental Validation cluster_application Application & Design dft_calc DFT Calculations (HOMO, LUMO, ΔE) reactivity Predicting Chemical Reactivity dft_calc->reactivity design Rational Design of Novel Corroles dft_calc->design Guides Synthesis uv_vis UV-vis Spectroscopy (Optical Gap) uv_vis->dft_calc Correlates with Calculated ΔE cv Cyclic Voltammetry (Redox Potentials) cv->dft_calc Correlates with Calculated HOMO/LUMO reactivity->design Gryko_Synthesis start Aldehyde + Pyrrole (in MeOH/H2O) condensation Acid-Catalyzed Condensation (HCl) start->condensation bilane Bilane Intermediate (Precipitates) condensation->bilane oxidation Oxidation (e.g., DDQ or p-chloranil) bilane->oxidation This compound Meso-Substituted This compound oxidation->this compound purification Purification (Column Chromatography) This compound->purification final_product Pure this compound purification->final_product

References

The Non-Innocent Character of the Corrole Ligand: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The corrole macrocycle, a tetrapyrrolic ring-contracted analogue of porphyrin, has garnered significant attention in recent decades. Its unique electronic structure and coordination chemistry often lead to a phenomenon known as "ligand non-innocence," where the this compound ligand actively participates in the redox chemistry of the metal complex. This behavior challenges the traditional view of ligands as passive spectators and opens up new avenues for the design of catalysts, sensors, and therapeutic agents. This technical guide provides a comprehensive investigation into the non-innocent character of the this compound ligand, intended for researchers, scientists, and drug development professionals. It delves into the theoretical underpinnings of this compound non-innocence, details the experimental protocols used for its characterization, presents key quantitative data, and outlines a computational workflow for its study.

Introduction to Ligand Non-Innocence in Corroles

In classical coordination chemistry, a ligand is considered "innocent" if it has a well-defined, closed-shell electronic structure and its redox activity is clearly distinguishable from that of the central metal ion. However, a "non-innocent" ligand, such as the this compound macrocycle, possesses frontier orbitals that are energetically close to the metal d-orbitals, leading to significant metal-ligand orbital mixing.[1] This results in a delocalization of electron density and redox activity over both the metal and the ligand framework.

The trianionic nature of the deprotonated this compound ligand predisposes it to stabilize high metal oxidation states.[2] However, in many instances, the formal high oxidation state of the metal is better described as a lower oxidation state metal antiferromagnetically coupled to a this compound radical cation. This ambiguity in oxidation state assignment is a hallmark of non-innocent behavior.[3] The prevalence of such non-innocent electronic structures is a key feature that distinguishes corroles from their porphyrin counterparts.[4][5]

Theoretical Framework: Orbital Interactions

The non-innocent character of the this compound ligand is fundamentally governed by the interaction between the metal d-orbitals and the frontier π-orbitals of the this compound macrocycle. Two primary orbital interaction pathways are responsible for mediating this phenomenon:

  • Metal(dz²)–this compound(a₂ᵤ-type π) Interaction: This is a common pathway observed in transition metal corroles, particularly with metals like manganese and iron.[4][5] The interaction between the metal dz² orbital and the a₂ᵤ-like highest occupied molecular orbital (HOMO) of the this compound can lead to the formation of a this compound-based radical.

  • Metal(dₓ²-y²)–this compound(a₂ᵤ-type π) Interaction: This pathway is prevalent in coinage metal corroles (Cu, Ag, Au).[4][5] The overlap between the metal dₓ²-y² orbital and the this compound's a₂ᵤ-like HOMO can result in significant ligand-centered oxidation.

A third, less common pathway involves the interaction of metal dπ orbitals with the this compound's a₁ᵤ-type π-orbital.[1] The relative energies of the metal d-orbitals and the this compound frontier orbitals dictate which pathway dominates, and this can be tuned by changing the central metal, the axial ligands, and the substituents on the this compound periphery.

orbital_interaction cluster_metal Metal d-orbitals cluster_this compound This compound π-orbitals dz2 d(z²) a2u a₂ᵤ (HOMO-type) dz2->a2u Common in Mn, Fe corroles dx2y2 d(x²-y²) dx2y2->a2u Common in coinage metal corroles dpi d(π) a1u a₁ᵤ (HOMO-type) dpi->a1u Less common seven_clues NonInnocence Investigating this compound Non-Innocence Clue1 1. Optical Probe (UV-vis-NIR) NonInnocence->Clue1 Clue2 2. Quantum Chemistry (DFT) NonInnocence->Clue2 Clue3 3. Magnetic Resonance (NMR & EPR) NonInnocence->Clue3 Clue4 4. X-ray Crystallography NonInnocence->Clue4 Clue5 5. Vibrational Spectroscopy (IR & Raman) NonInnocence->Clue5 Clue6 6. Electrochemistry (Cyclic Voltammetry) NonInnocence->Clue6 Clue7 7. X-ray Absorption Spectroscopy (XAS) NonInnocence->Clue7 computational_workflow Start Start: Propose a Metallothis compound Structure GeoOpt 1. Geometry Optimization (e.g., B3LYP/def2-SVP) Start->GeoOpt Freq 2. Frequency Calculation (Confirm minimum) GeoOpt->Freq SPE 3. Single-Point Energy (Higher level of theory, e.g., B3LYP/def2-TZVP) Freq->SPE PopAnalysis 4. Population Analysis (Mulliken, Löwdin, NBO) SPE->PopAnalysis TDDFT 7. TD-DFT for UV-vis-NIR Spectra (Predict electronic transitions) SPE->TDDFT OrbitalAnalysis 5. Molecular Orbital Analysis (Visualize HOMO, LUMO, SOMO) PopAnalysis->OrbitalAnalysis SpinDensity 6. Spin Density Plot (For open-shell systems) OrbitalAnalysis->SpinDensity End End: Elucidate Electronic Structure and Spectroscopic Properties SpinDensity->End TDDFT->End

References

Methodological & Application

Synthesis of Meso-Triarylcorroles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides detailed procedures for the synthesis of meso-triarylcorroles, a class of contracted porphyrinoids that have garnered significant interest in various fields, including catalysis, sensing, and medicine. The protocols outlined below are designed for researchers, scientists, and professionals in drug development, offering a step-by-step guide to producing both symmetric (A₃) and asymmetric (trans-A₂B) triarylcorroles.

Introduction

Meso-triarylcorroles are aromatic macrocycles characterized by a C₁₉ tetrapyrrolic framework with three meso-aryl substituents. Their unique electronic and coordination properties, stemming from the contracted macrocycle and the presence of three N-H protons within the core, make them fascinating targets for synthetic chemists. This guide details the prevalent synthetic strategies, primarily involving the acid-catalyzed condensation of pyrrole (B145914) or dipyrromethanes with aromatic aldehydes, followed by an oxidative cyclization step.

Synthetic Strategies

The two primary routes for synthesizing meso-triarylcorroles are the direct condensation of pyrrole with an aldehyde ("3+1" type synthesis) and the condensation of a dipyrromethane with an aldehyde ("2+1" type synthesis). The choice of method often depends on the desired substitution pattern of the final corrole.

One-Pot Synthesis of Symmetric A₃-Type Corroles

This method involves the direct reaction of pyrrole with an aromatic aldehyde in a 3:1 molar ratio, followed by oxidation. It is a straightforward approach for producing corroles with three identical meso-aryl groups. The reaction is typically catalyzed by an acid, and the conditions can be optimized based on the reactivity of the aldehyde.[1][2]

Experimental Protocol: General Procedure for A₃-Corrole Synthesis [1][2][3]

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde in the chosen solvent.

  • Addition of Pyrrole and Catalyst: Add pyrrole to the solution, followed by the acid catalyst (e.g., trifluoroacetic acid - TFA). The mixture is typically stirred at room temperature.

  • Condensation: Allow the reaction to proceed for a specified time, during which the formation of bilane (B1242972) intermediates occurs.

  • Oxidation: The reaction mixture is then subjected to oxidation to induce macrocyclization. This is commonly achieved by adding an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil.[1][2][4]

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel or alumina (B75360) to isolate the desired this compound.

Table 1: Reaction Conditions for A₃-Corrole Synthesis with Varying Aldehyde Reactivity [2]

Aldehyde TypeCatalyst (TFA) ConcentrationSolventReaction Time (Condensation)OxidantTypical Yield
Highly Reactive (e.g., electron-withdrawing groups)LowCH₂Cl₂ShortDDQ~17%[2]
Moderately Reactive ModerateCH₂Cl₂ModerateDDQ~13%[2]
Sterically Hindered HighNeat or CH₂Cl₂LongDDQ7-21%[1][2]

A solvent-free approach using ball-milling (mechanochemistry) has also been reported, offering higher yields (40-70%) and improved environmental friendliness.[4]

Synthesis of Asymmetric trans-A₂B-Type Corroles

For the synthesis of corroles with two different meso-aryl substituents, a "2+1" condensation approach is employed. This involves the reaction of a dipyrromethane (DPM) with an aromatic aldehyde.[5] This method provides better control over the final substitution pattern, yielding regioisomerically pure trans-A₂B-corroles.[5]

Experimental Protocol: General Procedure for trans-A₂B-Corrole Synthesis [5]

  • Reaction Setup: Dissolve the dipyrromethane and the aromatic aldehyde in a suitable solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Add the acid catalyst (TFA) to initiate the condensation reaction. The optimal concentration of TFA can depend on the steric hindrance of the dipyrromethane.[5]

  • Condensation: Stir the reaction mixture at room temperature for several hours.

  • Oxidation: Add the oxidizing agent (e.g., DDQ) to the reaction mixture to effect the final ring-closure.

  • Purification: Isolate the target trans-A₂B-corrole using column chromatography.

Table 2: Optimized Conditions for trans-A₂B-Corrole Synthesis [5]

Dipyrromethane Type[DPM][Aldehyde][TFA]SolventReaction TimeOxidantTypical Yield
Sterically Hindered 33 mM17 mM1.3 mMCH₂Cl₂5 h1 equiv. DDQ3-25%
Sterically Unhindered 33 mM17 mM0.26 mMCH₂Cl₂5 h1 equiv. DDQ3-25%

Experimental Workflows and Signaling Pathways

The synthesis of meso-triarylcorroles can be visualized as a multi-step process, from the initial condensation of precursors to the final purified product.

Synthesis_of_A3_this compound Pyrrole Pyrrole Condensation Condensation Pyrrole->Condensation Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Condensation Acid Acid Catalyst (e.g., TFA) Acid->Condensation Bilane Open-Chain Bilane Intermediate Condensation->Bilane Oxidation Oxidation Bilane->Oxidation Crude Crude this compound Mixture Oxidation->Crude Oxidant Oxidant (e.g., DDQ) Oxidant->Oxidation Purification Chromatography Crude->Purification This compound Pure A₃-Triarylthis compound Purification->this compound

Caption: Workflow for the one-pot synthesis of symmetric A₃-triarylcorroles.

Synthesis_of_A2B_this compound DPM Dipyrromethane (DPM) Condensation Condensation DPM->Condensation Aldehyde Aromatic Aldehyde (Ar'-CHO) Aldehyde->Condensation Acid Acid Catalyst (e.g., TFA) Acid->Condensation Bilane Open-Chain Bilane Intermediate Condensation->Bilane Oxidation Oxidation Bilane->Oxidation Crude Crude this compound Mixture Oxidation->Crude Oxidant Oxidant (e.g., DDQ) Oxidant->Oxidation Purification Chromatography Crude->Purification This compound Pure trans-A₂B-Triarylthis compound Purification->this compound

Caption: Workflow for the synthesis of asymmetric trans-A₂B-triarylcorroles.

Purification and Characterization

Purification of triarylcorroles is crucial to remove byproducts such as porphyrins and linear polypyrrolic compounds. Column chromatography using silica gel or alumina is the most common method. The choice of eluent depends on the polarity of the this compound.

Characterization of the final product is typically performed using a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy: Corroles exhibit a characteristic intense Soret band around 400-440 nm and weaker Q-bands in the 550-700 nm region.

  • ¹H NMR Spectroscopy: The internal N-H protons are highly shielded and appear at very high field (negative ppm values), which is a hallmark of corroles. The β-pyrrolic protons and meso-aryl protons resonate in the aromatic region.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized this compound.

Conclusion

The synthesis of meso-triarylcorroles is an active area of research with continually evolving methodologies. The protocols described herein provide a solid foundation for researchers to access a wide variety of these fascinating macrocycles. By carefully selecting the synthetic route and optimizing reaction conditions, it is possible to achieve good yields of both symmetric and asymmetric triarylcorroles for a broad range of applications.

References

Application Notes and Protocols for the Peripheral Functionalization of Corroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the peripheral functionalization of corroles, a class of tetrapyrrolic macrocycles with significant potential in catalysis, sensing, and medicine. The following sections outline key experimental procedures for nitration, bromination, and formylation reactions, accompanied by quantitative data and visual representations of reaction pathways and workflows.

Introduction

Corroles are synthetic analogues of porphyrins, distinguished by a contracted macrocycle with one less meso-carbon atom. This structural difference imparts unique electronic and coordinating properties, making them attractive scaffolds for various applications. The ability to selectively modify the periphery of the corrole ring is crucial for fine-tuning its physicochemical properties and for covalent attachment to other molecules or surfaces. This guide details established protocols for introducing nitro, bromo, and formyl groups onto the β-pyrrolic positions of meso-triarylcorroles, which are common starting materials.

General Experimental Workflow

The peripheral functionalization of corroles typically follows a general workflow, from the parent this compound to the purified, functionalized product. The specific conditions for each step will vary depending on the desired functionalization.

G cluster_start Starting Material cluster_reaction Functionalization Reaction cluster_workup Reaction Work-up cluster_purification Purification cluster_product Final Product start Parent this compound reaction Addition of Reagents (e.g., Nitrating, Brominating, or Formylating agents) start->reaction Dissolution in appropriate solvent stirring Stirring at Specific Temperature reaction->stirring quench Quenching of Reaction stirring->quench Monitoring by TLC/UV-vis extraction Solvent Extraction quench->extraction drying Drying of Organic Phase extraction->drying chromatography Column Chromatography (Silica gel or Alumina) drying->chromatography Solvent evaporation product Functionalized this compound chromatography->product Elution and collection

Figure 1: General experimental workflow for peripheral functionalization of corroles.

Peripheral Nitration of Corroles

The introduction of nitro groups at the β-pyrrolic positions significantly influences the electronic properties of the this compound macrocycle.

Reaction Pathway: Nitration

Nitration of meso-triarylcorroles typically proceeds via electrophilic substitution, with the nitronium ion (NO₂⁺) as the active electrophile. The reaction is highly regioselective, favoring the 3- and 17-positions.

G This compound Meso-triarylthis compound Intermediate This compound π-cation radical (intermediate) This compound->Intermediate Oxidation NitratingAgent Nitrating Agent (e.g., AgNO₂, NaNO₂/TFA) NitratingAgent->Intermediate Generates NO₂ Nitrothis compound 3-Nitrothis compound Intermediate->Nitrothis compound Nucleophilic attack by NO₂⁻ DiNitrothis compound 3,17-Dinitrothis compound Nitrothis compound->DiNitrothis compound Further Nitration

Figure 2: Simplified reaction pathway for the nitration of meso-triarylcorroles.
Experimental Protocol: Nitration with NaNO₂/TFA[1]

This protocol describes the nitration of 5,10,15-triphenylthis compound (B3119093) (TPCorrH₃) using sodium nitrite (B80452) in trifluoroacetic acid.

Materials:

  • 5,10,15-triphenylthis compound (TPCorrH₃)

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 45 mg (0.085 mmol) of TPCorrH₃ in 6 mL of TFA in a round-bottom flask.

  • Add 59 mg (0.85 mmol, 10 equivalents) of NaNO₂ to the solution.

  • Stir the mixture at room temperature for 5 minutes.

  • Quench the reaction by adding 60 mL of water.

  • Extract the mixture with CH₂Cl₂.

  • Wash the organic phase with aqueous NaHCO₃ solution, followed by water.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data: Nitration of Corroles
This compound DerivativeReagentsYield (%)Soret Band (λₘₐₓ, nm)Q-Bands (λₘₐₓ, nm)Reference
3-Nitro-TPCorrH₃NaNO₂/TFA-415580, 620[1]
3,17-Dinitro-TPCorrH₃NaNO₂/TFA-425590, 635[1]
2,3,17-Trinitro-TPCorrH₃NaNO₂/TFA (excess)-430605, 650[1]

Yields are not explicitly stated for all products in the reference.

Peripheral Bromination of Corroles

Bromination is a common method to introduce halogen atoms to the this compound periphery, which can serve as handles for further functionalization through cross-coupling reactions.

Reaction Pathway: Bromination with NBS

N-Bromosuccinimide (NBS) is a convenient and selective reagent for the bromination of the electron-rich β-pyrrolic positions of corroles.

G This compound Meso-triarylthis compound Bromothis compound Mono-brominated this compound This compound->Bromothis compound NBS N-Bromosuccinimide (NBS) Intermediate Electrophilic Bromine Species NBS->Intermediate Activation Intermediate->Bromothis compound Electrophilic Attack PolyBromothis compound Poly-brominated this compound Bromothis compound->PolyBromothis compound Further Bromination

Figure 3: Simplified reaction pathway for the bromination of corroles using NBS.
Experimental Protocol: Bromination of 3-nitro-5,10,15-tris(4-methylphenyl)this compound[2]

This protocol describes the bromination of a pre-functionalized this compound.

Materials:

  • 3-nitro-5,10,15-tris(4-methylphenyl)this compound (3-NO₂-ttcorrH₃)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 50 mg (81 µmol) of 3-NO₂-ttcorrH₃ in 20 mL of CHCl₃.

  • Prepare a solution of 29 mg (162 µmol) of NBS in 15 mL of CHCl₃.

  • Add the NBS solution dropwise to the this compound solution over 1 hour at room temperature.

  • Stir the mixture for an additional 30 minutes after the addition is complete.

  • Quench the reaction with pyridine.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a CH₂Cl₂/hexane (1:1) eluent.

  • Crystallize the product from CH₂Cl₂/hexane.

Quantitative Data: Bromination of Corroles
This compound DerivativeReagentsYield (%)Soret Band (λₘₐₓ, nm)Q-Bands (λₘₐₓ, nm)First Oxidation (V vs Fc/Fc⁺)First Reduction (V vs Fc/Fc⁺)Reference
2-Bromo-ttppcH₃NBSHigh~420~570, ~615--[2]
Fe(Cl)(2-Bromo-ttppc)NBSHigh--+0.293-1.137[3][4]
Co(III)(tpfc-Br₈)(py)₂Br₂52503621, 670--[5]

ttppc = 5,10,15-tris(triphenyl)phenyl this compound tpfc = tris(pentafluorophenyl)this compound

Peripheral Formylation of Corroles

The introduction of formyl groups provides a versatile handle for subsequent reactions such as Wittig olefination, condensation, and oxidation to carboxylic acids.

Reaction Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic compounds, including corroles. The Vilsmeier reagent, an electrophilic iminium species, is typically generated in situ from a formamide (B127407) and phosphoryl chloride.

G This compound Metallothis compound IminiumIntermediate Iminium Salt Adduct This compound->IminiumIntermediate Electrophilic Attack VilsmeierReagent Vilsmeier Reagent (from DMF/POCl₃) VilsmeierReagent->IminiumIntermediate Formylthis compound Formylthis compound IminiumIntermediate->Formylthis compound Hydrolysis

Figure 4: Simplified reaction pathway for the Vilsmeier-Haack formylation of corroles.
Experimental Protocol: Vilsmeier-Haack Formylation of a Gold this compound[6]

This protocol describes the formylation of a gold(III) this compound complex.

Materials:

  • Gold(III) meso-triarylthis compound (e.g., Au[TpFPC])

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ (10-20 equivalents) to DMF (used as solvent) at 0 °C.

  • Add the gold this compound to the Vilsmeier reagent solution.

  • Stir the reaction mixture at room temperature for 16-18 hours.

  • Carefully pour the reaction mixture into an ice-cold saturated NaHCO₃ solution to neutralize the excess reagents.

  • Extract the product with CH₂Cl₂.

  • Wash the organic layer with water.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Quantitative Data: Formylation of Metallocorroles[1][6][7][8]
This compound DerivativeYield (%)Soret Band (λₘₐₓ, nm)Q-Bands (λₘₐₓ, nm)First Oxidation (V vs Fc/Fc⁺)First Reduction (V vs Fc/Fc⁺)
ReO Corroles
ReO[TpClPC-3-CHO]65430590, 6311.17-1.13
ReO[TpFPC-3-CHO]61431591, 6321.34-0.97
Au Corroles
Au[TpClPC-3,17-(CHO)₂]55433596, 6371.05-0.96
Au[TpFPC-3,17-(CHO)₂]47434597, 6391.22-0.78

TpClPC = tris(p-chlorophenyl)this compound TpFPC = tris(pentafluorophenyl)this compound

Purification and Characterization

Purification of functionalized corroles is most commonly achieved by column chromatography. Silica gel is a standard stationary phase; however, for sensitive metal complexes, neutral or basic alumina (B75360) may be preferred to avoid demetalation or degradation. The choice of eluent depends on the polarity of the compound and typically involves mixtures of solvents like dichloromethane and hexanes.

Characterization of the purified products is essential to confirm the success of the functionalization. Key techniques include:

  • UV-vis Spectroscopy: To monitor changes in the electronic absorption spectrum (Soret and Q-bands) upon functionalization.

  • ¹H NMR Spectroscopy: To determine the position and number of substituents on the this compound ring.

  • Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight of the functionalized this compound.

  • Cyclic Voltammetry: To probe the changes in the redox potentials of the this compound upon modification.

Conclusion

The protocols and data presented herein provide a foundational guide for the peripheral functionalization of corroles. These methods enable the systematic modification of the this compound macrocycle, paving the way for the development of novel materials and molecules with tailored properties for a wide range of applications in research and development. It is important to note that reaction conditions may require optimization depending on the specific this compound substrate and the desired degree of functionalization.

References

Synthesis of Asymmetrically Substituted A2B Corroles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of asymmetrically substituted A2B corroles. These versatile macrocycles are of significant interest in various fields, including drug development, catalysis, and materials science, owing to their unique photophysical and chemical properties.

Application Notes

Asymmetrically substituted A2B corroles, characterized by two identical meso-substituents (A) at the 5 and 15 positions and a different substituent (B) at the 10 position, offer a tunable platform for developing novel therapeutic agents and functional materials. The ability to introduce different functionalities at the meso-positions allows for the fine-tuning of their electronic properties, solubility, and biological activity.

Drug Development and Photodynamic Therapy (PDT): A2B corroles are promising photosensitizers in PDT.[1][2] Upon activation with light of a specific wavelength, they can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induces localized cell death in cancerous tissues.[1][3] The asymmetrical design allows for the incorporation of targeting moieties at the B position to enhance selectivity for cancer cells, while the A substituents can be modified to optimize the photophysical properties for deeper tissue penetration of light. The mechanism of singlet oxygen generation involves the corrole absorbing light, transitioning to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).[1]

Catalysis: Metallocorroles, particularly cobalt(III) A2B corroles, have emerged as efficient catalysts for the hydrogen evolution reaction (HER).[4][5][6][7] The this compound ligand can be tailored to modulate the electronic properties of the central metal ion, thereby influencing the catalytic activity. The proposed mechanism for HER often involves the reduction of the Co(III) center to Co(II) and subsequent protonation to form a Co(III)-hydride intermediate, which then reacts to produce hydrogen gas.[4][8] The asymmetrical nature of A2B corroles allows for the introduction of proton-relaying groups at the B position to facilitate the proton transfer steps in the catalytic cycle.

Chemical Sensors: The unique photophysical properties of A2B corroles, such as their strong fluorescence, make them excellent candidates for the development of chemical sensors.[9][10] For instance, the pyrrolic NH protons within the this compound core can interact with specific anions, leading to a detectable change in the fluorescence spectrum. This principle has been successfully applied in the design of selective fluoride (B91410) ion sensors, where the interaction with fluoride ions causes fluorescence quenching.[9][10] The substituents at the meso-positions can be varied to enhance the sensitivity and selectivity for different analytes.

Synthetic Strategies: The [2+1] Condensation Approach

The most versatile and widely adopted method for synthesizing asymmetrically substituted A2B corroles is the [2+1] acid-catalyzed condensation of a 5-aryl-dipyrromethane (the "A" precursor) with an aldehyde (the "B" precursor), followed by oxidation. This method, largely refined by Gryko and coworkers, allows for the regioselective synthesis of the desired A2B isomer.

The general workflow for this synthesis is depicted below:

G cluster_0 Step 1: Dipyrromethane Synthesis cluster_1 Step 2: [2+1] Condensation cluster_2 Step 3: Oxidation Pyrrole Pyrrole DPM 5-Aryl-dipyrromethane Pyrrole->DPM Aldehyde_A Aldehyde (A) Aldehyde_A->DPM Acid_Catalyst1 Acid Catalyst (e.g., TFA) Acid_Catalyst1->DPM DPM2 5-Aryl-dipyrromethane (2 eq.) Bilane Bilane Intermediate DPM2->Bilane Aldehyde_B Aldehyde (B) (1 eq.) Aldehyde_B->Bilane Acid_Catalyst2 Acid Catalyst (e.g., TFA or HCl) Acid_Catalyst2->Bilane A2B_this compound A2B this compound Bilane->A2B_this compound Oxidant Oxidant (e.g., DDQ or p-chloranil) Oxidant->A2B_this compound

Caption: General workflow for the [2+1] synthesis of A2B corroles.

Experimental Protocols

The optimal reaction conditions for the [2+1] synthesis of A2B corroles depend on the electronic nature of the aldehydes and the steric hindrance of the dipyrromethane. Below are detailed protocols for different scenarios.

Protocol 1: Synthesis of 5,15-Bis(pentafluorophenyl)-10-(4-carboxyphenyl)this compound

This protocol is suitable for the condensation of an electron-deficient dipyrromethane with an aldehyde bearing an electron-withdrawing group.

Materials:

Procedure:

  • Condensation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-(pentafluorophenyl)dipyrromethane (2.0 mmol) and 4-formylbenzoic acid (1.0 mmol) in anhydrous DCM (60 mL).

  • Add TFA (0.1 mmol) to the solution and stir at room temperature for 2 hours. The progress of the reaction can be monitored by TLC.

  • Oxidation: Dilute the reaction mixture with DCM (100 mL). Add DDQ (1.5 mmol) in one portion and stir the mixture for an additional 30 minutes at room temperature.

  • Work-up: Quench the reaction by adding triethylamine (B128534) (0.2 mL). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a solvent mixture of DCM/MeOH (e.g., starting from 100:0 to 98:2 v/v) to isolate the desired this compound. The product is typically a dark green or purple solid.

Protocol 2: Synthesis of a 5,15-Diaryl-10-(4-aminophenyl)this compound

This protocol is adapted for aldehydes bearing electron-donating groups.

Materials:

  • 5-Phenyldipyrromethane

  • 4-Aminobenzaldehyde (B1209532)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 37%)

  • p-Chloranil

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water (H₂O)

  • Silica gel for column chromatography

Procedure:

  • Condensation: Dissolve 5-phenyldipyrromethane (2.0 mmol) and 4-aminobenzaldehyde (1.0 mmol) in a mixture of MeOH (50 mL) and H₂O (50 mL).

  • Add concentrated HCl (0.5 mL) and stir the mixture vigorously at room temperature for 1 hour. A precipitate should form during this time.

  • Oxidation: Dilute the reaction mixture with DCM (150 mL) and add a solution of p-chloranil (1.5 mmol) in DCM (20 mL). Stir for 30 minutes at room temperature.

  • Work-up: Wash the organic layer with water (2 x 100 mL) and then with a saturated aqueous solution of sodium bicarbonate (100 mL). Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of DCM/ethyl acetate (B1210297) as the eluent to obtain the pure A2B this compound.

Purification of A2B Corroles

Silica gel column chromatography is the most common method for purifying A2B corroles.[11][12][13] The choice of eluent depends on the polarity of the this compound. For non-polar corroles, a mixture of hexane (B92381) and dichloromethane is often effective. For more polar corroles, such as those with carboxyl or amino groups, a more polar solvent system like dichloromethane/methanol or dichloromethane/ethyl acetate is required.[12] It is advisable to perform a preliminary TLC analysis to determine the optimal eluent system for separation. Dry loading the crude product onto the silica gel can sometimes improve the separation efficiency.[11]

Characterization Data

The synthesized A2B corroles can be characterized by various spectroscopic techniques. Below is a summary of typical data for selected A2B corroles.

Table 1: UV-Vis Spectroscopic Data for Selected A2B Corroles in CH₂Cl₂

This compoundSoret Band λmax (nm)Q-Bands λmax (nm)Reference(s)
5,15-Bis(pentafluorophenyl)-10-(phenyl)this compound~410~565, 605, 640[14]
5,15-Bis(pentafluorophenyl)-10-(4-carboxyphenyl)this compound~415~570, 610, 645[15]
5,15-Bis(pentafluorophenyl)-10-(4-nitrophenyl)this compound~420~575, 615, 650[16]
5,15-Bis(phenyl)-10-(4-aminophenyl)this compound~425~580, 620, 655[17]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for the β-Pyrrolic Protons of Selected A2B Corroles in CDCl₃

This compoundH-2, H-18H-3, H-17H-7, H-13H-8, H-12Reference(s)
5,15-Bis(pentafluorophenyl)-10-(phenyl)this compound~8.9-9.1~8.6-8.8~8.4-8.6~8.2-8.4[14][18]
5,15-Bis(pentafluorophenyl)-10-(4-carboxyphenyl)this compound~9.0-9.2~8.7-8.9~8.5-8.7~8.3-8.5[16]
5,15-Bis(pentafluorophenyl)-10-(4-nitrophenyl)this compound~9.1-9.3~8.8-9.0~8.6-8.8~8.4-8.6[16]
5,15-Bis(phenyl)-10-(4-aminophenyl)this compound~8.8-9.0~8.5-8.7~8.3-8.5~8.1-8.3[17]

Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.

Logical Relationships in Synthesis and Application

The relationship between the synthetic strategy, the resulting this compound structure, and its application is crucial for the rational design of new functional molecules.

G cluster_synthesis Synthetic Control cluster_properties Molecular Properties cluster_applications Applications Dipyrromethane Choice of Dipyrromethane (A) Electronic_Properties Electronic Properties (HOMO/LUMO levels) Dipyrromethane->Electronic_Properties Aldehyde Choice of Aldehyde (B) Aldehyde->Electronic_Properties Reaction_Conditions Reaction Conditions (Catalyst, Solvent) Physicochemical_Properties Physicochemical Properties (Solubility, Stability) Reaction_Conditions->Physicochemical_Properties Photophysical_Properties Photophysical Properties (Absorption, Emission) Electronic_Properties->Photophysical_Properties Catalysis Catalysis (e.g., HER) Electronic_Properties->Catalysis PDT Photodynamic Therapy Photophysical_Properties->PDT Sensors Chemical Sensors Photophysical_Properties->Sensors Physicochemical_Properties->PDT

Caption: Relationship between synthesis, properties, and applications of A2B corroles.

References

Application Notes and Protocols for Corrole-Based Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of corrole-based photoredox catalysis in organic synthesis. Corroles are emerging as a powerful class of photocatalysts due to their strong absorption in the visible region, high molar absorption coefficients, and tunable electrochemical properties. These characteristics allow for efficient catalysis under mild reaction conditions, often with low catalyst loadings, making them a sustainable alternative to traditional precious metal catalysts.

Overview of this compound-Based Photoredox Catalysis

This compound macrocycles can be readily synthesized and functionalized, allowing for the fine-tuning of their photophysical and redox properties. In photoredox catalysis, the this compound catalyst absorbs visible light, promoting it to an excited state. This excited state can then engage in single electron transfer (SET) with a substrate, initiating a radical-based chemical transformation. The catalytic cycle is completed by a subsequent electron transfer event that regenerates the ground state of the this compound catalyst.

This compound-based photoredox catalysis has been successfully applied to a variety of organic transformations, including C-H functionalization, halogenation, and borylation reactions. These reactions are typically carried out at room temperature using simple and readily available equipment, such as LED light sources.

Experimental Protocols

Synthesis of a Representative this compound Photocatalyst: 5,10,15-Tris(pentafluorophenyl)this compound (B1366311) (H₃TPFC)

This protocol is based on the well-established Lindsey synthesis for meso-substituted corroles.

Materials:

Procedure:

  • To a solution of pentafluorobenzaldehyde (1.1 equivalents) in dry dichloromethane (DCM), add freshly distilled pyrrole (1.0 equivalent).

  • De-gas the solution with a stream of nitrogen for 15 minutes.

  • Add trifluoroacetic acid (TFA) as a catalyst and stir the reaction mixture at room temperature in the dark under a nitrogen atmosphere. The progress of the reaction can be monitored by UV-vis spectroscopy for the formation of the bilane (B1242972) intermediate.

  • After the consumption of the starting materials, add a solution of p-chloranil (an oxidizing agent) in DCM and continue stirring.

  • The reaction mixture is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/toluene solvent system to afford the desired 5,10,15-tris(pentafluorophenyl)this compound as a dark solid.

  • The final product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

General Protocol for this compound-Photocatalyzed C-H Arylation

This protocol is a general guideline for the C-H arylation of heteroarenes with anilines.

Materials:

  • Substituted aniline (B41778) (1.0 equivalent)

  • Heteroarene (e.g., furan (B31954), thiophene) (10 equivalents, used as solvent and reagent)

  • tert-Butyl nitrite (B80452) (tBuONO) (1.5 equivalents)

  • This compound photocatalyst (e.g., H₃TPFC) (0.5-1 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO) as solvent

  • Blue LED light source (e.g., 24 W)

  • Schlenk tube or vial with a magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube or vial, add the substituted aniline, the this compound photocatalyst, and a magnetic stir bar.

  • Add the heteroarene and DMSO.

  • Seal the vessel and de-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add t-butyl nitrite (tBuONO) via syringe.

  • Place the reaction vessel at a fixed distance from the blue LED light source and begin irradiation with vigorous stirring. A cooling fan can be used to maintain the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel.

Protocol for Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules of product formed to the number of photons absorbed. A common method for determining the photon flux of a light source is chemical actinometry, using a well-characterized photochemical reaction with a known quantum yield, such as the potassium ferrioxalate (B100866) system.

Materials:

  • Potassium ferrioxalate solution (actinometer)

  • Buffered 1,10-phenanthroline (B135089) solution

  • Sulfuric acid solution

  • The photocatalytic reaction mixture of interest

  • UV-vis spectrophotometer

  • Cuvettes

Procedure:

  • Determine the Photon Flux of the Light Source:

    • Irradiate a solution of the potassium ferrioxalate actinometer for a specific time period under the same conditions as the photocatalytic reaction.

    • After irradiation, add the buffered 1,10-phenanthroline solution to form a colored iron(II)-phenanthroline complex.

    • Measure the absorbance of this solution at its λmax (typically around 510 nm) using a UV-vis spectrophotometer.

    • Calculate the amount of Fe²⁺ formed using the Beer-Lambert law and the known molar absorptivity of the complex.

    • Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux (moles of photons per unit time) of the light source.

  • Determine the Number of Photons Absorbed by the Photocatalyst:

    • Measure the UV-vis absorption spectrum of the this compound photocatalyst in the reaction solvent.

    • From the spectrum, determine the fraction of light absorbed by the photocatalyst at the irradiation wavelength.

  • Quantify the Product Formation:

    • Run the this compound-based photocatalytic reaction for a specific time, ensuring that the conversion is kept low (typically <10-15%) to maintain a linear rate of product formation.

    • Quantify the amount of product formed using a suitable analytical technique such as GC, HPLC, or NMR with an internal standard.

  • Calculate the Quantum Yield:

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Data Presentation

Reaction Optimization for C-H Arylation of Furan

The following table summarizes the optimization of reaction conditions for the C-H arylation of furan with 4-nitroaniline (B120555) using this compound catalysts.

EntryCatalystSolventLight SourceCatalyst Loading (mol%)Yield (%)
1C1DMSOBlue LED0.578
2C2 DMSO Blue LED 0.5 80
3C3DMSOBlue LED0.571
4C2DCMBlue LED0.578
5C2CHCl₃Blue LED0.541
6C2DMFBlue LED0.577
7C2MeCNBlue LED0.540
8C2DMSOWhite Light0.565
9C2DMSOSunlight0.5~75
10-DMSOBlue LED010
11C2DMSO-0.512

Reaction conditions: 4-nitroaniline (0.30 mmol), furan (3.0 mmol), tBuONO (0.45 mmol), irradiation with a 24 W light source for 30 min under N₂ at room temperature. C1, C2, and C3 are different meso-aryl substituted corroles.

Substrate Scope for C-H Arylation and Borylation

The following table presents the yields for the C-H arylation of furan and thiophene, and the borylation of various substituted anilines using this compound catalyst C2.

Substrate (Aniline)Product (Arylation with Furan) Yield (%)Product (Arylation with Thiophene) Yield (%)Product (Borylation) Yield (%)
4-Nitroaniline807571
4-Cyanoaniline757268
4-Bromoaniline686563
4-Chloroaniline656058
4-Fluoroaniline625855
Aniline454035
4-Methoxyaniline353025

Yields are for isolated products.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification A Weigh Reagents (Substrate, Catalyst) B Add Solvent A->B C De-gas with N₂/Ar B->C D Add Initiator (e.g., tBuONO) C->D E Irradiate with Visible Light (LED) D->E F Stir at Room Temp. E->F G Monitor Reaction (TLC, GC-MS) F->G H Quench Reaction G->H I Solvent Removal H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for this compound-based photoredox catalysis.

Photocatalytic Cycle

Photocatalytic_Cycle cluster_reductive Reductive Quenching cluster_oxidative Oxidative Quenching PC This compound (PC) PC_star This compound (PC*) PC->PC_star hν (Visible Light) PC_red PC⁻ PC_star->PC_red + A - A⁺ PC_ox PC⁺ PC_star->PC_ox + D - D⁻ PC_red->PC + D - D⁻ PC_ox->PC + A - A⁺ A Substrate A A_ox A⁺ Product Product A_ox->Product D Substrate D D_red D⁻ D_red->Product

Caption: Reductive and oxidative quenching cycles in this compound photoredox catalysis.

Application Notes and Protocols: Manganese Corroles as Advanced Catalysts for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese corroles are synthetic macrocyclic compounds, structurally related to porphyrins, that have emerged as highly efficient and versatile catalysts for a wide range of oxidation reactions. Their ability to stabilize manganese in high oxidation states is key to their catalytic prowess.[1] This allows them to mimic the function of natural metalloenzymes and catalyze challenging chemical transformations under mild conditions.[2] These catalysts are particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals, where selective and efficient oxidation is often a critical step. This document provides a detailed overview of the applications of manganese corroles in catalytic oxidation, including experimental protocols and performance data.

Key Applications in Oxidation Reactions

Manganese corroles have demonstrated remarkable activity in a variety of oxidation reactions, including:

  • Epoxidation of Alkenes: They are effective in converting olefins to epoxides, which are valuable intermediates in organic synthesis.[3] The catalysts often exhibit high selectivity, particularly for less-substituted double bonds.[3]

  • Oxidation of Alcohols: Manganese corroles can facilitate the oxidation of both primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] This transformation is fundamental in the synthesis of carbonyl-containing compounds.

  • C-H Bond Activation: A particularly valuable application is the selective oxidation of unactivated C-H bonds in alkanes, a challenging transformation in organic chemistry.[3]

  • Water Oxidation: Certain manganese corrole complexes have been investigated as catalysts for water oxidation, a key process in artificial photosynthesis and the generation of clean energy.[5][6]

Catalytic Performance Data

The catalytic efficiency of manganese corroles is influenced by factors such as the this compound ligand structure, the presence of axial ligands, and the reaction solvent.[3][7] The following tables summarize representative quantitative data from various studies.

Table 1: Catalytic Epoxidation of Alkenes with Appended Manganese(III) Corroles

CatalystSubstrateProduct(s)Yield (%)Turnover Frequency (TOF) (min⁻¹)
Acetamido appended Mn(III) this compoundStyreneStyrene epoxide, Arylacetaldehyde, Benzaldehyde--
Pyridyl appended Mn(III) this compoundStyreneStyrene epoxide, Arylacetaldehyde, Benzaldehyde-Higher than acetamido appended
Imidazolyl appended Mn(III) this compoundStyreneStyrene epoxide, Arylacetaldehyde, Benzaldehyde-Highest among the three
Acetamido appended Mn(III) this compoundcis-β-methylstyrene---

Data extracted from a study on N-base appended manganese corroles. The TOF was calculated based on the reaction rate in the first 10 minutes. Specific yield percentages were not provided in the abstract.[3]

Table 2: Influence of External Axial Ligands on Catalytic Epoxidation

CatalystAxial LigandEnhancement of Total Oxidation Product Yields
Appended acetamido manganese this compoundN-methylimidazoleBest enhancement
Appended acetamido manganese this compoundTriethylamine-
Appended acetamido manganese this compoundPyridine-

This table illustrates the significant impact of external nitrogenous ligands on the catalytic activity of manganese corroles.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of manganese this compound catalysts. Below are generalized procedures for catalyst synthesis and a typical catalytic oxidation reaction.

Protocol 1: General Synthesis of Manganese(III) Corroles

The synthesis of manganese corroles typically involves the preparation of a this compound ligand followed by metalation with a manganese salt.[3][8]

Materials:

  • Pyrrole (B145914)

  • Appropriate aldehyde (e.g., pentafluorobenzaldehyde)

  • Solvent (e.g., dichloromethane, methanol)

  • Oxidizing agent (e.g., DDQ or p-chloranil)

  • Manganese(II) salt (e.g., Mn(OAc)₂·4H₂O or MnCl₂)

  • Base (e.g., triethylamine)

Procedure:

  • This compound Ligand Synthesis: The this compound ligand is typically synthesized via a [2+1] or [3+1] condensation of pyrrole and an aldehyde in an acidic medium, followed by oxidation. A common method involves the condensation of dipyrromethane with an aldehyde.[3]

  • Metalation: The free-base this compound is dissolved in a suitable solvent (e.g., DMF or pyridine).

  • An excess of the manganese(II) salt is added to the solution.

  • The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • The progress of the reaction is monitored by UV-vis spectroscopy, observing the disappearance of the free-base this compound Soret band and the appearance of the characteristic Soret band of the manganese(III) this compound.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or alumina.

  • The final product is characterized by spectroscopic techniques such as UV-vis, mass spectrometry, and, if possible, X-ray crystallography.[8]

Protocol 2: General Procedure for Catalytic Oxidation of an Alkene

This protocol describes a typical setup for the oxidation of an alkene using a manganese this compound catalyst and an oxygen donor.[3]

Materials:

  • Manganese(III) this compound catalyst

  • Substrate (e.g., styrene)

  • Oxygen atom transfer agent (e.g., iodosylbenzene (PhIO))

  • Solvent (e.g., dichloromethane, toluene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • In a reaction vessel, dissolve the manganese(III) this compound catalyst in the chosen solvent.

  • Add the substrate and the internal standard to the solution.

  • Purge the reaction vessel with an inert gas.

  • Initiate the reaction by adding the oxygen atom transfer agent (e.g., PhIO).

  • Stir the reaction mixture at the desired temperature (often room temperature).[3]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the consumption of the substrate and the formation of products.

  • Upon completion of the reaction, quench any remaining oxidant.

  • Analyze the final product mixture by GC and/or GC-MS to identify and quantify the products.

  • Calculate the product yield and turnover number (TON) or turnover frequency (TOF). The TOF is often calculated from the initial rate of the reaction.[3]

Visualizing the Catalytic Process

To better understand the mechanism and workflow, the following diagrams are provided.

Catalytic_Cycle MnIII Mn(III) this compound (Resting State) MnV_oxo High-Valent Mn(V)-Oxo Intermediate MnIII->MnV_oxo Oxidation Product Product (e.g., Epoxide) MnV_oxo->Product Oxygen Atom Transfer Substrate Substrate (e.g., Alkene) Product->MnIII Regeneration of Catalyst Oxidant Oxygen Donor (e.g., PhIO) Byproduct Byproduct (e.g., PhI)

Caption: Catalytic cycle of manganese this compound in an oxidation reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_analysis Analysis A Dissolve Mn(III) this compound in Solvent B Add Substrate and Internal Standard A->B C Purge with Inert Gas B->C D Initiate with Oxygen Donor C->D E Stir at Desired Temperature D->E F Monitor by GC E->F G Quench Reaction F->G H Final Product Analysis (GC/GC-MS) G->H I Calculate Yield/TON/TOF H->I

Caption: General experimental workflow for catalytic oxidation.

Mechanism of Action

The catalytic cycle of manganese corroles in oxidation reactions generally involves the formation of a high-valent manganese-oxo species.[1] The resting state of the catalyst is typically a manganese(III) this compound.[1] Upon reaction with an oxygen atom donor, such as iodosylbenzene or hydrogen peroxide, the manganese(III) is oxidized to a highly reactive manganese(V)-oxo species. This intermediate is a powerful oxidant that transfers its oxygen atom to the substrate, leading to the formation of the oxidized product and regenerating the manganese(III) catalyst, which can then re-enter the catalytic cycle. The specific nature of the active oxidant and the reaction pathway can be influenced by the solvent and the electronic properties of the this compound ligand.[9]

Applications in Drug Development

The ability of manganese corroles to effect selective oxidations under mild conditions makes them attractive tools in drug development and medicinal chemistry. They can be employed in the synthesis of complex drug molecules and their metabolites. Furthermore, some manganese complexes, including porphyrins which are structurally related to corroles, have been investigated for their therapeutic potential as redox-active drugs, acting as superoxide (B77818) dismutase (SOD) mimics to protect normal tissues from oxidative stress or to selectively induce oxidative stress in cancer cells.[10] The catalytic properties of manganese corroles could potentially be harnessed for similar applications.

Conclusion

Manganese corroles are a class of highly promising catalysts for a variety of oxidation reactions. Their efficiency, selectivity, and versatility make them valuable tools for researchers in academia and industry, including those in the field of drug development. The provided application notes and protocols offer a starting point for exploring the potential of these remarkable catalysts in your own research. Further exploration of the literature is encouraged to find specific catalysts and conditions tailored to your particular application.

References

Application Notes & Protocols: Preparation and Evaluation of Corrole-Based Photosensitizers for Cancer Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[1][2] Corroles, a class of tetrapyrrolic macrocycles, have emerged as highly promising photosensitizers for cancer therapy.[3] As contracted analogues of porphyrins, corroles possess distinct advantages, including more intense absorption in the red region of the visible spectrum (Q band), higher fluorescence quantum yields, and easier metabolic degradation.[4][5] These properties make them excellent candidates for "second-generation" photosensitizers, designed for enhanced tissue penetration of light and greater therapeutic efficacy.[6]

This document provides a comprehensive overview of the synthesis, characterization, and evaluation of this compound-based photosensitizers, offering detailed protocols for their preparation and assessment in preclinical cancer models.

Section 1: Synthesis of this compound-Based Photosensitizers

The synthesis of corroles has advanced significantly, making diverse structures accessible for therapeutic applications.[4] A common and effective method involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde, followed by oxidation.[7][8] This approach allows for the creation of various this compound structures, such as symmetric A3-corroles or asymmetric trans-A2B-corroles, by selecting the appropriate starting materials. The functionalization of the this compound periphery can be achieved either before macrocycle formation or by modifying the synthesized this compound ring.[9][10]

Diagram: General Synthesis Workflow for trans-A₂B-Corroles

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Pyrrole Pyrrole Dipyrromethane [5-(Aryl)-dipyrromethane] Synthesis Pyrrole->Dipyrromethane + Aldehyde (A) Aldehyde_A Aromatic Aldehyde (A) Aldehyde_B Aromatic Aldehyde (B) Condensation Acid-Catalyzed Condensation Dipyrromethane->Condensation + Aldehyde (B) Oxidation Oxidation (e.g., DDQ, p-chloranil) Condensation->Oxidation This compound trans-A₂B-Corrole Oxidation->this compound G cluster_photo Photophysical Process cluster_photochem Photochemical Process (Type II) cluster_cellular Cellular Response PS_G This compound (PS) Ground State (S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Absorption Light Light (Photon, hν) PS_S1->PS_G Fluorescence PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing PS_T1->PS_G O2_S Singlet Oxygen (¹O₂) [ROS] PS_T1->O2_S Energy Transfer O2_G Molecular Oxygen (³O₂) Damage Oxidative Damage (Lipids, Proteins, DNA) O2_S->Damage Signal Stress Signaling Activated (e.g., p38 MAPK pathway) Damage->Signal Necrosis Necrosis Damage->Necrosis High ROS levels Apoptosis Apoptosis (Programmed Cell Death) Signal->Apoptosis G Start Tumor Cell Implantation Growth Tumor Growth (to palpable size) Start->Growth Grouping Randomization into Groups Growth->Grouping Admin This compound PS Administration (e.g., IV) Grouping->Admin Irradiation Tumor Irradiation (Laser Light) Admin->Irradiation Drug-Light Interval Monitor Tumor Volume & Body Weight Monitoring Irradiation->Monitor Monitor->Monitor End Endpoint Analysis (Histology, etc.) Monitor->End

References

Application Notes and Protocols for Incorporating Corroles into Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and renewable energy.

Objective: This document provides a comprehensive guide on the utilization of corroles as photosensitizers in dye-sensitized solar cells (DSSCs). It includes detailed experimental protocols for the fabrication of corrole-based DSSCs, methods for their characterization, and an overview of the underlying principles governing their operation.

Introduction to Corroles in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) have emerged as a promising photovoltaic technology due to their potential for low-cost manufacturing, environmental friendliness, and respectable power conversion efficiencies, especially under various lighting conditions.[1] The core of a DSSC consists of a wide-bandgap semiconductor (typically titanium dioxide, TiO₂), a photosensitizing dye, a redox-mediating electrolyte, and a counter electrode.[1] The dye is a critical component, responsible for absorbing sunlight and initiating the process of converting light into electrical energy.[2]

Corroles, which are tetrapyrrolic macrocycles structurally similar to porphyrins, have garnered interest as potential sensitizers in DSSCs.[3] Despite their structural resemblance, corroles exhibit distinct photophysical and electrochemical properties, including more intense Soret and Q-bands and greater structural flexibility. These characteristics can be fine-tuned through synthetic modifications, making them an attractive class of dyes for solar cell applications.[3] Heavy element this compound derivatives, in particular, have shown promise in DSSC applications.[4]

Selection and Synthesis of this compound Dyes

The performance of a this compound-based DSSC is heavily dependent on the molecular design of the dye. Key considerations include:

  • Anchoring Groups: The this compound molecule must possess one or more anchoring groups to ensure strong adsorption onto the TiO₂ semiconductor surface.[5][6] This covalent linkage is crucial for efficient electron injection from the excited dye into the TiO₂ conduction band.[5] Carboxylic acids are the most commonly used anchoring groups, but others like phosphonic acid have also been explored for their potentially stronger binding and stability.[5][7]

  • Donor-π-Acceptor (D-π-A) Structure: Many high-performance organic dyes, including corroles, are designed with a D-π-A framework. This structure facilitates intramolecular charge transfer upon photoexcitation, which is beneficial for efficient electron injection.[8]

  • Central Metal Ion: The incorporation of a metal ion into the this compound's central cavity can significantly alter its electronic and photophysical properties, thereby influencing the overall efficiency of the solar cell.[3]

While the specific synthesis of novel corroles is beyond the scope of this protocol, a general approach involves the acid-catalyzed condensation of a dipyrromethane with a benzaldehyde, followed by oxidation. Functionalization with anchoring groups is a critical step in the synthetic strategy to make the this compound suitable for DSSC applications.

Experimental Protocols: Fabrication of a this compound-Sensitized Solar Cell

This section provides a step-by-step guide for the fabrication of a typical lab-scale this compound-sensitized DSSC.

Protocol 1: Preparation of the TiO₂ Photoanode

  • Substrate Cleaning: Begin with Fluorine-doped Tin Oxide (FTO) coated glass substrates. Clean the substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and ethanol (B145695), each for 10-15 minutes.[9] Dry the cleaned substrates with a stream of nitrogen or air.

  • TiO₂ Paste Preparation: Prepare a homogenous TiO₂ paste. A common method involves mixing commercial TiO₂ nanoparticles (e.g., Degussa P25) with a solution of organic binders like α-terpineol and ethyl cellulose (B213188) in an appropriate solvent such as ethanol.[10] The mixture should be stirred or milled to achieve a smooth, viscous consistency.

  • TiO₂ Film Deposition: Apply the TiO₂ paste onto the conductive side of the cleaned FTO substrate using the doctor-blade technique.[9] This involves spreading the paste evenly across the substrate with a glass rod or a blade. The thickness of the film can be controlled by using adhesive tape as spacers.

  • Sintering/Annealing: Anneal the TiO₂-coated substrate in a muffle furnace. A typical procedure involves a multi-step heating process, culminating in a final temperature of 450-500°C for 30 minutes to remove the organic binders and sinter the TiO₂ nanoparticles, creating a mesoporous structure with good electrical connectivity.[9][10]

  • TiCl₄ Post-Treatment (Optional but Recommended): For improved performance, the sintered TiO₂ film can be treated with a dilute aqueous solution of TiCl₄ (e.g., 40 mM) at 70°C for 30 minutes, followed by rinsing with water and ethanol, and then re-annealing at 450-500°C for 30 minutes.[10][11] This treatment can enhance the surface area and improve electron transport.

Protocol 2: Sensitization with this compound Dye

  • Dye Solution Preparation: Prepare a solution of the this compound dye (typically 0.1-0.5 mM) in a suitable high-purity solvent, such as absolute ethanol or acetonitrile.[8][12]

  • Sensitization: While the TiO₂ photoanode is still warm (around 80°C), immerse it in the this compound dye solution. The sensitization process is typically carried out for a period ranging from a few hours to 24 hours in the dark to allow for a monolayer of the dye to adsorb onto the TiO₂ surface.[9]

  • Rinsing and Drying: After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.[12] Dry the sensitized photoanode gently in a stream of nitrogen or air.

Protocol 3: DSSC Assembly

  • Counter Electrode Preparation: The counter electrode typically consists of a thin layer of a catalyst, such as platinum, on an FTO glass substrate.[13]

  • Cell Assembly: Assemble the solar cell by placing the platinum-coated counter electrode over the dye-sensitized TiO₂ photoanode. A thermoplastic sealant (e.g., Surlyn) is used as a spacer between the two electrodes and to seal the cell upon heating. The electrodes should be slightly offset to allow for electrical contact.[12]

  • Electrolyte Filling: Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode. A common electrolyte consists of an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile.[8] After filling, seal the holes to prevent leakage.

Characterization and Performance Metrics

The performance of the fabricated this compound-based DSSC is evaluated by measuring its current-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).[10] The key performance parameters are:

  • Open-Circuit Voltage (Voc): The maximum voltage the cell can produce.

  • Short-Circuit Current Density (Jsc): The maximum current density the cell can produce.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmp * Vmp) / (Jsc * Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.[14]

  • Power Conversion Efficiency (PCE or η): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.[14]

Table 1: Illustrative Performance Parameters of this compound-Based DSSCs

This compound Dye ExampleVoc (V)Jsc (mA/cm²)FFPCE (%)
Gallium this compound Derivative[3]0.655.00.682.2
Copper this compound Derivative[3]0.583.50.651.3
Free-Base this compound0.624.20.701.8

Note: The values in this table are illustrative and can vary significantly based on the specific this compound structure, fabrication conditions, and electrolyte used.

Visualization of Workflow and Energy Levels

Experimental Workflow Diagram

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization A FTO Substrate Cleaning B TiO2 Paste Deposition (Doctor-Blade) A->B C Sintering (450-500°C) B->C D This compound Dye Sensitization C->D F Assemble Electrodes with Sealant D->F E Prepare Counter Electrode (Pt/FTO) E->F G Electrolyte Filling F->G H Seal Cell G->H I J-V Measurement (AM 1.5G) H->I

Figure 1. Experimental workflow for the fabrication and characterization of a this compound-sensitized solar cell.

Energy Level and Electron Transfer Diagram

Energy_Level_Diagram TiO2_CB TiO2 Conduction Band Corrole_LUMO This compound LUMO (S*) Corrole_LUMO->TiO2_CB 2. Electron Injection Corrole_HOMO This compound HOMO (S) Corrole_HOMO->Corrole_LUMO 1. Light Absorption (hν) Electrolyte Redox Electrolyte (I-/I3-) Electrolyte->Corrole_HOMO 3. Dye Regeneration

Figure 2. Energy level diagram illustrating the key electron transfer processes in a this compound-based DSSC.

Principles of Operation and Energy Transfer

The operation of a this compound-sensitized DSSC is based on a series of electron transfer events:

  • Light Absorption: The this compound dye (S) absorbs photons from sunlight, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state (S*).[2]

  • Electron Injection: For efficient operation, the LUMO of the this compound must be at a higher energy level than the conduction band (CB) of the TiO₂.[15][16] This allows the excited electron to be rapidly injected from the this compound's LUMO into the TiO₂'s CB.[17][18]

  • Charge Transport: The injected electrons percolate through the mesoporous TiO₂ network to the FTO-coated substrate (the photoanode) and then flow into the external circuit.

  • Dye Regeneration: The oxidized this compound dye (S⁺) is regenerated back to its ground state (S) by accepting an electron from the iodide (I⁻) ions in the electrolyte.[2] For this to occur, the HOMO of the this compound must be at a lower energy level than the redox potential of the electrolyte.[16]

  • Electrolyte Regeneration: The resulting triiodide (I₃⁻) ions diffuse to the counter electrode, where they are reduced back to iodide ions by the electrons that have flowed through the external circuit, thus completing the cycle.

Advanced Strategies and Future Outlook

To further enhance the performance of this compound-based DSSCs, several strategies can be employed:

  • Co-sensitization: Using a this compound in conjunction with another dye that absorbs light in a different region of the solar spectrum can lead to a broader overall absorption and a higher short-circuit current.[19][20][21] The co-sensitization can be achieved by immersing the photoanode in a "cocktail" solution of the dyes or through a stepwise adsorption process.[20][22]

  • Molecular Engineering: The rational design of new this compound structures with tailored electronic properties is a key area of ongoing research.[3][23] This includes modifying the peripheral substituents and the central metal ion to optimize light-harvesting capabilities, energy level alignment, and long-term stability.

References

Application Notes and Protocols for Corrole-Based Small Molecule Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for utilizing corrole complexes in the activation of small molecules, a critical area of research with applications in catalysis, energy conversion, and drug development. The unique electronic and structural properties of corroles, particularly their ability to stabilize high-valent metal centers, make them potent catalysts for a variety of transformations.[1][2][3] This document outlines protocols for the synthesis of key metallocorroles and their application in dioxygen activation, carbon dioxide reduction, and hydrogen evolution.

Synthesis of Metallathis compound Catalysts

The versatile catalytic activity of corroles is critically dependent on the coordinated metal center. The following protocols describe the synthesis of representative manganese, iron, and cobalt corroles, which are frequently employed in small molecule activation.

Synthesis of Manganese(III) Corroles for O₂ Activation

Manganese corroles are effective catalysts for dioxygen activation, capable of forming high-valent manganese-oxo and manganese-peroxo species.[1][4][5]

Protocol 1: Synthesis of [Mn(tpfc)] (tpfc = 5,10,15-tris(pentafluorophenyl)this compound)

  • Materials: Free-base 5,10,15-tris(pentafluorophenyl)this compound (B1366311) (H₃-tpfc), Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve H₃-tpfc in DMF in a round-bottom flask.

    • Add an excess of Mn(OAc)₂·4H₂O to the solution.

    • Reflux the mixture for 2 hours.

    • After cooling to room temperature, add water to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with water.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a dichloromethane/hexane solvent system.

    • Characterize the final product by UV-Vis and Mass Spectrometry.

Synthesis of Iron(IV) Corroles for CO₂ Reduction and Hydrocarbon Oxidation

Iron corroles have demonstrated catalytic activity in both the electrochemical reduction of CO₂ and the oxidation of hydrocarbons.[6][7][8]

Protocol 2: Synthesis of [Fe(tpfc)Cl]

  • Materials: H₃-tpfc, Iron(II) bromide (FeBr₂), Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), Sodium acetate (NaOAc), Hydrochloric acid (HCl).

  • Procedure:

    • In an inert atmosphere (e.g., under nitrogen), dissolve H₃-tpfc in a mixture of THF and MeOH.

    • Add FeBr₂ and NaOAc to the solution and stir at room temperature.

    • After the reaction is complete (monitored by TLC), expose the reaction mixture to air to oxidize Fe(II) to Fe(III).

    • Add a dilute solution of HCl in dichloromethane.

    • Purify the resulting [Fe(tpfc)Cl] complex by column chromatography on silica gel.

    • Characterize the product using UV-Vis, Mass Spectrometry, and, if possible, X-ray crystallography.

Synthesis of Cobalt(III) Corroles for Hydrogen Evolution

Cobalt corroles are highly efficient and robust catalysts for the hydrogen evolution reaction (HER).[9][10][11]

Protocol 3: Synthesis of [Co(tpfc)(PPh₃)]

  • Materials: H₃-tpfc, Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), Triphenylphosphine (PPh₃), Ethanol (B145695).

  • Procedure:

    • Dissolve H₃-tpfc in ethanol.

    • Add Co(OAc)₂·4H₂O and a stoichiometric amount of PPh₃.

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • Characterize the product by UV-Vis, NMR, and Mass Spectrometry.[10]

Small Molecule Activation Protocols

The following sections provide detailed protocols for the application of the synthesized metallocorroles in key small molecule activation reactions.

Dioxygen Activation using Manganese Corroles

This protocol describes the generation of high-valent manganese-oxo species from the activation of O₂ by a Mn(III) this compound complex in the presence of a base and a hydrogen atom donor.[1][4][5]

Protocol 4: O₂ Activation by [Mn(tpfc)]

  • Materials: [Mn(tpfc)], Tetrahydrofuran (THF), Acetonitrile (CH₃CN), Tetramethylammonium hydroxide (B78521) (TMAH) solution, Cyclohexene (B86901) (or other H-atom donor).

  • Experimental Setup: A UV-Vis spectrophotometer equipped with a cryostat for low-temperature measurements.

  • Procedure:

    • Prepare a solution of [Mn(tpfc)] in a mixture of CH₃CN and THF in a quartz cuvette.

    • Cool the solution to the desired temperature (e.g., -20 °C).

    • Add a controlled amount of TMAH solution (as the base) to the cuvette.

    • Bubble O₂ gas through the solution while monitoring the reaction by UV-Vis spectroscopy. The formation of the Mn(V)-oxo and Mn(IV)-peroxo species can be followed by the appearance of their characteristic absorption bands.[1][4]

    • To study the role of the H-atom donor, the reaction can be performed in CH₃CN with the addition of a small amount of cyclohexene after the introduction of base and O₂.[4]

Data Presentation: Spectroscopic Data for Manganese-Oxygen Intermediates

ComplexKey UV-Vis Peaks (nm)Solvent SystemReference
[Mn(V)(O)(tpfc)]~420 (Soret), ~550, ~640 (Q-bands)THF/CH₃CN[1][4]
[Mn(IV)(O₂)(tpfc)]~431 (Soret), ~590, ~636 (Q-bands)THF/CH₃CN[1]
Electrocatalytic CO₂ Reduction by Iron and Cobalt Corroles

This protocol outlines the procedure for evaluating the electrocatalytic activity of iron and cobalt corroles for the reduction of CO₂ using cyclic voltammetry.[6][7]

Protocol 5: Cyclic Voltammetry for CO₂ Reduction

  • Materials: [Fe(tpfc)Cl] or [Co(tpfc)(PPh₃)], Acetonitrile (anhydrous), Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte, High-purity Argon (Ar) and Carbon Dioxide (CO₂) gas.

  • Experimental Setup: A standard three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel (B162337) reference electrode (SCE). A potentiostat is used to control the potential and measure the current.

  • Procedure:

    • Prepare a solution of the this compound catalyst and TBAPF₆ in anhydrous acetonitrile.

    • Assemble the electrochemical cell and purge the solution with Ar gas for at least 15 minutes to remove any dissolved oxygen.

    • Record the cyclic voltammogram (CV) under the Ar atmosphere. This will show the redox behavior of the this compound complex in the absence of CO₂.

    • Purge the solution with CO₂ gas for at least 20 minutes to saturate the solution.

    • Record the CV under the CO₂ atmosphere. An increase in the cathodic current compared to the CV under Ar indicates catalytic activity for CO₂ reduction.[6]

    • The product of the reduction (e.g., CO) can be analyzed by gas chromatography of the headspace of the electrochemical cell after controlled potential electrolysis.

Data Presentation: Half-Wave Potentials for this compound-Catalyzed CO₂ Reduction

CatalystE₁/₂ (V vs SCE) for M(III)/M(II)E₁/₂ (V vs SCE) for M(II)/M(I)SolventReference
[Co(tpfc)(PPh₃)]-0.42 (Epc)-1.44Acetonitrile[6]
[Fe(tpfc)Cl]-1.01 (Epc)-1.60Acetonitrile[6]
[Fe(tdcc)Cl]-1.18 (Epc)-1.78Acetonitrile[6]

Note: Epc denotes the cathodic peak potential for an irreversible process.

Electrocatalytic Hydrogen Evolution by Cobalt Corroles

This protocol details the evaluation of cobalt corroles as catalysts for the hydrogen evolution reaction (HER) from acidic solutions.[9][12][13]

Protocol 6: Evaluation of HER Activity

  • Materials: [Co(tpfc)(PPh₃)], N,N-Dimethylformamide (DMF) or a mixture of Acetonitrile and Water, Supporting electrolyte (e.g., TBAPF₆), Proton source (e.g., acetic acid, trifluoroacetic acid, or p-toluenesulfonic acid).

  • Experimental Setup: Same as for CO₂ reduction (Protocol 5).

  • Procedure:

    • Prepare a solution of the cobalt this compound catalyst and supporting electrolyte in the chosen solvent system.

    • Record a CV of the catalyst solution.

    • Add a known concentration of the proton source to the solution.

    • Record the CV again. A significant increase in the cathodic current at the potential corresponding to the Co(II)/Co(I) or Co(I)/Co(0) couple indicates catalytic hydrogen evolution.[12]

    • The turnover frequency (TOF) can be calculated from the catalytic current.[12][13] The production of hydrogen can be confirmed by gas chromatography of the cell headspace after bulk electrolysis.

Data Presentation: Catalytic Performance of Cobalt Corroles in HER

CatalystProton SourceSolventTurnover Frequency (TOF)Overpotential (mV)Reference
Cobalt this compoundAcetic AcidDMF--[12]
Cobalt this compoundTrifluoroacetic AcidDMF--[12]
Cobalt this compoundp-Toluenesulfonic AcidDMFup to 265 s⁻¹-[12]
Nitrobenzyl Cobalt this compound-MeCN/H₂O (pH 7)up to 137.4 h⁻¹938[13]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_synthesis Metallathis compound Synthesis H3_this compound Free-base this compound (e.g., H₃-tpfc) Reaction Reaction (e.g., Reflux, Stir at RT) H3_this compound->Reaction Metal_Salt Metal Salt (e.g., Mn(OAc)₂, FeBr₂, Co(OAc)₂) Metal_Salt->Reaction Solvent_Reagents Solvents & Other Reagents (e.g., DMF, THF, PPh₃) Solvent_Reagents->Reaction Purification Purification (Column Chromatography) Reaction->Purification Metallothis compound Metallothis compound Catalyst (e.g., [Mn(tpfc)], [Fe(tpfc)Cl]) Purification->Metallothis compound

Caption: General workflow for the synthesis of metallothis compound catalysts.

O2_Activation_Pathway MnIII [Mn(III)(tpfc)] MnIII_O2 [Mn(III)(tpfc)] + O₂ MnIII->MnIII_O2 + O₂ + Base MnIV_superoxo Putative [Mn(IV)-superoxo] MnIII_O2->MnIV_superoxo MnIV_hydroperoxo Putative [Mn(IV)-hydroperoxo] MnIV_superoxo->MnIV_hydroperoxo + H-atom donor MnV_oxo [Mn(V)(O)(tpfc)] MnIV_hydroperoxo->MnV_oxo O-O bond cleavage MnIV_peroxo [Mn(IV)(O₂)(tpfc)] MnV_oxo->MnIV_peroxo + OH⁻ MnIV_peroxo->MnV_oxo + H⁺

Caption: Proposed pathway for dioxygen activation by a manganese this compound.[4][5]

Electrocatalysis_Workflow Start Prepare Catalyst Solution (this compound + Electrolyte + Solvent) Purge_Ar Purge with Argon Start->Purge_Ar CV_Ar Record CV under Argon (Baseline) Purge_Ar->CV_Ar Purge_Substrate Purge with Substrate Gas (CO₂ or H₂ source for HER) CV_Ar->Purge_Substrate CV_Substrate Record CV under Substrate (Catalysis) Purge_Substrate->CV_Substrate Analysis Analyze Products (Gas Chromatography) CV_Substrate->Analysis

Caption: Experimental workflow for electrocatalytic small molecule activation.

References

Synthesis and Application of Water-Soluble Corroles for Biological Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corroles are tetrapyrrolic macrocycles that have garnered significant interest in biomedical fields due to their unique photophysical and chemical properties.[1][2] Their applications in photodynamic therapy (PDT), bioimaging, and catalysis are particularly promising.[2][3] However, the inherent hydrophobicity of the corrole macrocycle limits its direct use in biological systems. This document provides detailed protocols and application notes on the synthesis of water-soluble corroles, a critical step to unlock their full therapeutic and diagnostic potential. We will focus on three primary strategies for aqueous solubilization: sulfonation, carboxylation, and PEGylation. For each strategy, we will provide detailed synthetic protocols, characterization data, and protocols for their application in biological assays.

Strategies for Synthesizing Water-Soluble Corroles

The introduction of hydrophilic functional groups to the this compound periphery is the most common strategy to enhance water solubility. The choice of functional group can also influence the molecule's pharmacokinetic and pharmacodynamic properties.

Sulfonated Corroles

Sulfonation is a widely used method to introduce highly polar sulfonate groups (-SO₃H) onto the aryl substituents of the this compound macrocycle, significantly increasing water solubility.[4][5]

General Synthetic Strategy for Sulfonated Corroles

G A Triarylthis compound C Sulfonated this compound A->C Sulfonation B Sulfonating Agent (e.g., Chlorosulfonic acid) B:e->C:w D Purification (e.g., Dialysis, Chromatography) C->D Work-up E Water-Soluble Sulfonated this compound D->E Isolation

Caption: Synthetic workflow for the preparation of water-soluble sulfonated corroles.

Experimental Protocol: Synthesis of 5,10,15-Tris(4-sulfonatophenyl)this compound

This protocol is adapted from established methods for the sulfonation of triarylporphyrins and corroles.[5][6]

Materials:

Procedure:

  • Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5,10,15-triphenylthis compound (100 mg, 0.18 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonating Agent: Slowly add chlorosulfonic acid (1.0 mL, 15 mmol) dropwise to the stirred solution over a period of 30 minutes. The color of the solution will change from green to dark brown.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. The color of the solution will turn green.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted starting material.

  • Purification by Dialysis: Transfer the aqueous layer to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove excess salts.

  • Purification by Chromatography: Concentrate the dialyzed solution under reduced pressure. Purify the crude product by size-exclusion chromatography on a Sephadex G-25 column, eluting with deionized water. Collect the colored fractions.

  • Lyophilization: Lyophilize the collected fractions to obtain the final product as a dark green solid.

Characterization:

  • UV-Vis (in water): Soret band ~420 nm, Q-bands ~570, 615, and 650 nm.

  • ¹H NMR (in D₂O): Characteristic peaks for the sulfonated phenyl groups and the β-pyrrolic protons of the this compound macrocycle.

Carboxylated Corroles

Introducing carboxylic acid groups is another effective method to enhance water solubility, particularly at neutral or basic pH.[7]

Experimental Protocol: Synthesis of a Carboxy-Functionalized this compound

This protocol describes the synthesis of a this compound with a carboxylic acid group on one of the meso-phenyl rings.

Materials:

Procedure:

  • Condensation: In a round-bottom flask, dissolve benzaldehyde (2 eq) and 4-formylbenzoic acid (1 eq) in a mixture of dichloromethane and methanol (9:1 v/v). Add pyrrole (3 eq) to the solution.

  • Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture and stir at room temperature for 2 hours in the dark.

  • Oxidation: Add p-chloranil (2.5 eq) to the reaction mixture and continue stirring for another 1 hour.

  • Purification: Neutralize the reaction mixture with triethylamine (B128534). Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

  • Hydrolysis (if starting with a methyl ester): If methyl 4-formylbenzoate (B8722198) was used, dissolve the purified this compound in a mixture of THF and methanol. Add an aqueous solution of NaOH (2 M) and reflux for 4 hours. After cooling, acidify the solution with HCl (1 M) to precipitate the carboxylated this compound.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum to obtain the carboxy-functionalized this compound.

PEGylated Corroles

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established method to improve the water solubility, biocompatibility, and circulation half-life of therapeutic molecules.[8][9]

General Synthetic Strategy for PEGylated Corroles

G A Functionalized this compound (e.g., with -OH, -NH2, -COOH) C PEGylated this compound A->C Conjugation B Activated PEG (e.g., PEG-NHS, PEG-NCS) B:e->C:w D Purification (e.g., Dialysis, SEC) C->D Work-up E Water-Soluble PEGylated this compound D->E Isolation

Caption: General workflow for the synthesis of PEGylated corroles.

Experimental Protocol: PEGylation of a Hydroxy-Functionalized this compound

This protocol describes the conjugation of a PEG chain to a this compound bearing a hydroxyl group.

Materials:

  • Hydroxy-functionalized this compound

  • Monofunctional N-Hydroxysuccinimide (NHS) ester of PEG (PEG-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (appropriate MWCO for the PEG used)

  • Deionized water

Procedure:

  • Dissolution: Dissolve the hydroxy-functionalized this compound (1 eq) and PEG-NHS (1.5 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (3 eq) to the solution to act as a base catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 72 hours, with frequent water changes, to remove unreacted PEG, DMF, and other small molecules.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the PEGylated this compound as a solid.

Quantitative Data Summary

The following tables summarize key quantitative data for representative water-soluble corroles to facilitate comparison and selection for specific experimental needs.

Table 1: Photophysical Properties of Water-Soluble Corroles

This compound DerivativeSolventλabs (Soret), nmε (M⁻¹cm⁻¹)λem, nmΦFΦΔReference(s)
5,10,15-Tris(4-sulfonatophenyl)this compoundWater42076,3006000.260.69[1][10]
Gallium(III) 2,17-bis(sulfonato)-5,10,15-tris(pentafluorophenyl)this compoundWater425~80,000630~0.35~0.75[11][12]
Phosphorus(V) 2-sulfonato-10-(4-sulfonatophenyl)-5,15-dimesitylthis compoundWater42076,3006000.26N/A[1]

ΦF = Fluorescence Quantum Yield; ΦΔ = Singlet Oxygen Quantum Yield; N/A = Not Available

Table 2: In Vitro Photodynamic Activity of Water-Soluble Corroles

This compound DerivativeCell LineIncubation Time (h)Light Dose (J/cm²)IC₅₀ (µM)Reference(s)
Sulfonated Gallium this compoundHepG2241.086.3[12]
Halogenated Gallium this compound (3-Ga)HepG224N/AHigh Phototoxicity[11]
Cationic Sulfonated this compoundA549N/AN/AInduces apoptosis[13]

IC₅₀ = Half-maximal inhibitory concentration

Applications and Protocols

Photodynamic Therapy (PDT)

Water-soluble corroles can act as potent photosensitizers, generating cytotoxic reactive oxygen species (ROS) upon light activation to induce cancer cell death.

Experimental Workflow for In Vitro Photodynamic Therapy

G A Seed cancer cells in multi-well plates B Incubate with water-soluble This compound solution A->B 24h C Wash to remove excess this compound B->C After incubation D Irradiate with light of appropriate wavelength C->D E Incubate for 24-48 hours D->E F Assess cell viability (e.g., MTT assay) E->F

Caption: Workflow for evaluating the in vitro photodynamic efficacy of water-soluble corroles.

Protocol: In Vitro PDT Assay using a Sulfonated Gallium this compound on HeLa Cells

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Sulfonated Gallium this compound stock solution (in water or PBS)

  • 96-well plates

  • Light source with a specific wavelength (e.g., 625 nm LED array)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Incubation with Photosensitizer: Remove the culture medium and add fresh medium containing various concentrations of the sulfonated gallium this compound (e.g., 0.1 to 10 µM). Include a no-drug control. Incubate for 24 hours.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS.

  • Irradiation: Add fresh culture medium to each well. Irradiate the cells with a 625 nm light source at a specific light dose (e.g., 1 J/cm²). Keep a set of non-irradiated plates as a dark toxicity control.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for another 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Bioimaging

The inherent fluorescence of many corroles makes them suitable for bioimaging applications, allowing for the visualization of cellular structures and processes.

Protocol: Live-Cell Imaging with a Water-Soluble this compound

Materials:

  • Live cells (e.g., MCF-7) grown on glass-bottom dishes

  • Culture medium

  • Water-soluble fluorescent this compound stock solution

  • Confocal or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes until they reach the desired confluency.

  • Probe Incubation: Replace the culture medium with fresh medium containing the water-soluble this compound at an appropriate concentration (e.g., 1-10 µM).

  • Incubation: Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37 °C in a CO₂ incubator.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove the excess probe.

  • Imaging: Add fresh, pre-warmed medium to the cells and immediately image using a confocal or fluorescence microscope with the appropriate excitation and emission filters for the this compound.[14]

Catalysis

Water-soluble metallocorroles can act as catalysts for various reactions in aqueous media, including the reduction of nitrites, which is relevant in biological systems.[15][16]

Protocol: Catalytic Reduction of Nitrite (B80452) by a Water-Soluble Cobalt this compound

Materials:

Procedure:

  • Reaction Setup: In a cuvette, prepare a solution of the water-soluble cobalt this compound in phosphate buffer (pH 7).

  • Baseline Measurement: Record the initial UV-Vis spectrum of the cobalt this compound solution.

  • Initiation of Reaction: Add a solution of sodium nitrite to the cuvette, followed by the addition of a freshly prepared solution of sodium dithionite.

  • Monitoring the Reaction: Monitor the reaction by recording the UV-Vis spectra at regular time intervals. The catalytic reduction of nitrite can be followed by observing the changes in the characteristic absorption bands of the cobalt this compound and the disappearance of the nitrite peak (if applicable in the UV range).

  • Product Analysis: Analyze the final reaction mixture for the formation of products such as ammonia (B1221849) or nitrogen gas using appropriate analytical techniques (e.g., ion chromatography, gas chromatography).

Conclusion

The synthesis of water-soluble corroles is a crucial step in harnessing their potential for a wide range of biological applications. The protocols provided in this document offer a starting point for researchers to prepare and evaluate these promising compounds. The choice of the solubilizing group and the specific synthetic strategy will depend on the intended application and the desired physicochemical properties of the final molecule. Further research and development in this area will undoubtedly lead to new and improved water-soluble corroles for diagnostics and therapeutics.

References

Application Notes and Protocols for Immobilizing Corrole Catalysts on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various techniques for immobilizing corrole catalysts on solid supports. The protocols outlined below are intended to serve as a guide for researchers aiming to develop heterogeneous catalytic systems with enhanced stability, reusability, and ease of separation.

Introduction to this compound Catalyst Immobilization

Corroles are tetrapyrrolic macrocycles that have gained significant attention as catalysts for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond formation.[1][2] Immobilizing these homogeneous catalysts onto solid supports transforms them into heterogeneous systems, which offers several advantages such as simplified catalyst-product separation, potential for continuous flow reactions, and improved catalyst stability and recyclability.[3][4]

The choice of immobilization technique and solid support is crucial and depends on the specific this compound catalyst, the intended application, and the reaction conditions. This document outlines three primary methods for immobilization: covalent attachment, non-covalent adsorption, and physical entrapment.

Methods of Immobilization

Covalent Attachment

Covalent immobilization involves the formation of a strong chemical bond between the this compound catalyst and the solid support.[5] This method generally results in very stable systems with minimal leaching of the catalyst.[5] The this compound macrocycle must first be functionalized with a suitable reactive group that can form a covalent bond with the support material.[1][6]

Commonly Used Supports:

  • Silica (B1680970) (SiO₂): The surface of silica is rich in silanol (B1196071) (Si-OH) groups, which can be functionalized with various organosilanes to introduce amine, carboxyl, or other reactive groups for linking to the this compound.[4][7][8]

  • Polymers: Polymeric supports like polystyrene or polyacrylates can be functionalized with a variety of chemical groups to enable covalent attachment.[3][9][10][11]

  • Carbon Nanotubes (CNTs): The surface of CNTs can be oxidized to introduce carboxylic acid groups, which can then be used for covalent linkage.[12]

General Workflow for Covalent Attachment:

covalent_attachment cluster_0 This compound Functionalization cluster_1 Support Functionalization cluster_2 Immobilization cluster_3 Post-Treatment This compound This compound Functionalized_this compound Functionalized this compound (e.g., with -COOH, -NH2) This compound->Functionalized_this compound Synthesis Immobilized_Catalyst Immobilized this compound Catalyst Functionalized_this compound->Immobilized_Catalyst Support Solid Support (e.g., Silica) Activated_Support Activated Support (e.g., with -NH2, -CHO) Support->Activated_Support Surface Modification Activated_Support->Immobilized_Catalyst Covalent Bonding Washed_Catalyst Washing & Drying Immobilized_Catalyst->Washed_Catalyst non_covalent_adsorption Corrole_Solution This compound Catalyst in Solution Mixing Mixing & Incubation Corrole_Solution->Mixing Support Solid Support (e.g., CNTs) Support->Mixing Immobilized_Catalyst Immobilized this compound Catalyst Mixing->Immobilized_Catalyst Adsorption Washing Washing & Drying Immobilized_Catalyst->Washing Final_Catalyst Final Heterogeneous Catalyst Washing->Final_Catalyst physical_entrapment This compound This compound Catalyst Mixing Mixing This compound->Mixing Precursors Support Precursors (e.g., TEOS, Monomers) Precursors->Mixing Encapsulation Sol-Gel Process or Polymerization Mixing->Encapsulation Aging_Drying Aging & Drying Encapsulation->Aging_Drying Immobilized_Catalyst Immobilized this compound Catalyst Aging_Drying->Immobilized_Catalyst

References

Application Notes and Protocols for Employing Corroles as Gaseous Molecule Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of corroles as highly sensitive and selective sensing materials for various gaseous molecules. The unique electronic and structural properties of corroles, which are closely related to porphyrins, make them exceptional candidates for the development of advanced chemical sensors. This document outlines the principles of corrole-based sensing, detailed experimental protocols for sensor fabrication and testing, and a summary of their performance characteristics for the detection of key gases such as carbon monoxide (CO), ammonia (B1221849) (NH3), nitrogen dioxide (NO2), and hydrogen sulfide (B99878) (H2S).

Principle of this compound-Based Gas Sensing

Corroles can be employed as gas sensors through various transduction mechanisms, including conductometric, optical, and mass-sensitive methods. The sensing mechanism is primarily based on the interaction of the target gas molecule with the this compound macrocycle or its central metal ion. This interaction leads to a measurable change in the physical or chemical properties of the this compound-based material.

  • Conductometric Sensing: In this mode, a thin film of a this compound-based material is deposited onto an electrode. The adsorption of gas molecules modulates the electrical conductivity of the film. This change in conductivity is then measured as the sensor response. The semiconducting properties of corroles can be tuned by modifying their peripheral substituents or the central metal ion.

  • Optical Sensing (Fluorescence): Certain this compound derivatives exhibit fluorescence that can be quenched or enhanced upon interaction with specific gas molecules. This change in fluorescence intensity or lifetime serves as the sensing signal. This method offers high sensitivity and is particularly useful for detecting trace amounts of gases.

  • Mass-Sensitive Sensing (Quartz Crystal Microbalance - QCM): A QCM sensor consists of a piezoelectric quartz crystal coated with a this compound layer. When gas molecules adsorb onto the this compound film, the total mass of the crystal increases, leading to a decrease in its resonance frequency. This frequency shift is directly proportional to the mass of the adsorbed gas.

Data Presentation: Performance of this compound-Based Gas Sensors

The following table summarizes the quantitative performance data for various this compound-based sensors for the detection of different gaseous molecules.

Target GasThis compound TypeSensing MechanismDetection LimitResponse TimeRecovery TimeSelectivityReference
CO Cobalt(III) CorrolesChemisorption450 ppb--"Infinite" selectivity against O2 and N2.[1][2][3][4][1][2][3][4]
NH3 5,10,15-tris(pentafluorophenyl) corrolato Cu / LuPc2Conductometric10 ppm~10 s--[5][6]
NH3 5,10,15-tris(4-methoxyphenyl)corrolato Cu / LuPc2Conductometric10 ppm~6 min~8 min-[5][6]
NO2 Copper this compound NanostructuresConductometric100 ppb - 1 ppm (range)---
H2S DPC-DNBS (fluorescent probe)Fluorescence38 nM30 s-High selectivity against other common metal ions and anions.[7][7]

Note: "-" indicates that the data was not available in the cited sources.

Experimental Protocols

Protocol for Fabrication of a Conductometric Gas Sensor via Electropolymerization

This protocol describes the fabrication of a conductometric gas sensor by electropolymerizing a functionalized this compound onto interdigitated electrodes.

Materials:

  • Interdigitated electrodes (e.g., gold on a glass substrate)

  • [5,10,15‐(4‐aminophenyl) corrolato]copper(III) (or other electropolymerizable this compound)

  • Dichloromethane (DCM), anhydrous

  • Tetrabutylammonium perchlorate (B79767) (TBAPO4)

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)

Procedure:

  • Electrode Cleaning: Thoroughly clean the interdigitated electrodes by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the electrodes under a stream of nitrogen.

  • Polymerization Solution Preparation: Prepare a solution of the aminophenyl-functionalized copper this compound (e.g., 1 mM) and TBAPO4 (0.1 M) as the supporting electrolyte in anhydrous DCM.

  • Electropolymerization:

    • Set up the electrochemical cell with the interdigitated electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in the polymerization solution.

    • Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10-20 cycles) in a potential range suitable for the oxidation of the amino groups (e.g., 0 to +1.2 V vs. Ag/AgCl) at a scan rate of 100 mV/s. A polymer film will deposit and grow on the working electrode.

  • Post-Polymerization Treatment:

    • After electropolymerization, gently rinse the sensor with fresh DCM to remove any unreacted monomer and electrolyte.

    • Dry the sensor under a gentle stream of nitrogen.

    • The sensor is now ready for gas sensing measurements.

Protocol for Gas Sensing Measurements

This protocol outlines the procedure for testing the performance of the fabricated this compound-based gas sensor.

Materials and Equipment:

  • Fabricated this compound gas sensor

  • Gas testing chamber with gas inlet and outlet

  • Mass flow controllers (MFCs) for precise control of gas concentrations

  • Target gas cylinder (e.g., CO, NH3, NO2, H2S) diluted in a carrier gas (e.g., N2 or synthetic air)

  • Carrier gas cylinder (N2 or synthetic air)

  • Source measure unit (SMU) or a sensitive multimeter to measure the sensor's resistance/current

  • Data acquisition system (e.g., a computer with appropriate software)

Procedure:

  • Sensor Placement: Place the this compound-based sensor inside the gas testing chamber and connect it to the SMU.

  • Baseline Stabilization: Purge the chamber with the carrier gas at a constant flow rate until the sensor's baseline resistance/current becomes stable.

  • Gas Exposure: Introduce a known concentration of the target gas into the chamber by mixing it with the carrier gas using the MFCs. Maintain a constant total flow rate.

  • Response Measurement: Record the change in the sensor's resistance/current over time until the signal reaches a steady state. The time taken to reach 90% of the final signal change is the response time .

  • Recovery: Stop the flow of the target gas and purge the chamber with the carrier gas again.

  • Recovery Measurement: Continue to record the sensor's resistance/current as it returns to its original baseline. The time taken for the signal to recover to 90% of the baseline is the recovery time .

  • Repeatability and Selectivity: Repeat the exposure-recovery cycles with different concentrations of the target gas to test for repeatability and linearity of the response. To test for selectivity, expose the sensor to other potential interfering gases under the same conditions.

Protocol for Synthesis of a this compound-Based Fluorescent Probe for H2S

This protocol provides a general outline for the synthesis of a this compound-based fluorescent probe for hydrogen sulfide, based on the principles described for the DPC-DNBS probe.[7]

Materials:

  • A suitable this compound fluorophore with a reactive hydroxyl group (e.g., a hydroxyphenyl-substituted this compound).

  • 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) - the recognition site for H2S.

  • A suitable organic solvent (e.g., dichloromethane, chloroform).

  • A base (e.g., triethylamine, pyridine).

  • Standard laboratory glassware for organic synthesis.

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography).

Procedure:

  • Dissolution: Dissolve the hydroxyphenyl-substituted this compound in the organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base to the solution to deprotonate the hydroxyl group, making it a better nucleophile.

  • Addition of DNBS-Cl: Slowly add a solution of 2,4-dinitrobenzenesulfonyl chloride in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., several hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., by adding water) and extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na2SO4).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure this compound-based fluorescent probe.

  • Characterization: Characterize the synthesized probe using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.

Visualizations

The following diagrams illustrate key concepts and workflows in employing corroles as gas sensors.

Gas_Sensing_Mechanism cluster_sensor This compound-Based Sensor This compound This compound Molecule Transducer Transducer (Electrode, QCM, etc.) This compound->Transducer Immobilized on Signal Measurable Signal (ΔConductivity, ΔFrequency, ΔFluorescence) This compound->Signal Causes Change in Gas Gaseous Analyte Gas->this compound Interaction (Adsorption, Coordination)

Caption: General mechanism of a this compound-based gas sensor.

Experimental_Workflow cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test start Start: Clean Substrate synthesis This compound Synthesis/ Functionalization start->synthesis deposition This compound Deposition (e.g., Electropolymerization, Drop-casting) synthesis->deposition end_fab Fabricated Sensor deposition->end_fab setup Place Sensor in Test Chamber end_fab->setup Proceed to Testing baseline Stabilize Baseline (Carrier Gas) setup->baseline expose Expose to Target Gas baseline->expose measure Measure Response expose->measure recover Purge with Carrier Gas measure->recover analyze Analyze Data (Sensitivity, Selectivity, etc.) recover->analyze Signaling_Pathways cluster_conductometric Conductometric Sensing cluster_fluorescent Fluorescent Sensing cluster_qcm QCM Sensing Gas_C Gas Molecule (e.g., NH3, NO2) Corrole_C This compound Film Gas_C->Corrole_C Adsorption Charge_Transfer Electron Donation/ Withdrawal Corrole_C->Charge_Transfer Conductivity_Change Change in Conductivity Charge_Transfer->Conductivity_Change Gas_F Gas Molecule (e.g., H2S) Probe This compound-Fluorophore (Quenched) Gas_F->Probe Reacts with Reaction Chemical Reaction Probe->Reaction Fluorophore Released Fluorophore (Fluorescent) Reaction->Fluorophore Gas_Q Gas Molecule (e.g., CO) Corrole_Q This compound-Coated Crystal Gas_Q->Corrole_Q Adsorption Mass_Increase Increase in Mass Corrole_Q->Mass_Increase Frequency_Decrease Decrease in Resonance Frequency Mass_Increase->Frequency_Decrease

References

Application Notes and Protocols for the Synthesis of Corrole-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corroles are tetrapyrrolic macrocycles that have garnered significant interest in biomedical research due to their unique photophysical and chemical properties. Their ability to generate reactive oxygen species upon photoactivation makes them promising candidates for photodynamic therapy (PDT). Furthermore, their capacity to chelate various metal ions allows for their use as imaging agents and therapeutics. To enhance their specificity for target tissues and improve their pharmacokinetic profiles, corroles are often conjugated to proteins, such as antibodies or serum albumin. This document provides detailed methodologies for the synthesis, purification, and characterization of corrole-protein conjugates, catering to researchers in drug development and related scientific fields.

Conjugation Strategies: A Comparative Overview

The synthesis of this compound-protein conjugates can be broadly categorized into two main approaches: non-covalent and covalent conjugation. The choice of strategy depends on the desired stability of the conjugate, the specific application, and the functional groups available on both the this compound and the protein.

Strategy Description Advantages Disadvantages Typical Applications
Non-Covalent Based on hydrophobic and electrostatic interactions, often leading to the formation of nanoparticles with a this compound core and a protein corona.[1]Facile one-pot synthesis.Conjugates may be less stable in vivo; potential for dissociation.Drug delivery, initial in vitro screening.
Covalent Involves the formation of a stable, covalent bond between the this compound and the protein.High stability; precise control over the conjugation site (with specific methods).Requires functionalization of the this compound; may involve multi-step synthesis.Targeted therapies (e.g., antibody-drug conjugates), in vivo imaging.

Experimental Protocols

Protocol 1: Non-Covalent this compound-Protein Nanoparticle Formation

This protocol describes a facile method for preparing this compound-protein nanoparticles, typically using human serum albumin (HSA) or bovine serum albumin (BSA).[2]

Materials:

  • Lipophilic this compound (e.g., a gallium(III) complex of a triarylthis compound)

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • Organic solvent (e.g., acetone (B3395972), DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • This compound Solution Preparation: Dissolve the lipophilic this compound in a minimal amount of a water-miscible organic solvent (e.g., acetone or DMSO) to prepare a stock solution (e.g., 1-10 mM).

  • Protein Solution Preparation: Prepare a solution of HSA or BSA in PBS (e.g., 10 mg/mL).

  • Nanoparticle Formation:

    • While gently stirring the protein solution, add the this compound stock solution dropwise to achieve the desired final this compound-to-protein molar ratio.

    • Continue stirring the mixture at room temperature for 1-2 hours, protected from light.

  • Solvent Removal:

    • Transfer the mixture to a dialysis tube and dialyze against PBS at 4°C for 24-48 hours with several buffer changes to remove the organic solvent.

  • Purification and Characterization:

    • The resulting nanoparticle solution can be further purified by size-exclusion chromatography (SEC) if necessary.

    • Characterize the nanoparticles by UV-Vis spectroscopy to confirm the presence of both the this compound (Soret band around 420 nm) and the protein (absorbance at 280 nm).[3]

    • Particle size and morphology can be determined by Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM).[2][3]

Quantitative Data for Non-Covalent Nanoparticles:

This compoundProteinThis compound:Protein Ratio (Initial)Nanoparticle Size (Diameter)Reference
(2)GaBSA1:1032 ± 12 nm (core)[2]
(2)GaHSANot specified50.2 ± 8.1 nm[3]
Protocol 2: Covalent Conjugation via NHS-Ester Chemistry

This protocol targets primary amines (lysine residues) on the protein surface for covalent bond formation with a this compound functionalized with an N-hydroxysuccinimide (NHS) ester.[4][5]

Materials:

  • This compound-NHS ester

  • Protein to be conjugated (e.g., antibody, albumin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[5]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[4]

    • Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound-NHS Ester Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the desired molar excess of the this compound-NHS ester solution (a starting point of 10-20 fold molar excess is recommended).[4]

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.[4]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the this compound-protein conjugate from unreacted this compound and byproducts using a pre-equilibrated size-exclusion chromatography column.[4]

  • Characterization:

    • Determine the Degree of Labeling (DOL) or this compound-to-Protein Ratio using UV-Vis spectroscopy.

      • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the Soret peak of the this compound (around 420 nm).

      • Calculate the protein concentration using the Beer-Lambert law, correcting for the this compound's absorbance at 280 nm.

      • Calculate the this compound concentration using its molar extinction coefficient at the Soret peak.

      • DOL = (moles of this compound) / (moles of protein).

Protocol 3: Covalent Conjugation via Maleimide-Thiol Chemistry

This protocol is suitable for proteins with available cysteine residues or where disulfide bonds can be reduced to generate free thiols. The this compound must be functionalized with a maleimide (B117702) group.[6][7][8]

Materials:

  • This compound-maleimide

  • Protein with free thiol groups

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: Phosphate buffer (e.g., PBS) or HEPES buffer, pH 7.0-7.5, degassed.[6][7]

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[6][7]

    • (Optional) If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6][7] If using DTT, it must be removed by dialysis or desalting before adding the maleimide.

  • This compound-Maleimide Preparation:

    • Dissolve the this compound-maleimide in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).[6]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound-maleimide solution to the protein solution with gentle stirring.[6]

    • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal, and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.[6]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove unreacted this compound-maleimide.

  • Characterization:

    • Determine the this compound-to-Protein Ratio as described in Protocol 2.

Protocol 4: Covalent Conjugation via Click Chemistry

This protocol utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for highly specific conjugation. This requires one component (e.g., the protein) to have an azide (B81097) group and the other (the this compound) to have an alkyne, or vice versa.[9][10][11]

Materials:

  • Azide-functionalized protein and Alkyne-functionalized this compound (or vice versa)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Solvent: Water, DMSO, or a mixture

  • Purification: Size-exclusion chromatography

Procedure:

  • Reactant Preparation:

    • Prepare stock solutions of the azide- and alkyne-functionalized molecules in a suitable solvent.

    • Prepare stock solutions of CuSO₄ (e.g., 20-100 mM in water), the copper ligand (e.g., 100-200 mM THPTA in water), and sodium ascorbate (e.g., 100-300 mM in water, freshly prepared).[9][12]

  • Catalyst Premix:

    • A few minutes before the reaction, mix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of copper to ligand is common.[9]

  • Click Reaction:

    • In a reaction vessel, combine the azide- and alkyne-functionalized components.

    • Add the premixed copper/ligand catalyst.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate at room temperature for 30-60 minutes.[9] The reaction is often rapid and quantitative.

  • Purification:

    • Purify the this compound-protein conjugate by size-exclusion chromatography.

  • Characterization:

    • Characterize the conjugate by UV-Vis spectroscopy and, if applicable, mass spectrometry to confirm successful conjugation.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described conjugation methodologies.

G cluster_0 Non-Covalent Nanoparticle Formation A0 Dissolve this compound in Organic Solvent C0 Mix Solutions (Dropwise Addition) A0->C0 B0 Dissolve Protein in PBS B0->C0 D0 Stir at RT C0->D0 E0 Dialysis vs. PBS D0->E0 F0 Purified Nanoparticles E0->F0

Caption: Workflow for non-covalent this compound-protein nanoparticle synthesis.

G cluster_1 Covalent Conjugation (General Workflow) A1 Prepare Functionalized This compound Solution C1 Conjugation Reaction (add this compound to protein) A1->C1 B1 Prepare Protein Solution (in appropriate buffer) B1->C1 D1 Incubate (RT or 4°C) C1->D1 E1 Quench Reaction (Optional) D1->E1 F1 Purification (Size-Exclusion Chromatography) E1->F1 G1 Characterize Conjugate (UV-Vis, MS) F1->G1 G cluster_2 PDT Signaling Cascade A2 This compound-Protein Conjugate Targets Cancer Cell B2 Light Activation (Specific Wavelength) C2 Excited State this compound B2->C2 D2 Reactive Oxygen Species (ROS) Generation (e.g., ¹O₂) C2->D2 Energy Transfer to O₂ E2 Oxidative Stress D2->E2 F2 Damage to Cellular Components (Lipids, Proteins, DNA) E2->F2 G2 Apoptosis/Necrosis Signaling F2->G2 H2 Cell Death G2->H2

References

Application Notes and Protocols for N-Alkylation and N-Acylation of the Corrole Inner Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the N-alkylation and N-acylation of the inner nitrogen atoms of the corrole macrocycle. Modification of the this compound core is a key strategy for fine-tuning the electronic and steric properties of these versatile molecules, impacting their applications in catalysis, sensing, and medicine.

Introduction to this compound Core Functionalization

Corroles are tetrapyrrolic macrocycles that differ from porphyrins by a direct pyrrole-pyrrole linkage, resulting in a more contracted and electron-rich core.[1] This unique structure allows for the stabilization of high-valent metals and provides three inner nitrogen atoms (two pyrrolic, one pyrrolenic) that can be functionalized.[2] N-alkylation and N-acylation reactions at these inner nitrogens offer a powerful tool to modulate the this compound's properties.[2]

N-substitution can lead to the formation of chiral this compound derivatives and can influence the coordination chemistry of the macrocycle.[3][4] The introduction of alkyl or acyl groups can alter the solubility, stability, and electronic absorption spectra of the this compound.[5] Regioselectivity is a key consideration in these reactions, with substitution occurring at the N21 and N22 positions.[3][5]

N-Alkylation of the this compound Inner Core

N-alkylation of the this compound inner core typically involves the deprotonation of the N-H protons followed by nucleophilic attack on an alkylating agent. The reaction can be controlled to yield mono- or di-alkylated products, with the N21 and N22 positions being the primary sites of reaction.[3][5] The introduction of both linear and branched alkyl groups has been reported.[5]

General Reaction Pathway for N-Alkylation

The general mechanism for N-alkylation of a free-base this compound involves the use of a base to generate a corrolide anion, which then reacts with an alkyl halide.

N_Alkylation_Pathway This compound Free-Base this compound (H3-Corrole) Anion Corrolide Anion This compound->Anion + Base - H+ N_Alkyl_this compound N-Alkyl this compound Anion->N_Alkyl_this compound + R-X - X- AlkylHalide Alkyl Halide (R-X)

Caption: General reaction pathway for N-alkylation of the this compound inner core.

Experimental Protocol: N-Alkylation of 5,10,15-Tris(pentafluorophenyl)this compound (B1366311)

This protocol describes the synthesis of N21- and N22-substituted benzyl (B1604629) and picolyl derivatives of 5,10,15-tris(pentafluorophenyl)this compound [H3(tpfc)].[3]

Materials:

Procedure:

  • A solution of H3(tpfc) in DMF is treated with an excess of the alkylating agent (benzyl bromide or picolyl chloride hydrochloride) and potassium carbonate.

  • The reaction mixture is stirred at room temperature for a specified period.

  • Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to separate the N21- and N22-isomers.

Quantitative Data:

The following table summarizes the yields for the N-alkylation of 5,10,15-tris(pentafluorophenyl)this compound.

Alkylating AgentProductYield (%)Reference
Benzyl bromideN21-benzyl-H2(tpfc) & N22-benzyl-H2(tpfc)N/A[3]
p-Picolyl chloride hydrochlorideN21-picolyl-H2(tpfc) & N22-picolyl-H2(tpfc)N/A[3]

Note: Specific yields were not provided in the cited abstract.

N-Acylation of the this compound Inner Core

Information regarding the direct N-acylation of the inner core nitrogens of corroles is limited in the available literature. However, general principles of N-acylation of related heterocyclic compounds, such as pyrroles, can provide a basis for developing synthetic strategies. These reactions typically involve the use of an acylating agent, such as an acid chloride or anhydride, in the presence of a base or catalyst.[6]

Proposed General Reaction Pathway for N-Acylation

A plausible pathway for the N-acylation of a this compound would involve the reaction of the this compound with an acylating agent, potentially catalyzed by a Lewis acid or a base to facilitate the reaction.

N_Acylation_Pathway This compound Free-Base this compound (H3-Corrole) N_Acyl_this compound N-Acyl this compound This compound->N_Acyl_this compound + R-CO-X - HX AcylatingAgent Acylating Agent (R-CO-X)

Caption: Proposed general reaction pathway for N-acylation of the this compound inner core.

Experimental Protocol: General Procedure for N-Acylation of Heterocycles

This protocol is a general method for the N-acylation of nitrogenous heterocyclic compounds and may be adapted for corroles.[2]

Materials:

  • This compound substrate

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Clay catalyst (or other suitable catalyst/base)

  • Ethanol for washing

Procedure:

  • The this compound substrate is added to a stirred mixture of the acyl chloride and the clay catalyst at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed repeatedly with ethanol.

  • The filtrate is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Quantitative Data:

This compound SubstrateAcylating AgentCatalyst/BaseSolventReaction Time (h)Yield (%)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted corroles.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start with Free-Base this compound Reaction N-Alkylation or N-Acylation Reaction Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Characterization Characterization (NMR, MS, etc.) Chromatography->Characterization

Caption: General experimental workflow for the synthesis of N-substituted corroles.

Conclusion

The N-alkylation and N-acylation of the this compound inner core are important functionalization strategies that allow for the precise tuning of the macrocycle's properties. While protocols for N-alkylation are established, further research is needed to develop and optimize methods for the N-acylation of the this compound inner nitrogens. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: One-Pot Corrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield and purity of one-pot corrole syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My one-pot synthesis yield is very low. What are the most critical factors to check?

Low yields in one-pot this compound synthesis can often be attributed to several key factors. The most critical parameters to investigate are the choice of oxidant, the nature of the aldehyde, the acid catalyst, and the stoichiometry of the reactants.

  • Oxidant Choice: The selection of an oxidizing agent is crucial. Strong oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can sometimes lead to the decomposition of the newly formed this compound.[1][2] Mild oxidants, such as p-chloranil, are often reported to provide better yields.[3][4] If you are using DDQ and observing low yields or product decomposition, switching to p-chloranil is a primary troubleshooting step.

  • Aldehyde Substituents: The electronic properties of the aldehyde reactant significantly impact the reaction's success. Aldehydes bearing electron-withdrawing groups (e.g., pentafluorobenzaldehyde) tend to be more reactive and often result in higher yields of the desired this compound.[3] Conversely, aldehydes with electron-donating groups may lead to lower yields or prevent the reaction from proceeding.[1]

  • Acid Catalyst: The type and concentration of the acid catalyst are important. Trifluoroacetic acid (TFA) is commonly used, but other Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can also be employed, though they may result in different yields.[1] The concentration should be catalytic; typically around 0.1 equivalents are used.[1][3]

  • Reactant Stoichiometry: The ratio of the pyrrole (B145914) or dipyrromethane to the aldehyde needs to be optimized. For syntheses involving dipyrromethane, a molar excess of the dipyrromethane is generally required.[1]

Q2: I am observing a significant amount of porphyrin as a byproduct. How can I favor this compound formation?

The formation of porphyrin is a common competitive side reaction. Several strategies can be employed to minimize its formation:

  • Isolate the Bilane (B1242972) Intermediate: One effective method is to halt the reaction at the bilane stage, which is an intermediate in the formation of both corroles and porphyrins. The bilane can be precipitated, isolated, and then oxidized in a separate step to form the this compound macrocycle, which reduces the formation of porphyrins.[3][4]

  • Reaction Conditions: Short reaction times and lower temperatures (e.g., room temperature) can help minimize the formation of oligomers and porphyrins.[3][4]

  • Solvent System: The choice of solvent can influence the reaction pathway. Some protocols have reported success using a water:methanol solvent system with catalytic HCl to favor this compound synthesis.[3]

Q3: The this compound product seems to be decomposing during the reaction or workup. What causes this and how can I prevent it?

This compound macrocycles, particularly meso-free variants, can be unstable.[1] Decomposition is often linked to the choice of oxidant and the reaction environment.

  • Oxidant-Induced Decomposition: As mentioned, strong oxidants like DDQ can cause the this compound to decompose.[1][2] Using a milder oxidant like p-chloranil is a key strategy to prevent this.[3][4]

  • Atmosphere Control: Performing the initial condensation step under an inert atmosphere (e.g., nitrogen) can prevent unwanted side reactions before the controlled oxidation step is initiated.[1]

  • Post-Synthesis Stability: Some corroles are inherently unstable and may decompose upon attempts at further functionalization or metallation.[1] Careful handling and prompt characterization after purification are recommended.

Q4: Can microwave irradiation be used to improve the yield?

Yes, the use of short bursts of microwave radiation followed by oxidation has been reported to significantly improve yields in some cases, with reported yields increasing to between 30% and 80%.[3] This technique can accelerate the reaction and may offer a viable path to higher yields if conventional heating methods are proving insufficient.

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data from various studies to illustrate the impact of different experimental parameters on the final yield.

Table 1: Effect of Catalyst and Reactant Stoichiometry

Dipyrromethane (eq.)Aldehyde (eq.)Catalyst (0.1 eq.)SolventYield (%)Reference
41TFACH₂Cl₂26%[1]
2.51TFACH₂Cl₂~5%[1]
41BF₃·Et₂OCH₂Cl₂6-8%[1]

Table 2: Effect of Oxidizing Agent

OxidantTypical Yield RangeNotesReference
p-chloranil13 - 56%Generally favors higher this compound yields.[3][4]
DDQLower / 0%Can lead to decomposition of the this compound product.[1][3][4]

Experimental Protocols

Protocol: One-Pot Synthesis of a Meso-Substituted this compound

This protocol is a representative example adapted from the literature for the synthesis of a meso-dipyrrinyl this compound.[1]

Materials:

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4 equivalents of meso-free dipyrromethane and 1 equivalent of pentafluorobenzaldehyde in CH₂Cl₂.

  • Purge the flask with nitrogen gas for 10-15 minutes.

  • Add 0.1 equivalents of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 3 hours.

  • Oxidation: After the condensation period, open the flask to the air and add 3 equivalents of p-chloranil.

  • Continue stirring the reaction mixture in open air for an additional 1 hour. Monitor the reaction progress using TLC and absorption spectroscopy.

  • Purification: Upon completion, concentrate the crude reaction mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography to isolate the this compound product.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the key relationships between parameters influencing the synthesis yield.

G cluster_workflow Experimental Workflow prep Reactant Preparation (Dipyrromethane, Aldehyde) cond Acid-Catalyzed Condensation (Under Inert Atmosphere) prep->cond oxid Oxidation (e.g., with p-chloranil in air) cond->oxid workup Reaction Workup (Solvent Removal) oxid->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, UV-Vis) purify->char

Caption: General workflow for a one-pot this compound synthesis.

G Yield This compound Yield Oxidant Oxidant Choice Oxidant->Yield Aldehyde Aldehyde Type Aldehyde->Yield Catalyst Acid Catalyst Catalyst->Yield Stoich Stoichiometry Stoich->Yield Conditions Reaction Conditions Conditions->Yield pChloranil p-chloranil (Milder) pChloranil->Oxidant DDQ DDQ (Stronger) DDQ->Oxidant EWG Electron-Withdrawing Substituents EWG->Aldehyde EDG Electron-Donating Substituents EDG->Aldehyde Temp Temperature & Time Temp->Conditions

Caption: Key factors influencing one-pot this compound synthesis yield.

References

how to avoid porphyrin side-product formation in corrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize porphyrin side-product formation during corrole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that may lead to increased porphyrin contamination.

Problem Probable Cause(s) Recommended Solution(s)
High Porphyrin Contamination in Crude Product 1. Bilane (B1242972) Scrambling: The linear tetrapyrrole intermediate (bilane) can undergo rearrangement, leading to the formation of the more symmetrical porphyrin macrocycle.[1] 2. Sub-optimal Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable porphyrin product. 3. Incorrect Stoichiometry: An inappropriate ratio of reactants (e.g., pyrrole (B145914) to aldehyde) can lead to undesired side reactions.1. Optimize Reaction Conditions: Carefully control reaction time and temperature. Lower temperatures may reduce scrambling. 2. Choice of Catalyst: Employ catalysts known to promote rapid and selective cyclization to the this compound. 3. Purification: Utilize column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system to separate the this compound from the porphyrin by-product.
Low or Inconsistent this compound Yield 1. Decomposition of Intermediates: The bilane intermediate can be unstable and prone to decomposition under harsh reaction conditions. 2. Inefficient Oxidation: The final oxidation step to form the aromatic this compound may be incomplete. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of intermediates. 2. Choice of Oxidant: Use an appropriate oxidizing agent (e.g., p-chloranil or DDQ) in the correct stoichiometric amount. 3. Solvent Screening: Experiment with different solvents to find the optimal medium for the reaction.
Difficulty in Purifying this compound from Porphyrin 1. Similar Polarity: Corroles and their corresponding porphyrin side-products can have very similar polarities, making chromatographic separation challenging.1. Selective Metalation: Exploit the different affinities of corroles and porphyrins for metal ions. Porphyrins readily coordinate to many divalent metals, while corroles have a lower affinity. This difference can be used to alter the polarity of the porphyrin, facilitating separation.[2] 2. Fractional Crystallization: In some cases, careful fractional crystallization can be used to separate the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for porphyrin formation during this compound synthesis?

A1: Porphyrin formation is often a consequence of "bilane scrambling," where the linear tetrapyrrolic intermediate (bilane) undergoes a rearrangement before cyclization. This scrambling can lead to the formation of the highly symmetrical and thermodynamically stable porphyrin macrocycle instead of the desired this compound.

Q2: How does temperature affect the ratio of this compound to porphyrin?

A2: While the optimal temperature can vary depending on the specific synthetic route, higher reaction temperatures can sometimes favor the formation of the more stable porphyrin by-product. It is generally advisable to start with lower temperatures and monitor the reaction progress to find the optimal balance between reaction rate and selectivity.

Q3: What role do catalysts play in minimizing porphyrin side-products?

A3: Catalysts, typically acids, are crucial in the condensation step of this compound synthesis. The choice of catalyst can significantly influence the reaction's selectivity. Some catalysts may promote a more rapid and controlled cyclization to the this compound, thereby reducing the time available for the bilane intermediate to scramble and form porphyrin.

Q4: Can the choice of solvent impact the purity of the this compound product?

A4: Yes, the solvent can play a significant role. The polarity and coordinating ability of the solvent can affect the stability of intermediates and the transition states leading to both the this compound and porphyrin. It is recommended to screen different solvents to identify one that maximizes the yield and purity of the this compound.

Q5: Are there any post-synthesis methods to remove porphyrin contamination?

A5: Yes. The most common method is column chromatography. Additionally, selective metalation can be a powerful technique. Porphyrins have a high affinity for many divalent metal ions, whereas corroles do not. By introducing a suitable metal salt, the porphyrin can be metalated, changing its polarity and making it easier to separate from the free-base this compound via chromatography.[2]

Experimental Protocols

General Protocol for the Synthesis of a trans-A₂B-Corrole with Minimized Porphyrin Side-Product

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Condensation:

  • In a flask equipped with a stir bar and under an inert atmosphere (e.g., argon), dissolve the dipyrromethane (2 equivalents) and the desired aldehyde (1 equivalent of 'B' aldehyde and 2 equivalents of 'A' aldehyde) in a suitable solvent (e.g., dichloromethane).

  • Add a catalytic amount of a suitable acid (e.g., trifluoroacetic acid, TFA).

  • Stir the reaction mixture at room temperature for a specified time, monitoring the consumption of the starting materials by TLC.

2. Oxidation:

  • Once the condensation is complete, add an oxidizing agent (e.g., p-chloranil or DDQ) to the reaction mixture.

  • Continue stirring at room temperature, monitoring the formation of the this compound by UV-Vis spectroscopy (observing the characteristic Soret and Q-bands).

3. Work-up and Purification:

  • Once the oxidation is complete, neutralize the acid with a mild base (e.g., triethylamine).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane (B92381) and dichloromethane) to separate the desired this compound from the porphyrin side-product and other impurities.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification reactants Reactants (Dipyrromethane, Aldehyde) condensation Acid-Catalyzed Condensation (e.g., TFA in DCM) reactants->condensation oxidation Oxidation (e.g., p-chloranil) condensation->oxidation workup Work-up (Neutralization, Extraction) oxidation->workup chromatography Column Chromatography (Silica Gel) workup->chromatography characterization Characterization (UV-Vis, NMR, MS) chromatography->characterization reaction_pathways Competing Reaction Pathways cluster_this compound Desired Pathway cluster_porphyrin Side-Reaction Pathway start Pyrrole + Aldehyde bilane Linear Tetrapyrrole (Bilane Intermediate) start->bilane This compound This compound bilane->this compound Direct Cyclization scrambling Bilane Scrambling bilane->scrambling porphyrin Porphyrin scrambling->porphyrin Rearrangement & Cyclization

References

Technical Support Center: Optimizing Corrole Metalation with High-Valent Metals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for corrole metalation with high-valent metals. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my high-valent metalation reaction failing or giving low yields?

A1: Low yields in high-valent metallothis compound synthesis can stem from several factors:

  • Inappropriate Solvent: The choice of solvent is critical as it influences the solubility of both the this compound and the metal salt, and can affect the reaction rate and equilibrium.[1]

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for metal insertion, or too high, leading to decomposition of the this compound or the metallated product.

  • Incorrect Metal Precursor: The oxidation state and ligands of the metal precursor play a crucial role. For instance, for the synthesis of (oxo)manganese(V) corroles, a manganese(III) this compound precursor is oxidized.[2][3]

  • Presence of Water or Oxygen: Many high-valent metal complexes are sensitive to air and moisture, which can lead to the formation of undesired oxides or hydroxides.[4][5]

  • Steric Hindrance: Bulky substituents on the this compound macrocycle can sterically hinder the approach of the metal ion.

Q2: How can I improve the purity of my metallothis compound complex?

A2: Purification of metallocorroles can be challenging due to their strong colors and potential for aggregation. Common purification methods include:

  • Column Chromatography: Silica (B1680970) gel or alumina (B75360) are commonly used stationary phases. If your compound is unstable on silica, consider using a less acidic support like Florisil or deactivated silica.[6] For highly polar compounds, reverse-phase chromatography may be effective.

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material. The choice of solvent system is crucial and often requires experimentation.

  • Precipitation/Trituration: If crystallization is difficult, precipitating the product from a concentrated solution by adding an anti-solvent can be an effective purification step.

Q3: What are common side products in this compound metalation reactions?

A3: Common side products can include:

  • Unreacted Free-Base this compound: Incomplete metalation will leave starting material in your product mixture.

  • Porphyrin Impurities: The synthesis of the this compound ligand itself can sometimes yield porphyrin contaminants.

  • Oxidized or Decomposed this compound: The reaction conditions, particularly high temperatures or the presence of strong oxidants, can lead to the degradation of the this compound macrocycle.[7]

  • μ-oxo Dimers: In the case of iron corroles, the formation of dinuclear (μ-oxo)iron(IV) complexes can occur, especially in basic solutions.[4][5][8]

Q4: Can I use microwave-assisted synthesis for high-valent this compound metalation?

A4: Yes, microwave-assisted synthesis can be a highly effective method for preparing metallocorroles. It often leads to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[9][10][11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reaction or very slow reaction rate. Insufficient temperature.Gradually increase the reaction temperature while monitoring for any signs of decomposition. Consider switching to a higher-boiling solvent if necessary.
Low reactivity of the metal precursor.Use a more reactive metal salt (e.g., metal carbonyls or acetates). For some metals, prior formation of a this compound salt (e.g., lithium this compound) can facilitate metalation.[7]
Low yield of the desired high-valent metallothis compound. Reaction has not gone to completion.Increase the reaction time or consider using microwave irradiation to drive the reaction to completion.[9][10]
Decomposition of the product.If the product is thermally sensitive, try running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere if the complex is air-sensitive.
Suboptimal solvent.Experiment with different solvents to improve the solubility of reactants and the stability of the product. Common solvents for this compound metalation include toluene, DMF, pyridine (B92270), and methanol.[7]
Presence of significant amounts of unreacted free-base this compound after the reaction. Insufficient amount of metalating agent.Use a larger excess of the metal salt.
Reversibility of the reaction.If the reaction is reversible, try to remove any byproducts that are formed to shift the equilibrium towards the product.
The purified product is still impure, showing multiple spots on TLC. Co-elution of impurities during chromatography.Try a different solvent system for chromatography with varying polarity. If using silica gel, consider switching to alumina or a reverse-phase column.
The impurity is a structurally similar this compound derivative.Recrystallization may be more effective than chromatography in this case.
The color of the reaction mixture or product is not what is expected. Formation of an incorrect oxidation state of the metal.Carefully control the reaction conditions, especially the choice of oxidant and the exclusion of air.
Presence of impurities.Ensure the purity of the starting this compound and the metal salt.
Difficulty in isolating the product, especially if it is air-sensitive. Decomposition upon exposure to air.Use Schlenk line techniques or a glovebox for all manipulations, including filtration and drying.[13][14]
Product is an oil or a very fine powder that is difficult to filter.For oily products, try precipitating them as a solid by adding an anti-solvent. For fine powders, centrifugation followed by decantation of the supernatant under an inert atmosphere can be an effective isolation method.

Quantitative Data Summary

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Metallocorroles

Metal ComplexMethodReaction TimeYield (%)Reference
Tris(N,N-diimine)chromium(III)Conventional> 24 hours~70[9]
Tris(N,N-diimine)chromium(III)Microwave90 seconds94[9]
TetraphenylporphyrinConventionalSeveral hours~20[11]
TetraphenylporphyrinMicrowave5-10 minutes40-50[11]
Ruthenium(II) polypyridine complexesConventional4 hours60-70Microwave synthesis of tris-ortho-metalated Ir(III) complexes was performed and resulted complexes were applied to the electrophosphorescent devices. For synthesis of Ir(ppy)3, the product was obtained by 30 min. microwave irradiation. That is microwave irradiation reduced the reaction time to 1/20 of that under conventional heating. Furthermore, we succeeded the rapid microwave synthesis of tris(2-phenyl-1-quinoline)iridium(III), Ir(phq)3, which is hard to synthesis by conventional method. An electrophosphorescent device with Ir(phq)3 as a dopant in emitting layer was developed.
Ruthenium(II) polypyridine complexesMicrowave20 minutes80-90Microwave synthesis of tris-ortho-metalated Ir(III) complexes was performed and resulted complexes were applied to the electrophosphorescent devices. For synthesis of Ir(ppy)3, the product was obtained by 30 min. microwave irradiation. That is microwave irradiation reduced the reaction time to 1/20 of that under conventional heating. Furthermore, we succeeded the rapid microwave synthesis of tris(2-phenyl-1-quinoline)iridium(III), Ir(phq)3, which is hard to synthesis by conventional method. An electrophosphorescent device with Ir(phq)3 as a dopant in emitting layer was developed.

Experimental Protocols

Protocol 1: Synthesis of (Oxo)manganese(V) this compound [2]

  • Preparation of the Manganese(III) this compound Stock Solution: Prepare a stock solution of the desired manganese(III) this compound (e.g., 15 µM) in a suitable solvent such as ethyl acetate.

  • Ozonolysis: Cool an aliquot of the manganese(III) this compound solution in a dry ice/acetone bath.

  • Bubble a slow stream of ozone through the solution until the color changes from green to red or brown, indicating the formation of the (oxo)manganese(V) species.

  • Removal of Excess Ozone: Flush the solution with a stream of argon to remove any excess ozone.

  • Characterization: The resulting solution of the (oxo)manganese(V) this compound can be used for further reactions or characterized by UV-vis and NMR spectroscopy.

Protocol 2: Synthesis of Chloroiron(IV) this compound [4][5]

  • Preparation of the Iron(III) this compound: Synthesize the corresponding iron(III) this compound complex, for example, with pyridine ligands, such as Fe(tpfc)(py)₂ (where tpfc is tris(pentafluorophenyl)this compound).

  • Aerobic Oxidation: In the absence of coordinating ligands and in an acidic solution, the iron(III) this compound will be aerobically oxidized to the mononuclear chloroiron(IV) complex. This can be achieved by dissolving the iron(III) precursor in a non-coordinating solvent and exposing it to air in the presence of an acid source.

  • Isolation and Purification: The resulting chloroiron(IV) this compound can be purified by column chromatography on silica gel.

  • Characterization: The product can be characterized by a combination of spectroscopic methods, including UV-vis, Mössbauer, and EPR, as well as X-ray crystallography.

Protocol 3: Synthesis of a Nitridochromium(V) this compound [15][16][17]

  • Synthesis of the Oxo(corrolato)chromium(V) Precursor: Synthesize the corresponding oxo(corrolato)chromium(V) complex by refluxing a mixture of the free-base this compound and Cr(CO)₆ in a solvent like toluene.

  • Nitrogen Atom Transfer: The nitrido(corrolato)chromium(V) complex can be formed from the oxo precursor through a nitrogen atom transfer reaction.

  • Purification: The product is purified by column chromatography.

  • Characterization: The nitridochromium(V) this compound can be characterized by various spectroscopic techniques including UV-vis, FT-IR, ESI-MS, and EPR, as well as by electrochemical methods.

Visualizations

experimental_workflow General Workflow for High-Valent this compound Metalation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start_this compound Free-Base this compound dissolve Dissolve in Appropriate Solvent start_this compound->dissolve start_metal Metal Precursor add_metal Add Metal Precursor (and any additives/base) start_metal->add_metal dissolve->add_metal react React (Heat/Microwave) add_metal->react quench Quench Reaction (if necessary) react->quench extract Extraction/ Solvent Removal quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product High-Valent Metallothis compound purify->product

Caption: A generalized experimental workflow for the synthesis of high-valent metallocorroles.

troubleshooting_guide Troubleshooting Low Yield in this compound Metalation start Low Yield of Metallothis compound check_reaction Is the reaction going to completion? start->check_reaction check_stability Is the product decomposing? check_reaction->check_stability Yes increase_time Increase reaction time or use microwave check_reaction->increase_time No check_conditions Are the reaction conditions optimal? check_stability->check_conditions No lower_temp Lower reaction temperature check_stability->lower_temp Yes optimize_solvent Optimize solvent check_conditions->optimize_solvent Yes more_reagent Add more metal precursor increase_time->more_reagent inert_atm Ensure inert atmosphere lower_temp->inert_atm optimize_base Optimize base/ additives optimize_solvent->optimize_base

Caption: A decision-making guide for troubleshooting low yields in this compound metalation reactions.

References

Technical Support Center: Chromatographic Purification of Corrole Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of corrole complexes by chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound complex appears to be decomposing on the silica (B1680970) gel column. What are the likely causes and solutions?

A1: Decomposition of this compound complexes on silica gel is a common issue, primarily due to the acidic nature of the silica surface, which can lead to demetallation or degradation of the macrocycle.

  • Troubleshooting Steps:

    • Assess Compound Stability: Before performing column chromatography, it is crucial to determine if your compound is stable on silica gel. This can be quickly checked using two-dimensional thin-layer chromatography (2D-TLC).

    • Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel can prevent decomposition. This is typically done by pre-treating the silica with a base, such as triethylamine (B128534).

    • Use an Alternative Stationary Phase: If your this compound complex is highly sensitive, consider using a more inert stationary phase. Alumina (B75360) (neutral or basic) is a common alternative for purifying acid-sensitive compounds.[1] Florisil can also be an option.

    • Minimize Contact Time: The longer the compound is on the column, the greater the chance of decomposition. Using flash chromatography with optimized solvent systems can reduce the purification time.

Q2: I am having difficulty separating my target this compound complex from closely related impurities or isomers. What strategies can I employ?

A2: Co-elution of isomers and other closely related impurities is a frequent challenge in the purification of substituted corroles.

  • Troubleshooting Steps:

    • Optimize the Solvent System: A slight change in the polarity or composition of the mobile phase can significantly impact selectivity. Systematically screen different solvent mixtures using TLC. Gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than isocratic elution for separating complex mixtures.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can provide different selectivity. For instance, if you are using silica gel, trying alumina may alter the elution order and improve separation.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography. Reversed-phase columns (e.g., C18) with gradients of solvents like acetonitrile (B52724) and water are commonly used.

    • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size and shape rather than their polarity. This technique can be particularly effective for separating isomers that have different hydrodynamic volumes.

Q3: My metallated this compound is losing its metal center (demetallation) during purification. How can I prevent this?

A3: Demetallation is often caused by acidic conditions. The acidic silanol (B1196071) groups on the surface of silica gel are a common culprit.

  • Troubleshooting Steps:

    • Avoid Acidic Conditions: Ensure that your solvents are free of acidic impurities. If an acidic workup was performed prior to chromatography, ensure all acid is thoroughly removed.

    • Use Deactivated Silica or Alumina: As mentioned in Q1, deactivating the silica gel with triethylamine or using neutral or basic alumina can prevent demetallation.

    • Buffer the Mobile Phase: In some cases, adding a small amount of a non-polar, basic additive like triethylamine (0.1-1%) to the mobile phase can help neutralize the stationary phase and prevent demetallation.

Q4: My this compound complex is streaking or tailing on the TLC plate and column. What can I do to improve the peak shape?

A4: Tailing is often caused by strong interactions between the compound and the stationary phase, or by overloading the column.

  • Troubleshooting Steps:

    • Check Sample Solubility: Ensure your sample is fully dissolved in the loading solvent. If the sample is not very soluble in the eluent, it can lead to tailing.

    • Dry Loading: If your sample has poor solubility in the initial mobile phase, dry loading is recommended. This involves adsorbing the sample onto a small amount of silica gel before adding it to the column.

    • Reduce Sample Load: Overloading the column is a common cause of tailing. Try reducing the amount of crude material you are purifying.

    • Modify the Mobile Phase: Adding a small amount of a more polar solvent or a modifier (like a trace of acetic acid for acidic compounds or triethylamine for basic compounds) to your eluent can sometimes improve peak shape by competing for the active sites on the stationary phase.

Troubleshooting Guide: Data and Protocols

Data Presentation: Purification of this compound Complexes

The following table summarizes various chromatographic conditions reported in the literature for the purification of different this compound complexes. This data can serve as a starting point for developing your own purification methods.

This compound TypeStationary PhaseEluent SystemReported YieldReference
5,10,15-Tris(pentafluorophenyl)this compoundSilica GelHexane:CH₂Cl₂ (9:1)11%[2]
2-Bromo-ttppc Iron(III) ChlorideSilica Gel4:1 CH₂Cl₂:Hexanes85%[3]
10-(4-methyl-bipyridyl)-5,15-di(pentafluorophenyl)this compoundSilica GelDCM/Petroleum Ether (1:9)22%[4]
Gallium(III) CorrolesAluminaNot specified21-68%[5]
Phosphorus(V) this compoundSilica Gel5% MeOH in EtOAc77%[6]

Note: Yields may refer to the overall reaction and not exclusively the purification step.

Experimental Protocols

Protocol 1: Stability Test using 2D-TLC

This protocol helps determine if a compound is stable on a given stationary phase (e.g., silica gel).

  • Spotting: On a square TLC plate, spot your compound in one corner, approximately 1 cm from each edge.

  • First Elution: Develop the plate in a suitable solvent system that gives your compound an Rf value of approximately 0.3-0.5.

  • Drying: After the first run, carefully dry the plate under a stream of nitrogen or in a vacuum desiccator to remove all solvent.

  • Second Elution: Rotate the plate 90 degrees so that the lane of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.

  • Analysis: After the second elution, dry the plate and visualize the spots.

    • Stable compounds will appear on the diagonal of the plate.

    • Unstable compounds will show spots below the diagonal, indicating decomposition products were formed during contact with the stationary phase.

Protocol 2: Deactivation of Silica Gel with Triethylamine

This procedure neutralizes the acidic sites on silica gel, making it suitable for acid-sensitive compounds.

  • Prepare the Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine.

  • Pack the Column: Pack the column with the prepared slurry as you would for standard flash chromatography.

  • Equilibrate the Column: Pass 2-3 column volumes of the solvent mixture containing triethylamine through the packed column to ensure all the silica is deactivated.

  • Switch to Eluent: Switch to your desired mobile phase (which may or may not contain triethylamine, depending on the separation) and proceed with loading your sample and running the column.

Protocol 3: Dry Loading of a Sample

This technique is useful for samples that are not very soluble in the initial, non-polar eluent.

  • Dissolve the Sample: Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.

  • Load the Column: Carefully add this powder to the top of your packed and equilibrated column.

  • Elute: Place a layer of sand on top of the dry-loaded sample and begin your elution.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

troubleshooting_workflow start Crude this compound Complex tlc Run Analytical TLC start->tlc good_sep Good Separation and Spot Shape? tlc->good_sep column Proceed with Column Chromatography good_sep->column Yes tailing Streaking or Tailing? good_sep->tailing No poor_sep Poor Separation / Co-elution? good_sep->poor_sep No decomposition Decomposition on TLC? good_sep->decomposition No pure_product Pure this compound Complex column->pure_product dry_load Use Dry Loading Technique tailing->dry_load Yes reduce_load Reduce Sample Load tailing->reduce_load Also consider modify_eluent Modify Eluent (e.g., add TEA/AcOH) tailing->modify_eluent Also consider dry_load->column reduce_load->column modify_eluent->column optimize_gradient Optimize Solvent Gradient poor_sep->optimize_gradient Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) poor_sep->change_stationary_phase If still poor hplc Consider Preparative HPLC poor_sep->hplc For difficult separations optimize_gradient->column change_stationary_phase->column hplc->pure_product two_d_tlc Perform 2D-TLC Stability Test decomposition->two_d_tlc Yes deactivate_silica Deactivate Silica Gel two_d_tlc->deactivate_silica Decomposition confirmed use_alumina Use Alumina two_d_tlc->use_alumina If still unstable deactivate_silica->column use_alumina->column stationary_phase_selection start Start: this compound Purification acid_sensitive Is the this compound acid-sensitive or prone to demetallation? start->acid_sensitive silica Use Silica Gel (Default) acid_sensitive->silica No deactivated_silica Use Deactivated Silica Gel (e.g., with Triethylamine) acid_sensitive->deactivated_silica Yes alumina Use Alumina (Neutral or Basic) acid_sensitive->alumina Highly Sensitive isomers Are you separating isomers? silica->isomers end Proceed to Purification deactivated_silica->end alumina->end gpc Consider Gel Permeation Chromatography (GPC) isomers->gpc Yes isomers->end No gpc->end

References

Technical Support Center: Overcoming Solubility Challenges of Hydrophobic Corroles in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming the solubility issues of hydrophobic corroles in aqueous environments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are hydrophobic corroles poorly soluble in water?

A1: Corroles are macrocyclic molecules with a large, nonpolar surface area. This hydrophobicity leads to strong intermolecular attractions between corrole molecules in aqueous media, a phenomenon known as hydrophobic aggregation.[1][2][3] Water molecules form a highly ordered "cage-like" structure around the nonpolar this compound, which is entropically unfavorable. To minimize this disruption, this compound molecules aggregate to reduce their exposed surface area to water, leading to precipitation and low solubility.[1][2][3]

Q2: What are the primary strategies to improve the aqueous solubility of hydrophobic corroles?

A2: The main strategies focus on modifying the this compound or its immediate environment to reduce its hydrophobicity and prevent aggregation. These include:

  • Encapsulation: Creating nanoparticles where the hydrophobic this compound is enclosed within a hydrophilic shell. Common methods include forming protein-coated nanoparticles (e.g., with albumin or transferrin) or using polymers to form micelles or polymersomes.[4][5]

  • Complexation: Forming inclusion complexes with host molecules like cyclodextrins. The hydrophobic this compound resides within the hydrophobic inner cavity of the cyclodextrin (B1172386), while the hydrophilic exterior of the cyclodextrin interacts with water.[6][7]

  • Conjugation: Covalently attaching water-soluble polymers, such as polyethylene (B3416737) glycol (PEG), to the this compound macrocycle. This process, known as PEGylation, increases the overall hydrophilicity of the molecule.[8][9]

Q3: How does the choice of solubilization method affect the this compound's therapeutic activity?

A3: The chosen method can significantly impact the this compound's bioavailability, targeting ability, and therapeutic efficacy. For instance, using transferrin to coat this compound nanoparticles can enhance uptake in cancer cells that overexpress the transferrin receptor.[5] The method can also influence the release kinetics of the this compound at the target site. It is crucial to select a method that not only solubilizes the this compound but also maintains or enhances its desired biological activity, such as its ability to generate reactive oxygen species (ROS) for photodynamic therapy (PDT).[10]

Q4: What is the impact of pH on the stability of hydrophobic this compound formulations?

A4: The pH of the aqueous medium can significantly affect the stability of this compound formulations, particularly those relying on electrostatic repulsion for stabilization. For protein-coated nanoparticles, pH changes can alter the surface charge of the protein, potentially leading to aggregation if the pH approaches the protein's isoelectric point.[11] Similarly, for corroles functionalized with ionizable groups, pH will determine the charge state and thus the electrostatic interactions between molecules.[12] Maintaining an optimal pH is critical for preventing aggregation.[11][12]

Q5: How can I determine the concentration and encapsulation efficiency of a this compound in a nanoparticle formulation?

A5: Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. It is typically determined indirectly. The nanoparticle suspension is centrifuged to separate the nanoparticles from the aqueous supernatant containing the free, unencapsulated this compound. The concentration of the free this compound in the supernatant is then measured, often using UV-Vis spectroscopy or HPLC. The EE% is calculated using the formula:

EE% = [(Total this compound Added - Free this compound in Supernatant) / Total this compound Added] x 100[11][13]

Drug loading capacity (LC%) refers to the weight percentage of the this compound within the nanoparticle and is calculated as:

LC% = (Weight of Encapsulated this compound / Total Weight of Nanoparticle) x 100[11]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the solubilization of hydrophobic corroles.

Issue 1: this compound Precipitation During Nanoparticle Formulation
Potential Cause Recommended Solution Citation
Rapid Solvent Exchange When using solvent-based methods (e.g., nanoprecipitation), adding the organic this compound solution too quickly into the aqueous phase can cause rapid precipitation instead of controlled nanoparticle formation. Solution: Add the organic phase dropwise into the aqueous phase under vigorous and constant stirring.[14]
Insufficient Stabilizer For formulations like protein-coated or polymer-stabilized nanoparticles, an inadequate concentration of the stabilizing agent (e.g., albumin, PEG) will result in incomplete surface coverage, leading to aggregation and precipitation. Solution: Optimize the this compound-to-stabilizer ratio. A systematic titration can help identify the optimal concentration range.[14]
Incorrect pH The pH of the aqueous phase may be close to the isoelectric point of the protein used for coating, minimizing electrostatic repulsion and causing aggregation. Solution: Adjust the pH of the aqueous buffer to be significantly different from the isoelectric point of the protein to ensure strong electrostatic repulsion.[11]
Issue 2: Low Encapsulation Efficiency (<70%)
Potential Cause Recommended Solution Citation
Poor Affinity between this compound and Carrier The chemical nature of the this compound and the encapsulating material may not be favorable for efficient entrapment. Solution: Modify the formulation. For lipid-based nanoparticles, consider using a lipid with higher affinity for the this compound. For polymeric systems, select a polymer with a more hydrophobic core.[10][15]
Drug Leaching During Formulation The this compound may be leaking out of the nanoparticles during the formulation or purification process, especially during long dialysis steps or harsh washing procedures. Solution: Shorten the dialysis time or use a dialysis membrane with a smaller molecular weight cut-off (MWCO). Optimize the washing steps by using milder centrifugation forces or fewer washing cycles.[16][17]
Incorrect Formulation Parameters Parameters such as homogenization speed, sonication power, or solvent-to-antisolvent ratio can be suboptimal, leading to inefficient encapsulation. Solution: Systematically optimize the formulation parameters. For instance, increase homogenization speed or sonication power to create smaller, more stable particles that may better retain the drug.[18]
Issue 3: Nanoparticle Aggregation Over Time
Potential Cause Recommended Solution Citation
Ligand Desorption The stabilizing molecules (e.g., protein, polymer) may slowly detach from the nanoparticle surface, exposing the hydrophobic core and leading to aggregation. Solution: Consider cross-linking the stabilizing agents on the nanoparticle surface to create a more robust and permanent coating.[19]
Ostwald Ripening Smaller nanoparticles have higher surface energy and can dissolve over time, with the dissolved material redepositing onto larger particles. This leads to an increase in the average particle size and can result in aggregation. Solution: Aim for a narrow initial particle size distribution by optimizing the formulation process. Incorporating a second, highly insoluble component into the formulation can also inhibit this process.[14]
Inappropriate Storage Conditions Temperature fluctuations can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and aggregation. The buffer composition (pH, ionic strength) may not be optimal for long-term stability. Solution: Store nanoparticle suspensions at a stable, cool temperature (e.g., 4°C). Ensure the storage buffer has the optimal pH and a low ionic strength to maximize electrostatic repulsion.[14]
Issue 4: Low Yield in this compound-Polymer Conjugation Reactions
Potential Cause Recommended Solution Citation
Presence of Interfering Substances Buffers containing nucleophiles like Tris or glycine (B1666218) can compete with the target reaction, especially when using amine-reactive crosslinkers (e.g., NHS esters). Solution: Perform a buffer exchange into a non-nucleophilic buffer (e.g., PBS, HEPES) using dialysis or gel filtration before starting the conjugation reaction.[5][19]
Hydrolysis of Reactive Groups Reactive groups on the crosslinker or polymer (e.g., NHS esters, maleimides) are susceptible to hydrolysis in aqueous solutions, especially at non-optimal pH. Solution: Prepare solutions of reactive reagents immediately before use. Maintain the reaction pH within the recommended range for the specific chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions).[20][21]
Steric Hindrance The reactive site on the this compound or the polymer may be sterically inaccessible, preventing efficient conjugation. Solution: Use a crosslinker with a longer spacer arm to overcome steric hindrance. If possible, modify the synthetic strategy to introduce the reactive handle at a more accessible position.[20]

Data Presentation

Table 1: Comparison of Characteristics for Different this compound Formulations

Formulation MethodTypical Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key AdvantageCitation
Protein-Coated Nanoparticles (HSA) 50 - 100< 0.2> 85%Biocompatible, facile preparation[5][10]
Protein-Coated Nanoparticles (Transferrin) 70 - 120< 0.2> 80%Enables active targeting to cancer cells[5]
Cyclodextrin Inclusion Complexes (β-CD) 1.5 - 2.0N/AN/A (Complex Formation)High stability, simple preparation[6][22]
Polymer-Drug Conjugates (PEG) 10 - 30< 0.15N/A (Covalent Bond)Improved pharmacokinetics, reduced immunogenicity[8][9]

Note: Values are approximate and can vary significantly based on the specific this compound, reagents, and protocol used.

Experimental Protocols

Protocol 1: Preparation of Human Serum Albumin (HSA)-Coated this compound Nanoparticles

This protocol is adapted from a facile method for preparing protein-coated this compound nanoparticles.[5][10]

Materials:

  • Hydrophobic this compound (e.g., 5,10,15-tris(trifluoromethyl)this compound Gallium(III) complex)

  • Human Serum Albumin (HSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • This compound Stock Solution: Prepare a concentrated stock solution of the hydrophobic this compound in DMSO (e.g., 1 mM).

  • HSA Solution: Prepare a solution of HSA in PBS (e.g., 10 mg/mL).

  • Nanoparticle Formation: a. Place the HSA solution in a small beaker or vial with a magnetic stir bar and stir gently at room temperature. b. Slowly add the this compound stock solution dropwise to the stirring HSA solution. The final concentration of DMSO should be kept low (e.g., <5% v/v) to facilitate nanoparticle formation. c. A color change should be observed as the this compound partitions into the forming nanoparticles. d. Allow the mixture to stir for 1-2 hours at room temperature.

  • Purification by Dialysis: a. Transfer the nanoparticle suspension to a dialysis bag. b. Dialyze against a large volume of PBS (e.g., 1 L) at 4°C to remove the organic solvent and any unencapsulated this compound. c. Change the dialysis buffer at least 3-4 times over 24-48 hours.

  • Final Preparation: a. Collect the nanoparticle suspension from the dialysis bag. b. Sterilize the final formulation by passing it through a 0.22 µm syringe filter. c. Store the nanoparticle suspension at 4°C, protected from light.

Characterization:

  • Size and Morphology: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI). Use Cryo-Transmission Electron Microscopy (Cryo-TEM) to visualize the size, shape, and morphology of the nanoparticles.[5]

  • Concentration and Encapsulation Efficiency: Determine the this compound concentration using UV-Vis spectroscopy by creating a calibration curve. Calculate the encapsulation efficiency as described in FAQ Q5.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol describes the co-precipitation method for forming this compound-cyclodextrin complexes.[13][14]

Materials:

  • Hydrophobic this compound

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (or other suitable organic solvent for the this compound)

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Vacuum oven or desiccator

Procedure:

  • Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring. Gently warming the solution can aid dissolution.

  • This compound Solution: Dissolve the hydrophobic this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complex Formation (Co-precipitation): a. While vigorously stirring the cyclodextrin solution, add the this compound solution dropwise. b. Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., room temperature) to allow for equilibrium to be reached. c. The formation of a precipitate indicates the formation of the inclusion complex.

  • Isolation of the Complex: a. Collect the precipitate by centrifugation. b. Wash the collected solid with a small amount of cold deionized water to remove any free cyclodextrin. c. Wash the solid with a small amount of a solvent in which the this compound is poorly soluble (e.g., hexane) to remove any free, surface-adsorbed this compound.

  • Drying: Dry the final product under vacuum at a mild temperature (e.g., 40°C) to obtain a fine powder.

Characterization:

  • Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex, perform phase solubility studies. An excess amount of the this compound is added to aqueous solutions of increasing cyclodextrin concentrations. The mixtures are equilibrated, and the concentration of dissolved this compound is measured.[22]

  • Spectroscopic Analysis: Confirm complex formation using techniques like UV-Vis spectroscopy (shift in absorption maxima), Fluorescence spectroscopy (change in emission intensity), and Nuclear Magnetic Resonance (NMR) spectroscopy (chemical shifts of protons inside the cyclodextrin cavity).

Visualizations

Experimental Workflow: Protein-Coated this compound Nanoparticle Formulation

G Workflow for Protein-Coated this compound Nanoparticle Formulation cluster_prep Preparation cluster_form Formation cluster_purify Purification & Storage cluster_char Characterization A Prepare this compound Stock in Organic Solvent (e.g., DMSO) C Slowly Add this compound Solution to Stirring Protein Solution A->C B Prepare Protein Solution in Aqueous Buffer (e.g., HSA in PBS) B->C D Self-Assembly of Nanoparticles (Stir for 1-2 hours) C->D E Dialysis against PBS (24-48 hours, 4°C) D->E F Sterile Filtration (0.22 µm) E->F G Store at 4°C, Protected from Light F->G H DLS (Size, PDI) G->H Analysis I Cryo-TEM (Morphology) G->I Analysis J UV-Vis (Concentration, EE%) G->J Analysis

Caption: A flowchart illustrating the key steps for formulating and characterizing protein-coated this compound nanoparticles.

Logical Relationship: Troubleshooting Nanoparticle Aggregation

G Troubleshooting Guide for Nanoparticle Aggregation cluster_when When did aggregation occur? cluster_during_causes Potential Causes (During Formulation) cluster_after_causes Potential Causes (During Storage) cluster_solutions Recommended Solutions Start Aggregation Observed During During Formulation Start->During After During Storage Start->After Cause1 Incorrect pH During->Cause1 Cause2 Insufficient Stabilizer During->Cause2 Cause3 Rapid Solvent Exchange During->Cause3 Cause4 Ligand Desorption After->Cause4 Cause5 Ostwald Ripening After->Cause5 Cause6 Suboptimal Buffer/Temp After->Cause6 Sol1 Adjust pH away from pI Cause1->Sol1 Sol2 Optimize Stabilizer Ratio Cause2->Sol2 Sol3 Add Organic Phase Dropwise Cause3->Sol3 Sol4 Crosslink Surface Ligands Cause4->Sol4 Sol5 Ensure Narrow Size Distribution Cause5->Sol5 Sol6 Store at 4°C in Low Ionic Strength Buffer Cause6->Sol6

Caption: A decision tree outlining common causes and solutions for nanoparticle aggregation issues.

Signaling Pathway: PDT-Induced Apoptosis

G Simplified Signaling Pathways in this compound-PDT Induced Apoptosis cluster_stimulus Initial Stimulus cluster_mito Mitochondrial Pathway cluster_er ER Stress Pathway cluster_execution Execution Phase PDT This compound + Light -> ROS Mito Mitochondria PDT->Mito Direct Damage ER Endoplasmic Reticulum PDT->ER Oxidative Stress Bcl2 Bcl-2 Family (Bax/Bak activation) Mito->Bcl2 MOMP MOMP Bcl2->MOMP Induces CytC Cytochrome c Release MOMP->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp3 Caspase-3 Activation Apaf1->Casp3 Activates ERStress ER Stress & UPR ER->ERStress CHOP CHOP Activation ERStress->CHOP CHOP->Bcl2 Downregulates anti-apoptotic members Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling events leading to apoptosis following photodynamic therapy (PDT) with corroles.

References

methods to prevent corrole aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and resolve issues related to corrole aggregation in solution.

Troubleshooting Guide: Common Aggregation Issues

Q1: My UV-Vis spectrum is not conforming to the Beer-Lambert law. The Soret band appears broadened or has new, red-shifted shoulders. What is happening?

A: This is a classic sign of this compound aggregation. When this compound molecules stack, their electronic interactions are perturbed, leading to changes in the absorption spectrum. Aggregation often causes a decrease in molar absorptivity, a broadening of the Soret band, and the appearance of new bands or shoulders, typically red-shifted.

Immediate Action:

  • Perform a Dilution Study: Sequentially dilute your sample and record the UV-Vis spectrum at each concentration. Plot absorbance at the Soret band maximum versus concentration. If the plot is non-linear, aggregation is occurring.

  • Lower the Concentration: If your experiment allows, work at a lower this compound concentration to disfavor the equilibrium towards aggregation.[1][2]

  • Try a Different Solvent: Solubilize the this compound in a range of solvents with different polarities (e.g., Toluene, Dichloromethane, THF, DMF, DMSO) to identify one that minimizes aggregation. The solvent can significantly influence the stability of the monomeric form.[3][4]

Q2: The fluorescence of my this compound sample is much weaker than expected, or it has decreased over time. Could this be due to aggregation?

A: Yes, aggregation is a common cause of fluorescence quenching. When corroles aggregate, non-radiative decay pathways are often introduced, which significantly lowers the fluorescence quantum yield.[5] This phenomenon is known as aggregation-caused quenching (ACQ).

Immediate Action:

  • Confirm Aggregation: Use a complementary technique like Dynamic Light Scattering (DLS) to confirm the presence of larger particles in your solution.[1][6] Alternatively, perform the UV-Vis dilution study described in Q1.

  • Add a Detergent: Introduce a small amount of a non-ionic detergent, such as Triton™ X-100 (e.g., 0.05% v/v), to your solution. Detergents can break up aggregates by forming micelles around the this compound molecules.[1][2]

  • Check for Degradation: Ensure the this compound has not degraded. Use techniques like HPLC or Mass Spectrometry to confirm the integrity of your compound.

Q3: I am observing broad, poorly resolved peaks in my NMR spectrum. Is aggregation the cause?

A: It is highly likely. Aggregation leads to a mixture of different-sized oligomers in solution, each with a slightly different chemical environment. The resulting exchange and tumbling processes are slower than for a monomer, causing significant line broadening in the NMR spectrum.

Immediate Action:

  • Change the Solvent: Switch to a more strongly coordinating solvent (like DMSO-d6 or Pyridine-d5) if you are using a non-coordinating one (like CDCl3). The solvent molecules can act as axial ligands and disrupt the π-π stacking that leads to aggregation.

  • Increase the Temperature: Acquiring the NMR spectrum at a higher temperature can sometimes provide enough thermal energy to break up weaker aggregates, resulting in sharper signals.

  • Introduce Steric Hindrance: If you are in the synthesis stage, consider adding bulky groups to the this compound's periphery to physically block aggregation.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to prevent this compound aggregation?

A: There are four main strategies to prevent this compound aggregation:

  • Structural Modification: Introducing bulky substituents onto the this compound macrocycle creates steric hindrance that physically prevents the molecules from stacking.[7][9]

  • Solvent Optimization: The choice of solvent can stabilize the monomeric form of the this compound. Polar and coordinating solvents are often effective at preventing aggregation.[3][4][10]

  • Use of Additives: Reagents like detergents or axial ligands can be added to the solution to disrupt or prevent the formation of aggregates.[1][11]

  • Concentration Control: Keeping the this compound concentration below its critical aggregation concentration (CAC) is a straightforward way to avoid aggregation.[1]

Below is a workflow to help select an appropriate prevention method.

G start Aggregation Observed? exp_modify Can experimental conditions be modified? start->exp_modify Yes end_bad Aggregation Persists (Re-evaluate problem) start->end_bad No synth_modify Is synthesis of a new this compound an option? exp_modify->synth_modify No solvent Optimize Solvent System exp_modify->solvent Yes steric Synthesize this compound with Bulky Substituents synth_modify->steric Yes synth_modify->end_bad No additives Use Additives (Detergents, Axial Ligands) solvent->additives Not sufficient end_good Problem Solved solvent->end_good Sufficient concentration Lower this compound Concentration additives->concentration Not sufficient additives->end_good Sufficient concentration->synth_modify Not sufficient concentration->end_good Sufficient immobilize Immobilize this compound on a Solid Support steric->immobilize Not sufficient steric->end_good Sufficient immobilize->end_good Sufficient

Caption: Workflow for selecting a this compound anti-aggregation strategy.

Q2: How do bulky substituents prevent aggregation?

A: Bulky groups, often introduced at the meso-positions of the this compound ring, act as physical barriers.[12] These groups increase the distance of closest approach between two this compound macrocycles, weakening the π-π stacking interactions that are the primary driving force for aggregation. This concept is known as steric hindrance.[8][9][13]

G cluster_0 Aggregation Prone cluster_1 Aggregation Prevented a1 This compound a2 This compound a1->a2 π-π stacking b1 Bulky Group This compound Bulky Group b2 Bulky Group This compound Bulky Group b1:f0->b2:f2 Steric Hindrance

Caption: Steric hindrance from bulky groups prevents π-π stacking and aggregation.

Q3: Which solvents are best for preventing aggregation?

A: There is no single "best" solvent, as the ideal choice depends on the specific this compound's substituents. However, some general trends are observed:

  • Coordinating Solvents: Solvents like pyridine, DMSO, and DMF can coordinate to the metal center of a metallothis compound as an axial ligand, which can disrupt aggregation.[7][11]

  • Polar Aprotic Solvents: Solvents like DMF and DMSO are often better at solvating the large, polarizable surface of the this compound macrocycle compared to nonpolar solvents like hexane (B92381) or toluene.[4]

  • Protic Solvents: In some cases, protic solvents like alcohols can form hydrogen bonds and disrupt aggregation, but they can also promote it depending on the this compound structure.[3]

The effectiveness of a solvent is a balance between its polarity, viscosity, and coordinating ability.[3][4] Empirical testing is often necessary.

Solvent Property Effect on Aggregation Example Solvents
High Polarity Generally decreases aggregation by stabilizing the monomer.[4]DMSO, DMF, Water
Coordinating Ability Can prevent aggregation via axial ligation to the metal center.[11]Pyridine, THF, Acetonitrile
Hydrogen Bonding Can disrupt or promote aggregation depending on this compound structure.[3]Methanol, Ethanol, Water
Low Polarity Often promotes aggregation due to poor solvation of the macrocycle.Hexane, Toluene, Chloroform

Q4: How does axial ligation affect aggregation?

A: Axial ligation involves the coordination of a Lewis base (e.g., pyridine, imidazole, or even a solvent molecule) to the metal center of the this compound.[14] This can prevent aggregation in two ways:

  • Electronic Perturbation: The axial ligand alters the electron distribution in the this compound, which can weaken the driving force for π-π stacking.

  • Steric Blockage: The ligand itself occupies space above or below the plane of the this compound, physically blocking another this compound from approaching closely.[15]

However, the effect can be complex. In some systems, certain axial ligands (like chloride) have been shown to bridge two metal centers, thereby promoting aggregation.[7][11] The outcome depends on the specific metal, its oxidation state, the ligand, and the solvent.

Experimental Protocols

Protocol 1: UV-Vis Dilution Study to Detect Aggregation

Objective: To determine if a this compound is aggregating in a given solvent by testing for adherence to the Beer-Lambert Law.

Methodology:

  • Prepare a stock solution of the this compound in the desired solvent with a known concentration (e.g., 100 µM) that gives a Soret band absorbance of ~1.5-2.0.

  • Perform a series of precise serial dilutions (e.g., 2-fold dilutions) to obtain at least 5-7 different concentrations spanning a wide range (e.g., 100 µM down to ~1 µM).

  • Record the UV-Vis spectrum for each dilution in a cuvette with a fixed path length (e.g., 1 cm).

  • Identify the wavelength maximum (λ_max) of the Soret band for the most dilute solution.

  • Record the absorbance at this λ_max for all concentrations.

  • Plot the absorbance at λ_max versus concentration.

  • Analysis:

    • Linear Plot: If the plot is linear and passes through the origin, the this compound is likely not aggregating under these conditions.

    • Non-Linear Plot (Negative Deviation): If the plot curves downwards at higher concentrations, aggregation is likely occurring, leading to a decrease in the effective molar absorptivity.

    • Spectral Shape Changes: Note any changes in the shape of the Soret band (broadening, new shoulders) at higher concentrations as further evidence of aggregation.

Protocol 2: Detergent Titration to Reverse Aggregation

Objective: To find the minimum concentration of a detergent required to disaggregate a this compound solution.

Methodology:

  • Prepare a concentrated solution of the this compound where aggregation is evident from its UV-Vis spectrum (e.g., a broadened Soret band).

  • Prepare a stock solution of a non-ionic detergent (e.g., 1% w/v Triton™ X-100).

  • Aliquot the this compound solution into several cuvettes.

  • Add increasing volumes of the detergent stock solution to each cuvette to achieve a range of final detergent concentrations (e.g., 0.001%, 0.01%, 0.05%, 0.1%). Be sure to add a corresponding amount of pure solvent to a control cuvette and account for the small dilution factor.

  • Gently mix and allow the solutions to equilibrate for 10-15 minutes.

  • Record the UV-Vis spectrum for each sample.

  • Analysis: Observe the sharpening of the Soret band and any blue-shift back to the expected monomeric λ_max as the detergent concentration increases. The concentration at which the spectrum no longer changes is sufficient to prevent aggregation.[1]

References

improving the catalytic turnover number of corrole-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the catalytic turnover number (TON) of corrole-based catalysts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they critical for evaluating this compound-based catalysts?

A1: The Turnover Number (TON) is a crucial metric that defines the maximum number of substrate molecules a single molecule of a catalyst can convert into product before becoming inactive.[1][2] It is calculated as the number of moles of product formed divided by the number of moles of catalyst used.[1] The Turnover Frequency (TOF) , or turnover rate, measures the efficiency of a catalyst over time. It is calculated by dividing the TON by the reaction time, indicating the number of catalytic cycles per unit of time.[1][3] For this compound-based catalysts, a high TON signifies a robust and stable catalyst that can endure many cycles, which is economically and environmentally beneficial. TOF provides a measure of the catalyst's intrinsic activity under specific conditions.[4]

Q2: My this compound-based catalyst shows a significantly lower TON than reported in the literature. What are the primary factors to investigate?

A2: A lower-than-expected TON is a common issue that can stem from several factors. The primary areas to investigate are:

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction. Common causes include poisoning by impurities, thermal degradation (sintering or aggregation), or fouling by reaction byproducts.[5][6][7][8]

  • Suboptimal Reaction Conditions: Factors like temperature, pressure, solvent purity, and reactant concentrations can dramatically affect catalyst stability and longevity.[6][9]

  • Catalyst Integrity and Purity: The synthesized catalyst may not be pure or may have been improperly handled, especially if it is sensitive to air or moisture.[6] Inconsistent catalyst quality can lead to poor reproducibility.

Q3: How does the molecular structure of the this compound ligand impact its catalytic turnover?

A3: The structure of the this compound macrocycle is fundamental to its catalytic performance. Functionalization of the this compound's peripheral positions with different substituents (e.g., nitro, bromo, or phenyl groups) can significantly alter the electronic properties of the macrocycle.[10][11] These modifications can tune the redox potential of the central metal ion, enhance the catalyst's stability against degradation, and improve its interaction with the substrate, all of which can lead to a higher turnover number.[11][12] Furthermore, the choice of the metal center coordinated within the this compound is a key determinant of its catalytic properties.[11][13]

Q4: What is catalyst deactivation, and what are the common mechanisms for this compound-based systems?

A4: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time.[7][14] For both homogeneous and heterogeneous this compound-based catalysts, several deactivation mechanisms are possible:

  • Poisoning: This is a chemical deactivation where impurities in the feedstock or solvent bind strongly to the active sites of the this compound catalyst, rendering them inactive.[8] Common poisons for metal-based catalysts include sulfur and certain nitrogen-containing compounds.[6]

  • Fouling or Coking: This is a mechanical deactivation caused by the deposition of materials, such as carbonaceous residues (coke), on the catalyst surface, which blocks access to the active sites.[5][8]

  • Thermal Degradation (Sintering/Aggregation): At high temperatures, catalyst molecules can aggregate or decompose.[6] While sintering is more common in heterogeneous catalysts, homogeneous this compound catalysts can also form less active aggregates at high concentrations.[5][6][7]

  • Chemical Degradation: The catalyst itself can undergo an undesirable reaction, such as oxidation of the metal center or the macrocycle, leading to an inactive form.[7]

Section 2: Troubleshooting Guide for Low Turnover Number (TON)

This guide addresses specific issues encountered during experiments in a question-and-answer format.

Issue 1: Rapid Loss of Catalytic Activity

Q: My reaction begins at a good rate but stops prematurely, well before all the substrate is consumed. What is the likely cause?

A: This is a classic symptom of rapid catalyst deactivation. The most probable cause is the presence of a catalyst poison in your reagents or solvent.[6] Even trace amounts of certain impurities can completely shut down the catalytic cycle.

  • Troubleshooting Steps:

    • Reagent Purification: Rigorously purify all substrates, solvents, and any other additives. Solvents should be freshly distilled from an appropriate drying agent.

    • Poison Identification: If possible, analyze your starting materials for common catalyst poisons.

    • Inert Atmosphere: For air- and moisture-sensitive this compound catalysts, ensure strict adherence to air-free techniques using a high-purity inert gas source (e.g., a glovebox or Schlenk line).[6] Even minor leaks can introduce oxygen or water, which can act as poisons or lead to catalyst degradation.

Issue 2: Consistently Low Initial Activity and Poor Overall TON

Q: My catalyst is active, but the reaction is very slow from the start, resulting in a poor TON over a long period. What should I investigate?

A: Low intrinsic activity can be due to several factors related to either the catalyst's nature or the reaction environment.

  • Troubleshooting Steps:

    • Catalyst Characterization: Verify the identity and purity of your this compound catalyst using techniques like NMR, UV-Vis spectroscopy, and elemental analysis. An impure or improperly synthesized catalyst will not perform as expected.[10][13]

    • Optimize Reaction Conditions:

      • Temperature: Excessively high temperatures can cause catalyst decomposition, while temperatures that are too low may result in slow kinetics.[6] Perform a temperature screen to find the optimal balance.

      • Concentration: At high concentrations, some this compound catalysts may aggregate, reducing the number of available active sites.[6] Try running the reaction at a lower catalyst loading.

      • Solvent Effects: The choice of solvent can influence catalyst stability and solubility. Screen a range of solvents to identify one that optimizes performance.

Issue 3: Inconsistent TON and Poor Reproducibility Between Experiments

Q: I am unable to obtain consistent results. The TON varies significantly each time I repeat the experiment. Why is this happening?

A: Poor reproducibility is often linked to subtle, uncontrolled variations in experimental setup and execution.

  • Troubleshooting Steps:

    • Standardize Catalyst Handling: If your catalyst is sensitive, ensure that your handling procedures under an inert atmosphere are consistent and rigorous for every experiment.

    • Verify Reagent Quality: Use reagents and solvents from the same batch for a series of experiments. If a new bottle is opened, re-validate the reaction.

    • Precise Parameter Control: Ensure that temperature, stirring rate, and reactant addition are precisely controlled and identical for each run. Use a calibrated thermostat and ensure uniform heating of the reaction vessel.[6]

    • Analytical Method Validation: Confirm that your method for measuring product formation (e.g., GC, HPLC) is accurate and reproducible. An unreliable analytical method can be a source of apparent inconsistency.[6]

Section 3: Data Presentation and Experimental Protocols

Data Tables

Table 1: Illustrative Effect of Peripheral Substituents on this compound Catalyst Yields

This table illustrates how different substituents on a triphenylthis compound framework can influence synthetic yields, which can correlate with catalyst stability and ease of preparation.

Aldehyde PrecursorThis compound ProductYield (%)
Benzaldehyde5,10,15-Triphenylthis compound32
4-Cyanobenzaldehyde5,10,15-Tris(4-cyanophenyl)this compound21
4-Nitrobenzaldehyde5,10,15-Tris(4-nitrophenyl)this compound17
Pentafluorobenzaldehyde5,10,15-Tris(pentafluorophenyl)this compound11

Data adapted from established synthetic methods for A₃-type corroles.[15]

Table 2: Common Catalyst Poisons in Metal-Based Catalysis

Poison ClassExamplesAffected Catalyst SystemsEffect on Performance
Sulfur CompoundsThiols, thioethers, H₂SRh, Ru, Pd, Co, Fe based catalystsSignificant and often irreversible decrease in activity and TON.[6]
Basic Nitrogen CompoundsPyridine, quinolineRhodium, Iron catalystsStrong inhibition and loss of activity.[6]
HalidesFrom chlorinated solventsVarious transition metal catalystsCan alter the electronic properties and coordination sphere of the metal center, reducing activity.
Oxygen / WaterO₂, H₂OAir-sensitive metal complexesCan lead to oxidation of the metal center or ligand, causing irreversible decomposition.[6]
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Functionalized trans-A₂B-Corrole

This protocol describes a stepwise method for creating unsymmetrically substituted corroles, which allows for fine-tuning of the catalyst's electronic properties.[15]

  • Reaction Setup: In a flask under an inert nitrogen atmosphere, dissolve 5-phenyldipyrromethane (2.0 eq) and a substituted aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq) in dry dichloromethane (B109758).

  • Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

  • Condensation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the bilane (B1242972) intermediate using Thin Layer Chromatography (TLC).

  • Oxidation: Once the condensation is complete, add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) to the mixture and continue stirring at room temperature for another hour to effect the oxidative cyclization.

  • Purification: Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure trans-A₂B-corrole.

Protocol 2: General Procedure for Catalyst Regeneration by Acid Washing

This protocol is applicable for catalysts deactivated by certain poisons like alkali metals, which can be removed by a mild acid treatment.[16]

  • Catalyst Recovery: After the reaction, recover the deactivated catalyst from the reaction mixture. If it is a homogeneous catalyst, this may involve precipitation followed by filtration or solvent evaporation.

  • Washing: Suspend the recovered catalyst in a suitable solvent (e.g., dichloromethane or toluene).

  • Acid Treatment: Slowly add a dilute solution of a mild acid, such as acetic acid, to the suspension. Stir at room temperature for 1-2 hours. This step aims to remove acid-labile poisons without degrading the this compound macrocycle.[16]

  • Neutralization and Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral. Then, wash with a suitable organic solvent (e.g., methanol, then dichloromethane) to remove water.

  • Drying: Dry the washed catalyst under high vacuum to remove all traces of solvent and water before attempting to reuse it.

  • Activity Test: Test the regenerated catalyst's activity under standard conditions to determine the extent of recovery.

Section 4: Visual Guides and Workflows

G Troubleshooting Workflow for Low Catalytic Turnover Number (TON) cluster_deactivation Catalyst Deactivation Pathway cluster_conditions Reaction Conditions Pathway cluster_reproducibility Reproducibility Pathway start Low TON Observed check_repro Is the issue reproducible? start->check_repro deactivation Reaction stops prematurely? check_repro->deactivation Yes repro Hypothesis: Inconsistent Experimental Procedure or Reagents check_repro->repro No poisoning Hypothesis: Catalyst Poisoning deactivation->poisoning Yes low_activity Hypothesis: Suboptimal Conditions or Catalyst Integrity deactivation->low_activity No, activity is consistently low solve_poison Action: Purify all reagents and solvents. Ensure inert atmosphere. poisoning->solve_poison solve_conditions Action: Optimize temperature & concentration. Verify catalyst purity & structure. low_activity->solve_conditions solve_repro Action: Standardize catalyst handling. Use same reagent batches. Ensure precise parameter control. repro->solve_repro

Caption: A flowchart to guide researchers in troubleshooting low turnover numbers.

G General Catalytic Cycle and Deactivation Pathways catalyst Active Catalyst [this compound-M] intermediate Catalyst-Substrate Intermediate catalyst->intermediate + Substrate poisoned Poisoned Catalyst [this compound-M]-Poison catalyst->poisoned + Poison fouled Fouled Catalyst (Coke Deposition) catalyst->fouled Side Reactions intermediate->catalyst + Product product Product substrate Substrate

Caption: A simplified catalytic cycle with common deactivation side pathways.

G Logic for Improving Catalyst Stability and TON cluster_methods Modification Methods goal Goal: Increase TON strategy Strategy: Enhance Catalyst Stability goal->strategy ligand Peripheral Ligand Functionalization (e.g., -NO₂, -CF₃) strategy->ligand metal Choice of Metal Center (e.g., Co, Fe, Mn) strategy->metal axial Modification of Axial Ligands strategy->axial effect Effect: Tune Electronic & Steric Properties ligand->effect metal->effect axial->effect outcome Outcome: Improved Resistance to Deactivation effect->outcome outcome->goal Achieved by

Caption: Relationship between catalyst modification and improved turnover number.

References

Technical Support Center: Enhancing the Stability of Corrole Catalysts in Oxidative Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of corrole catalysts under oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound catalyst is degrading rapidly during an oxidative catalytic cycle. What are the common causes?

A1: Rapid degradation of this compound catalysts under oxidative conditions is a common issue and can be attributed to several factors:

  • Oxidative Attack on the Macrocycle: The this compound macrocycle itself can be susceptible to oxidation, leading to ring-opening or the formation of inactive species. This is particularly prevalent with electron-rich macrocycles.

  • Destabilization of the Metal Center: The central metal ion may undergo irreversible oxidation state changes or be leached from the macrocycle under harsh oxidative conditions.

  • Bimolecular Decomposition Pathways: In homogeneous catalysis, catalyst molecules can react with each other, leading to aggregation and deactivation.

  • Instability of Axial Ligands: Axial ligands, if present, may dissociate or degrade, altering the electronic properties and stability of the catalyst.

Q2: How can I improve the intrinsic stability of the this compound macrocycle itself?

A2: Enhancing the robustness of the this compound ring is a primary strategy for improving overall catalyst stability. Consider the following approaches:

  • Introduction of Electron-Withdrawing Groups: Incorporating electron-withdrawing substituents at the meso- or β-positions of the this compound ring can increase its resistance to oxidative degradation.[1][2] This modification decreases the electron density on the aromatic macrocycle, making it less susceptible to attack by oxidizing agents.[1]

  • Peripheral Halogenation: The introduction of halogen atoms, such as bromine, at the β-pyrrole positions has been shown to enhance the stability of this compound catalysts.[1]

  • Steric Hindrance: Introducing bulky substituents at the meso-positions can sterically protect the this compound core from oxidative attack.

Q3: What is the role of axial ligands in catalyst stability, and how can I choose the right one?

A3: Axial ligands play a crucial role in modulating the electronic structure and, consequently, the stability of the central metal ion.[1][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the axial ligand can influence the redox potential of the metal center.[3] For instance, electron-donating ligands can increase the electron density on the cobalt center in corroles for water oxidation.[3]

  • Steric Protection: Bulky axial ligands can provide steric shielding for one face of the this compound, preventing undesirable bimolecular interactions.

  • Selection Criteria: The choice of axial ligand should be tailored to the specific reaction. For example, in water oxidation catalysis with cobalt corroles, ligands like pyridine (B92270) and its derivatives have been systematically studied to tune the catalytic activity.[3]

Q4: Can immobilizing my this compound catalyst on a solid support improve its stability?

A4: Yes, immobilization is a highly effective strategy to enhance the stability of this compound catalysts.[1][4][5][6]

  • Preventing Bimolecular Degradation: By isolating the catalyst molecules on a solid support, bimolecular decomposition pathways are significantly reduced.[4]

  • Enhanced Robustness: Grafting the catalyst onto a support can provide increased structural rigidity and stability.[1]

  • Facilitating Catalyst Recovery and Reuse: Immobilization simplifies the separation of the catalyst from the reaction mixture, allowing for its reuse and reducing operational costs.

  • Common Supports: A variety of materials can be used as supports, including carbon nanotubes, silica (B1680970), zeolites, and various polymers.[6][7]

Troubleshooting Guides

Problem 1: Catalyst deactivation observed via UV-Vis spectroscopy (disappearance of the Soret band).
Potential Cause Troubleshooting Step Expected Outcome
Oxidative degradation of the this compound macrocycle. Synthesize a new this compound with electron-withdrawing groups (e.g., -CF₃, -C₆F₅, -NO₂) at the meso- or β-positions.[1][2]Increased resistance to oxidative degradation, leading to a more stable Soret band over time.
Leaching of the central metal ion. For cobalt corroles, consider using strongly coordinating axial ligands like pyridine or 1-methylimidazole (B24206) to stabilize the metal center.[3]Enhanced stability of the metal-corrole complex, reducing metal leaching.
Photodegradation. Perform the reaction in the dark or under light of a specific wavelength that is not absorbed by the catalyst.If the catalyst is stable in the dark, photodegradation is the likely cause.
Problem 2: Low turnover number (TON) and turnover frequency (TOF) in an oxidative catalytic reaction.
Potential Cause Troubleshooting Step Expected Outcome
Catalyst instability under reaction conditions. Immobilize the this compound catalyst on a solid support such as carbon nanotubes or silica.[1][7]Increased catalyst lifetime and, consequently, higher TON and TOF.
Suboptimal electronic properties of the metal center. Systematically vary the axial ligand to modulate the redox potential of the metal center. For example, test a series of pyridine derivatives with different electronic properties.[3]Identification of an axial ligand that optimizes the catalytic activity for the specific reaction.
Formation of inactive catalyst dimers or aggregates. Introduce bulky substituents on the this compound periphery or use a "hangman" this compound architecture to sterically hinder dimerization.[8]Reduced aggregation and improved catalytic performance.

Quantitative Data Summary

Table 1: Effect of meso-Substituents on the Stability of Copper Corroles

Complexmeso-Substituent at C10Stability in Acidic SolutionReference
9PhenylStable[1]
104-NitrophenylNot Stable[1]
122,4,6-TrimethylphenylStable[1]

Table 2: Influence of Axial Ligands on the Electrocatalytic Water Oxidation by a Cobalt this compound

Axial LigandElectron-Donating AbilityOnset Overpotential (mV)Reference
Thiophenolate (thi)Strongest~510[3]
1-Methylimidazole (im-Me)Strong~520[3]
4-Methoxypyridine (py-OMe)Moderate~540[3]
4-(Dimethylamino)pyridine (py-NMe₂)Moderate~550[3]
Pyridine (py)Weak~560[3]
4-Cyanopyridine (py-CN)Weakest~580[3]

Experimental Protocols

Protocol 1: Synthesis of a β-Brominated this compound for Enhanced Stability

This protocol is a generalized procedure based on the principle that β-halogenation increases stability.[1]

  • Dissolve the parent this compound in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Add N-Bromosuccinimide (NBS) in stoichiometric amounts corresponding to the desired degree of bromination. The reaction should be carried out in the dark to prevent radical side reactions.

  • Monitor the reaction by UV-Vis spectroscopy and thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining NBS.

  • Purify the product using column chromatography on silica gel.

  • Characterize the β-brominated this compound using mass spectrometry and ¹H NMR to confirm the degree and regioselectivity of bromination.

Protocol 2: Immobilization of a this compound Catalyst on a Carbon Nanotube Support

This protocol provides a general workflow for catalyst immobilization.[7]

  • Functionalize the carbon nanotubes (CNTs) by treating them with a mixture of strong acids (e.g., H₂SO₄/HNO₃) to introduce carboxylic acid groups on their surface.

  • Activate the carboxylic acid groups on the CNTs using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Prepare a solution of the this compound catalyst that has been functionalized with an amine group.

  • Mix the activated CNTs with the amine-functionalized this compound and stir at room temperature to allow for the formation of an amide bond.

  • Wash the resulting solid material extensively with various solvents to remove any non-covalently bound catalyst.

  • Characterize the immobilized catalyst using techniques such as thermogravimetric analysis (TGA), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) to confirm successful immobilization and determine the catalyst loading.

Visualizations

catalyst_degradation_pathways cluster_catalyst Active this compound Catalyst cluster_degradation Degradation Pathways A [M(this compound)]^n+ B Oxidized Macrocycle A->B Oxidative Attack C Leached Metal Ion + Free this compound A->C Metal Leaching D Inactive Aggregate A->D Bimolecular Decomposition

Caption: Common degradation pathways for this compound catalysts under oxidative conditions.

stability_enhancement_workflow cluster_strategies Stabilization Strategies start Unstable this compound Catalyst mod Macrocycle Modification (e.g., -CF3, -Br) start->mod lig Axial Ligand Optimization start->lig imm Immobilization on Solid Support start->imm end Stable & Robust Catalyst mod->end lig->end imm->end

Caption: Workflow illustrating key strategies to enhance this compound catalyst stability.

logical_relationship_stabilization cluster_cause Cause of Instability cluster_solution Solution cluster_methods Specific Methods instability Catalyst Degradation solution Structural Modification instability->solution addresses ewg Electron-Withdrawing Groups solution->ewg includes axl Axial Ligands solution->axl includes sup Support Immobilization solution->sup includes

Caption: Logical relationship between the problem of catalyst instability and stabilization methods.

References

addressing challenges in the characterization of paramagnetic metallocorroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of paramagnetic metallocorroles. The content is tailored for researchers, scientists, and drug development professionals working with these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing paramagnetic metallocorroles?

A1: The primary challenges stem from the presence of one or more unpaired electrons in the metal center. This paramagnetism leads to significant line broadening and large chemical shift ranges in Nuclear Magnetic Resonance (NMR) spectra, making interpretation difficult.[1][2][3][4] In Electron Paramagnetic Resonance (EPR) spectroscopy, resolving complex spectra and accurately determining spin Hamiltonian parameters can be challenging, especially for systems with multiple interacting paramagnetic centers or significant anisotropy.[5][6][7] X-ray crystallography can be hindered by difficulties in obtaining high-quality single crystals, particularly for reactive or unstable species.[8][9] Furthermore, the electrochemical behavior can be complex due to the non-innocent nature of the corrole ligand, which can participate in redox processes.[10]

Q2: Why is my NMR spectrum of a paramagnetic metallothis compound showing very broad, poorly resolved signals?

A2: The presence of unpaired electrons in your metallothis compound creates a paramagnetic environment that significantly shortens the nuclear relaxation times (T1 and T2).[4][11] This rapid relaxation is the primary cause of severe line broadening in NMR spectra. The effect is more pronounced for nuclei closer to the paramagnetic metal center.[11] In some cases, the signals of protons or carbons directly coordinated to the metal or in close proximity may be broadened beyond detection, creating a "blind sphere" around the metal ion.[11]

Q3: How can I improve the quality and interpretation of NMR spectra for paramagnetic metallocorroles?

A3: Several strategies can be employed:

  • Use of Specialized NMR Pulse Sequences: Techniques like SUPERWEFT (Super WEFT) can help to suppress broad signals from protons close to the paramagnetic center and enhance the detection of sharper signals from more distant protons.

  • Variable Temperature NMR: Acquiring spectra at different temperatures can help to separate the contact and pseudocontact contributions to the hyperfine shift, providing valuable structural information.[12]

  • 1D and 2D NMR Toolbox: A combination of 1D techniques (¹H, proton-coupled ¹³C, selective ¹H-decoupling ¹³C, steady-state NOE) and 2D methods (COSY, NOESY, HMQC) has been developed to aid in the structural characterization of paramagnetic complexes.[2][13]

  • Theoretical Calculations: Density Functional Theory (DFT) calculations can be used to predict the electronic structure and aid in the assignment of observed resonances.[12][14]

Q4: I am having trouble obtaining a clear EPR signal for my manganese this compound complex. What could be the issue?

A4: Obtaining a well-resolved EPR spectrum for manganese corroles can be challenging due to several factors. Unlike some other paramagnetic metal centers, ¹H NMR and EPR spectroscopies do not always provide a detailed picture of the electron distribution in manganese corroles.[15] The manganese nucleus (⁵⁵Mn) has a nuclear spin of I = 5/2, which can lead to complex hyperfine splitting patterns. Additionally, the electronic relaxation time of the manganese center can significantly influence the signal intensity and linewidth. For some manganese oxidation states, the EPR signal may only be observable at very low temperatures (e.g., liquid helium temperatures).[7]

Q5: What are the common difficulties encountered during the X-ray crystallographic analysis of metallocorroles?

A5: A primary challenge is growing single crystals of sufficient size and quality for diffraction. Metallocorroles, particularly those with bulky substituents, may have a tendency to form amorphous powders or very small crystals.[8] The stability of the complex during crystallization is also a concern, as some paramagnetic metallocorroles can be sensitive to air, moisture, or light.[16][17] Furthermore, even with a good quality crystal, structure refinement can be complicated by disorder in the crystal lattice or the presence of multiple conformations of the molecule.[8]

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps
No observable signals or extremely broad "hump" - High concentration leading to intermolecular paramagnetic broadening.- Very short electronic relaxation time of the metal center.- Proximity of all nuclei to the paramagnetic center.- Decrease the sample concentration.- Acquire the spectrum at a lower temperature to potentially lengthen the relaxation time.- Use a different solvent to alter aggregation state.- If possible, modify the ligand structure to increase the distance of some protons from the metal.
Poor signal-to-noise ratio - Low sample concentration.- Broad signals are difficult to distinguish from baseline noise.- Increase the number of scans.- Use a cryoprobe if available to enhance sensitivity.- Employ apodization functions (e.g., exponential multiplication) during processing to improve the appearance of broad signals, but be cautious of distorting the data.
Difficulty in assigning peaks - Large chemical shift dispersion and unusual shift values.- Overlapping broad signals.- Perform 2D NMR experiments like COSY and NOESY, which can reveal through-bond and through-space correlations, respectively.[2][13]- Conduct variable temperature studies to analyze the temperature dependence of the shifts.- Compare the spectrum to that of a diamagnetic analogue if one can be synthesized.- Utilize theoretical calculations (DFT) to predict chemical shifts.[12]
EPR Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps
No EPR signal observed - The complex is EPR silent under the experimental conditions (e.g., integer spin system with large zero-field splitting).- The relaxation time is too fast at the measurement temperature.- The sample has degraded.- Measure the spectrum at a much lower temperature (e.g., liquid helium).- Check the sample integrity using other techniques like UV-Vis or NMR.- Consider the possibility that the metal is in a diamagnetic oxidation state.
Poorly resolved spectrum - High sample concentration leading to spin-spin broadening.- Presence of multiple paramagnetic species in solution.- Inappropriate solvent that does not form a good glass upon freezing.[7]- Dilute the sample.- Ensure the sample is pure. Use techniques like chromatography for purification.- Use a solvent mixture that is known to form a good glass (e.g., toluene/methanol).- Remove dissolved oxygen from the solvent, as it can cause line broadening.[7]
Complex and uninterpretable spectrum - Presence of hyperfine coupling to the metal nucleus and/or ligand nuclei.- Anisotropic g- and A-tensors in a frozen solution spectrum.- Use simulation software to model the spectrum and extract the spin Hamiltonian parameters (g-values, hyperfine coupling constants).- If possible, synthesize isotopically labeled analogues (e.g., with ¹⁵N or ²H) to simplify the hyperfine structure.- Perform advanced EPR techniques like ENDOR (Electron Nuclear Double Resonance) or ESEEM (Electron Spin Echo Envelope Modulation) to probe weaker hyperfine interactions.[18]
X-ray Crystallography
Problem Possible Cause(s) Troubleshooting Steps
Unable to grow single crystals - High solubility of the compound.- Rapid precipitation leading to amorphous solid.- Molecular structure does not favor ordered packing.- Screen a wide range of solvents and solvent combinations for crystallization.- Try different crystallization techniques such as slow evaporation, vapor diffusion (liquid-liquid or liquid-gas), and slow cooling.- Modify the peripheral substituents on the this compound ligand to promote better crystal packing.
Poor diffraction quality - Small crystal size.- Crystal twinning or disorder.- Optimize crystallization conditions to grow larger crystals.- Use a microfocus X-ray source or a synchrotron source for very small crystals.[9]- Carefully examine the diffraction pattern for evidence of twinning and use appropriate software for data processing if twinning is present.
Difficulty in structure solution and refinement - Presence of heavy atoms leading to phasing problems.- Disorder of solvent molecules or counter-ions.- Ambiguity in assigning oxidation states based on bond lengths.- Use direct methods or Patterson methods for structure solution.- Collect data at low temperature to reduce thermal motion and potentially resolve disorder.- Use appropriate restraints and constraints during refinement to model disordered regions.- Complement crystallographic data with other spectroscopic techniques (e.g., Mössbauer for iron complexes) to confirm oxidation and spin states.

Experimental Protocols

General Protocol for ¹H NMR of a Paramagnetic Metallothis compound
  • Sample Preparation:

    • Dissolve 1-5 mg of the paramagnetic metallothis compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂). The choice of solvent is crucial and should be one in which the compound is stable and soluble.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Set the spectral width to a large value (e.g., -50 to 150 ppm) to ensure all paramagnetically shifted signals are observed.[4]

    • Use a short relaxation delay (D1) (e.g., 0.1-1 s) due to the fast relaxation of paramagnetic species.[4]

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. The number of scans will depend on the sample concentration and may range from 64 to several thousand for dilute samples.

    • If possible, acquire spectra at several different temperatures (e.g., 298 K, 273 K, 253 K) to assess the temperature dependence of the chemical shifts.

  • Data Processing:

    • Apply a line broadening factor (e.g., 1-10 Hz) during Fourier transformation to improve the signal-to-noise ratio of broad peaks.

    • Carefully phase the spectrum and perform a baseline correction.

    • Reference the spectrum to the residual solvent peak.

Visualizations

Experimental_Workflow General Experimental Workflow for Characterizing a Novel Paramagnetic Metallothis compound cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_paramagnetic Paramagnetic Characterization cluster_structural Structural & Electrochemical Analysis cluster_theory Theoretical Analysis Synthesis Synthesis of Metallothis compound Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Mass_Spec Mass Spectrometry Purification->Mass_Spec NMR NMR Spectroscopy (¹H, ¹³C, 2D) UV_Vis->NMR EPR EPR Spectroscopy UV_Vis->EPR X_ray X-ray Crystallography NMR->X_ray Electrochemistry Cyclic Voltammetry NMR->Electrochemistry Magnetic_Susceptibility Magnetic Susceptibility (SQUID, Evans Method) EPR->Magnetic_Susceptibility DFT DFT Calculations EPR->DFT X_ray->DFT

Caption: Workflow for characterizing paramagnetic metallocorroles.

NMR_Troubleshooting Troubleshooting Logic for Paramagnetic NMR Spectra Start Poor Quality NMR Spectrum Broad_Signals Signals are too broad? Start->Broad_Signals Low_SN Low S/N ratio? Broad_Signals->Low_SN No Decrease_Conc Decrease Concentration Broad_Signals->Decrease_Conc Yes Lower_Temp Lower Temperature Broad_Signals->Lower_Temp Yes Assignment_Issue Assignment is difficult? Low_SN->Assignment_Issue No Increase_Scans Increase Scans Low_SN->Increase_Scans Yes Use_Cryoprobe Use Cryoprobe Low_SN->Use_Cryoprobe Yes Run_2D_NMR Run 2D NMR (COSY, NOESY) Assignment_Issue->Run_2D_NMR Yes VT_NMR Perform Variable Temp. NMR Assignment_Issue->VT_NMR Yes DFT_Calc Use DFT Calculations Assignment_Issue->DFT_Calc Yes

Caption: Decision tree for troubleshooting paramagnetic NMR spectra.

References

Technical Support Center: Strategies for Selective Functionalization at the β-Pyrrolic Positions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the selective functionalization of porphyrin β-pyrrolic positions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving selective functionalization at the β-pyrrolic positions?

A1: The main strategies involve leveraging the electron-rich nature of the porphyrin macrocycle. Key approaches include:

  • Electrophilic Aromatic Substitution: This is a common method for introducing functional groups. Reactions like halogenation, nitration, and Vilsmeier-Haack formylation fall under this category.[1][2][3] For instance, bromination using N-bromosuccinimide (NBS) typically results in electrophilic substitution at available β-pyrrolic positions.[1][4]

  • Metal-Catalyzed Cross-Coupling Reactions: After initial functionalization (e.g., halogenation), β-haloporphyrins serve as excellent synthons for introducing a wide variety of groups via reactions like Suzuki-Miyaura or Sonogashira couplings.[3][5][6]

  • Direct C-H Activation/Functionalization: Modern organometallic methods allow for the direct conversion of C-H bonds at the β-position to C-C or C-heteroatom bonds, avoiding the need for pre-functionalization.[7] Iridium-catalyzed borylation is a prime example, showing high regioselectivity for the sterically less demanding β-positions.[8]

  • Cycloaddition Reactions: The β-β' double bonds of the pyrrolic rings can act as dienophiles in Diels-Alder reactions or as dipolarophiles in 1,3-dipolar cycloadditions.[9] These reactions are powerful tools for creating fused-ring systems like chlorins and bacteriochlorins.[10]

  • Nucleophilic Addition/Substitution: While less common for direct functionalization of the unsubstituted core, this method is effective for porphyrins bearing strong electron-withdrawing groups, such as a nitro group, at a β-position.[3]

Q2: How does the central metal ion influence the reactivity and selectivity of β-pyrrolic functionalization?

A2: The central metal ion plays a crucial role by modulating the electronic properties of the porphyrin macrocycle.

  • Electron-Withdrawing Metals (e.g., Ni(II), Cu(II)): These metals decrease the electron density of the porphyrin ring, making it less susceptible to oxidation and degradation under harsh electrophilic conditions, such as the Vilsmeier-Haack reaction.[2][11] This is why Ni(II) or Cu(II) complexes are typically used for formylation, whereas free-base porphyrins or more labile complexes (e.g., Zn(II)) might demetalate or decompose under the acidic conditions.[11]

  • Redox Properties: The choice of metal can influence the redox potential of the porphyrin, which is relevant for reactions proceeding through radical-cation intermediates.[12]

  • Directing Effects: In some cases, the metal can direct functionalization. For instance, in certain C-H activation reactions, coordination of the catalyst to the metal center or peripheral groups can influence regioselectivity.[8]

Q3: What factors determine whether functionalization occurs at the β-pyrrolic or meso position?

A3: The selectivity between β-pyrrolic and meso positions is a delicate balance of electronic and steric factors, as well as reaction conditions.

  • Electronic Effects: The meso positions are generally more electron-deficient than the β-pyrrolic positions in free-base porphyrins. However, the relative reactivity can be influenced by peripheral substituents and the central metal.

  • Steric Hindrance: The β-positions are typically more sterically accessible than the meso positions, especially in meso-tetraarylporphyrins where the aryl groups shield the meso carbons.[3][8] This is a key reason why iridium-catalyzed borylation exhibits perfect regioselectivity for the β-positions.[8]

  • Substrate Structure: The presence or absence of substituents dictates where a reaction will occur. For example, bromination of deuteroporphyrin (B1211107) IX dimethyl ester (which has free β-positions) with NBS leads to substitution at those β-positions.[1][13] In contrast, using the same reagent on mesoporphyrin III dimethyl ester, which lacks free β-positions, results in allylic bromination of the ethyl side chains.[1][4]

  • Reaction Conditions & Reagents: The choice of reagent is critical. For instance, using phenylselenyl chloride with Ni(II) mesoporphyrin III dimethyl ester can selectively functionalize the meso positions with chlorine atoms.[1][4]

Q4: How can I confirm that my functionalization reaction at the β-position was successful?

A4: A combination of spectroscopic techniques is essential for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools. Successful β-functionalization will lead to changes in the chemical shifts and splitting patterns of the protons in the β-pyrrolic region (typically 8.5-10 ppm). The disappearance of a β-proton signal and the appearance of new signals corresponding to the introduced functional group are key indicators.[4]

  • UV-Vis Spectroscopy: Functionalization of the porphyrin core alters its π-conjugated system, leading to shifts in the characteristic Soret (B) and Q-bands.[14] Generally, the introduction of electron-withdrawing groups or the extension of conjugation causes a red-shift (bathochromic shift) in these absorption bands.[14][15]

  • Mass Spectrometry (e.g., HRMS, MALDI-TOF): This confirms the addition of the functional group by showing the expected increase in the molecular weight of the porphyrin.[4][11]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation of the functional group's identity and position.[8][16]

Troubleshooting Guides

Problem 1: Low or no yield in Vilsmeier-Haack Formylation
Possible Cause Recommended Solution
Inappropriate Porphyrin Substrate Free-base porphyrins or those with acid-labile metal centers (e.g., Zn(II), Mg(II)) are unsuitable as they demetalate and protonate under the acidic Vilsmeier conditions, deactivating the macrocycle.[11] Solution: Use the more robust Ni(II) or Cu(II) complexes of your porphyrin.[2][11]
Suboptimal Reaction Conditions Conventional heating often requires long reaction times and can lead to degradation. The ratio of DMF to POCl₃ is also critical.[15] Solution: Employ microwave irradiation, which can dramatically reduce reaction times (from hours to minutes) and improve yields.[11] Systematically optimize the ratio of the Vilsmeier reagent (DMF/POCl₃) and the reaction temperature.[15]
Product Degradation The formyl group can be reactive. For example, attempts to demetalate the copper(II) complex of β-formylated TPP with strong acid can lead to an acid-catalyzed cyclization with a neighboring meso-aryl group.[2] Solution: Use milder conditions for any subsequent steps, such as demetalation.
Polymerization/Degradation In some cases, particularly with sensitive substrates, high temperatures and a large excess of the Vilsmeier reagent can lead to degradation or polymerization.[17] Solution: Monitor the reaction closely by TLC. Avoid excessively long reaction times and very high temperatures.
Problem 2: Poor Selectivity or Low Yield in β-Halogenation
Possible Cause Recommended Solution
Low Selectivity (β- vs. meso- or poly-halogenation) The high reactivity of reagents like liquid bromine (Br₂) can lead to low selectivity and the formation of poly-brominated products.[18] The porphyrin structure itself may have multiple reactive sites. Solution: Use a milder, more selective halogenating agent like N-bromosuccinimide (NBS).[1][19] Control the stoichiometry of the halogenating agent carefully to favor mono-substitution. For some substrates, inserting a Ni(II) cation can improve selectivity.[18]
Side Reactions If no β-positions are available for substitution, the reagent may react with peripheral side chains. For example, NBS can cause allylic bromination of ethyl groups.[4] Solution: Ensure your starting porphyrin has free β-positions for the desired substitution. If not, this reactivity may be exploited for alternative functionalizations.
Low Yield Porphyrin aggregation can reduce the availability of reactive sites.[20] The reaction conditions may not be optimal. Solution: Perform the reaction in a suitable solvent (e.g., CHCl₃ with pyridine) and optimize the temperature (e.g., 0 °C) and reaction time.[3] Consider using continuous flow conditions, which can improve control over stoichiometry and temperature, leading to higher selectivity for mono-bromination.[19]
Problem 3: Low Yield in Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
Possible Cause Recommended Solution
Catalyst Inactivity/Decomposition The palladium catalyst may be sensitive to oxygen or moisture, or it may not be active enough for the specific transformation. Solution: Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).[20] Screen different palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., Buchwald ligands) to find the optimal combination for your substrate.[20]
Poor Solubility of Substrates Halogenated porphyrins, particularly poly-halogenated ones, often have poor solubility in common organic solvents, hindering the reaction.[8] Solution: Use higher boiling point solvents like DMF or solvent mixtures such as THF/water or toluene/water.[20] The introduction of solubilizing groups (e.g., TMS) on the porphyrin can also be beneficial.[6]
Steric Hindrance Bulky groups on the porphyrin or the coupling partner can sterically hinder the reaction, preventing the catalyst from accessing the reaction site. Solution: Use a less sterically demanding catalyst/ligand system. In some cases, installing steric bulk after macrocyclization via cross-coupling is a successful strategy to overcome limitations seen in direct synthesis.[6][16]
Suboptimal Reaction Conditions Temperature, time, and the choice of base are all critical parameters that can significantly impact yield. Solution: Systematically optimize the reaction conditions. A Design of Experiments (DoE) approach can be highly effective. The choice of base (e.g., Cs₂CO₃) is also crucial and should be optimized.[3]
Problem 4: Difficulty in Purifying the Functionalized Porphyrin
Possible Cause Recommended Solution
Streaking on Silica (B1680970) Gel Porphyrins, especially those with polar functional groups, are notorious for streaking on silica gel, leading to poor separation and low recovery.[20] Solution: Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) (~1%) to the eluent. Alternatively, for very polar compounds, consider using alumina (B75360) as the stationary phase.[20]
Complex Reaction Mixture The reaction may produce multiple products (e.g., mono-, di-, tri-substituted) that are structurally similar and difficult to separate. Solution: Optimize the reaction for selectivity to minimize the formation of side products. Use a gradient elution system during column chromatography, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity (e.g., with methanol (B129727) or ethyl acetate) to improve separation.[20]
Low Solubility The desired product may have low solubility in common chromatography solvents. Solution: Choose a solvent system in which the compound is reasonably soluble. It may be necessary to use solvents like chloroform (B151607) or THF.
Residual Metal Salts If performing a metalation or cross-coupling, residual metal salts can complicate purification. Solution: Before chromatography, perform an aqueous workup by washing the organic extract with water or a suitable aqueous solution to remove excess inorganic salts.[20]

Data & Protocols

Table 1: Comparison of Vilsmeier-Haack Formylation Conditions for meso-Tetraarylporphyrin Complexes

This table summarizes data on the microwave-assisted Vilsmeier-Haack formylation of Ni(II) and Cu(II) complexes of various meso-tetraarylporphyrins, demonstrating the significant improvement in reaction time and yield compared to classical methods.

Porphyrin ComplexMethodPower (W)Time (min)Yield (%)Reference
Ni(II)TPP Microwave150570[11]
Cu(II)TPP Microwave150588[11]
Ni(II)T(4-Me)PP Microwave150565[11]
Cu(II)T(4-Me)PP Microwave150585[11]
Ni(II)T(4-OMe)PP Microwave150560[11]
Cu(II)T(4-OMe)PP Microwave150582[11]
Cu(II)T(4-Br)PP Microwave1501095[11]
Cu(II)TPP Classical-5 hours60[11]

TPP = 5,10,15,20-tetraphenylporphyrin

Experimental Protocols
Protocol 1: Selective β-Monobromination of 5,10,15,20-Tetraphenylporphyrin (TPP)

This protocol is based on methodologies optimized for selectivity under continuous flow conditions, which can be adapted for batch synthesis with careful control.[19]

  • Preparation: Dissolve 5,10,15,20-tetraphenylporphyrin (TPP) in a suitable solvent such as chloroform or dichloromethane (B109758) in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes with constant stirring. The slow addition and controlled stoichiometry are crucial to minimize polybromination.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system like dichloromethane/hexane (B92381). The product, 2-bromo-TPP, will have a slightly different Rf value than the starting TPP. The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a small amount of a reducing agent like aqueous sodium thiosulfate (B1220275) solution or acetone. Wash the organic layer with water to remove any remaining succinimide.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of hexane in dichloromethane as the eluent. The desired 2-bromo-TPP is typically the second major colored band to elute after any unreacted TPP.

  • Characterization: Confirm the structure using ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation of Cu(II)TPP

This protocol is adapted from studies demonstrating the efficiency of microwave irradiation.[11]

  • Vilsmeier Reagent Preparation: In a microwave-safe reaction vessel, cool phosphorus oxychloride (POCl₃, ~10-15 equivalents) to 0 °C. Slowly add anhydrous N,N-dimethylformamide (DMF, ~10-15 equivalents) while stirring. Allow the mixture to stir at 0 °C for 15 minutes to pre-form the chloroiminium salt.

  • Reactant Addition: To the pre-formed Vilsmeier reagent, add a solution of Cu(II)TPP (1 equivalent) in a high-boiling solvent like 1,2-dichloroethane.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power (e.g., 150 W) for a short duration (e.g., 5-10 minutes). The temperature should be monitored and controlled.

  • Reaction Quenching & Workup: After irradiation, cool the vessel to room temperature. Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate. Stir until the pH is neutral and the porphyrin precipitates or can be extracted.

  • Extraction & Purification: Extract the product into dichloromethane or chloroform. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting 2-formyl-Cu(II)TPP by column chromatography on silica gel.

  • Characterization: Analyze the product by ¹H NMR (after demetalation if desired), HRMS, and UV-Vis to confirm the presence of the formyl group.

Visualizations

Workflow for Selecting a β-Functionalization Strategy

G start Desired β-Functionalization? halogen Halogen (Br, Cl) start->halogen formyl Formyl (-CHO) start->formyl aryl_alkynyl Aryl / Alkynyl start->aryl_alkynyl fused_ring Fused Ring (Chlorin) start->fused_ring boryl Boryl (-Bpin) start->boryl method_halogen Electrophilic Halogenation (e.g., NBS, PhSeCl) halogen->method_halogen method_formyl Vilsmeier-Haack Reaction (on Ni/Cu complex) formyl->method_formyl intermediate β-Haloporphyrin Intermediate aryl_alkynyl->intermediate method_cyclo Diels-Alder or 1,3-Dipolar Cycloaddition fused_ring->method_cyclo method_boryl Direct C-H Borylation (Ir-catalyzed) boryl->method_boryl method_halogen->intermediate Yields method_coupling Metal-Catalyzed Cross-Coupling intermediate->method_coupling

Caption: Decision tree for choosing a synthetic strategy.

General Workflow for a Cross-Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with β-Bromoporphyrin setup Setup Reaction Under Inert Atmosphere (Ar/N2) start->setup reagents Add Catalyst, Ligand, Base, and Coupling Partner setup->reagents heat Heat to Optimized Temperature reagents->heat monitor Monitor by TLC heat->monitor quench Quench & Aqueous Workup monitor->quench chromatography Column Chromatography quench->chromatography characterize Characterize Product (NMR, MS, UV-Vis) chromatography->characterize

Caption: Standard workflow for a β-pyrrolic cross-coupling experiment.

Troubleshooting Flowchart for Low Reaction Yield

G start Low Yield Observed q1 Is Starting Material (SM) Consumed (via TLC)? start->q1 q2 Is there one major side product? q1->q2 Yes s1 Increase reaction time or temperature. q1->s1 No q3 Is the reaction known to be sensitive? q2->q3 No (Complex Mixture) s3 Optimize stoichiometry and conditions to improve selectivity. q2->s3 Yes s4 Check for degradation. Consider milder conditions (lower temp, different reagent). q3->s4 No s5 Check for air/moisture sensitivity. Ensure inert atmosphere and dry solvents. q3->s5 Yes s2 Check reagent/catalyst activity. Use fresh reagents. s1->s2 s6 Consider porphyrin aggregation. Change solvent. s5->s6

Caption: A logical guide for troubleshooting low-yield reactions.

References

Technical Support Center: Optimization of Corrole-Based Systems for Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working with corrole-based systems for photodynamic therapy (PDT) aimed at stimulating anti-tumor immunity.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

Problem / Observation Question Possible Cause & Solution
Low Solubility / Aggregation My this compound compound is precipitating in aqueous biological media. What can I do?Cause: Corroles are often hydrophobic and prone to aggregation in aqueous solutions, which reduces their efficacy.[1][2] Solution: 1. Formulation: Incorporate the this compound into a delivery system like nanoparticles or micelles (e.g., Pluronic).[3][4] 2. Chemical Modification: Synthesize amphiphilic corroles by adding hydrophilic groups (e.g., sulfonic acid) to the this compound structure.[5] 3. Solvent: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into media immediately before use, ensuring the final solvent concentration is non-toxic to cells.[6] 4. Verification: Use fluorescence excitation spectroscopy to confirm that the corroles are primarily in a monomeric (non-aggregated) state in your final solution.[1]
Low Phototoxicity in vitro I am not observing significant cancer cell death after PDT with my this compound. Why might this be?Cause: The photodynamic effect can be limited by several factors, including insufficient cellular uptake, low reactive oxygen species (ROS) generation, or inappropriate light delivery.[7][8] Solution: 1. Cellular Uptake: Verify that the this compound is being taken up by the cancer cells. Use fluorescence microscopy or flow cytometry to quantify uptake over an incubation time course (e.g., 24 hours).[9] 2. Light Dose: Ensure the wavelength of your light source matches the absorption spectrum of the this compound, particularly the Q bands in the red region of the spectrum for better tissue penetration.[5][10] Calibrate the light dose (fluence, J/cm²) and fluence rate (mW/cm²). Low light doses may be insufficient, while excessively high rates can cause hypoxia, limiting the oxygen-dependent PDT effect.[11][12] 3. Oxygen Availability: PDT is oxygen-dependent. Ensure cells are not hypoxic during irradiation.[13] 4. ROS Production: Confirm that your this compound generates ROS upon illumination using a specific probe (see ROS Detection Protocol below). The type of metal chelated in the this compound can significantly impact ROS quantum yield.[5][9]
High Dark Toxicity My this compound compound is killing cells even without light activation. How can I address this?Cause: While many corroles have low dark toxicity, some, particularly certain metallocorroles or specific formulations, can exhibit cytotoxicity without light.[9] Solution: 1. Dose-Response: Perform a dose-response experiment in the dark to determine the concentration at which toxicity appears. Use a concentration below this threshold for PDT experiments. 2. Purity: Ensure the this compound sample is pure and free from toxic residual solvents or reagents from the synthesis process. 3. Structural Modification: The choice of metal center and peripheral substituents on the this compound ring can influence its intrinsic toxicity. Consider synthesizing analogs with lower dark cytotoxicity.
Poor Photostability The absorption spectrum of my this compound changes during light exposure, suggesting it is degrading. What is the issue?Cause: Photodegradation or "photobleaching" can occur when the photosensitizer is destroyed by the ROS it generates or by direct photochemical reactions.[14] This reduces the overall efficacy of the treatment. Solution: 1. Monitor Spectra: Spectroscopically monitor the this compound's absorption (especially the Soret band) in solution during irradiation to quantify the rate of photobleaching. 2. Adjust Fluence Rate: A very high fluence rate (light intensity) can accelerate photobleaching. Consider using a lower fluence rate for a longer duration to deliver the same total light dose.[11] 3. Structural Optimization: The chemical stability of the this compound macrocycle can be improved through structural modifications.[15] Consider corroles with electron-withdrawing groups or robust metal centers known to enhance stability.
Inconsistent In Vivo Results My this compound-PDT shows good results in vitro but is not effective at reducing tumor size in my animal model. What could be wrong?Cause: The transition from in vitro to in vivo introduces complexities like drug delivery, biodistribution, tumor penetration, and the tumor microenvironment.[3][16] Solution: 1. Pharmacokinetics & Biodistribution: Evaluate the uptake of the this compound in the tumor versus other organs over time to determine the optimal drug-light interval (DLI).[17] This is the time after injection when the tumor-to-normal-tissue ratio of the photosensitizer is highest. 2. Tumor Penetration: For solid tumors, both the drug and the light must penetrate into the tumor mass. Use nanoparticle formulations to improve tumor accumulation via the enhanced permeability and retention (EPR) effect.[4] Ensure the light wavelength is in the therapeutic window (600-800 nm) for deeper tissue penetration.[10] 3. Tumor Hypoxia: Tumors are often hypoxic, which limits the efficacy of oxygen-dependent PDT.[13] Strategies to overcome this include using lower fluence rates or combining PDT with therapies that reduce hypoxia.
Weak Anti-Tumor Immune Response I've successfully ablated the primary tumor with PDT, but I don't see evidence of a systemic anti-tumor immune response (e.g., no effect on distant tumors). How can I improve this?Cause: The type of cell death and the resulting inflammatory signals induced by PDT are critical for activating a robust adaptive immune response.[12][18] A weak response may result from suboptimal PDT parameters or an immunosuppressive tumor microenvironment. Solution: 1. Induce Immunogenic Cell Death (ICD): PDT parameters can influence the cell death pathway. Aim for conditions that promote ICD, characterized by the release of Damage-Associated Molecular Patterns (DAMPs) like calreticulin (B1178941) and HSP70.[19][20] Subcellular localization of the this compound (e.g., to the endoplasmic reticulum) can enhance ICD.[13] 2. Assess Immune Cell Infiltration: Use immunohistochemistry or flow cytometry to analyze the tumor and draining lymph nodes for infiltration and activation of dendritic cells (DCs), CD4+ T cells, and CD8+ cytotoxic T lymphocytes (CTLs) post-PDT.[21][22] 3. Combination Therapy: Combine this compound-PDT with immunotherapy, such as immune checkpoint inhibitors (e.g., anti-PD-L1), to overcome tumor-induced immunosuppression and enhance the T-cell response.[23]

Frequently Asked Questions (FAQs)

  • Q1: What are corroles and why are they promising for anti-tumor PDT?

    • A: Corroles are tetrapyrrolic macrocycles, similar to porphyrins but with a contracted ring structure.[10] This structural difference gives them unique properties beneficial for PDT, including strong absorption in the therapeutic window, high fluorescence quantum yields, and the ability to be synthetically modified to tune their properties.[5][10][16] They are efficient generators of cytotoxic reactive oxygen species (ROS) upon light activation, which is the basis of PDT.[5]

  • Q2: How does this compound-PDT stimulate an anti-tumor immune response?

    • A: this compound-PDT can induce a specific type of tumor cell death called immunogenic cell death (ICD).[13] This process involves the release of "danger signals" or DAMPs from the dying tumor cells.[19][20] These signals attract and activate innate immune cells, particularly dendritic cells (DCs). The DCs then take up tumor antigens, mature, and present these antigens to T-cells in the lymph nodes, initiating a systemic, tumor-specific adaptive immune response that can attack both primary and distant metastatic tumors.[18][22]

  • Q3: What is the role of the metal in a metallothis compound for PDT?

    • A: The metal chelated within the this compound ring plays a crucial role in tuning its photophysical and chemical properties.[5][24] For example, heavy metal ions can enhance the generation of singlet oxygen (a key ROS) by promoting intersystem crossing to the excited triplet state.[5] Different metals (e.g., Gallium, Tin, Phosphorus, Manganese) can alter the compound's stability, cellular uptake, and ROS generation efficiency.[9][25]

  • Q4: How do I choose the right light source and dose for my experiment?

    • A: The light source's wavelength should overlap with a significant absorption band of your specific this compound, typically a Q-band in the 600-800 nm range for optimal tissue penetration.[10] The total energy delivered, or fluence (measured in J/cm²), and the rate of delivery, or fluence rate (in mW/cm²), are critical parameters. The optimal dose depends on the this compound, cell/tumor type, and desired outcome (direct cytotoxicity vs. immune stimulation). It must be determined empirically. Lower fluence rates have been shown to sometimes lead to a more effective immune response.[11][12]

  • Q5: What are the key safety considerations when working with this compound-based systems?

    • A: The primary safety concern is unintended photosensitivity. The this compound may accumulate in normal tissues (like skin), causing damage if that tissue is exposed to light. Therefore, in vivo experiments should be conducted under controlled lighting conditions.[15] Additionally, it is essential to evaluate the "dark toxicity" of any new this compound compound to ensure it is not cytotoxic without light activation at the intended therapeutic dose.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for select this compound systems reported in the literature.

Table 1: In Vitro Photodynamic Efficacy of Various Corroles

This compound SystemCancer Cell LineIC50 (µM)Light DoseReference
This compound 98 (unspecified structure)A549 (Lung)5.0Not specified[9]
Corroles 96 & 97 (unspecified structures)A549, HepG2, MCF-70.3Not specified[9]
Gallium(III) tris(ethoxycarbonyl)this compound (1-Ga)A549 (Lung)~0.5 (approx.)Not specified[25]
Gold(III) Corroles (2-Au, 4-Au)VariousSubmicromolar to single-digit micromolarNot specified[4]

Table 2: Photophysical Properties of Select Corroles

This compound SystemSinglet Oxygen Quantum Yield (ΦΔ)Triplet State Lifetime (µs)Solvent / MediumReference
Sn(IV) tris-thyen-2-yl this compound (92)0.8731Not specified[9]
Sn(IV) phenyl analogue (93)0.5450Not specified[9]

Experimental Protocols

Protocol: In Vitro Phototoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Incubation: Replace the medium with fresh medium containing various concentrations of the this compound compound (and a vehicle control, e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours) in the dark.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular this compound. Add fresh, phenol (B47542) red-free medium.

  • Irradiation: Expose the plate to a light source with the appropriate wavelength and a calibrated light dose (J/cm²). Keep a duplicate "dark control" plate covered from light.

  • Post-Irradiation Incubation: Return both plates to the incubator for 24-48 hours.

  • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. Calculate cell viability relative to untreated controls and determine the IC50 value.

Protocol: Detection of Intracellular Reactive Oxygen Species (ROS)
  • Cell Preparation: Seed cells on a glass-bottom dish or 96-well plate suitable for fluorescence microscopy or plate reader analysis.

  • This compound Incubation: Treat cells with the this compound compound as described above.

  • Probe Loading: After incubation and washing, load the cells with an ROS-sensitive fluorescent probe. For singlet oxygen, specific probes like Singlet Oxygen Sensor Green can be used.[26] For general ROS, probes like CM-H2DCFDA are common.[7] Follow the manufacturer's instructions for loading.

  • Irradiation: Immediately after loading, irradiate the cells with the desired light dose.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at time points during and after irradiation. An increase in fluorescence indicates ROS production.

  • Controls: Include controls such as cells with the probe but no this compound, cells with the this compound but no light, and cells treated with a known ROS scavenger (e.g., N-acetylcysteine) to confirm the signal is from ROS.[8]

Protocol: In Vivo Tumor Model and PDT Treatment
  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ cells) into the flank of an immunocompetent or immunodeficient mouse (depending on the experimental goal).[27] Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • This compound Administration: Administer the this compound formulation (e.g., via intravenous injection). The dose and formulation must be optimized.[4]

  • Drug-Light Interval (DLI): Wait for the predetermined DLI (e.g., 4-24 hours) to allow for preferential accumulation of the this compound in the tumor.

  • Irradiation: Anesthetize the mouse and irradiate the tumor area with a laser or LED light source of the correct wavelength and dose. Shield the rest of the mouse's body from light.

  • Monitoring: Monitor tumor growth over time using calipers. Calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Also monitor the body weight and general health of the mice as a measure of systemic toxicity.[25][28]

  • Endpoint Analysis: At the end of the study, excise the tumors and relevant tissues (e.g., draining lymph nodes, spleen) for further analysis like immunohistochemistry or flow cytometry to assess the immune response.

Visualizations (Diagrams)

Signaling Pathway: this compound-PDT Induced Anti-Tumor Immunity

PDT_Immunity_Pathway cluster_PDT Photodynamic Therapy cluster_CellDeath Tumor Cell Response cluster_ImmuneActivation Immune System Activation This compound This compound Photosensitizer ROS Reactive Oxygen Species (ROS) This compound->ROS Light Light Activation Light->ROS Oxygen Molecular Oxygen (O2) Oxygen->ROS ER_Stress ER Stress ROS->ER_Stress induces ICD Immunogenic Cell Death (ICD) ER_Stress->ICD DAMPs Release of DAMPs (Calreticulin, HSP70, ATP) ICD->DAMPs DC Dendritic Cell (DC) Maturation & Migration DAMPs->DC activate Antigen_Presentation Antigen Presentation (in Lymph Node) DC->Antigen_Presentation T_Cell T-Cell Priming & Activation (CD8+) Antigen_Presentation->T_Cell CTL Cytotoxic T-Lymphocyte (CTL) Infiltration T_Cell->CTL Tumor_Killing Systemic Tumor Cell Killing CTL->Tumor_Killing mediate

Caption: Signaling cascade of PDT-induced immunogenic cell death and subsequent T-cell mediated anti-tumor immunity.

Experimental Workflow: From Synthesis to In Vivo Assessment

Experimental_Workflow A 1. This compound Synthesis & Purification B 2. Physicochemical Characterization (Spectroscopy, Purity, Stability) A->B C 3. Formulation (e.g., Nanoparticles) B->C D 4. In Vitro Screening - Cellular Uptake - ROS Generation - Phototoxicity (IC50) C->D E 5. In Vivo Model Development (Tumor Implantation) D->E Lead Candidate F 6. In Vivo PDT - Biodistribution (Determine DLI) - Treatment of Tumors E->F G 7. Efficacy & Toxicity Assessment - Tumor Growth Delay - Survival Analysis - Body Weight F->G H 8. Immune Response Analysis - Flow Cytometry - Immunohistochemistry (IHC) - Cytokine Profiling F->H

Caption: A typical experimental workflow for developing and evaluating this compound-based PDT agents for cancer therapy.

Logical Relationships: Factors Influencing PDT Outcome

Logical_Relationships Corrole_Structure This compound Structure (Metal, Substituents) Photophysics Photophysical Properties (ΦΔ, Stability) Corrole_Structure->Photophysics Formulation Drug Formulation (e.g., Nanoparticles) Biodistribution Biodistribution & Uptake Formulation->Biodistribution Light_Dose Light Parameters (Dose, Fluence Rate) ROS_Gen ROS Generation Light_Dose->ROS_Gen Oxygen Tumor Oxygenation Oxygen->ROS_Gen Photophysics->ROS_Gen Biodistribution->ROS_Gen Direct_Kill Direct Tumor Killing (Apoptosis/Necrosis) ROS_Gen->Direct_Kill Vascular_Damage Tumor Vascular Damage ROS_Gen->Vascular_Damage ICD_Induction ICD Induction ROS_Gen->ICD_Induction Local_Control Local Tumor Control Direct_Kill->Local_Control Vascular_Damage->Local_Control Immune_Response Systemic Anti-Tumor Immunity ICD_Induction->Immune_Response Local_Control->Immune_Response contributes to

Caption: Key parameters influencing the intermediate biological effects and final therapeutic outcomes of this compound-PDT.

References

Validation & Comparative

A Comparative Guide to the Electrochemical Properties of Novel Corrole Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of recently developed novel corrole complexes, supported by experimental data. It is intended to assist researchers in selecting and designing this compound-based molecules for applications ranging from catalysis and sensing to drug development. The unique electronic structure of corroles, which can stabilize high-valent metal ions, makes them a fascinating subject for electrochemical investigation.[1][2]

Comparative Electrochemical Data

The electrochemical behavior of this compound complexes is significantly influenced by the central metal ion and peripheral substituents on the macrocycle.[3][4] Electron-withdrawing groups, for instance, tend to make the this compound easier to reduce, a property that can be tuned for specific catalytic applications.[4] The following table summarizes the key electrochemical data for a selection of novel this compound complexes compared to a standard reference, demonstrating the impact of structural modifications on their redox potentials.

CompoundMetal IonSubstituentsE1/2 (V vs. Ag/AgCl)aExperimental ConditionsKey FindingsReference
(tpfc)Cu Cu5,10,15-triphenylthis compoundRed I: -1.05, Red II: -1.550.1 M TBAPF6 in CH2Cl2Standard for comparison.[5]
((CF3)3-tpfc)Cu Cu5,10,15-tris(pentafluorophenyl)this compoundRed I: -0.65, Red II: -1.000.1 M TBAPF6 in CH2Cl2Significant positive shift in reduction potentials due to electron-withdrawing CF3 groups.[5][5]
((CF3)4-tpfc)Cu Cu2,3,7,8-tetra(trifluoromethyl)-5,10,15-triphenylthis compoundRed I: -0.50, Red II: -0.850.1 M TBAPF6 in CH2Cl2Further positive shift with increased trifluoromethylation.[5][5]
(OEC)Co(C6H5) Co2,3,7,8,12,13,17,18-octaethylthis compound, σ-bonded phenyl groupOx I: 0.45, Ox II: 1.100.1 M TBAPF6 in PhCNDemonstrates stable high oxidation states.[6][6]
{Re[TPC]}2 Remeso-triarylthis compound dimerRed I: -0.30, Red II: -0.850.1 M TBAPF6 in CH2Cl2Dramatically easier to reduce compared to osmium analogues due to the nature of the metal-metal quadruple bond.[7][7]
[Ni-1] NiThis compound with electron-withdrawing substituentsRed I: -0.248 (vs Fc+/0)0.1 M TBAPF6 in DMFActive as an electrocatalyst for the hydrogen evolution reaction.[8][8]

a Potentials are reported versus the Ag/AgCl reference electrode unless otherwise noted. Conversion from other reference electrodes (like SCE or Fc/Fc+) has been performed where necessary for comparison.[5]

Experimental Workflow for Electrochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and electrochemical validation of novel this compound complexes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_electrochemistry Electrochemical Analysis cluster_data Data Analysis & Interpretation synthesis This compound Synthesis purification Purification & Characterization (NMR, MS, UV-Vis) synthesis->purification sample_prep Sample Preparation (Solvent, Electrolyte) purification->sample_prep cv_analysis Cyclic Voltammetry (CV) sample_prep->cv_analysis dpv_analysis Differential Pulse Voltammetry (DPV) cv_analysis->dpv_analysis spectroelectrochemistry Spectroelectrochemistry cv_analysis->spectroelectrochemistry data_processing Data Processing spectroelectrochemistry->data_processing mechanism Elucidation of Redox Mechanism data_processing->mechanism comparison Comparison with Analogues mechanism->comparison

Caption: Workflow for Synthesis and Electrochemical Validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of electrochemical studies. Below are representative protocols for key experiments.

Synthesis of a Novel this compound Complex

The synthesis of novel this compound complexes often involves the condensation of a dipyrromethane with an aldehyde, followed by oxidation.[9] For example, the preparation of a trans-A2B-corrole can be achieved by reacting 5-(pentafluorophenyl)dipyrromethane (B1599833) with an appropriate aryl-substituted aldehyde.[10] The resulting product is then typically purified by column chromatography and characterized by HRMS, NMR, and UV-Vis spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for probing the redox properties of this compound complexes.[5][11]

Objective: To determine the redox potentials and electrochemical reversibility of the this compound complex.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in a suitable solvent (e.g., dichloromethane, acetonitrile, or benzonitrile).

  • Analyte: 1 mM solution of the this compound complex.

Procedure:

  • The electrochemical cell is assembled with the three electrodes and filled with the electrolyte solution.

  • The solution is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • A background CV is recorded in the pure electrolyte solution.

  • The this compound complex is added to the cell to achieve the desired concentration.

  • The solution is deaerated again for a few minutes.

  • The cyclic voltammogram is recorded by scanning the potential between a set starting and ending potential at a specific scan rate (e.g., 100 mV/s).

  • The potential window is chosen to encompass the redox processes of interest.

  • The experiment is repeated at various scan rates to investigate the nature of the redox processes.

  • After the measurement, the potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to characterize the electronic structure of the species generated at different oxidation states.

Objective: To obtain the absorption spectra of the electrochemically generated oxidized or reduced forms of the this compound complex.

Materials:

  • Optically transparent thin-layer electrochemical (OTTLE) cell.

  • Working Electrode: Platinum or gold minigrid.

  • Reference Electrode: Silver wire.

  • Counter Electrode: Platinum wire.

  • Spectrophotometer.

  • Potentiostat.

Procedure:

  • The OTTLE cell is filled with a solution of the this compound complex in the presence of an electrolyte.

  • The cell is placed in the beam of the spectrophotometer.

  • An initial absorption spectrum is recorded at the open-circuit potential.

  • A specific potential is applied to the working electrode to generate the desired redox state of the this compound complex.

  • The absorption spectra are recorded at regular intervals until no further spectral changes are observed, indicating the completion of the electrochemical reaction.

  • The potential is then stepped to the next value of interest, and the process is repeated.

Signaling Pathways and Logical Relationships

The electrochemical properties of this compound complexes are intrinsically linked to their electronic structure. The Gouterman four-orbital model, often applied to porphyrins, also provides a basis for understanding the electronic transitions in corroles.[12][13] However, a key distinction is the greater prevalence of noninnocent ligand behavior in corroles, where the macrocycle itself actively participates in the redox processes.[3][12][13] The following diagram illustrates the relationship between structural modifications and the resulting electrochemical and catalytic properties.

logical_relationship substituents Peripheral Substituents (e.g., -H, -F, -CF3) electronic_structure Electronic Structure (HOMO/LUMO levels) substituents->electronic_structure metal_ion Central Metal Ion (e.g., Cu, Co, Re) metal_ion->electronic_structure redox_potential Redox Potential (E1/2) electronic_structure->redox_potential catalytic_activity Electrocatalytic Activity (e.g., HER, ORR) redox_potential->catalytic_activity

References

A Comparative Guide to the Spectroelectrochemical Analysis of Corrole Redox States

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of spectroelectrochemical techniques for the characterization of corrole redox states, tailored for researchers, scientists, and professionals in drug development. Corroles, as contracted porphyrin analogues, exhibit unique electronic and redox properties that make them valuable in catalysis, sensing, and medicine.[1] Understanding their behavior upon electron transfer is crucial for these applications. Spectroelectrochemistry, which combines electrochemical methods with spectroscopy, is a powerful tool for probing the electronic structure of transient or stable electro-generated species in situ.[2][3]

This guide will compare UV-Vis-NIR and Electron Paramagnetic Resonance (EPR) spectroelectrochemistry, presenting key experimental data and detailed protocols to facilitate the analysis of these complex macrocycles.

Key Spectroelectrochemical Techniques: A Comparison

The choice of spectroscopic technique coupled with electrochemistry depends on the nature of the redox states being investigated. For corroles, UV-Vis-NIR and EPR are the most informative methods.

  • UV-Vis-NIR Spectroelectrochemistry: This is the most common technique used to monitor changes in the electronic absorption spectra of a this compound as a function of applied potential.[2] It provides information about the π-system of the macrocycle and any metal-centered d-d transitions. The characteristic Soret and Q-bands of corroles are highly sensitive to the oxidation state of both the macrocycle and the central metal ion.[4][5] This method is ideal for distinguishing between different redox states and tracking the formation and decay of species during an electrochemical reaction.

  • EPR Spectroelectrochemistry: This technique is indispensable for identifying and characterizing redox states that result in paramagnetic species (i.e., molecules with unpaired electrons), such as this compound radicals.[6][7] By applying a potential to generate a radical species within an EPR spectrometer's resonant cavity, one can obtain its EPR spectrum. This provides direct evidence for the formation of a radical and can yield information about the location of the unpaired electron (i.e., metal- vs. ligand-centered) through analysis of g-values and hyperfine coupling.[6][8][9]

The general workflow for a spectroelectrochemical experiment involves a synchronized setup where an electrochemical cell is placed within the light path of a spectrometer.

Spectroelectrochemistry Workflow Experimental Workflow for Spectroelectrochemical Analysis cluster_setup 1. System Setup cluster_execution 2. Experiment Execution cluster_analysis 3. Data Analysis A Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) B Assemble 3-Electrode Cell (WE, RE, CE in a cuvette) A->B C Position Cell in Spectrometer (Align with light path) B->C D Connect Electrodes to Potentiostat C->D E Acquire Background Spectrum (at Open Circuit Potential) D->E F Apply Potential Step or Sweep (via Potentiostat) E->F G Simultaneously Record Spectra & Current vs. Time/Potential F->G H Correlate Spectral Changes with Electrochemical Events G->H I Identify Intermediates/ Products and their Spectra H->I J Kinetic and Thermodynamic Parameter Extraction I->J

Caption: General workflow for a spectroelectrochemical experiment.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are generalized protocols for UV-Vis-NIR and EPR spectroelectrochemical experiments.

Protocol 1: UV-Vis-NIR Spectroelectrochemistry

This protocol outlines the steps for analyzing this compound redox states using a thin-layer cell configuration, which ensures rapid and uniform electrolysis of the solution.[10]

  • Cell Assembly:

    • Use an optically transparent thin-layer electrochemical (OTTLE) cell or a standard 1 cm path length quartz cuvette.[11]

    • Insert a three-electrode system: a platinum mesh or minigrid as the working electrode (WE), a platinum wire as the counter electrode (CE), and a silver wire or Ag/AgCl as the reference electrode (RE).[12]

    • Ensure the WE is positioned in the light path of the spectrophotometer.

  • Solution Preparation:

    • Prepare a solution of the this compound sample (typically 0.1-1.0 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP).

    • De-aerate the solution by bubbling with an inert gas like argon for at least 15 minutes to remove oxygen, which can interfere with electrochemical measurements.[11][12]

  • Data Acquisition:

    • Place the assembled cell into a UV-Vis-NIR spectrophotometer.[12]

    • Connect the electrodes to a potentiostat.[13][14]

    • Record an initial absorption spectrum at the open-circuit potential.

    • Apply a series of potentials in steps, allowing the system to reach equilibrium at each step (indicated by the current decaying to a steady state).

    • Record the full UV-Vis-NIR spectrum at each potential. The resulting spectra reveal the evolution of different redox species.[15]

Protocol 2: EPR Spectroelectrochemistry

This protocol is designed for the in situ generation and detection of paramagnetic this compound species.

  • Cell Assembly:

    • Use a specialized flat EPR spectroelectrochemical cell that can fit inside the EPR cavity.

    • The cell typically contains a gold or platinum mesh working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.

  • Solution Preparation:

    • Prepare the this compound solution as described in Protocol 1. The concentration may be adjusted to optimize the EPR signal.

    • Thoroughly de-aerate the solution, as oxygen is paramagnetic and will interfere with the EPR spectrum.

  • Data Acquisition:

    • Insert the cell into the EPR spectrometer's resonant cavity and tune the spectrometer.

    • Connect the electrodes to a potentiostat.

    • Record a background EPR spectrum before applying any potential.

    • Apply a controlled potential sufficient to generate the radical species of interest. This potential is typically chosen based on prior cyclic voltammetry data.

    • Record the EPR spectrum of the electro-generated radical. The experiment can be repeated at different potentials to observe the formation and decay of the paramagnetic species.[9][16]

Comparative Data on this compound Redox States

The redox potentials and spectral characteristics of corroles are highly dependent on the central metal, axial ligands, and peripheral substituents.[1][6] The tables below summarize representative data from the literature.

Table 1: Redox Potentials of Selected Metallocorroles

This compound ComplexRedox ProcessE₁/₂ (V vs. Fc/Fc⁺)SolventTechniqueSource
[Ir(tpfc)(4-CN-py)₂]⁺Reduction ([Ir]⁺/⁰)0.305CH₂Cl₂CV[6]
[Ir(tpfc)(py)₂]⁺Reduction ([Ir]⁺/⁰)0.185CH₂Cl₂CV[6]
[Ir(tpfc)(4-MeO-py)₂]⁺Reduction ([Ir]⁺/⁰)0.100CH₂Cl₂CV[6]
[Ir(tpfc)(4-NMe₂-py)₂]⁺Reduction ([Ir]⁺/⁰)0.035CH₂Cl₂CV[6]
Au(III)(tpfc)1st Oxidation0.88CH₂Cl₂DPV[17]
Au(III)(tpfc)1st Reduction-1.11CH₂Cl₂DPV[17]
Au(III)(tdcc)1st Oxidation0.96CH₂Cl₂DPV[17]
Au(III)(tdcc)1st Reduction-1.04CH₂Cl₂DPV[17]

(Abbreviations: tpfc = 5,10,15-tris(pentafluorophenyl)this compound; tdcc = 5,10,15-tris(2,6-dichlorophenyl)this compound; py = pyridine (B92270) and its derivatives; CV = Cyclic Voltammetry; DPV = Differential Pulse Voltammetry)

Table 2: UV-Vis Spectral Data for Different this compound Redox States

This compound SpeciesRedox StateKey λₘₐₓ (nm)CommentsSource
Au(III)(tpfc)Neutral411, 563, 603Typical Soret and Q-bands.[17]
[Au(III)(tpfc)]⁺One-electron oxidized525, 681, 808Soret band bleaches, new bands appear in visible/NIR.[17]
[Au(III)(tpfc)]⁻One-electron reduced439, 850, 952Red-shifted Soret, strong NIR bands appear.[17]
Mn(III)(tpfc)Mn(III)~410, ~580, ~620Initial state Soret and Q-bands.[4]
Mn(IV)(tpfc)Mn(IV)~420, ~520, ~640Generated upon oxidation.[4]
Mn(V)=O(tpfc)Mn(V)-oxo~430, ~550, ~600Generated from photolysis of Mn(IV)-nitrite.[4]

Interpreting Spectroelectrochemical Data

The combined electrochemical and spectroscopic data allow for a detailed assignment of the electronic structure of each redox state.

This compound Redox States Relationship Between this compound Redox States and Spectral Signatures cluster_redox Relationship Between this compound Redox States and Spectral Signatures cluster_spectra Observed Spectral Changes C_neutral Neutral this compound [M(Cor)] C_oxidized Oxidized Species [M(Cor•)]+ or [M+1(Cor)]+ C_neutral->C_oxidized Oxidation (-e⁻) UV-Vis: Soret bleach, NIR bands appear EPR: Signal appears (if radical) C_reduced Reduced Species [M(Cor•)]- or [M-1(Cor)]- C_neutral->C_reduced Reduction (+e⁻) UV-Vis: Soret shifts, NIR bands appear EPR: Signal appears (if radical) S1 Soret and Q-Bands C_neutral->S1 C_oxidized->C_neutral Reduction (+e⁻) S2 New Vis/NIR Bands C_oxidized->S2 S3 EPR Signal (g-value) C_oxidized->S3 C_reduced->C_neutral Oxidation (-e⁻) C_reduced->S2 C_reduced->S3

Caption: Correlating redox events with observable spectral changes.

For instance, in the oxidation of Au(III) corroles, the disappearance of the Soret band and the emergence of new bands in the near-infrared (NIR) region are characteristic of the formation of a this compound π-radical cation.[17] This assignment is further supported by EPR spectroelectrochemistry, which would show the appearance of an EPR signal upon oxidation. Conversely, if the redox process were metal-centered, one would expect smaller changes in the Q-band region and potentially a shift, rather than bleaching, of the Soret band.[5] The noninnocent nature of the this compound ligand means that it actively participates in the redox chemistry, often leading to ligand-centered oxidation or reduction.[1][5] DFT calculations are frequently used in conjunction with experimental data to definitively assign the locus of redox activity.[6][17]

References

Confirming Corrole Structures: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. In the study of corroles—a class of aromatic tetrapyrrolic macrocycles with significant potential in catalysis, sensing, and medicine—X-ray crystallography stands as the definitive method for structural elucidation. This guide provides a comparative overview of the crystallographic data of various corroles, details the experimental protocol for their structural determination, and contrasts their structural features with the closely related porphyrins.

Corroles are structurally similar to porphyrins but differ by a direct pyrrole-pyrrole linkage, resulting in a smaller 17-membered core as opposed to the 18-membered ring of porphyrins.[1] This seemingly subtle difference leads to distinct electronic and coordination properties.[2][3] While spectroscopic methods provide valuable insights into the connectivity and electronic nature of corroles, only single-crystal X-ray crystallography can provide unequivocal proof of their atomic arrangement, including bond lengths, angles, and the planarity of the macrocycle.[4][5]

Comparative Crystallographic Data of Metallocorroles

The structural parameters of corroles are significantly influenced by the coordinated metal ion. The following table summarizes key crystallographic data for a selection of metallocorroles, offering a quantitative comparison.

ComplexMetal IonAverage M-N Bond Length (Å)Displacement of Metal from N4 Mean Plane (Å)Macrocycle ConformationReference
Pt--INVALID-LINK--(py)Pt(IV)~2.00~0.0Planar[6]
Re--INVALID-LINK--Re(V)~2.00~0.7---[6]
(BCB)Cu₂Cu(III)------Cofacial[7]
(BCA)Cu₂Cu(III)------Cofacial[7]
(PCB)Cu₂Cu(III)------Cofacial[7]
Copper Corrole 1Cu(III)1.893(4)---Distorted Square Planar (saddled)[8]
Copper this compound 2Cu(III)1.889(4)---Distorted Square Planar (saddled)[8]
DPTC-CoCo(III)---------[9]

Note: "---" indicates data not specified in the provided search results. TPC = Triphenylthis compound, TpFPC = Tris(pentafluorophenyl)this compound, BCB = Bisthis compound linked by biphenylenyl, BCA = Bisthis compound linked by anthracenyl, PCB = Porphyrin-corrole linked by biphenylenyl, DPTC-Co = A specific Cobalt(III) this compound complex.

Experimental Protocol for this compound X-ray Crystallography

The determination of a this compound's crystal structure via X-ray diffraction follows a well-established, albeit often challenging, workflow.[10][11][12] The general protocol involves the following key stages:

1. Crystallization: The initial and often most critical step is to obtain high-quality single crystals of the this compound derivative.[10][13] This is typically achieved by dissolving the purified compound in a suitable solvent or solvent mixture and inducing crystallization through slow evaporation, vapor diffusion, or cooling. The choice of solvent and crystallization conditions is highly specific to the this compound derivative and may require extensive screening.

2. Data Collection: A suitable crystal (typically >0.1 mm in its largest dimension) is mounted on a goniometer and placed in a monochromatic X-ray beam.[11][12] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[11] The intensities and positions of these reflections are recorded by a detector, such as a CCD or pixel detector.[11]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are determined using computational methods. This initial structural model is then refined against the experimental diffraction data to achieve the best possible fit, resulting in an accurate and detailed three-dimensional model of the this compound molecule.[10][11]

Corroles vs. Porphyrins: A Structural Comparison

X-ray crystallography has been instrumental in highlighting the key structural differences between corroles and porphyrins:

  • Core Size and Symmetry: Corroles possess a smaller N4 cavity due to the direct pyrrole-pyrrole bond, which influences their metal coordination chemistry.[14] Porphyrins have a larger, more symmetrical 18-membered ring.[3]

  • Ligand Charge: Corroles are trianionic ligands, whereas porphyrins are dianionic.[1][2][3] This difference in charge often leads to higher formal oxidation states for metals in metallocorroles.[1]

  • Planarity: While many metalloporphyrins are relatively planar, metallocorroles can exhibit a range of conformations, from planar to significantly distorted (e.g., saddled or ruffled), depending on the central metal and peripheral substituents.[8][15]

Workflow for this compound Structure Confirmation

The following diagram illustrates the logical flow of confirming the structure of a this compound derivative using X-ray crystallography.

Corrole_Structure_Confirmation cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis & Comparison Synthesis This compound Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Data Extract Structural Data (Bond Lengths, Angles) Structure_Refinement->Structural_Data Comparison Compare with Porphyrins & Other Corroles Structural_Data->Comparison Final_Structure Confirmed 3D Structure Comparison->Final_Structure

Caption: Workflow for this compound structure confirmation via X-ray crystallography.

References

A Comparative Analysis of the Photostability of Corroles and Phthalocyanines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a photosensitizer with robust photostability is paramount for applications ranging from photodynamic therapy (PDT) to catalysis and molecular imaging. This guide provides an objective comparison of the photostability of two prominent classes of tetrapyrrolic macrocycles: corroles and phthalocyanines, supported by available experimental data and detailed methodologies.

Corroles and phthalocyanines are aromatic macrocycles prized for their intense absorption in the visible and near-infrared regions, making them excellent candidates for light-activated technologies. However, their efficacy is intrinsically linked to their ability to withstand prolonged light exposure without significant degradation—a property known as photostability. Photodegradation, or photobleaching, can diminish the therapeutic or catalytic efficiency of these molecules. This comparison delves into the quantitative aspects of their photostability and the experimental frameworks used for their evaluation.

Quantitative Photostability Data

The photostability of these compounds is often quantified by the photodegradation quantum yield (Φd) or photobleaching rate constants. A lower photodegradation quantum yield signifies higher stability. The following table summarizes key quantitative data from various studies. It is important to note that direct comparison can be challenging due to varying experimental conditions such as the solvent, concentration, light source, and intensity.

Compound ClassSpecific CompoundCentral MetalSolventPhotodegradation Quantum Yield (Φd)Photobleaching Rate Constant (k)Reference
Phthalocyanine (B1677752) Silicon (IV) PhthalocyanineSiDMSO2.15 x 10⁻⁵-[1]
Phthalocyanine Quaternized Silicon (IV) PhthalocyanineSiWater0.82 x 10⁻⁵-[1]
Phthalocyanine Diindium triple-decker phthalocyanine (In₂Pc₃)InBenzene-Varies with irradiation wavelength[2]
Phthalocyanine Sandwich indium phthalocyanine (InPc₂)InBenzene-Varies with irradiation wavelength[2]
Phthalocyanine Iodoindium phthalocyanine (InPcI)InBenzene-Varies with irradiation wavelength[2]
Phthalocyanine Zinc Phthalocyanine (ZnPc(Lys)₅) MonomerZnAqueous Buffer-Up to 41.84% at 3.13 J/cm²[3]
Corrole trans-A₂B-corrole (H₃LapCor)Free BaseDMSO/Tris-HClQualitatively stable under white and red lightNo significant change after 30 min[4]
This compound Tin(IV) meso-tri(4-pyridyl)this compoundSn-Qualitatively described as having "great photostability"-[5]
This compound General this compound Derivatives-TolueneQualitatively stable-[6]

Note: The table highlights the available quantitative data. For many this compound derivatives, photostability is often described qualitatively as "good" or "high," with a lack of extensive quantitative photodegradation quantum yield data in the reviewed literature, in contrast to phthalocyanines.

Experimental Protocols for Assessing Photostability

The evaluation of photostability is crucial for the validation of photosensitizers. The following outlines a general experimental protocol for determining the photodegradation quantum yield and photobleaching kinetics.

Determination of Photodegradation Quantum Yield (Φd)

The photodegradation quantum yield is a measure of the efficiency of a photochemical degradation process. It is defined as the number of molecules degraded per photon absorbed.

Methodology:

  • Sample Preparation: A solution of the photosensitizer (this compound or phthalocyanine) of a known concentration is prepared in a suitable solvent (e.g., DMSO, DMF, benzene). The initial absorbance at the Q-band maximum is recorded using a UV-Vis spectrophotometer.[1][2]

  • Light Source and Irradiation: The solution is irradiated with a monochromatic light source, typically a laser or a lamp with a specific filter, at a wavelength where the photosensitizer has a strong absorption. The light intensity (photon flux) is measured using a calibrated photodiode or a chemical actinometer.[2]

  • Monitoring Degradation: At regular time intervals, the UV-Vis absorption spectrum of the solution is recorded. The decrease in the absorbance of the Q-band is monitored to follow the degradation of the photosensitizer.[1][7]

  • Calculation: The photodegradation quantum yield (Φd) is calculated using the following formula: Φd = (dC/dt) / I_abs where dC/dt is the rate of change of the photosensitizer concentration and I_abs is the number of photons absorbed by the solution per unit volume and time.

Measurement of Photobleaching Kinetics

Photobleaching kinetics describe the rate at which a photosensitizer degrades upon light exposure. This is often determined by monitoring the decrease in absorbance or fluorescence over time.

Methodology:

  • Sample Preparation: A solution of the photosensitizer is prepared at a specific concentration in a chosen solvent or medium (e.g., cell culture medium).[3][8]

  • Irradiation: The sample is exposed to a continuous light source of a specific wavelength and power density.[3][8]

  • Data Acquisition: The absorbance or fluorescence intensity of the sample is measured at regular intervals during irradiation.[3][8]

  • Kinetic Analysis: The data is plotted as absorbance or fluorescence intensity versus time. The photobleaching rate constant (k) is determined by fitting the data to an appropriate kinetic model, often a first-order decay model.[2][3]

Mechanism of Photodegradation

The photodegradation of both corroles and phthalocyanines is primarily an oxidative process. The general mechanism involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), by the photoexcited sensitizer. These highly reactive species can then attack the macrocycle, leading to its decomposition.[2]

Caption: Generalized pathway of photosensitizer photodegradation.

Comparative Insights and Conclusion

Based on the available data, phthalocyanines have been more extensively studied in terms of their quantitative photostability, with numerous reports on their photodegradation quantum yields and photobleaching rates under various conditions. Generally, phthalocyanines are considered highly stable compounds.[1] Their stability is influenced by the central metal ion and the nature of peripheral and axial substituents.[2][9]

Corroles are also reported to possess good to excellent photostability.[4][5][6] However, there is a comparative scarcity of quantitative data, such as photodegradation quantum yields, in the literature. This makes a direct and broad quantitative comparison with phthalocyanines challenging. The stability of corroles is also dependent on their molecular structure, including the central metal and peripheral functional groups.

References

A Comparative Guide to Corrole Purity Validation: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical prerequisite for reliable experimental data and progression in therapeutic development. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of corrole purity. By presenting detailed experimental protocols, comparative data, and insights into the strengths and limitations of each method, this document serves as a practical resource for ensuring the quality of these valuable macrocyclic compounds.

Corroles, a class of tetrapyrrolic macrocycles, are gaining increasing interest in diverse fields such as catalysis, sensing, and medicine. Their synthesis, however, can yield a mixture of the desired product along with starting materials, intermediates, and side-products like porphyrins. Therefore, rigorous purity assessment is paramount. This guide focuses on the validation of meso-triarylcorroles, such as the archetypal 5,10,15-triphenylthis compound (B3119093), using the orthogonal techniques of HPLC and quantitative NMR (qNMR) spectroscopy.

At a Glance: HPLC vs. NMR for this compound Purity

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantitative determination of purity and impurity profiling.Structural elucidation and quantitative purity determination (qNMR).
Strengths High sensitivity for trace impurities, excellent resolving power for closely related compounds.Provides unambiguous structural confirmation, can be a primary ratio method for absolute quantification without a specific reference standard for the analyte.[1][2]
Limitations Requires reference standards for accurate quantification of impurities, potential for co-elution.Lower sensitivity compared to HPLC, potential for signal overlap, requires careful selection of internal standards for qNMR.[1]
Typical Output Chromatogram showing peaks corresponding to different components.Spectrum showing resonance signals characteristic of the molecular structure.

Identifying Potential Impurities in this compound Synthesis

The synthesis of meso-triarylcorroles, often achieved through the condensation of pyrrole (B145914) and an aromatic aldehyde, can lead to several impurities. A common and significant byproduct is the corresponding tetra-arylporphyrin, formed from the condensation of four pyrrole units with four aldehyde molecules instead of three. Other potential impurities include unreacted starting materials (pyrrole and aldehyde), linear polypyrromethanes, and other porphyrinoid species. The ability to separate and identify these impurities is a key aspect of purity validation.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis

HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity. A well-developed HPLC method can effectively separate the target this compound from closely related impurities.

Experimental Protocol: HPLC

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of a meso-triarylthis compound is outlined below.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis diode array detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitoring at the Soret band of the this compound (typically around 400-420 nm) provides high sensitivity.[7]

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane (B109758) or a mixture of the initial mobile phase, to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[8]

Data Presentation: HPLC Purity Analysis

The purity of the this compound is typically determined by the area percentage of the main peak in the chromatogram.

Sample BatchRetention Time of this compound (min)Peak Area of this compound (%)Peak Area of Main Impurity (Porphyrin) (%)Total Impurities (%)
This compound-001 15.299.60.30.4
This compound-002 15.398.51.21.5
This compound-003 15.295.83.54.2

Note: The data presented are representative and may vary depending on the specific this compound and experimental conditions.

Quantitative NMR (qNMR) Spectroscopy for this compound Purity Validation

qNMR is a powerful primary analytical method that allows for the determination of absolute purity by relating the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[9][10] This technique provides structural confirmation and quantification in a single experiment.

Experimental Protocol: ¹H-qNMR

A general protocol for determining the purity of a meso-triarylthis compound using ¹H-qNMR with an internal standard is provided below.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

NMR Parameters:

Parameter Setting
Solvent Chloroform-d (CDCl₃)
Internal Standard 1,4-Bis(trimethylsilyl)benzene (BTMSB) or another suitable standard with non-overlapping signals.[11]
Pulse Sequence A standard single-pulse experiment (e.g., zg30).
Relaxation Delay (d1) At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
Number of Scans 16 or higher to achieve a good signal-to-noise ratio.

| Spectral Width | Sufficient to cover all signals of interest. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (e.g., BTMSB) into a vial. The masses should be recorded with high precision.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Data Presentation: qNMR Purity Analysis

The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Sample BatchMass of this compound (mg)Mass of BTMSB (mg)Purity of BTMSB (%)Calculated Purity of this compound (%)
This compound-001 10.155.0299.999.5
This compound-002 9.985.1199.998.3
This compound-003 10.534.9599.995.6

Note: The data presented are representative and calculated based on typical experimental values. The molecular weight of 5,10,15-triphenylthis compound is 526.63 g/mol , and BTMSB is 222.42 g/mol .[12]

Visualizing the Workflow

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh this compound Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for this compound purity validation using HPLC.

qNMR Purity Validation Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh this compound Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire Spectrum Dissolve->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report

References

A Researcher's Guide to Density Functional Theory Studies on Metallocorroles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate electronic and structural properties of metallocorroles is paramount for their application in therapeutics and catalysis. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these properties, offering insights that complement and guide experimental work. This guide provides a comparative overview of DFT studies on various metallocorrole structures, presenting key quantitative data, detailed experimental and computational protocols, and a visual workflow of the research process.

Comparative Analysis of Metallothis compound Structures: DFT vs. Experimental Data

The accuracy of DFT in predicting the structural and electronic properties of metallocorroles is best assessed by direct comparison with experimental findings. This section presents a compilation of such comparisons for three distinct metallothis compound systems: coinage metal (Copper) corroles, Group 13 (Aluminum, Gallium) corroles, and transition metal (Cobalt) corroles.

Case Study 1: Copper Corroles

Copper corroles are particularly interesting due to the non-innocent behavior of the this compound ligand, leading to complex electronic structures. DFT studies, in conjunction with advanced methods like Complete Active Space Self-Consistent Field (CASSCF), have been instrumental in understanding their ground state.[1][2][3]

A notable study on a saddled copper triphenylthis compound provides a clear comparison between experimental X-ray diffraction data and theoretical calculations for the crucial copper-nitrogen (Cu-N) bond lengths.[2]

ParameterExperimental (X-ray)DFT (PBE0-D3)DFT (BLYP-D3)XMS-CASPT2
Average Cu-N bond length (Å)1.8851.8731.9071.892

Table 1: Comparison of experimental and calculated average Cu-N bond lengths in a copper triphenylthis compound.[2]

Case Study 2: Group 13 Metallocorroles (Al, Ga) with Tris(pentafluorophenyl)this compound (tpfc)

The tris(pentafluorophenyl)this compound (tpfc) ligand is a common choice for stabilizing various metal centers. Studies on its complexes with Aluminum(III) and Gallium(III) have utilized DFT to analyze their electronic properties, particularly their redox behavior, which is crucial for applications in catalysis and sensing.

Metallothis compoundFirst Oxidation Potential (V vs. Fc/Fc+)First Reduction Potential (V vs. Fc/Fc+)
Al(tpfc)0.95-1.08
Ga(tpfc)0.98-1.02

Table 2: Experimentally determined redox potentials of Al(tpfc) and Ga(tpfc) in CH2Cl2.[4] DFT calculations are often used to rationalize the trends observed in these experimental values.

Case Study 3: Cobalt Corroles

Cobalt corroles are investigated for their catalytic activity, particularly in reactions like the hydrogen evolution reaction.[5][6] The geometry of the cobalt center relative to the this compound macrocycle is a key determinant of its reactivity. X-ray crystallography provides precise measurements of this geometry, which can be compared with DFT-optimized structures.

A study on a series of cobalt triaryl corroles revealed the out-of-plane displacement of the cobalt atom from the mean plane of the four coordinating nitrogen atoms (N4).[5]

ComplexCo deviation from N4 plane (Å) - Experimental (X-ray)
Cobalt this compound 10.2831
Cobalt this compound 20.2756
Cobalt this compound 30.2721

Table 3: Experimental deviation of the Cobalt atom from the N4 plane in three different triaryl this compound complexes.[5] DFT calculations are employed to model these structures and understand the electronic factors influencing this displacement.

Experimental and Computational Protocols

The reliability of the comparative data presented above hinges on the meticulous execution of both experimental and computational methodologies.

Experimental Protocols
  • Synthesis and Crystallization: Metallocorroles are typically synthesized through established organic chemistry routes. Single crystals suitable for X-ray diffraction are often grown by slow evaporation of a saturated solution or by vapor diffusion.[3][7]

  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of molecules. Data is collected on a diffractometer, and the structure is solved and refined using specialized software.[5][7]

  • Electrochemistry: Cyclic voltammetry is the primary technique used to measure the redox potentials of metallocorroles. These experiments are typically performed in a non-aqueous solvent with a supporting electrolyte.[4]

Computational Protocols: Density Functional Theory (DFT)

The core of the theoretical investigation lies in the application of DFT. The choice of functional and basis set is critical for obtaining accurate results that are comparable to experimental data.

  • Functionals: A variety of functionals are employed in the study of metallocorroles. For structural optimizations and electronic property calculations, hybrid functionals like B3LYP and PBE0 are commonly used.[2][8][9] For systems with significant non-dynamic correlation, such as some copper corroles, more advanced methods or carefully chosen pure DFT functionals might be necessary. It's also common to include dispersion corrections, such as Grimme's D3 correction, to better account for non-covalent interactions.[2]

  • Basis Sets: The choice of basis set determines the mathematical functions used to describe the atomic orbitals. For transition metals and heavier elements, it is crucial to use basis sets that account for relativistic effects. Common choices include the 6-31G * basis set for lighter atoms and effective core potentials (ECPs) like the LANL2DZ or the Stuttgart-Dresden (SDD) basis sets for the metal centers.[8][9] For higher accuracy, larger basis sets with polarization and diffuse functions, such as 6-311+G(d,p) , are often employed.[10]

  • Software: The DFT calculations are performed using quantum chemistry software packages such as Gaussian, ORCA, or ADF.[7][11]

Visualizing the Research Workflow

The process of studying metallocorroles using a combined experimental and computational approach follows a logical progression. The following diagram, generated using Graphviz, illustrates this typical workflow.

DFT_Metallocorrole_Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Interpretation exp_synthesis Synthesis & Purification exp_characterization Spectroscopic & Electrochemical Characterization (UV-vis, CV) exp_synthesis->exp_characterization exp_crystal Single Crystal Growth exp_synthesis->exp_crystal analysis_compare Comparison of Experimental & Calculated Data exp_characterization->analysis_compare Spectroscopic & Redox Data exp_xray X-ray Crystallography exp_crystal->exp_xray exp_xray->analysis_compare Structural Data comp_model Build Initial Molecular Model comp_opt Geometry Optimization (DFT) comp_model->comp_opt comp_freq Frequency Calculation (Vibrational Analysis) comp_opt->comp_freq comp_prop Calculation of Properties (Spectra, Redox Potentials) comp_opt->comp_prop comp_opt->analysis_compare Optimized Geometry comp_prop->analysis_compare Calculated Properties analysis_elucidate Elucidation of Electronic Structure & Properties analysis_compare->analysis_elucidate analysis_predict Prediction of Reactivity & New Structures analysis_elucidate->analysis_predict

A typical workflow for DFT studies of metallocorroles.

This integrated approach, leveraging both experimental and computational techniques, provides a robust framework for advancing our understanding of metallothis compound chemistry and unlocking their potential in various scientific and technological fields.

References

A Comparative Guide to Corrole and Corrin Macrocycles in Vitamin B12 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of corrole and corrin (B1236194) macrocycles as scaffolds for Vitamin B12 analogues. The comparison is based on experimental data concerning their synthesis, structural characteristics, physicochemical properties, and ligand binding affinities.

Structural and Electronic Properties: A Tale of Two Rings

Corrin, the natural macrocycle of Vitamin B12, and this compound, its synthetic aromatic analogue, exhibit fundamental structural and electronic differences that dictate their coordination chemistry and potential applications. The corrin ring is a highly substituted, flexible, and non-aromatic tetrapyrrole, whereas the this compound is a smaller, aromatic macrocycle with a more rigid structure.

A key distinction lies in their protonation states and the resulting charge of the cobalt complex. The corrin macrocycle in cobalamin is considered a dianionic ligand, leading to a formal charge of +1 on the Co(III) center, which is then balanced by an axial ligand. In contrast, corroles are trianionic ligands, resulting in a neutral Co(III) this compound complex.[1][2][3] This difference in charge has profound implications for their reactivity, particularly in the binding of axial ligands.

G cluster_corrin Corrin Macrocycle (in Cobalamin) cluster_this compound This compound Macrocycle corrin_node Corrin Core (Flexible, Non-Aromatic) Direct A-D Ring Linkage Dianionic Ligand (2-) co_corrin Co(III) corrin_node->co_corrin Complexes props_corrin Properties: - Positive residual charge on Co center - Favors anionic axial ligands - Flexible conformation co_corrin->props_corrin Leads to corrole_node This compound Core (Rigid, Aromatic) Direct A-D Ring Linkage + 3 Meso-Carbons Trianionic Ligand (3-) co_this compound Co(III) corrole_node->co_this compound Complexes props_this compound Properties: - Neutral Co center - Favors neutral axial ligands - Planar, rigid conformation co_this compound->props_this compound Leads to title Structural & Electronic Comparison: Corrin vs. This compound

Figure 1. Key structural and electronic differences between corrin and this compound macrocycles.

Comparative Physicochemical Data

The distinct electronic environments of this compound and corrin macrocycles lead to measurable differences in the properties of their cobalt complexes. These differences are particularly evident in the acidity of coordinated water molecules and the electrochemical redox potentials.

Table 1: Comparison of Physicochemical Properties
PropertyCo(III)-Corrole Analogue ([H₂O-DPTC-Co])Co(III)-Corrin (Aquacobalamin, H₂OCbl⁺)Rationale for Difference
pKa of Coordinated H₂O 9.76[1][4]7.40[1][4]The higher positive charge on the cobalt-corrin center makes the coordinated water a stronger acid.
Redox Potential Co(III)/Co(II) -0.5 V vs. NHE[2]+0.20 V vs. NHEThe trianionic this compound ligand is more electron-donating, making the Co(III) center harder to reduce.
Redox Potential Co(II)/Co(I) -1.5 V vs. NHE[2]-0.61 V vs. NHEThe trend continues, with the this compound complex being significantly more difficult to reduce to Co(I).
Table 2: Comparison of Axial Ligand Affinity

Experimental data reveals a clear divergence in the affinity of this compound and corrin B12 analogues for different types of axial ligands. This is a direct consequence of the overall charge of the complex.[1][4]

Ligand TypeCo(III)-Corrole AnalogueCo(III)-Corrin (Aquacobalamin)Rationale
Neutral Ligands (e.g., Pyridine, N-methylimidazole)Higher Affinity Lower AffinityThe neutral cobalt-corrole center has a higher intrinsic affinity for neutral donors. The corrin's coordination site is also more sterically hindered.[1][4]
Anionic Ligands (e.g., CN⁻, N₃⁻, SCN⁻)Lower AffinityHigher Affinity The net positive charge of the cobalt-corrin complex leads to a strong electrostatic attraction for anionic ligands.[1][4]

Synthesis and Experimental Protocols

The synthesis of B12 analogues based on this compound and corrin macrocycles follows distinct pathways. Corroles are typically constructed via multi-step organic synthesis, while corrin-based analogues are often prepared via semisynthesis from metal-free precursors derived from biosynthesis.

Protocol 1: Synthesis of a Co(III)-Corrole B12 Analogue

This protocol is a generalized summary for the synthesis of the tailed this compound analogue, [10-(2-[[4-(1H-imidazol-1-ylmethyl)benzoyl]amino]phenyl)-5,15-diphenylcorrolato]cobalt(III), or DPTC-Co. The detailed procedure is available in the supporting information of the cited reference.[1]

  • A-B-C Ring Precursor Synthesis: Condensation of dipyrromethane with a substituted benzaldehyde (B42025) carrying the "tail" motif under acidic conditions.

  • This compound Formation: The resulting bilane (B1242972) is oxidized using an agent like p-chloranil or DDQ in a suitable solvent (e.g., THF or CH₂Cl₂) to induce cyclization and form the free-base this compound macrocycle.

  • Metallation: The purified this compound is dissolved in a solvent such as THF, pyridine, or DMF. An excess of a cobalt(II) salt, typically Co(OAc)₂ or CoCl₂, is added. The reaction is often heated under an inert atmosphere.

  • Oxidation and Purification: The reaction mixture is exposed to air to oxidize Co(II) to the more stable Co(III) state. The final product is purified by column chromatography (silica or alumina) followed by crystallization.

Protocol 2: Synthesis of a Rhodium-Corrin B12 Analogue (Chlororhodibalamin)

This protocol describes the metalation of a biologically produced, metal-free corrin to yield a B12 analogue.[2]

  • Preparation of Reactants: A solution of metal-free hydrogenobalamin (Hbl) is prepared in deoxygenated ethylene (B1197577) glycol. A separate solution of the rhodium precursor, [Rh(CO)₂Cl]₂, is prepared in ethylene glycol and saturated with carbon monoxide.

  • Metalation Reaction: The Hbl solution is added to the rhodium precursor solution. The mixture is protected from air and heated with stirring to 100 °C for approximately one hour.

  • Work-up and Purification: After cooling, the reaction is worked up in the presence of air. The crude product is desalted and purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Crystallization: The purified chlororhodibalamin is crystallized from an aqueous acetonitrile (B52724) solution, yielding the final product (reported yield: 84%).

Protocol 3: Determination of Ligand Substitution Equilibrium Constants (log K)

This is a general methodology for determining the binding affinity of new axial ligands to an aqua-Co(III) complex (either this compound or corrin) using UV-vis spectrophotometry.

  • Preparation of Stock Solutions: Prepare a stock solution of the aqua-Co(III) complex of known concentration in the desired buffer or solvent system (e.g., 80:20 MeOH/H₂O).[1] Prepare a series of stock solutions of the incoming ligand at various concentrations.

  • Spectrophotometric Titration: Place a known volume of the Co(III) complex solution in a cuvette. Record its initial UV-vis spectrum.

  • Add small aliquots of the concentrated ligand solution to the cuvette. After each addition, allow the solution to equilibrate (mix thoroughly and wait for the reaction to complete) and record the new UV-vis spectrum.

  • Data Analysis: Monitor the change in absorbance at a wavelength where the starting material and the product have significantly different extinction coefficients. Plot the change in absorbance against the ligand concentration.

  • Calculation: Fit the resulting binding isotherm using appropriate software (e.g., non-linear regression) to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (K). The value is typically reported as log K.

Visualized Workflows and Relationships

Graphviz diagrams can effectively illustrate the logical flow of experiments and the fundamental principles governing the observed chemical behaviors.

G cluster_synthesis Synthesis Stage cluster_modification Analogue Preparation cluster_analysis Comparative Analysis cluster_data Data Output corrole_synth This compound Synthesis (Organic Chemistry) metallation Metallation (e.g., with Co, Rh, Ni) corrole_synth->metallation corrin_synth Corrin Precursor (Biosynthesis) corrin_synth->metallation ligand_sub Ligand Substitution (UV-vis Titration) metallation->ligand_sub electrochem Electrochemistry (Cyclic Voltammetry) metallation->electrochem spectroscopy Spectroscopy (NMR, UV-vis) metallation->spectroscopy logK log K Values ligand_sub->logK pKa_val pKa ligand_sub->pKa_val redox_pot Redox Potentials electrochem->redox_pot title General Experimental Workflow for B12 Analogue Comparison

Figure 2. Workflow for the synthesis and comparative analysis of this compound and corrin B12 analogues.

G cluster_corrin Corrin Pathway cluster_this compound This compound Pathway start Macrocycle Choice corrin Corrin (Dianionic) start->corrin This compound This compound (Trianionic) start->this compound corrin_complex [Co(III)-Corrin]⁺ Net Positive Charge corrin->corrin_complex forms corrin_result High Affinity for Anionic Ligands (X⁻) corrin_complex->corrin_result results in corrole_complex [Co(III)-Corrole]⁰ Neutral Complex This compound->corrole_complex forms corrole_result High Affinity for Neutral Ligands (L) corrole_complex->corrole_result results in title Influence of Macrocycle Charge on Ligand Affinity

Figure 3. Relationship between macrocycle charge and preferential binding of axial ligands.

Conclusion and Outlook

The choice between a this compound or a corrin macrocycle for the development of B12 analogues depends heavily on the intended application.

  • Corrin analogues remain the gold standard for mimicking the biological system due to their structural fidelity. Their positive charge and preference for anionic ligands are key features of natural cobalamins. The ability to produce metal-free corrins biosynthetically provides a versatile platform for creating a wide range of metal-substituted analogues.

  • This compound analogues offer a stable, aromatic platform with distinct electronic properties. Their neutral cobalt center and preference for neutral ligands make them poor mimics of B12's biological ligand affinities but open avenues for applications in catalysis where different coordination environments are desired. The significant negative shift in their redox potentials compared to corrins suggests they are less suited for biological redox cycling but could be tailored for specific catalytic reductions.

Future research will likely focus on leveraging the unique properties of each macrocycle. Corrin analogues will continue to be vital for probing B12-dependent enzymes and developing targeted drug delivery systems, while the synthetic versatility and distinct reactivity of corroles will drive their exploration in materials science and catalysis.

References

Evaluating the Non-Innocence of Corrole Ligands: A Comparative Guide to DMRG/CASPT2 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic structure of metallocorroles is paramount for harnessing their potential in catalysis and medicine. A key aspect of this understanding lies in evaluating the "non-innocence" of the corrole ligand, a phenomenon where the ligand actively participates in the complex's redox chemistry, making the assignment of a simple oxidation state to the central metal ion ambiguous. This guide provides an objective comparison of the cutting-edge DMRG/CASPT2 method with other computational and experimental techniques for probing this compound non-innocence, supported by available data.

The Density Matrix Renormalization Group (DMRG) method, coupled with second-order perturbation theory (CASPT2), has emerged as a powerful tool for accurately describing the electronic structure of strongly correlated systems like metallocorroles. Unlike more common methods like Density Functional Theory (DFT), DMRG/CASPT2 can handle the multireference character often present in these complexes, providing a more reliable picture of ligand non-innocence.

Comparison of Computational Methods: DMRG/CASPT2 vs. DFT (B3LYP)

A pivotal study by Ghosh and co-workers provides a direct comparison between DMRG/CASPT2 and the widely used B3LYP functional within DFT for a series of seven archetypal metallocorroles. The degree of non-innocence is quantified by the this compound radical character.

Table 1: Comparison of Calculated this compound Radical Character

ComplexDMRG/CASPT2 this compound Radical CharacterB3LYP this compound Radical Character
Mn[Cor]Cl0.61Data not explicitly provided in the same format
Fe[Cor]ClLeading configuration has 93.3% radical characterQualitatively similar trend
Fe--INVALID-LINK--Significant radical characterQualitatively similar trend
Mo[Cor]Cl₂Moderate radical characterQualitatively similar trend
Ru--INVALID-LINK--~ 0 (Innocent)~ 0 (Innocent)
Mn[Cor]Ph~ 0 (Innocent)~ 0 (Innocent)
Fe[Cor]Ph~ 0 (Innocent)~ 0 (Innocent)
Source: JACS Au 2021, 1, 10, 1775–1785

The study highlights that while B3LYP can provide a qualitatively similar trend in non-innocence, DMRG/CASPT2 offers a more quantitative and nuanced description. For instance, in Fe--INVALID-LINK--, the ground state is best described as an antiferromagnetically coupled system between an {FeNO}⁷ unit and a this compound radical, a detail that multireference methods like DMRG are better suited to capture.[1]

Furthermore, DMRG-CASPT2 calculations provide valuable insights into the excited-state energetics, which is crucial for understanding the photophysical properties of these molecules. The study reveals that while B3LYP can be qualitatively useful, it can lead to significant errors (over 10 kcal/mol) in interstate energy differences compared to the more accurate DMRG/CASPT2 results.[1]

Experimental Validation

Experimental techniques are essential for validating computational predictions. For metallocorroles, X-ray crystallography, UV-vis spectroscopy, and X-ray Absorption Near-Edge Spectroscopy (XANES) are particularly informative.

Structural Data

Table 2: Comparison of Selected Experimental and Calculated Bond Lengths (in Å)

ComplexBondExperimental Value (Analogue)Calculated Value (DMRG/CASPT2 or B3LYP)
Fe[Cor]ClFe-Cl~2.29-2.58 (in FeCl₂)Requires specific calculation
Mn[Cor]ClMn-Cl~2.54 (in MnCl₂)Requires specific calculation
Fe--INVALID-LINK--Fe-N(O)~1.77 (in Lb(II)NO)Requires specific calculation
Ru--INVALID-LINK--Ru-N(O)~1.79 (in a RuON cluster)Requires specific calculation
Note: The experimental values are from related, but not identical, complexes and serve as a general reference.
Spectroscopic Data

UV-visible absorption spectra provide information about the electronic transitions within the molecule. The energies of these transitions are sensitive to the electronic structure and can be compared with the excited-state energies calculated by DMRG/CASPT2.

Table 3: Comparison of Experimental and Calculated Excitation Energies (in kcal/mol)

ComplexExperimental Soret Band (Analogue, eV)DMRG/CASPT2 Lowest Excited State (ΔE₁, kcal/mol)
Mn[Cor]Cl~2.6-2.7 (Mn(III) porphyrins)9.2
Fe[Cor]Cl~3.1-3.3 (Fe(III) porphyrins)4.4
Fe--INVALID-LINK---17.5 (Singlet-Triplet gap)
Mo[Cor]Cl₂~2.8-3.0 (Mo(V) corroles)36.1 (Doublet-Quartet gap)
Ru--INVALID-LINK---37.4 (Singlet-Triplet gap)
Mn[Cor]Ph-38.7
Fe[Cor]Ph-18.7
Source for calculated ΔE₁: JACS Au 2021, 1, 10, 1775–1785
Note: Experimental values are for related porphyrin or substituted this compound systems and are provided for general comparison.

Methodologies

DMRG/CASPT2 Experimental Protocol

The following provides a detailed methodology for the DMRG/CASPT2 calculations as described in the reference literature.

  • Geometry Optimization: The molecular structures are first optimized using a less computationally expensive method, typically DFT with the B3LYP functional.

  • Single-Point Calculations: Single-point DMRG-CASSCF/CASPT2 calculations are then performed on the B3LYP-optimized geometries.

  • Software: These calculations are often performed using program packages like OpenMolcas interfaced with a DMRG library such as CheMPS2.

  • Basis Sets: ANO-RCC basis sets are commonly employed, for example, [7s6p5d3f2g1h] for the metal centers and smaller contractions like [4s3p2d1f] for C, N, and O.

  • Active Space Selection: The choice of the active space is crucial and typically includes the metal d-orbitals and the π-orbitals of the this compound ligand.

  • DMRG Settings: The number of renormalized states (m) is a key parameter in DMRG calculations and is chosen to ensure convergence of the desired properties. A value of m=4000 has been shown to be sufficient for quantitative accuracy in these systems.

  • CASPT2 Settings: Standard IPEA shifts (e.g., 0.25 au) and imaginary shifts (e.g., 0.1 au) are used in the CASPT2 calculations to improve accuracy. Core and semicore electrons are typically kept frozen.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Ligand_Non_Innocence Concept of Ligand Non-Innocence in Metallocorroles cluster_innocent Innocent Ligand Scenario cluster_non_innocent Non-Innocent Ligand Scenario Metal_I Metal(n) Ligand_I This compound(3-) Metal_I->Ligand_I Redox event on Metal Metal_I_ox Metal(n+1) Metal_I->Metal_I_ox Ligand_I_red This compound(3-) Metal_NI Metal(n) Ligand_NI This compound(3-) Metal_NI->Ligand_NI Redox event delocalized Metal_NI_ox [Metal(n)-Corrole(2-•)]+ Metal_NI->Metal_NI_ox Ligand_NI->Metal_NI_ox

Caption: Diagram illustrating the difference between an innocent and a non-innocent ligand in a redox process.

DMRG_CASPT2_Workflow DMRG/CASPT2 Computational Workflow start Initial Molecular Structure dft_opt Geometry Optimization (e.g., B3LYP) start->dft_opt dmrg_casscf DMRG-CASSCF Calculation dft_opt->dmrg_casscf Optimized Geometry caspt2 CASPT2 Calculation dmrg_casscf->caspt2 Multireference Wavefunction results Electronic Structure, Energies, Radical Character caspt2->results

Caption: A simplified workflow for a typical DMRG/CASPT2 calculation.

Conclusion

The evaluation of ligand non-innocence in this compound complexes is a complex task that requires sophisticated theoretical tools. The DMRG/CASPT2 method stands out as a highly accurate approach, providing quantitative insights that are often challenging for more conventional methods like DFT. While experimental data for direct comparison with calculations on unsubstituted corroles remains somewhat scarce, the available information, combined with studies on closely related analogues, supports the reliability of DMRG/CASPT2 in describing the electronic structure of these fascinating molecules. For researchers in drug development and catalysis, leveraging the accuracy of DMRG/CASPT2 can lead to a more profound understanding of reaction mechanisms and the rational design of new functional metallothis compound-based systems.

References

side-by-side comparison of different synthetic routes to triarylcorroles

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of triarylcorroles, a class of contracted porphyrinoids, has evolved significantly since their discovery. Early methods were often low-yielding and laborious, limiting their widespread investigation. However, the development of more efficient one-pot and stepwise procedures in the late 1990s and early 2000s by researchers like Paolesse, Gross, and Gryko revolutionized the field, making these versatile macrocycles readily accessible.[1][2] This guide provides a side-by-side comparison of the most prominent synthetic routes, offering quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the optimal strategy for their specific needs.

Overview of Major Synthetic Strategies

The synthesis of triarylcorroles from pyrrole (B145914) and aromatic aldehydes generally proceeds in two fundamental stages:

  • Condensation: An acid-catalyzed electrophilic substitution reaction between pyrrole and an aldehyde forms linear polypyrranic intermediates. For corrole synthesis, the target intermediate is a bilane (B1242972) (also called a tetrapyrrane), formed from four pyrrole units and three aldehyde molecules.[3]

  • Oxidative Cyclization: The bilane intermediate undergoes an intramolecular cyclization, forming a direct pyrrole-pyrrole bond, followed by aromatization to yield the final this compound macrocycle.[3] This step requires an oxidizing agent, most commonly DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil.[3][4]

The primary synthetic routes differ in how these two stages are combined and optimized, leading to variations in yield, purity, scalability, and the types of corroles that can be produced (e.g., symmetric A3 vs. asymmetric A2B).

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends heavily on the desired this compound structure, the reactivity of the starting aldehyde, and the desired scale of the reaction. The following table summarizes and compares the key features of the most common synthetic methodologies.

Synthetic RouteDescriptionKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Paolesse Method A one-pot modification of the Rothemund porphyrin synthesis, using an excess of pyrrole.[5][6]Catalyst: Acetic acid (as solvent) Reactants: Pyrrole, Aldehyde (3:1 ratio) Conditions: Reflux[3][6]5-10%[7]Simple one-pot procedure using readily available reagents.Low yields; significant formation of porphyrin byproducts, making purification difficult.[3][8]
Gross Method A solvent-free or mechanochemical approach involving condensation on a solid support.[4][7]Support: Al₂O₃ Oxidant: DDQ in CH₂Cl₂ Conditions: Solid-phase or ball milling[4]8-11% (for electron-deficient aldehydes)[4][7]Reduces solvent usage; effective for electron-deficient aldehydes.[4][5]Initially thought to be limited to specific aldehydes; yields can be modest.[7]
Gryko One-Pot Method An improved one-pot synthesis performed in a biphasic water-methanol system.[4]Catalyst: HCl Solvent: H₂O/MeOH Oxidant: p-chloranil or DDQ[3][4]15-56%[3][9]Significantly higher yields; reduced porphyrin formation due to precipitation of the bilane intermediate.[3]Optimized conditions can vary depending on aldehyde reactivity.[9]
Gryko Stepwise Method A rational, two-step synthesis for asymmetrically substituted trans-A₂B corroles.[10]Step 1: Synthesis of dipyrromethane. Step 2: Condensation of dipyrromethane with an aldehyde. Catalyst: TFA[7][10]10-20%[9][10]Allows for the synthesis of unsymmetrical A₂B corroles; rational design.[10]Requires the pre-synthesis and purification of the dipyrromethane intermediate.

Visualization of Synthetic Pathways

The logical workflows for the primary one-pot and stepwise synthetic routes are illustrated below.

OnePot_Synthesis pyrrole Pyrrole condensation One-Pot Condensation pyrrole->condensation aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->condensation reagents Acid Catalyst (e.g., HCl, Acetic Acid) reagents->condensation bilane Bilane Intermediate condensation->bilane [3+4] oxidation Oxidative Cyclization bilane->oxidation This compound A₃-Triarylthis compound oxidation->this compound oxidant Oxidant (e.g., DDQ, p-chloranil) oxidant->oxidation

Caption: One-Pot synthesis of symmetric (A₃) triarylcorroles.

Stepwise_Synthesis cluster_step1 Step 1: Dipyrromethane Synthesis cluster_step2 Step 2: this compound Formation pyrrole Pyrrole (excess) dpm_synth Acid-Catalyzed Condensation pyrrole->dpm_synth aldehyde1 Aldehyde (Ar¹-CHO) aldehyde1->dpm_synth dpm Dipyrromethane (DPM) dpm_synth->dpm condensation [2+1] Condensation dpm->condensation aldehyde2 Aldehyde (Ar²-CHO) aldehyde2->condensation bilane Bilane Intermediate condensation->bilane oxidation Oxidative Cyclization bilane->oxidation This compound trans-A₂B-Triarylthis compound oxidation->this compound oxidant Oxidant (e.g., p-chloranil) oxidant->oxidation

Caption: Stepwise synthesis of asymmetric (trans-A₂B) triarylcorroles.

Key Experimental Protocols

Herein are representative protocols for two of the most effective and commonly employed synthetic routes.

Protocol 1: Gryko One-Pot Synthesis of 5,10,15-Triphenylthis compound (A₃-type)

This method is adapted from the procedure developed by Gryko and Koszarna, which utilizes a water-methanol mixture to enhance yield.[4]

Materials:

Procedure:

  • In a round-bottom flask, a mixture of water and methanol (1:1 v/v) is prepared.

  • Pyrrole (3.0 eq) and benzaldehyde (1.0 eq) are added to the solvent mixture.

  • Concentrated HCl is added as a catalyst, and the reaction mixture is stirred vigorously at room temperature. The progress is monitored for the formation of a precipitate, which is the bilane intermediate.[3]

  • After the reaction is deemed complete (typically after a few hours), the precipitate is collected by filtration and washed with the water-methanol mixture.

  • The isolated bilane is dissolved in a mixture of dichloromethane and toluene.

  • p-Chloranil (1.0 eq) is added to the solution, and the mixture is stirred at room temperature, protected from light, for approximately 1 hour to effect oxidative cyclization.[3]

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane gradient) to afford the pure 5,10,15-triphenylthis compound.

Protocol 2: Stepwise Synthesis of a trans-A₂B-Corrole

This protocol describes the synthesis of an unsymmetrical this compound, for example, 10-(4-nitrophenyl)-5,15-bis(pentafluorophenyl)this compound, adapted from methodologies developed by Gryko.[9][10]

Part A: Synthesis of 5-(pentafluorophenyl)dipyrromethane (B1599833)

  • Pentafluorobenzaldehyde (1.0 eq) and a large excess of freshly distilled pyrrole (e.g., 40 eq) are added to a flask under an inert atmosphere (e.g., Argon).[3]

  • A catalytic amount of trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for a short period (e.g., 15 minutes).[3]

  • The reaction is quenched by the addition of a weak base (e.g., aqueous NaOH or triethylamine).

  • The excess pyrrole is removed under high vacuum.

  • The resulting residue is purified by column chromatography on silica gel to yield the pure 5-(pentafluorophenyl)dipyrromethane.

Part B: Condensation and Cyclization to form the A₂B-Corrole

  • The purified 5-(pentafluorophenyl)dipyrromethane (2.0 eq) and 4-nitrobenzaldehyde (B150856) (1.0 eq) are dissolved in dichloromethane in a flask protected from light.

  • The solution is cooled (e.g., to 0°C or -20°C), and a catalytic amount of TFA is added.[7]

  • The reaction is stirred for a short duration (e.g., 5-10 minutes) to allow for bilane formation.[7]

  • An excess of p-chloranil or DDQ (e.g., 2.0-3.0 eq) is added to the flask, and the mixture is allowed to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by sequential column chromatography on silica gel to separate the desired trans-A₂B-corrole from porphyrin byproducts and other impurities.

Conclusion

The synthesis of triarylcorroles is now a mature field with several reliable and high-yielding methods available to researchers. For symmetric A₃-corroles, the one-pot Gryko method using a water-methanol system offers a superior combination of simplicity and high yield.[4][11] For the targeted synthesis of more complex, unsymmetrical trans-A₂B-corroles, the stepwise approach involving a dipyrromethane intermediate remains the most rational and effective strategy.[10] The choice between these methods allows scientists to efficiently access a wide array of this compound structures for applications ranging from catalysis and sensing to drug development and photodynamic therapy.

References

A Comparative Guide to the In Vitro Photocytotoxicity of Novel Corrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro photocytotoxicity of recently developed corrole derivatives, offering a valuable resource for researchers in the field of photodynamic therapy (PDT). By presenting key performance data, detailed experimental protocols, and visual representations of workflows and mechanisms, this document aims to facilitate the assessment and selection of promising new photosensitizers.

Comparative Performance of New this compound Derivatives

The photocytotoxic efficacy of this compound derivatives is influenced by several factors, including the central metal ion, peripheral substituents, and the specific characteristics of the target cancer cells. The following tables summarize key quantitative data from recent studies to allow for a direct comparison of various novel this compound compounds.

Table 1: In Vitro Photocytotoxicity (IC50) of this compound Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a photosensitizer's potency. The data below, collated from various studies, highlights the photocytotoxic activity of different this compound derivatives against a range of cancer cell lines. It is important to note that experimental conditions such as light dose and incubation time can vary between studies, affecting direct comparability.

This compound DerivativeCell LineIC50 (µM)Light DoseReference
Gallium(III) Corroles
Ga3 (mono-hydroxy)MDA-MB-2310.06 ± 0.03625 nm[1]
2-Ga (meso-furamide)HepG26.3 ± 0.91.08 J/cm² (625 nm)[2]
Ga(ACtpfc) (carboxylated)MDA-MB-231<20Not Specified[3][4]
Ga(3-ctpfc) (carboxylated)SK-MEL-28<20Not Specified[3][4]
Tin(IV) Corroles
Sn(IV) this compound 92MCF-73.2Not Specified[5]
Sn(IV) this compound 93MCF-713.1Not Specified[5]
Phosphorus(V) Corroles
1-P (hydroxylphenyl)H460High PhototoxicityNot Specified[6]
1-P (hydroxylphenyl)A549High PhototoxicityNot Specified[6]
Halogenated P(V) this compoundMDA-MB-2310.08625 nm[7]
Free-Base Corroles
This compound 96 (tri-hydroxy)A549, HepG2, MCF-70.3Not Specified[5]
Cationic sulfonated this compound 98A5495.0Not Specified[5]
Table 2: Singlet Oxygen Quantum Yield (ΦΔ) of this compound Derivatives

The generation of singlet oxygen (1O2) is a primary mechanism of photocytotoxicity for most photosensitizers. The singlet oxygen quantum yield (ΦΔ) represents the efficiency of this process. A higher ΦΔ value generally correlates with greater photodynamic activity.

This compound DerivativeSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Halogenated Corroles
F10 (peripherally fluorinated)Not SpecifiedHighest in series[8][9]
F10-Ga (gallium complex)Not SpecifiedLower than free base[8][9]
F10-OH-I (meso-iodo)Not SpecifiedHighest in series[10]
Metalloisocorroles
Pd[10-(2-py)TpMePiC]EtOH/THF0.52[11][12]
Mn[10-(2-py)TpMePiC]EtOH/THF0.33[11][12]
Pt[10-(2-py)TpMePiC]EtOH/THF0.31[11][12]
Pd[5-(2-py)TpMePiC]EtOH/THF0.34[11][12]
Mn[5-(2-py)TpMePiC]EtOH/THF0.21[11][12]
Pt[5-(2-py)TpMePiC]EtOH/THF0.24[11][12]
Tin(IV) Corroles
Sn(IV) this compound 92Not Specified0.87[5]
Sn(IV) this compound 93Not Specified0.54[5]

Experimental Protocols

To ensure reproducibility and enable researchers to design their own screening assays, this section provides detailed methodologies for key experiments used in the in vitro assessment of photocytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Light source with appropriate wavelength and power for photosensitizer activation

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Incubation: Treat the cells with various concentrations of the this compound derivative. Include a solvent control (e.g., DMSO) and a negative control (medium only). For each concentration, prepare two sets of plates: one for light exposure ("light" group) and one to be kept in the dark ("dark" group). Incubate the plates for a predetermined period (e.g., 24 hours).

  • Light Exposure: For the "light" group, replace the medium with fresh, phenol (B47542) red-free medium. Expose the cells to light of a specific wavelength and dose, optimized for the particular this compound derivative. The "dark" group should be handled identically but kept shielded from light.

  • Post-Irradiation Incubation: Incubate both "light" and "dark" plates for another 24-48 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for both the "light" and "dark" conditions. The phototoxicity index (PI) can be calculated as the ratio of the IC50 in the dark to the IC50 in the light.

Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the intracellular generation of ROS upon photoactivation of the this compound derivative, often using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Cancer cell lines

  • Cell culture medium

  • PBS

  • This compound derivative

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Light source

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate or other suitable culture vessel and treat with the this compound derivative as described in the MTT assay protocol.

  • Probe Loading: After the incubation period with the this compound, wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30-60 minutes in the dark.

  • Light Exposure: Wash the cells again with PBS to remove excess probe. Add fresh medium and expose the cells to light under the same conditions as the photocytotoxicity assay.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.

  • Data Analysis: Compare the fluorescence intensity of the light-exposed cells to that of the dark control and untreated cells to determine the extent of ROS production.

Apoptosis/Necrosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound derivative

  • Light source

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the this compound derivative and light as described previously.

  • Cell Harvesting: After the desired post-irradiation incubation period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_preparation Cell and Compound Preparation cluster_treatment Treatment and Exposure cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, HeLa) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Corrole_Preparation 2. Prepare this compound Solutions (various concentrations) Compound_Incubation 4. Incubate Cells with this compound Corrole_Preparation->Compound_Incubation Cell_Seeding->Compound_Incubation Light_Exposure 5. Light Exposure (Specific Wavelength and Dose) Compound_Incubation->Light_Exposure Dark_Control 5a. Dark Control (No Light Exposure) Compound_Incubation->Dark_Control MTT_Assay 6a. Cell Viability (MTT) Light_Exposure->MTT_Assay ROS_Assay 6b. ROS Detection (DCFH-DA) Light_Exposure->ROS_Assay Apoptosis_Assay 6c. Apoptosis/Necrosis (Annexin V/PI) Light_Exposure->Apoptosis_Assay Dark_Control->MTT_Assay IC50_Calculation 7a. IC50 Calculation MTT_Assay->IC50_Calculation ROS_Quantification 7b. ROS Quantification ROS_Assay->ROS_Quantification Apoptosis_Quantification 7c. Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification

Caption: Experimental workflow for assessing in vitro photocytotoxicity.

Signaling_Pathway cluster_ros Primary Effect cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptotic Cascade This compound This compound Derivative ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) This compound->ROS Photochemical Reaction Light Light Activation Light->ROS Photochemical Reaction Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Protein_Oxidation->Caspase_Activation e.g., SIRT1 degradation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway of this compound-induced photocytotoxicity.

Conclusion

The development of new this compound derivatives continues to be a promising avenue in the search for more effective PDT agents. This guide provides a snapshot of the current landscape, highlighting the impressive photocytotoxic potential of several novel compounds. The provided experimental protocols and visual aids are intended to support researchers in their efforts to evaluate and compare these and future this compound-based photosensitizers. As the field advances, standardized reporting of experimental conditions will be crucial for facilitating direct comparisons and accelerating the discovery of clinically viable candidates.

References

A Comparative Guide to the Electronic Absorption Spectra of Corrole Nanoparticles and Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic absorption spectra of corrole nanoparticles and their corresponding monomers, supported by experimental data from peer-reviewed literature. Understanding these spectral differences is crucial for the development and application of this compound-based nanomaterials in various fields, including drug delivery, bioimaging, and catalysis.

Key Spectral Differences: Broadening and Minor Shifts

The formation of nanoparticles from this compound monomers typically leads to distinct changes in their electronic absorption spectra. The most prominent feature is the broadening of the absorption bands , particularly the Soret band.[1][2] This phenomenon is attributed to intermolecular interactions and electronic coupling between the this compound units within the nanoparticle assembly.[3]

In the case of uncoated metallothis compound nanoparticles, such as those formed from Al(III), Ga(III), and Au(III) complexes of 5,10,15-tris(pentafluorophenyl)this compound (B1366311) (tpfc), the absorption maxima (λmax) of the nanoparticles are very close to those of the corresponding monomers, indicating relatively weak electronic couplings.[3][4] However, for protein-coated nanoparticles, such as human serum albumin (HSA)-coated gallium(III) this compound nanoparticles, the Soret band becomes significantly broad compared to the sharp absorption of the monomeric form.[1][2]

The nature of the spectral shifts, whether to longer (red-shift or bathochromic) or shorter (blue-shift or hypsochromic) wavelengths, depends on the specific arrangement of the this compound molecules within the nanoparticle, often described by the formation of J- or H-aggregates, respectively.

Quantitative Spectral Data

The following table summarizes the key electronic absorption spectral data for representative this compound monomers and nanoparticles.

This compound SpeciesFormSoret Band (λmax, nm)Q-Bands (λmax, nm)Spectral FeaturesReference
Au(III)-tpfc in Pyridine (B92270) Monomer~415~550, ~590Sharp absorption bands[3]
Au(III)-tpfc in 2% Pyridine/Water Nanoparticle~415~550, ~590Broadened absorption bands, λmax virtually unchanged[3]
Ga(III)-tpfc in Pyridine Monomer~420~560, ~600Sharp absorption bands[3]
Ga(III)-tpfc in 2% Pyridine/Water Nanoparticle~420~560, ~600Broadened absorption bands, λmax virtually unchanged[3]
Al(III)-tpfc in Pyridine Monomer~410~550, ~590Sharp absorption bands[3]
Al(III)-tpfc in 2% Pyridine/Water Nanoparticle~410~550, ~590Broadened absorption bands, λmax virtually unchanged[3]
Gallium(III) this compound (2)Ga Monomer~422Not specifiedVery sharp Soret band[1][2]
HSA-coated Gallium(III) this compound (2)Ga NanoparticleBroad peak around 422Not specifiedVery broad Soret band[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Metallothis compound Nanoparticles (Uncoated)

This protocol is adapted from the study by Oppenheim et al. on Al(III), Ga(III), and Au(III) this compound nanoparticles.[3]

  • Stock Solution Preparation: Prepare a stock solution of the desired metallothis compound (e.g., Au-tpfc, Ga-tpfc, or Al-tpfc) at a concentration of approximately 4 mM in either pure pyridine or dimethyl sulfoxide (B87167) (DMSO).

  • Nanoparticle Formation: To form the nanoparticles, rapidly inject a small volume (e.g., 20 µL) of the this compound stock solution into a larger volume (e.g., 980 µL) of water. This corresponds to a final solvent composition of 2% pyridine/water or 2% DMSO/water.

  • Characterization: The formation of nanoparticles can be confirmed by the broadening of the absorption bands in the UV-Vis spectrum.

Formulation of Protein-Coated this compound Nanoparticles

This protocol is based on the work of Soll et al. for the preparation of HSA-coated gallium(III) this compound nanoparticles.[1]

  • This compound Solution: Prepare a 1 mM solution of the gallium(III) this compound in DMSO.

  • Protein Solution: Prepare a 100 µM solution of human serum albumin (HSA) in phosphate-buffered saline (PBS, pH 7.2).

  • Nanoparticle Formulation: Add the this compound solution (400 µL) dropwise (at a rate of 0.04 mL/min) to the stirring HSA solution (3.6 mL) in a water bath maintained at 5 °C.

  • Incubation and Dialysis: Incubate the resulting solution for 30 minutes at 5 °C. Subsequently, transfer the solution to dialysis tubing (MWCO: 12-14 kDa) and dialyze against 1 L of PBS for 24 hours to remove the organic solvent and unbound this compound.

  • Characterization: The formation of protein-coated nanoparticles can be verified by size exclusion chromatography and the observation of a broadened Soret band in the UV-Vis spectrum.

Electronic Absorption Spectroscopy

The following is a general procedure for acquiring the electronic absorption spectra of this compound monomers and nanoparticles.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Monomers: Prepare a dilute solution of the this compound in a suitable organic solvent (e.g., pyridine, DMSO, or acetonitrile) to obtain an absorbance within the linear range of the instrument (typically below 1.0).

    • Nanoparticles: Use the nanoparticle suspension as prepared in the protocols above. Dilute with the corresponding aqueous solvent mixture if necessary.

  • Measurement:

    • Record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

    • Use the pure solvent or the corresponding aqueous solvent mixture as a blank for baseline correction.

    • Identify the absorption maxima (λmax) for the Soret and Q-bands.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the electronic absorption spectra of this compound nanoparticles and monomers.

G cluster_monomer Monomer Analysis cluster_nanoparticle Nanoparticle Analysis Monomer_Prep Prepare this compound Monomer Solution (in organic solvent) Monomer_UVVis Acquire UV-Vis Spectrum of Monomer Monomer_Prep->Monomer_UVVis Compare Compare Spectra: - λmax shifts - Band broadening - Molar extinction changes Monomer_UVVis->Compare Spectral Data NP_Synth Synthesize this compound Nanoparticles (e.g., via solvent exchange or protein coating) NP_UVVis Acquire UV-Vis Spectrum of Nanoparticles NP_Synth->NP_UVVis NP_UVVis->Compare Spectral Data

References

Validating Reaction Mechanisms in Corrole-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and structural properties of corroles have established them as powerful ligands in catalysis, enabling a range of chemical transformations with high efficiency and selectivity. Understanding the intricate mechanisms of these reactions is paramount for catalyst optimization and the rational design of new synthetic methodologies. This guide provides a comparative analysis of proposed reaction mechanisms for key corrole-catalyzed reactions, supported by experimental and computational data. We delve into the validation techniques and present quantitative data to offer a clear comparison between competing mechanistic pathways.

Iron-Corrole Catalyzed C-H Amination: A Stepwise Radical Pathway

Intramolecular C-H amination catalyzed by iron-corrole complexes provides an efficient route to synthesize N-heterocycles, which are prevalent scaffolds in pharmaceuticals. The prevailing mechanism, supported by a combination of experimental and computational studies, involves a high-valent iron-imido intermediate that proceeds through a stepwise hydrogen atom abstraction (HAA) followed by a rapid radical rebound.

A key study on iron-corrole catalyzed intramolecular C-H amination of alkyl azides provides substantial evidence for this pathway.[1][2] The reaction demonstrates high turnover numbers (TONs) of up to 3880 and excellent diastereoselectivity (>99:1 d.r.).[1][2] Mechanistic investigations, including Density Functional Theory (DFT) calculations, point towards the formation of a crucial Fe(V)-alkylimido species as the key intermediate.[1][2]

Experimental Validation and Quantitative Data

Several key experiments have been performed to elucidate the mechanism of this transformation. The data gathered from these experiments strongly supports a stepwise radical mechanism over a concerted C-N bond insertion.

Experimental Technique Observation Mechanistic Implication Quantitative Data
Kinetic Isotope Effect (KIE) A significant primary KIE was observed when the benzylic C-H bonds of the substrate were replaced with C-D bonds.The C-H bond is broken in the rate-determining or a partially rate-determining step, which is consistent with a hydrogen atom abstraction step.kH/kD = 4.5[2]
Intermediate Characterization An iron(V)-imido this compound complex, [FeV(Cor)(NAd)], was independently synthesized and characterized using EPR, resonance Raman, and XPS spectroscopy. This complex was shown to be a competent oxidant.Provides direct evidence for the existence of the proposed key intermediate in the catalytic cycle.-
Radical Clock Experiments The use of a cyclopropyl-containing substrate did not result in ring-opened products.The radical intermediate formed after HAA is short-lived, and the radical rebound step is very fast (rate >10^11 s^-1), which can sometimes make it difficult to distinguish from a concerted-like mechanism.[3]-
Computational Studies (DFT) DFT calculations show a lower energy barrier for the stepwise HAA-radical rebound pathway compared to a concerted insertion mechanism. The calculations also support the formation of the Fe(V)-imido intermediate.The stepwise pathway is energetically more favorable.See Table 2 below.

Table 1: Comparison of Proposed Mechanisms for Iron-Corrole Catalyzed C-H Amination

Mechanism Key Intermediate Experimental Support Computational Support
Stepwise Radical Fe(V)-alkylimido radicalSignificant KIE, Direct observation of a model Fe(V)-imido complex, Radical clock experimentsLower calculated activation energy barrier
Concerted Insertion A concerted transition stateLess likely due to the high KIE valueHigher calculated activation energy barrier

Table 2: Calculated Free Energy Barriers (kcal/mol) for the Intramolecular C-H Amination of an Alkyl Azide Catalyzed by an Iron-Corrole Complex [2]

Reaction Step Pathway Relative Free Energy (kcal/mol)
Transition State for HAA Stepwise Radical+16.5
Fe(IV)-amido radical intermediate Stepwise Radical+5.2
Transition State for Radical Rebound Stepwise Radical+6.1
Transition State for Insertion ConcertedHigher than the stepwise pathway
Proposed Catalytic Cycle

The following diagram illustrates the proposed stepwise radical mechanism for iron-corrole catalyzed C-H amination.

G cluster_cycle Catalytic Cycle Fe(III)-Cor [Fe(III)(Cor)]Cl Fe(V)-imido [Fe(V)(Cor)(NR)] Fe(III)-Cor->Fe(V)-imido + R-N3 - N2, -Cl- Fe(IV)-amido_radical [Fe(IV)(Cor•+)(NHR•)] Fe(V)-imido->Fe(IV)-amido_radical H-atom abstraction (HAA) (rate-determining) Product_complex [Fe(III)(Cor)(Product)] Fe(IV)-amido_radical->Product_complex Radical rebound Product_complex->Fe(III)-Cor Product release Product_out Product Product_complex->Product_out Substrate R-H (Substrate) Substrate->Fe(V)-imido

Caption: Proposed stepwise radical mechanism for iron-corrole catalyzed C-H amination.

This compound-Catalyzed Cyclopropanation: A Mechanistic Dichotomy

Cyclopropanation reactions are of great interest in organic synthesis, and this compound complexes, particularly those of cobalt and iron, have emerged as effective catalysts. The mechanism of metal-catalyzed cyclopropanation is often debated, with two primary pathways considered: a concerted mechanism where the two C-C bonds are formed in a single step, and a stepwise mechanism involving a radical or zwitterionic intermediate.

While direct comparative studies on this compound-catalyzed cyclopropanation are still emerging, insights can be drawn from the closely related and well-studied porphyrin systems. For iron-porphyrin catalysts, a concerted, non-radical pathway is often favored, as evidenced by the high stereospecificity of the reaction.[4] In contrast, cobalt-porphyrin catalyzed cyclopropanations can exhibit a loss of stereochemistry, suggesting a stepwise radical mechanism.[4]

Experimental Probes for Mechanistic Distinction
Experimental Technique Observation for Concerted Mechanism Observation for Stepwise Mechanism
Stereochemistry of Products High retention of alkene stereochemistry.Loss of alkene stereochemistry (formation of both cis and trans products from a single alkene isomer).
Radical Trapping Agents No effect on the reaction rate or product distribution.Inhibition of the reaction or formation of trapped radical adducts.
Computational Studies (DFT) A single transition state for the formation of the cyclopropane (B1198618) ring.The presence of a distinct intermediate between two transition states.
Experimental Workflow for Mechanistic Investigation

The following workflow can be employed to distinguish between concerted and stepwise mechanisms in this compound-catalyzed cyclopropanation.

G Start Start: this compound-Catalyzed Cyclopropanation Reaction Stereochem Analyze Stereochemistry of Products Start->Stereochem Radical_Trap Perform Radical Trapping Experiments Start->Radical_Trap DFT Computational Studies (DFT) Start->DFT Concerted Concerted Mechanism (High Stereospecificity) Stereochem->Concerted High Retention Stepwise Stepwise Mechanism (Loss of Stereospecificity) Stereochem->Stepwise Low Retention No_Effect No Effect on Reaction Radical_Trap->No_Effect Inhibition Reaction Inhibited or Trapped Adducts Formed Radical_Trap->Inhibition No_Effect->Concerted Inhibition->Stepwise Single_TS Single Transition State DFT->Single_TS Intermediate Intermediate Found DFT->Intermediate Single_TS->Concerted Intermediate->Stepwise

Caption: Experimental workflow for elucidating the mechanism of cyclopropanation.

Oxygen Atom Transfer Reactions: The Role of High-Valent Metal-Oxo Intermediates

This compound complexes are also proficient catalysts for oxygen atom transfer (OAT) reactions, such as the epoxidation of alkenes and the oxidation of sulfides. The generally accepted mechanism involves the formation of a high-valent metal-oxo species as the active oxidant. However, the electronic nature of this intermediate and the subsequent oxygen transfer step can vary.

For instance, in manganese-corrole catalyzed OAT, computational studies suggest that the reaction can proceed through different spin states, and a spin flip may be involved to lower the activation barrier.[5] The electronic properties of the this compound ligand, such as the presence of electron-withdrawing groups, can significantly influence the reactivity of the metal-oxo intermediate.

Further experimental validation, such as in-situ spectroscopic observation of the metal-oxo species and detailed kinetic studies, is crucial to fully delineate the mechanistic landscape of these important reactions.

Experimental Protocols

General Procedure for Kinetic Isotope Effect (KIE) Measurement in C-H Amination
  • Substrate Synthesis: Synthesize both the unlabeled and the deuterium-labeled substrate. The position of the deuterium (B1214612) label should be at the C-H bond targeted for amination.

  • Parallel Reactions: Set up two parallel reactions under identical conditions (catalyst loading, substrate concentration, temperature, and solvent). One reaction will use the unlabeled substrate, and the other will use the deuterium-labeled substrate.

  • Reaction Monitoring: Monitor the progress of both reactions over time by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or NMR) to determine the concentration of the starting material and/or product.

  • Rate Determination: Determine the initial reaction rates for both the labeled and unlabeled reactions by plotting the concentration of the product versus time and determining the initial slope.

  • KIE Calculation: The KIE is calculated as the ratio of the initial rate of the reaction with the unlabeled substrate (kH) to the initial rate of the reaction with the deuterium-labeled substrate (kD): KIE = kH/kD.[5][6]

General Procedure for In-Situ UV-Vis Spectroscopic Monitoring of a Catalytic Reaction
  • Experimental Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder and a stir bar. The reaction is carried out directly in a quartz cuvette.[2][7][8]

  • Initial Spectrum: Record the UV-Vis spectrum of the this compound catalyst in the reaction solvent before the addition of the reactants.

  • Reaction Initiation: Initiate the reaction by adding the substrate and any other reagents to the cuvette containing the catalyst solution.

  • Time-Resolved Spectroscopy: Immediately start recording UV-Vis spectra at regular time intervals throughout the course of the reaction.

  • Data Analysis: Analyze the changes in the absorption spectrum over time. The appearance of new absorption bands or the shift of existing bands can provide information about the formation and decay of catalytic intermediates. The Soret and Q-bands of the this compound are particularly sensitive to changes in the metal's oxidation state and coordination environment.

This guide provides a framework for understanding and validating the reaction mechanisms of this compound-catalyzed reactions. By combining careful experimental design with computational modeling, researchers can gain deeper insights into these complex catalytic systems, paving the way for the development of more efficient and selective catalysts for a wide range of applications.

References

Corrole vs. Porphyrin in Dye-Sensitized Solar Cells: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and cost-effective renewable energy technologies is a constant endeavor. Among the various photovoltaic technologies, dye-sensitized solar cells (DSSCs) have garnered significant attention due to their potential for low-cost manufacturing and impressive performance. At the heart of a DSSC is the sensitizing dye, which plays a crucial role in light absorption and electron injection. For years, porphyrins have been a cornerstone in the development of high-performance DSSCs. However, their structural cousins, corroles, are emerging as a potential alternative. This guide provides a comprehensive comparison of the performance of corrole and porphyrin-based dyes in DSSCs, supported by experimental data and detailed methodologies.

Key Performance Metrics: A Head-to-Head Comparison

The performance of a dye-sensitized solar cell is primarily evaluated based on four key parameters: power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). While porphyrin-based DSSCs have achieved impressive power conversion efficiencies, with some reports exceeding 13%, this compound-based DSSCs are still in the earlier stages of development, with reported efficiencies being comparatively lower.[1]

Below is a summary of the key performance parameters for representative this compound and porphyrin-based DSSCs. It is important to note that a direct, side-by-side comparison under identical experimental conditions is not yet widely available in the literature. The data presented here is a compilation from various studies and should be interpreted with consideration of the different experimental setups.

Dye TypeSensitizerPCE (%)Jsc (mA/cm²)Voc (V)FFReference
This compound Triphenylamine-functionalized copper this compoundLow---[2]
Porphyrin Push-pull porphyrin with cobalt-based redox shuttle~13---[1]
Porphyrin YD2-o-C812.3---[3]

Note: Specific values for Jsc, Voc, and FF for the triphenylamine-functionalized copper this compound were not explicitly provided in the referenced abstract, which only stated "quite low photovoltaic performances."

Unpacking the Performance Disparity: Structural and Electronic Factors

The difference in performance between corroles and porphyrins in DSSCs can be attributed to several structural and electronic factors. Porphyrins possess a highly conjugated tetrapyrrolic macrocycle, which leads to strong absorption in the visible region, a critical feature for efficient light harvesting.[1] The versatile synthetic chemistry of porphyrins allows for facile modification of their peripheral substituents, enabling fine-tuning of their electronic and photophysical properties to optimize performance in DSSCs.[1]

Corroles, while structurally similar to porphyrins, have a more contracted macrocycle and are trianionic, which can influence their electronic properties and interaction with semiconductor surfaces like titanium dioxide (TiO2). Some studies suggest that an unfavorable energy-level alignment between the injecting states of certain this compound dyes and the TiO2 conduction band may limit the efficiency of electron injection, thereby reducing the photocurrent.[2]

The Working Principle of a Dye-Sensitized Solar Cell

To understand the comparative performance, it is essential to grasp the fundamental working mechanism of a DSSC. The process can be broken down into several key steps:

DSSC_Workflow cluster_anode Photoanode TiO2 TiO₂ Nanoparticles External_Circuit External Load TiO2->External_Circuit 2. Electron Transport Dye Dye Molecule Dye->TiO2 1. Light Absorption & Electron Injection Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye 5. Dye Regeneration Pt Platinum Catalyst Pt->Redox 4. Redox Mediator Regeneration External_Circuit->Pt 3. Electron Flow

Figure 1: Workflow of a Dye-Sensitized Solar Cell.
  • Light Absorption & Electron Injection: The process begins with the dye molecule absorbing photons from sunlight, which excites an electron to a higher energy level. This excited electron is then injected into the conduction band of the TiO2 nanoparticles.

  • Electron Transport: The injected electrons travel through the interconnected network of TiO2 nanoparticles to the transparent conducting oxide (TCO) coated glass substrate.

  • Electron Flow: The electrons then flow from the TCO through an external circuit, generating an electric current.

  • Redox Mediator Regeneration: At the counter electrode, which is typically coated with a platinum catalyst, the electrons reduce the oxidized form of the redox mediator (e.g., triiodide, I₃⁻) back to its reduced state (iodide, I⁻).

  • Dye Regeneration: The reduced redox mediator diffuses back to the photoanode and donates an electron to the oxidized dye molecule, regenerating it for the next light absorption cycle.

Experimental Protocols

The fabrication and characterization of dye-sensitized solar cells involve a series of well-defined steps. Below are generalized protocols for the preparation of both this compound and porphyrin-sensitized solar cells.

Fabrication of the TiO₂ Photoanode
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol.

  • TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited on the conductive side of the FTO glass using a technique such as doctor-blading or screen printing to create a mesoporous film.

  • Sintering: The TiO₂ coated substrate is sintered at high temperatures (typically 450-500 °C) to ensure good electrical contact between the nanoparticles and adhesion to the FTO substrate.

  • Post-treatment: The sintered TiO₂ film is often treated with a TiCl₄ solution to improve the necking between TiO₂ particles and enhance electron transport.

Dye Sensitization
  • Dye Solution Preparation: A solution of the this compound or porphyrin dye is prepared in a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and tert-butanol).

  • Immersion: The cooled TiO₂ photoanode is immersed in the dye solution and kept at room temperature for a specific duration (typically 12-24 hours) to allow for the adsorption of a monolayer of dye molecules onto the TiO₂ surface.

  • Rinsing: After sensitization, the photoanode is rinsed with the solvent to remove any non-adsorbed dye molecules.

Assembly of the DSSC
  • Counter Electrode Preparation: A platinum counter electrode is prepared by depositing a thin layer of platinum on another FTO glass substrate, for example, by sputtering or by thermal decomposition of a chloroplatinic acid solution.

  • Sealing: The dye-sensitized TiO₂ photoanode and the platinum counter electrode are assembled into a sandwich-type cell, separated by a thin thermoplastic sealant (e.g., Surlyn).

  • Electrolyte Injection: The electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.

Characterization of Photovoltaic Performance

The performance of the assembled DSSCs is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²). The current-voltage (I-V) characteristics are measured using a solar simulator and a source meter to determine the key photovoltaic parameters: PCE, Jsc, Voc, and FF.

Future Outlook

While porphyrin-based DSSCs currently hold the lead in terms of performance, the field of this compound sensitizers is still evolving. The "quite low photovoltaic performances" reported for some initial this compound-based DSSCs highlight the challenges that need to be addressed, such as optimizing the energy level alignment between the dye and the semiconductor.[2] Further molecular engineering of this compound structures, including the strategic placement of donor and acceptor groups, could lead to improved light-harvesting capabilities and more efficient electron injection. As research progresses, a more direct and comprehensive comparison with porphyrins under standardized conditions will be crucial to fully assess the potential of corroles as a viable alternative for high-performance dye-sensitized solar cells.

References

Safety Operating Guide

Navigating the Disposal of Corroles: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals working with corroles are responsible for their proper disposal to ensure laboratory safety and environmental protection. While specific disposal protocols for corroles are not extensively documented, established guidelines for the management of hazardous chemical waste provide a robust framework. Adherence to these general procedures is paramount for the safe handling and disposal of corrole-containing waste streams.

Immediate Safety and Operational Plan

The cornerstone of safe disposal is the recognition that all chemical waste must be handled as hazardous unless confirmed otherwise.[1][2] Laboratory personnel must be trained in hazardous waste management procedures and be familiar with the location and use of safety equipment, such as fume hoods and personal protective equipment (PPE).[3][4][5]

Key Principles for this compound Waste Management:

  • Waste Characterization: All waste streams containing corroles must be treated as hazardous chemical waste.

  • Container Management: Use containers that are chemically compatible with the waste.[1][6] Containers must be in good condition, properly sealed to prevent leaks or evaporation, and clearly labeled.[2][3][7]

  • Labeling: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the chemical name and percent composition of each constituent, and any relevant hazard symbols.[2][3][7]

  • Segregation: Store waste containers according to chemical compatibility to prevent dangerous reactions.[2][3]

  • Accumulation: Follow institutional and regulatory limits for the amount of waste that can be accumulated in the laboratory and the timeframe for its removal.[6]

  • Disposal: All hazardous chemical waste, including this compound waste, must be disposed of through a certified hazardous waste management provider.[2][8] Never dispose of chemical waste down the drain or in the regular trash.[9][10]

Quantitative Data for Chemical Waste Procedures

The following table summarizes key quantitative data from general chemical waste disposal guidelines that are applicable to the management of this compound waste streams.

ParameterGuidelineSource
Neutralization pH Range Final pH should be between 5.5 and 9.5 before drain disposal (for non-hazardous, neutralized aqueous waste only).[10]
Water Flush Volume For neutralized, non-hazardous aqueous waste, flush with at least 20 parts water for every 1 part waste.[10]
Acutely Hazardous Waste Container Rinsing Containers of "P-list" or acutely hazardous chemicals must be triple rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1]

Experimental Protocol: Neutralization of Corrosive Waste

This protocol is a general procedure for neutralizing small quantities of simple acidic or basic waste that may be generated during this compound synthesis or purification. This should only be performed by trained personnel and is not suitable for waste containing other hazardous components.

Objective: To neutralize corrosive waste to a safe pH range for appropriate disposal.

Materials:

  • Corrosive waste (acidic or basic solution)

  • Neutralizing agent (e.g., sodium bicarbonate or dilute sodium hydroxide (B78521) for acids; dilute hydrochloric acid or citric acid for bases)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves)[10]

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood.[10] Place the container of corrosive waste in a larger secondary container or an ice bath to manage heat generation.[10]

  • Slow Addition of Neutralizer: While stirring the waste solution, slowly add the appropriate neutralizing agent. Be aware that neutralization reactions can be exothermic.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter.

  • Target pH: Continue adding the neutralizing agent until the pH is within the safe range of 5.5 to 9.5.[10]

  • Final Disposal: If the neutralized solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with a copious amount of water (at least 20 parts water to 1 part waste).[10] Always check local regulations before any drain disposal. If other hazards are present, the neutralized waste must be collected as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound-containing waste.

Corrole_Disposal_Workflow cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_non_hazardous Non-Hazardous Waste A Generate this compound Waste B Is waste contaminated with corroles or other chemicals? A->B C Treat as Hazardous Waste B->C Yes I Dispose as Non-Hazardous Waste (e.g., regular trash/drain per institutional policy) B->I No D Select Chemically Compatible Container C->D E Label Container: 'HAZARDOUS WASTE' + Contents D->E F Segregate by Compatibility E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Certified Waste Disposal G->H

Figure 1. A flowchart outlining the procedural steps for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Corroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Corroles. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to foster a secure research environment. While specific toxicological data for all Corrole derivatives may not be extensively available, their structural similarity to porphyrins and their synthesis often involving hazardous reagents necessitate stringent safety protocols. The following guidelines are based on general best practices for handling hazardous organic compounds and information available for related precursors like pyrrole.

Hazard Assessment and Personal Protective Equipment (PPE)

Corroles and their precursors can present a range of hazards, including flammability, toxicity, and potential for causing serious eye and skin irritation.[1][2] A thorough risk assessment should be conducted before commencing any experiment.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash risk.[3][4]Protects against splashes of hazardous chemicals that can cause serious eye damage.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][6] Check manufacturer's glove compatibility charts for the specific solvents and reagents being used. Double gloving may be necessary for highly toxic materials.[4]Prevents skin contact with potentially toxic or irritating substances.[2][6]
Body Protection Flame-retardant lab coat, fully buttoned.[3] Long pants and closed-toe shoes are mandatory.[3][7] An apron may be required for handling large quantities of corrosive substances.[6]Protects skin and clothing from spills and splashes.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[9][10][11] If there is a risk of exceeding exposure limits, a respirator may be required.[2][3]Minimizes inhalation of harmful vapors or aerosols.[1][5]

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling Corroles is crucial to minimize risks. The following workflow outlines the key stages from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheets (SDS) prep_risk->prep_sds Consult prep_ppe Don Appropriate PPE prep_sds->prep_ppe Inform prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Proceed to prep_materials Gather and Label All Materials prep_hood->prep_materials Then handle_synthesis Perform Synthesis/Experiment in Fume Hood prep_materials->handle_synthesis handle_transfer Use Proper Techniques for Chemical Transfer handle_synthesis->handle_transfer cleanup_deactivate Quench and Deactivate Reactive Reagents handle_synthesis->cleanup_deactivate handle_monitoring Continuously Monitor Reaction handle_transfer->handle_monitoring handle_monitoring->handle_synthesis Iterate handle_spillkit Ensure Spill Kit is Accessible cleanup_segregate Segregate Waste Streams cleanup_deactivate->cleanup_segregate Followed by cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose Then cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_dispose->cleanup_decontaminate Finally cleanup_removeppe Remove PPE and Wash Hands cleanup_decontaminate->cleanup_removeppe Last Step

Figure 1. Safe handling workflow for this compound compounds.

Experimental Protocols:

  • Preparation:

    • Risk Assessment: Before any new procedure, identify all potential hazards and establish control measures.

    • Information Review: Thoroughly read the Safety Data Sheets (SDS) for all chemicals to be used.[11]

    • PPE: Put on all required personal protective equipment as detailed in the table above.[12][13]

    • Fume Hood: Ensure the chemical fume hood is functioning correctly. Keep the sash as low as possible.[14]

    • Materials: All containers must be clearly labeled with the chemical name and any associated hazards.[12]

  • Handling and Experimentation:

    • Location: All manipulations of Corroles and their precursors should be carried out within a chemical fume hood to minimize inhalation exposure.[9][11]

    • Chemical Transfer: Use appropriate equipment (e.g., pipettes with bulbs, never mouth pipette) for transferring chemicals to avoid spills and direct contact.[6]

    • Heating: Avoid using open flames. Use heating mantles, water baths, or oil baths for heating flammable substances.[15]

    • Emergency Preparedness: Know the location and proper use of safety showers, eyewash stations, and fire extinguishers. An appropriate spill kit should be readily available.[7]

Disposal Plan

Proper waste management is critical to ensure the safety of all laboratory personnel and to protect the environment.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed container. Do not mix incompatible waste streams.
Liquid Organic Waste Collect in a labeled, sealed, and appropriate solvent waste container. Halogenated and non-halogenated waste should be segregated.[11][15] Never dispose of organic waste down the drain.[15]
Contaminated Sharps Dispose of in a designated sharps container.
Contaminated PPE Dispose of in a designated solid waste container. Heavily contaminated items may require special handling.

All waste containers must be clearly labeled with their contents and associated hazards. Follow your institution's specific guidelines for hazardous waste disposal.[15]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[9][14] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[2] Seek medical attention.
Ingestion Do not induce vomiting.[2] Seek immediate medical attention and provide the SDS to the medical personnel.
Spill Alert others in the area. If the spill is small and you are trained to do so, clean it up using an appropriate spill kit, wearing proper PPE. For large spills, evacuate the area and contact your institution's emergency response team.[14]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling Corroles and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corrole
Reactant of Route 2
Corrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.